Product packaging for (4-Bromophenyl)trimethylsilane(Cat. No.:CAS No. 6999-03-7)

(4-Bromophenyl)trimethylsilane

Número de catálogo: B151686
Número CAS: 6999-03-7
Peso molecular: 229.19 g/mol
Clave InChI: UKTSSJJZFVGTCG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

(4-Bromophenyl)trimethylsilane (CAS 6999-03-7) is a high-purity organosilicon compound of significant interest in synthetic organic chemistry. This compound, with a molecular formula of C9H13BrSi and a molecular weight of 229.19 g/mol, serves as a versatile building block and key intermediate for researchers . It is characterized by specific physical properties, including a boiling point of 230 °C at 752 mm Hg and a density of 1.173 g/mL . In laboratory research, this compound is valued for its role in cross-coupling reactions, such as Suzuki and Grignard-type couplings, enabling the construction of complex biaryl systems. The trimethylsilyl group can also act as a protective group for aromatic rings or be transformed into other valuable functional groups like silanols and halosilanes, providing diverse pathways for molecular design . Researchers utilize this compound in the development of novel materials and pharmaceutical candidates, where its unique structure contributes to specific electronic or steric properties. Proper handling is essential; the compound has a flash point of 96 °C and carries hazard statements H302, H315, H319, and H335, indicating it is harmful if swallowed and causes skin, eye, and respiratory irritation . It should be handled with appropriate precautions and stored sealed in a dry environment at room temperature . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13BrSi B151686 (4-Bromophenyl)trimethylsilane CAS No. 6999-03-7

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(4-bromophenyl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrSi/c1-11(2,3)9-6-4-8(10)5-7-9/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTSSJJZFVGTCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90220250
Record name Silane, (4-bromophenyl)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90220250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6999-03-7
Record name Silane, (4-bromophenyl)trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006999037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, (4-bromophenyl)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90220250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-4-(trimethylsilyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (4-Bromophenyl)trimethylsilane

This guide provides a comprehensive technical overview of this compound, a pivotal reagent in modern synthetic chemistry. Targeted at researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, properties, and critical applications, grounding all information in established scientific literature and field-proven insights.

Core Identity and Significance

This compound, identified by the CAS Number 6999-03-7 , is a bifunctional organosilicon compound that has become an indispensable tool in organic synthesis.[1][2][3][4] Its structure, featuring a bromine atom and a trimethylsilyl (TMS) group on a benzene ring, offers a unique combination of reactive sites. This duality allows for sequential and controlled functionalization, making it a valuable building block in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and advanced materials.[1][5]

The bromine atom serves as a versatile handle for a wide range of metal-catalyzed cross-coupling reactions, which are fundamental to carbon-carbon bond formation.[5] Simultaneously, the trimethylsilyl group can act as a blocking group, a directing group in electrophilic aromatic substitution, or be transformed into other functional groups, providing strategic advantages in multi-step synthetic pathways.[5]

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in experimental design.

PropertyValueSource(s)
CAS Number 6999-03-7[3][4]
Molecular Formula C₉H₁₃BrSi[3][4][6]
Molecular Weight 229.19 g/mol [4][6]
Physical Form Clear, colorless to almost colorless liquid[7]
Boiling Point 229.5 °C at 752 mm Hg[7]
Density 1.173 g/mL at 25 °C[7]
Refractive Index (n²⁰/D) 1.529[7]
InChI Key UKTSSJJZFVGTCG-UHFFFAOYSA-N[3][7]

Synthesis and Mechanistic Insight

The preparation of this compound is most commonly achieved through the selective monosilylation of a dibrominated precursor. This approach offers high yields and good control over the reaction's selectivity.

Protocol: Synthesis from 1,4-Dibromobenzene

This protocol describes a standard laboratory procedure for synthesizing this compound. The core of this method is a lithium-halogen exchange followed by quenching with an electrophilic silicon source.

Step-by-Step Methodology:

  • Reaction Setup: A 500 mL three-necked flask is equipped with a thermometer, a dropping funnel, and a nitrogen inlet. The glassware must be oven-dried to ensure anhydrous conditions.

  • Initial Charge: 1,4-dibromobenzene (23.6 g, 100 mmol) is dissolved in 200 mL of anhydrous diethyl ether and added to the flask.[7]

  • Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath. This low temperature is critical to prevent side reactions and control the selectivity of the lithium-halogen exchange.[1]

  • Lithiation: n-Butyllithium (41.7 mL of a 2.4 M solution in hexanes, 100 mmol) is added dropwise to the stirred solution, maintaining the temperature at -78 °C.[7] The n-butyllithium selectively replaces one of the bromine atoms with lithium, forming 4-bromophenyllithium in situ. The low temperature favors this selective exchange over other potential reactions.

  • Silylation: After the addition is complete, the reaction is stirred for a short period at -78 °C. Trimethylchlorosilane (12.7 mL, 100 mmol) is then added dropwise.[7] The highly nucleophilic carbon of the aryllithium species attacks the electrophilic silicon atom of trimethylchlorosilane, displacing the chloride and forming the desired C-Si bond.

  • Workup: The reaction is allowed to warm to room temperature. It is then quenched by the careful addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction Steps A 1,4-Dibromobenzene D Dissolve in Anhydrous Ether A->D B n-Butyllithium F Lithium-Halogen Exchange (Formation of 4-Bromophenyllithium) B->F C Trimethylchlorosilane G Electrophilic Quench (Silylation) C->G E Cool to -78 °C D->E E->F -78 °C F->G H Aqueous Workup G->H I Purification (Vacuum Distillation) H->I J This compound (Final Product) I->J

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Material Science

The synthetic utility of this compound is extensive, primarily revolving around its capacity to participate in cross-coupling reactions, which are foundational in the construction of complex organic molecules.

The Power of Dual Reactivity

The molecule's two key functional groups, the bromo and trimethylsilyl moieties, can be addressed in a stepwise fashion, allowing for intricate molecular architectures to be built with high precision.

  • Bromo Group: This site is a classic substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[5] This enables the formation of new carbon-carbon or carbon-heteroatom bonds, a critical step in building the core scaffolds of many active pharmaceutical ingredients (APIs).[5]

  • Trimethylsilyl (TMS) Group: The TMS group can be used as a placeholder or can be converted to other functionalities. For instance, it can be replaced by a hydroxyl group (via Fleming-Tamao oxidation) or a halogen (via halodesilylation), providing further avenues for molecular elaboration.

Key Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming C-C bonds. This compound is an excellent substrate for this reaction, allowing for the introduction of new aryl or vinyl groups at the 4-position of the silylated ring.

Illustrative Reaction Scheme:

This reaction is pivotal for synthesizing biaryl structures, which are common motifs in many blockbuster drugs and organic electronic materials, such as those used in Organic Light Emitting Diodes (OLEDs).[5]

Reaction Pathway Diagram

SuzukiCoupling reactant1 This compound catalyst Pd Catalyst + Base reactant1->catalyst reactant2 Arylboronic Acid (R-B(OH)₂) reactant2->catalyst product 4-Aryl-trimethylsilylbenzene catalyst->product Suzuki Coupling

Caption: Generalized Suzuki-Miyaura cross-coupling reaction pathway.

Safety, Handling, and Storage

Proper handling and storage of this compound are essential to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification

Based on available safety data, this compound is classified with the GHS07 signal word, indicating potential hazards.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[8]

Safe Handling Protocols
  • Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[1][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat.[1][8]

  • Hygiene: Wash hands thoroughly with soap and water after handling.[1][8] Avoid contact with skin, eyes, and clothing.[8]

Storage Requirements
  • Store in a tightly sealed container to protect from moisture, as organosilanes can be sensitive to hydrolysis.[1]

  • Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[9]

  • It is recommended to store the compound at room temperature.[1][7]

References

  • Understanding the Synthesis and Handling of this compound.
  • This compound | 6999-03-7 - Manchester Organics.
  • This compound - Fluorochem.
  • Synthesis of (4-bromophenoxy)trimethylsilane from 4-bromophenol: A Technical Guide - Benchchem.
  • An In-Depth Technical Guide to (4-bromophenoxy)trimethylsilane: Safety, Handling, and Storage - Benchchem.
  • This compound - CAS:6999-03-7 - Sunway Pharm Ltd.
  • The Role of this compound in Modern Organic Synthesis.
  • Silane, (4-bromophenyl)trimethyl- | C9H13BrSi | CID 138897 - PubChem.
  • 1-BROMO-4-TRIMETHYLSILYLBENZENE | 6999-03-7 - ChemicalBook.
  • SAFETY D

Sources

Core Chemical Identity and Physical Characteristics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (4-Bromophenyl)trimethylsilane

This guide provides an in-depth analysis of this compound, a pivotal organosilicon intermediate. Designed for researchers, scientists, and professionals in drug development and material science, this document synthesizes its core physical properties, safety protocols, and critical applications in modern synthetic chemistry. We will explore the causality behind its reactivity and utility, offering field-proven insights into its handling and strategic deployment in complex molecular construction.

This compound, identified by its CAS Number 6999-03-7, is a bifunctional aromatic compound that has become indispensable in synthetic chemistry.[1] Its structure uniquely combines a brominated phenyl ring, which serves as a reactive handle for cross-coupling reactions, with a chemically robust trimethylsilyl (TMS) group.[1] The TMS group not only enhances stability but can also modulate the electronic properties of the aromatic system or act as a directing group in subsequent transformations.[1]

The compound typically presents as a liquid at room temperature.[2] Its high boiling point indicates low volatility, which simplifies handling by minimizing inhalation risks under standard laboratory conditions. The density, slightly greater than water, is a fundamental property for reaction and purification planning, particularly in biphasic systems.

Table 1: Key Physical and Chemical Properties of this compound

Property Value Source(s)
CAS Number 6999-03-7 [2][3][4]
Molecular Formula C₉H₁₃BrSi [2][4][5]
Molecular Weight 229.19 g/mol [5][6][7]
Physical State Liquid [2]
Boiling Point 230.7 °C at 760 mmHg [5]
Density ~1.22 g/mL [2]
Flash Point 96 °C [2]
IUPAC Name (4-bromophenyl)-trimethylsilane [2][6]
InChI Key UKTSSJJZFVGTCG-UHFFFAOYSA-N [2]

| Purity | Typically ≥95-97% |[2][5] |

Caption: Chemical structure of this compound.

Safety, Handling, and Storage Protocols

Proper handling of this compound is crucial for ensuring laboratory safety and maintaining the compound's integrity. The compound is classified as an irritant, necessitating the use of appropriate personal protective equipment (PPE).[2][3]

Core Directives for Safe Handling:

  • Engineering Controls : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize potential inhalation of vapors.[3]

  • Personal Protective Equipment (PPE) : Standard PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat, is mandatory.[3]

  • Handling : Avoid direct contact with skin and eyes.[8] After handling, wash hands and any exposed skin thoroughly.[3]

  • Storage : The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[5][9][10] Protecting it from moisture is vital to prevent potential hydrolysis and maintain product integrity.[3]

In the event of exposure, it is critical to consult the Safety Data Sheet (SDS) for detailed first-aid measures.[3] The SDS should be requested from the supplier and reviewed before any experimental work begins.[3]

Table 2: GHS Hazard and Precautionary Information

Category Code Description Source(s)
Pictogram GHS07 Harmful/Irritant [2]
Signal Word Warning [2]
Hazard Statements H315 Causes skin irritation [2][3]
H319 Causes serious eye irritation [2][3]
H335 May cause respiratory irritation [2]
Precautionary Statements P280 Wear protective gloves/eye protection/face protection [3]
P302+P352 IF ON SKIN: Wash with plenty of water and soap [2]

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |[2][3] |

Synthetic Utility in Drug Development and Material Science

The true value of this compound for drug development and material science lies in its bifunctional nature, which allows for sequential and controlled chemical modifications.[1]

A. Role in Cross-Coupling Reactions The carbon-bromine bond is a well-established reactive site for a multitude of palladium-catalyzed cross-coupling reactions, which are foundational to modern medicinal chemistry. These reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, enable the precise formation of new carbon-carbon and carbon-nitrogen bonds. This capability is essential for constructing the complex aromatic and heterocyclic scaffolds that constitute the core of many active pharmaceutical ingredients (APIs). For instance, the bromine atom can be coupled with a boronic acid (Suzuki), a terminal alkyne (Sonogashira), or an amine (Buchwald-Hartwig) to introduce diverse functionalities.

B. Influence of the Trimethylsilyl (TMS) Group The TMS group is not merely a passive spectator. It offers several strategic advantages:

  • Stability and Solubility : It enhances the compound's solubility in organic solvents and provides steric bulk, which can influence reaction pathways.

  • Electronic Modulation : The silyl group can subtly alter the electron density of the aromatic ring, thereby influencing the kinetics and selectivity of reactions.[1]

  • Synthetic Handle : While stable, the C-Si bond can be cleaved under specific conditions (e.g., using fluoride ions or strong electrophiles) to introduce other functional groups, a process known as protodesilylation or ipso-substitution. This adds another layer of synthetic versatility.

This dual-reactivity profile makes this compound a powerful building block for creating libraries of complex molecules for high-throughput screening in drug discovery or for synthesizing advanced organic electronic materials like conjugated polymers for OLEDs.[1][11]

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound (Ar-Br) Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Product Coupled Product (Ar-R) A->Product Suzuki-Miyaura Coupling B Boronic Acid / Ester (R-B(OR)₂) B->Product Suzuki-Miyaura Coupling Catalyst->Product Base Aqueous Base (e.g., Na₂CO₃) Base->Product Solvent Solvent (e.g., Toluene/EtOH) Solvent->Product

Caption: Workflow for a generalized Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Profile

Confirmation of the identity and purity of this compound relies on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR : The spectrum will show a characteristic singlet for the nine equivalent protons of the trimethylsilyl group (Si(CH₃)₃) at approximately 0.25 ppm. The aromatic region will display two doublets corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.

    • ¹³C NMR : The spectrum will show a signal for the methyl carbons of the TMS group and four signals for the aromatic carbons, two of which will be significantly more intense due to symmetry.

  • Mass Spectrometry (MS) : The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[12]

  • Infrared (IR) Spectroscopy : The IR spectrum will show characteristic C-H stretching vibrations for the aromatic ring and the methyl groups, as well as strong bands associated with the Si-C bond and the aromatic ring structure.

Researchers can find reference spectra in various databases to compare against their experimental data.[13]

Conclusion

This compound is a cornerstone intermediate whose value is derived from its predictable reactivity and structural versatility. Its physical properties render it amenable to standard laboratory handling, while its bifunctional chemical nature provides a robust platform for complex molecular engineering. For professionals in drug discovery and material science, a comprehensive understanding of this compound's properties, safety requirements, and synthetic applications is essential for leveraging its full potential in the development of next-generation pharmaceuticals and advanced materials.

References

  • Understanding the Synthesis and Handling of this compound. Phallut. [Link]
  • (4-Bromophenylethynyl)trimethylsilane | C11H13BrSi | CID 4226980.
  • The Role of this compound in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Silane, (4-bromophenyl)trimethyl- | C9H13BrSi | CID 138897.
  • This compound. SpectraBase. [Link]
  • ((4-Bromophenyl)[bis(trimethylsilyl)]methyl)(trimethyl)silane | C16H31BrSi3 | CID 552187.
  • The Role of (4-Bromophenylethynyl)trimethylsilane in Enabling Advanced Organic Electronics and Photochemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • MSDS of ((4-bromophenyl)ethynyl)trimethylsilane. Capot Chemical Co.,Ltd. [Link]
  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. National Institutes of Health (NIH). [Link]
  • Introducing bromine to the molecular structure as a strategy for drug design. National Institutes of Health (NIH). [Link]
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

Sources

(4-Bromophenyl)trimethylsilane spectral data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Characterization of (4-Bromophenyl)trimethylsilane

Introduction

This compound, with the CAS Number 6999-03-7, is a versatile bifunctional organosilane reagent of significant interest in organic synthesis.[1] Its structure uniquely combines a trimethylsilyl (TMS) group and a bromine atom on a phenyl ring. This arrangement provides two distinct reactive sites: the bromo-substituted aromatic ring is a classic substrate for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the silicon-carbon bond can be manipulated in various ways, including protodesilylation or as a precursor for other functional groups.[2]

This dual reactivity makes it an invaluable building block in the synthesis of complex organic molecules, polymers, and advanced materials.[2] Accurate and comprehensive characterization of this compound is therefore paramount to ensure its purity and to confirm its structure before use in sensitive synthetic applications. This guide provides a detailed analysis of the key spectral data—NMR, Mass Spectrometry, and Infrared Spectroscopy—that are used to unambiguously identify and characterize this compound.

Molecular Structure and Spectroscopic Overview

The structural identity of this compound is confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a complete and validated picture of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework, including the number of unique proton and carbon environments, their connectivity, and their chemical surroundings.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, which is crucial for confirming the elemental composition and connectivity. The presence of bromine, with its characteristic isotopic signature, is a key feature in the mass spectrum.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule by detecting the vibrational frequencies of its chemical bonds, such as the Si-CH₃, aromatic C-H, and C=C bonds.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. The symmetry of the para-substituted phenyl ring and the presence of the magnetically equivalent methyl protons of the TMS group lead to a simple yet highly characteristic spectrum.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a count of the different types of protons and information about their neighboring protons. Due to the para-substitution pattern, the aromatic region displays a classic AA'BB' system, which often appears as two distinct doublets. The trimethylsilyl group gives rise to a single, sharp peak with a large integration value.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~7.49 Doublet (d) 2H Aromatic protons (Ha) ortho to Bromine
~7.36 Doublet (d) 2H Aromatic protons (Hb) ortho to Si(CH₃)₃
~0.28 Singlet (s) 9H Trimethylsilyl protons (-Si(CH₃)₃)

(Data is representative and recorded in CD₂Cl₂; chemical shifts can vary slightly based on the solvent used).[3]

Spectrum Interpretation:

  • The Trimethylsilyl (TMS) Protons: The nine protons of the three methyl groups attached to the silicon atom are chemically and magnetically equivalent. They do not have any adjacent protons to couple with, resulting in a sharp singlet at approximately 0.28 ppm.[3] This upfield chemical shift is characteristic of protons on a silicon atom, which is less electronegative than carbon. The integration value of 9H is a definitive marker for the TMS group.

  • The Aromatic Protons: The para-substituted benzene ring has two sets of chemically equivalent protons. The two protons ortho to the bromine atom (Ha) are deshielded by the electron-withdrawing effect of the halogen and appear as a doublet further downfield (~7.49 ppm).[3] The two protons ortho to the trimethylsilyl group (Hb) are slightly more shielded and appear as a doublet at ~7.36 ppm.[3] Each doublet shows coupling only to the protons on the adjacent carbon, resulting in the characteristic doublet splitting pattern.

¹³C NMR Spectroscopy

In proton-decoupled ¹³C NMR, each unique carbon atom in the molecule produces a single peak. This technique directly maps the carbon skeleton. Due to the molecule's symmetry, only four distinct carbon signals are expected in the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppm Assignment Rationale
~140 C-Si (Quaternary) Aromatic carbon directly bonded to the silicon atom.
~135 C-H (Aromatic) Aromatic carbons ortho to the silicon atom.
~131 C-H (Aromatic) Aromatic carbons ortho to the bromine atom.
~123 C-Br (Quaternary) Aromatic carbon directly bonded to the bromine atom.
~ -1 Si-CH₃ Methyl carbons of the TMS group.

(Chemical shifts are predicted based on typical values for substituted benzenes and organosilanes and are relative to TMS at 0 ppm).[4]

Spectrum Interpretation:

  • Aromatic Carbons: Four distinct signals are observed for the six aromatic carbons. The two quaternary carbons (C-Si and C-Br) are typically weaker in intensity.[4] The carbon attached to silicon (C-Si) is expected around 140 ppm, while the carbon bearing the bromine (C-Br) is shifted upfield to around 123 ppm due to the "heavy atom effect". The two sets of equivalent C-H carbons appear in the typical aromatic region between 130-136 ppm.

  • TMS Carbons: The three equivalent methyl carbons of the TMS group appear at a very characteristic upfield chemical shift, typically around -1 ppm. This significant shielding is a hallmark of carbons bonded to silicon.

Experimental Protocol: Acquiring NMR Spectra

The causality behind this protocol is to ensure a homogeneous sample solution free of particulate matter, which is critical for achieving high-resolution spectra with sharp, well-defined peaks. The choice of a deuterated solvent is essential for the spectrometer's lock system to maintain a stable magnetic field.[5]

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) using a glass syringe.[5] Ensure the sample is fully dissolved.

  • Transfer to NMR Tube: Transfer the solution into a high-quality 5 mm NMR tube. The sample height should be between 4-5 cm to ensure it is correctly positioned within the instrument's detection coil.[5]

  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample, which maximizes spectral resolution.[6]

  • Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 45° pulse angle, 2-second acquisition time, 1-second relaxation delay).[7] For the ¹³C spectrum, use a proton-decoupled pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. For this compound, electron ionization (EI) is a common technique, often coupled with Gas Chromatography (GC) for sample introduction.

Mass Spectrum Analysis

The mass spectrum of this compound is distinguished by two key features: the molecular ion peak and a characteristic fragmentation pattern involving the loss of a methyl group. Critically, the presence of a bromine atom results in a distinctive isotopic pattern for all bromine-containing fragments.

Table 3: Key Mass Spectrometry Data for this compound

m/z (mass-to-charge) Relative Intensity Assignment
228 / 230 Moderate [M]⁺˙ (Molecular Ion)
213 / 215 High (Base Peak) [M - CH₃]⁺
134 Moderate [C₆H₄Si(CH₃)₂]⁺

| 73 | High | [Si(CH₃)₃]⁺ |

Interpretation of Fragmentation Pattern:

  • Molecular Ion ([M]⁺˙): The molecular ion peak appears as a doublet at m/z 228 and 230 with a nearly 1:1 intensity ratio. This is the definitive signature of a compound containing one bromine atom, corresponding to its two stable isotopes, ⁷⁹Br and ⁸¹Br.

  • Base Peak ([M - CH₃]⁺): The most abundant peak (base peak) in the spectrum is typically found at m/z 213 and 215. This corresponds to the loss of a single methyl radical (•CH₃, 15 Da) from the molecular ion. This fragmentation is highly favorable as it results in a stable silicon-centered cation (a silicenium ion).[8]

  • Other Fragments: A prominent peak at m/z 73 corresponds to the trimethylsilyl cation, [Si(CH₃)₃]⁺, a very common fragment for TMS-containing compounds.[8]

Experimental Protocol: GC-MS Analysis

This protocol is designed to ensure the sample is sufficiently volatile and dilute to travel through the GC column without overloading the system, leading to sharp chromatographic peaks and clear mass spectra.[9]

Caption: Generalized workflow for GC-MS analysis.

  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a volatile organic solvent such as hexane or ethyl acetate.[9]

  • GC Method: Use a standard non-polar capillary column (e.g., DB-5ms). Set a suitable temperature program, for example: initial temperature of 50°C, hold for 1 minute, then ramp to 250°C at 15°C/min.

  • Injection: Inject 1 µL of the sample solution into the GC inlet, which is typically held at 250°C.

  • MS Method: Set the mass spectrometer to scan a mass range of m/z 40-300. Use a standard electron ionization energy of 70 eV.[10]

  • Data Analysis: Identify the chromatographic peak corresponding to this compound and analyze the corresponding mass spectrum.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and simple method for confirming the presence of key functional groups. The spectrum is characterized by vibrations of the TMS group and the substituted aromatic ring.

IR Spectrum Analysis

The analysis focuses on identifying the characteristic absorption bands that correspond to specific bond vibrations within the molecule.

Table 4: Predicted Key IR Absorption Bands for this compound

Frequency (cm⁻¹) Intensity Vibrational Mode Assignment
3100-3000 Medium Aromatic C-H Stretch
2960-2850 Medium Aliphatic C-H Stretch (in -CH₃ groups)
~1580 Medium-Strong Aromatic C=C Ring Stretch
~1250 Strong Si-CH₃ Symmetric Deformation (Umbrella)
1100-1000 Strong Aromatic C-H in-plane bending
~840 Strong Si-C Stretch

(Frequencies are predicted based on characteristic values for similar compounds).[11]

Spectrum Interpretation:

  • Trimethylsilyl Group: The most prominent and diagnostic peaks for the TMS group are the strong absorption around 1250 cm⁻¹ due to the symmetric CH₃ deformation (umbrella mode) and a strong band around 840 cm⁻¹ from the Si-C stretching vibrations.[11] The C-H stretching of the methyl groups is also visible in the 2960-2850 cm⁻¹ region.

  • Aromatic Ring: The presence of the benzene ring is confirmed by the aromatic C-H stretching peaks above 3000 cm⁻¹ and the C=C ring stretching vibrations around 1580 cm⁻¹. The para-substitution pattern often gives rise to a characteristic C-H out-of-plane bending absorption in the 850-800 cm⁻¹ region, which may overlap with the Si-C stretch.

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation. The causality is based on direct contact between the sample and a high-refractive-index crystal, allowing for the measurement of an evanescent wave that penetrates a few micrometers into the sample.[12]

  • Background Scan: Ensure the ATR crystal (typically diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and a soft tissue. Record a background spectrum of the clean, empty crystal.[13]

  • Sample Application: Place a single drop of liquid this compound directly onto the center of the ATR crystal.[13]

  • Acquire Spectrum: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

  • Cleaning: After the measurement, carefully wipe the sample off the crystal using a soft tissue soaked in a suitable solvent.

Conclusion

The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a comprehensive and unambiguous characterization of this compound. The ¹H NMR spectrum confirms the para-substitution pattern and the presence of the TMS group with its characteristic 9H singlet. The ¹³C NMR spectrum reveals the four unique carbon environments in the molecule. Mass spectrometry confirms the molecular weight and the presence of one bromine atom through its isotopic signature, with a dominant fragmentation pathway involving the loss of a methyl group. Finally, IR spectroscopy provides rapid confirmation of the key functional groups, especially the strong and diagnostic Si-CH₃ and Si-C vibrations. Together, these techniques form a self-validating system for the structural confirmation and purity assessment of this important synthetic intermediate.

References

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
  • Saygili, H. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.
  • UCI Aerosol Photochemistry Group. (2014, June 17). Fourier Transform Infrared Spectroscopy.
  • ResearchGate. (n.d.). Experimental workflow of the ATR-FTIR spectroscopy-based method for yeast analysis.
  • SCION Instruments. (n.d.). ASTM D5769 - Standard Test Method by GC-MS.
  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy.
  • PubChem. (n.d.). (4-Bromophenylethynyl)trimethylsilane.
  • Agilent. (2020, June 16). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline.
  • The Royal Society of Chemistry. (n.d.). Supporting Information The Effect of Bromine Substitution on Blue Phosphorescent trans-(N-Heterocyclic Carbene)Pt(II) Acetylide Complexes.
  • University of Massachusetts Lowell. (n.d.). 4406 GC-MS procedure and background.
  • PubChem. (n.d.). ((4-Bromophenyl)[bis(trimethylsilyl)]methyl)(trimethyl)silane.
  • SpectraBase. (n.d.). This compound.
  • University of Maryland. (n.d.). Sample Preparation Guidelines for GC-MS.
  • ResearchGate. (n.d.). 1H-Chemical Shifts and Selected 1H, 1H-Coupling Constants.
  • Kwan, E. E. (2011, March 29). Lecture 13: Experimental Methods.
  • SpectraBase. (n.d.). (4-Bromophenylethynyl)trimethylsilane - Optional[MS (GC)] - Spectrum.
  • Harvey, D. J. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews, 39(1-2), 105–211. [Link]
  • ResearchGate. (n.d.). IR Spectrum of Trimethyl(phenyl)silane.
  • University of Puget Sound. (n.d.). 13C-NMR.
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts.
  • Oregon State University. (n.d.). 1H NMR Chemical Shifts.
  • Rajamani, P., & Sundaraganesan, N. (2019). SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-BROMOPHENYL)-1-(THIOPHEN-2-YL) PROP-2-EN-1 ONE. RASĀYAN Journal of Chemistry, 12(4), 2149-2165.
  • Michigan State University. (n.d.). Basic Practical NMR Concepts.
  • Emory University. (2013, June 22). NMR Experiment Procedure.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • Indian Institute of Technology Bombay. (n.d.). 13C NMR spectroscopy.
  • Michigan State University. (n.d.). Temperature dependence and resonance assignment of 13C NMR spectra of selectively and uniformly labeled fusion peptides associated with membranes.

Sources

Introduction: The Analytical Significance of (4-Bromophenyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the NMR Spectral Analysis of (4-Bromophenyl)trimethylsilane

This compound is a versatile bifunctional organosilane reagent of significant interest in organic synthesis and materials science. Its utility stems from the presence of two distinct reactive sites: a bromo-substituted aromatic ring amenable to a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), and a trimethylsilyl (TMS) group that can participate in ipso-substitution or act as a directing group.[1] For researchers in drug development and materials science, rigorous structural confirmation and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive, non-destructive technique for this purpose, providing unambiguous insights into the molecular framework.

This guide serves as a technical deep-dive into the ¹H and ¹³C NMR spectral characteristics of this compound. As a Senior Application Scientist, the focus here is not merely on data presentation, but on the causal relationships between molecular structure and spectral output, providing a framework for confident spectral interpretation and troubleshooting.

¹H NMR Spectrum Analysis: A Study in Substituent Effects

The ¹H NMR spectrum of a 1,4-disubstituted benzene ring, such as that in this compound, provides a classic example of how substituents electronically influence the chemical environment of aromatic protons.[2] The para-substitution pattern results in a plane of symmetry through the C1-C4 axis, rendering the protons at C2 and C6 chemically equivalent, as are the protons at C3 and C5. However, they are not magnetically equivalent, giving rise to a characteristic AA'BB' spin system that often appears as a set of two distinct, well-resolved doublets.[3]

The trimethylsilyl group's nine equivalent protons give rise to a sharp, intense singlet signal significantly upfield, a hallmark feature used for both identification and as a potential internal chemical shift reference.[4][5]

Data Summary: ¹H NMR of this compound

The following table summarizes typical ¹H NMR chemical shift data recorded in Chloroform-d (CDCl₃).

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-2, H-6~7.45Doublet (d)2H~8.3
H-3, H-5~7.35Doublet (d)2H~8.3
-Si(CH ₃)₃~0.25Singlet (s)9HN/A

Note: Data compiled from spectral databases.[6] Actual values may vary slightly based on solvent, concentration, and spectrometer frequency.

Interpretation and Causality
  • Trimethylsilyl Protons (-Si(CH₃)₃): The strong singlet observed around 0.25 ppm is characteristic of the trimethylsilyl group.[4] Silicon is less electronegative than carbon, leading to significant shielding of the attached methyl protons and a pronounced upfield shift, close to the tetramethylsilane (TMS) reference standard at 0 ppm.[7]

  • Aromatic Protons (AA'BB' System): The aromatic region displays two signals of equal integration, appearing as doublets.

    • H-2, H-6 (ortho to -SiMe₃): These protons appear slightly further downfield (~7.45 ppm). They are ortho to the TMS group and meta to the bromine atom.

    • H-3, H-5 (ortho to -Br): These protons are found slightly upfield (~7.35 ppm) relative to their counterparts. They are ortho to the electron-withdrawing bromine atom and meta to the TMS group.

The electronegative bromine atom deshields adjacent protons, pushing their signals downfield.[2][8] The trimethylsilyl group has a more complex influence but is generally considered to be weakly electron-donating or to exert its effect primarily through silicon's electropositivity, leading to a relative shielding effect compared to bromine.[9] This interplay of substituent effects dictates the precise chemical shifts of the aromatic protons.

Below is a diagram illustrating the proton assignments.

Caption: Molecular structure of this compound.

¹³C NMR Spectrum Analysis: Probing the Carbon Skeleton

Proton-decoupled ¹³C NMR spectroscopy provides direct information about the carbon framework of the molecule. For this compound, five distinct signals are expected: four for the aromatic carbons and one for the three equivalent methyl carbons of the TMS group. The chemical shifts are highly sensitive to the electronic environment, with aromatic carbons appearing in a broad downfield region (110-160 ppm) and aliphatic carbons appearing upfield.[10]

Data Summary: ¹³C NMR of this compound

The following table summarizes typical ¹³C NMR chemical shift data recorded in Chloroform-d (CDCl₃).

Carbon Assignment Chemical Shift (δ, ppm) Description
C-1 (ipso, C-Si)~140.5Quaternary, deshielded
C-4 (ipso, C-Br)~123.5Quaternary, shielded by Br
C-2, C-6~135.5Protonated, ortho to Si
C-3, C-5~131.0Protonated, ortho to Br
-Si(C H₃)₃~ -1.0Aliphatic, highly shielded

Note: Data compiled from spectral databases.[6][11] Actual values may vary slightly.

Interpretation and Causality
  • Trimethylsilyl Carbons (-Si(CH₃)₃): The methyl carbons of the TMS group exhibit a signal at a remarkably high field, often appearing at a negative chemical shift (~ -1.0 ppm). This extreme shielding is a direct consequence of the low electronegativity of the silicon atom to which they are attached.

  • Aromatic Carbons:

    • C-1 (ipso-C attached to Si): This quaternary carbon signal is found significantly downfield (~140.5 ppm). The silicon atom's effect on the attached ipso-carbon is deshielding.

    • C-4 (ipso-C attached to Br): The bromine atom, despite its electronegativity, exerts a shielding effect on the ipso-carbon to which it is attached (the "heavy atom effect"), resulting in a signal around 123.5 ppm.[8] This is a well-documented phenomenon for heavier halogens.

    • C-2/C-6 and C-3/C-5: The protonated carbons are assigned based on established substituent effects. The carbons ortho to the TMS group (C-2/C-6) are typically found further downfield (~135.5 ppm) compared to the carbons ortho to the bromine atom (C-3/C-5) at ~131.0 ppm. Two-dimensional NMR techniques like HSQC and HMBC can be used to confirm these assignments definitively by correlating carbon signals with their directly attached (HSQC) or long-range coupled (HMBC) protons.[12]

Experimental Protocol: Acquiring High-Quality NMR Data

Trustworthy data is the bedrock of scientific integrity. The following protocol outlines a self-validating system for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Methodology
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

    • Add ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solvating properties for this analyte and its single residual solvent peak at ~7.26 ppm, which does not interfere with analyte signals.[13][14]

    • Cap the tube and gently invert several times to ensure complete dissolution. The solution should be clear and free of particulates.

  • Spectrometer Setup (Example: 400 MHz Instrument):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to optimize homogeneity. This is a critical step to achieve sharp lines and high resolution. Monitor the lock signal or perform a gradient shimming routine as per the instrument's software.

  • ¹H NMR Acquisition:

    • Load standard ¹H acquisition parameters.

    • Set the spectral width to cover a range of -1 to 10 ppm.

    • Use a 30° or 45° pulse angle to allow for a short relaxation delay (e.g., 1-2 seconds) without saturating the signals.

    • Acquire 8 to 16 scans for a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale by setting the residual CDCl₃ peak to 7.26 ppm.

  • ¹³C NMR Acquisition:

    • Load standard proton-decoupled ¹³C acquisition parameters (zgpg30 or similar).

    • Set the spectral width to cover a range of -10 to 160 ppm.

    • Use a relaxation delay of 2-5 seconds. Quaternary carbons have longer relaxation times, so a longer delay ensures they are adequately represented, although they will inherently have lower intensity.

    • Acquire a sufficient number of scans (e.g., 128 to 1024) to achieve an adequate signal-to-noise ratio, as ¹³C is an insensitive nucleus.

    • Process the data similarly to the ¹H spectrum.

    • Calibrate the chemical shift scale by setting the CDCl₃ triplet centered at 77.16 ppm.[15]

The following diagram illustrates this experimental workflow.

G cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Analyte (10-20 mg) dissolve Dissolve in CDCl₃ (~0.6 mL) weigh->dissolve 1 insert Insert Sample dissolve->insert lock Lock on Deuterium insert->lock shim Shim Field lock->shim acq_H1 Acquire ¹H Spectrum shim->acq_H1 acq_C13 Acquire ¹³C Spectrum shim->acq_C13 proc_H1 Process ¹H FID acq_H1->proc_H1 proc_C13 Process ¹³C FID acq_C13->proc_C13 cal_H1 Calibrate to CDCl₃ (7.26 ppm) proc_H1->cal_H1 cal_C13 Calibrate to CDCl₃ (77.16 ppm) proc_C13->cal_C13

Caption: Standard workflow for NMR analysis.

Conclusion: An Integrated Approach to Spectral Assignment

The comprehensive NMR analysis of this compound is a clear demonstration of fundamental spectroscopic principles. The distinct chemical shifts observed in both ¹H and ¹³C spectra are rational consequences of the electronic and steric influences of the bromo and trimethylsilyl substituents. By understanding these underlying causalities, researchers can move beyond simple pattern recognition to a state of confident, predictive spectral interpretation. Adherence to a rigorous, well-documented experimental protocol ensures the generation of high-fidelity data, which is the non-negotiable foundation for accurate structural elucidation in any research or development setting.

References

  • Wikipedia. Trimethylsilyl group. [Link]
  • PubMed. Trimethylsilyl reporter groups for NMR studies of conformational changes in G protein-coupled receptors. [Link]
  • The Royal Society of Chemistry. Supporting Information The Effect of Bromine Substitution on Blue Phosphorescent trans-(N-Heterocyclic Carbene)Pt(II) Acetylid. [Link]
  • PubChem. Silane, (4-bromophenyl)trimethyl-. [Link]
  • MDPI. Synthesis and NMR-Study of 1-Trimethylsilyl Substituted Silole Anion [Ph4C4Si(SiMe3)]−•[Li]+ and 3-Silolenide 2,5-carbodianions {[Ph4C4Si(n-Bu)2]−2•2[Li]+, [Ph4C4Si(t-Bu)2]−2•2[Li]+}. [Link]
  • University of Ottawa NMR Facility Blog. Proton NMR of TMS. [Link]
  • The Royal Society of Chemistry.
  • SpectraBase. (4-Bromophenylethynyl)trimethylsilane - Optional[13C NMR] - Chemical Shifts. [Link]
  • ACS Publications. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
  • Moodle.
  • Chemistry Stack Exchange. NMR magnetically equivalent protons for a 1,4-disubstituted benzene ring. [Link]
  • Chemistry LibreTexts. 13.3: Chemical Shifts. [Link]
  • JoVE.
  • SpectraBase. This compound. [Link]
  • PubChem. (4-Bromophenylethynyl)trimethylsilane. [Link]
  • The Royal Society of Chemistry. N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. [Link]
  • ACS Publications. Mechanistic Study of Arylsilane Oxidation through 19F NMR Spectroscopy. [Link]
  • University of Puget Sound.
  • ResearchGate. Shifts in the position of benzene protons (δ 7.27) caused by substituents. [Link]
  • Columbia University. HSQC and HMBC | NMR Core Facility. [Link]
  • Oregon State University. 13C NMR Chemical Shifts. [Link]
  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
  • Reddit. How does solvent choice effect chemical shift in NMR experiments?. [Link]
  • Oriental Journal of Chemistry. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. [Link]
  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
  • ACS Public
  • The Royal Society of Chemistry.

Sources

(4-Bromophenyl)trimethylsilane IR spectrum analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Infrared Spectrum of (4-Bromophenyl)trimethylsilane

Authored by: A Senior Application Scientist

Introduction: The Molecular Blueprint in Vibrational Spectroscopy

This compound (Br-Ph-TMS) is a versatile bifunctional organosilicon compound, serving as a crucial building block in organic synthesis, particularly in cross-coupling reactions and the development of advanced materials and pharmaceuticals.[1][2] Its utility stems from the distinct reactivity of the aryl bromide and the stabilizing, sterically influential trimethylsilyl (TMS) group.[3] For researchers and drug development professionals, verifying the structural integrity and purity of this reagent is paramount. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for this purpose.

This guide provides a detailed analysis of the IR spectrum of this compound. We will move beyond simple peak identification to explain the causal relationships between molecular structure and vibrational frequencies, providing a framework for confident structural elucidation and quality assessment.

Pillar 1: The Vibrational Signature - Principles of Analysis

An IR spectrum reveals the vibrational modes of a molecule's covalent bonds.[4] When the frequency of infrared radiation matches the natural vibrational frequency of a specific bond, the radiation is absorbed, resulting in a peak in the spectrum. The position of this peak (wavenumber, cm⁻¹) is determined by the bond strength and the masses of the connected atoms, while its intensity relates to the change in dipole moment during the vibration.

For this compound, the key structural features that give rise to its characteristic spectrum are:

  • The Trimethylsilyl (TMS) Group: Three methyl groups attached to a central silicon atom.

  • The Para-Disubstituted Benzene Ring: An aromatic ring with two substituents at opposite positions (1,4-substitution).

  • The Aryl-Silicon Bond (C-Si): The link between the aromatic ring and the TMS group.

  • The Aryl-Bromine Bond (C-Br): The link between the aromatic ring and the bromine atom.

The analysis of the spectrum is most effectively approached by dissecting it into distinct regions corresponding to these structural motifs.

Pillar 2: Deconstructing the Spectrum - A Region-by-Region Interpretation

The IR spectrum of this compound can be logically divided into the functional group region (4000-1450 cm⁻¹) and the fingerprint region (1450-600 cm⁻¹).[4]

The Functional Group Region (4000 cm⁻¹ - 1450 cm⁻¹)

This region is dominated by high-energy stretching vibrations, which are highly diagnostic for specific bond types.

  • Aromatic C-H Stretching (3100 - 3000 cm⁻¹): The sp²-hybridized C-H bonds on the benzene ring produce weak to medium intensity absorptions at wavenumbers just above 3000 cm⁻¹.[4][5] Their presence immediately confirms the aromatic component of the molecule.

  • Aliphatic C-H Stretching (3000 - 2850 cm⁻¹): The sp³-hybridized C-H bonds of the three methyl groups in the TMS moiety give rise to strong, sharp absorptions just below 3000 cm⁻¹.[6][7] Typically, both asymmetric (~2960 cm⁻¹) and symmetric (~2870 cm⁻¹) stretching modes are observed.

  • Aromatic Overtone & Combination Bands (2000 - 1650 cm⁻¹): This region contains a pattern of weak but distinct bands that are highly characteristic of the benzene ring's substitution pattern.[8] For para-disubstituted rings, a specific, recognizable pattern of overtone bands appears, providing strong evidence against ortho or meta isomers.[8][9]

  • Aromatic C=C Ring Stretching (1610 - 1450 cm⁻¹): The benzene ring exhibits several in-plane C=C stretching vibrations, often referred to as "ring modes." These typically appear as a set of two to four sharp bands of variable intensity. For para-substituted benzenes, characteristic peaks are often observed near 1590 cm⁻¹ and 1490 cm⁻¹.[10]

The Fingerprint Region (1450 cm⁻¹ - 600 cm⁻¹)

This region is rich with complex vibrations, including bending and stretching modes, that are unique to the molecule as a whole.

  • Aliphatic C-H Bending (1470 - 1370 cm⁻¹): The methyl groups of the TMS moiety exhibit bending (scissoring) vibrations. The asymmetric deformation is typically seen around 1450 cm⁻¹, while the symmetric "umbrella" mode gives a distinct peak near 1380 cm⁻¹.[6]

  • Si-CH₃ Symmetric Bending (ca. 1250 cm⁻¹): A very strong and sharp absorption band around 1250 cm⁻¹ is a hallmark of the trimethylsilyl group.[11] This peak is due to the symmetric deformation (bending) of the Si-CH₃ bonds and serves as one of the most reliable diagnostic signals for the TMS moiety.

  • Aryl-Silicon Stretching (C-Si): The stretching vibration of the bond connecting the aromatic ring to the silicon atom is expected in the 1130-1090 cm⁻¹ range.[12]

  • Aromatic C-H Out-of-Plane Bending (860 - 800 cm⁻¹): The out-of-plane C-H "wagging" vibration is highly diagnostic for the substitution pattern on a benzene ring. For para-disubstituted compounds with two adjacent hydrogens on the ring, a single, strong absorption band is expected in the 860-800 cm⁻¹ range.[9][13] This provides confirmatory evidence for the 1,4-substitution pattern.

  • Si-CH₃ Rocking (ca. 840 cm⁻¹): In addition to the symmetric bend at 1250 cm⁻¹, the TMS group exhibits a characteristic strong rocking vibration. This often appears as a very intense, broad band centered around 840 cm⁻¹, frequently overlapping with the C-H out-of-plane bending mode.[11]

  • C-Br Stretching (700 - 500 cm⁻¹): The C-Br stretching vibration occurs at low frequencies due to the heavy mass of the bromine atom. This absorption is expected in the 700-500 cm⁻¹ range and can be of medium to strong intensity.[6][14]

Data Summary: Characteristic Vibrational Modes

The expected IR absorption bands for this compound are summarized below for quick reference.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentStructural Unit
3100 - 3000Weak-MediumC-H StretchingAromatic Ring (sp²)
2965 - 2950StrongAsymmetric C-H StretchingMethyl (on Si)
2900 - 2890MediumSymmetric C-H StretchingMethyl (on Si)
2000 - 1650WeakOvertone/Combination BandsPara-substituted Aromatic Ring
~1590, ~1490MediumC=C Ring StretchingAromatic Ring
~1410MediumAsymmetric CH₃ BendingMethyl (on Si)
~1250StrongSymmetric CH₃ Bending ("Umbrella" Mode)Si-CH₃
1130 - 1090MediumC-Si StretchingAryl-Silicon
860 - 800StrongC-H Out-of-Plane BendingPara-substituted Aromatic Ring
~840Very StrongCH₃ RockingSi-CH₃
700 - 500Medium-StrongC-Br StretchingAryl-Bromine

Visualization of Key Vibrational Modes

The following diagram illustrates the molecular structure of this compound and highlights the key bonds responsible for its characteristic IR absorptions.

Caption: Molecular structure and key IR vibrational modes of this compound.

Pillar 3: A Self-Validating Experimental Protocol

To ensure trustworthy and reproducible results, a standardized experimental protocol is essential. The following describes the acquisition of an IR spectrum using a modern Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is ideal for liquid or solid samples.

Workflow: Acquiring a High-Quality ATR-FTIR Spectrum

G cluster_prep 1. Preparation cluster_bkg 2. Background Scan cluster_sample 3. Sample Analysis cluster_proc 4. Data Processing & Verification p1 Clean ATR Crystal (e.g., with isopropanol) p2 Verify Crystal Integrity p1->p2 b1 Set Spectrometer Parameters (Resolution: 4 cm⁻¹, Scans: 16-32) b2 Acquire Background Spectrum (No sample present) b1->b2 s1 Apply Small Amount of Sample to ATR Crystal b2->s1 s2 Ensure Good Contact (Use pressure arm if solid) s1->s2 s3 Acquire Sample Spectrum s2->s3 d1 Perform ATR & Baseline Correction s3->d1 d2 Label Significant Peaks d1->d2 d3 Compare with Reference Data d2->d3

Sources

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of (4-Bromophenyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elucidating Molecular Structure Through Controlled Fragmentation

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the structural elucidation of unknown compounds and the confirmation of synthesized molecules. When coupled with gas chromatography (GC), it provides a powerful method for separating and identifying volatile and semi-volatile compounds. The process of electron ionization (EI) mass spectrometry, in particular, offers a robust and reproducible method for generating characteristic fragmentation patterns that serve as a molecular fingerprint.

This technical guide provides an in-depth analysis of the electron ionization mass spectrometry fragmentation of (4-Bromophenyl)trimethylsilane. As a molecule possessing two distinct and influential functional groups—a trimethylsilyl (TMS) group and a bromo-substituted aromatic ring—its fragmentation behavior is a compelling case study in the interplay of competing fragmentation pathways. This guide is intended for researchers, scientists, and drug development professionals who utilize GC-MS for structural analysis and seek a deeper understanding of the fragmentation mechanisms of organosilane compounds.

The Analyte: this compound

This compound (C9H13BrSi) is an organosilane compound featuring a trimethylsilyl group bonded to a brominated benzene ring at the para position. The presence of the TMS group enhances volatility, making it amenable to GC-MS analysis. The bromine atom, with its characteristic isotopic distribution (79Br and 81Br in an approximate 1:1 ratio), provides a distinct signature in the mass spectrum, particularly for the molecular ion and any bromine-containing fragments.

Predicted Electron Ionization Mass Spectrum and Core Fragmentation Pathways

The Molecular Ion (M•+)

The molecular ion region of the spectrum is expected to be highly characteristic due to the presence of bromine. Natural bromine consists of two stable isotopes, 79Br and 81Br, with near-equal abundance. This results in a distinctive "doublet" for the molecular ion peak, with signals at m/z 228 (for the 79Br isotope) and m/z 230 (for the 81Br isotope), with a relative intensity ratio of approximately 1:1.

Primary Fragmentation Pathways

The fragmentation of the this compound molecular ion is primarily dictated by the lability of the bonds associated with the trimethylsilyl group and the carbon-bromine bond.

  • Loss of a Methyl Radical ([M-15]+): A very common and often dominant fragmentation pathway for trimethylsilyl compounds is the loss of a methyl radical (•CH3) to form a highly stable silicon-centered cation. This process, known as alpha-cleavage, is driven by the formation of a resonance-stabilized ion. For this compound, this would result in a prominent ion at m/z 213 (for the 79Br isotope) and m/z 215 (for the 81Br isotope).

  • Formation of the Trimethylsilyl Cation ([Si(CH3)3]+): Cleavage of the Si-Caryl bond results in the formation of the trimethylsilyl cation, [Si(CH3)3]+. This ion is a hallmark of TMS-containing compounds and is expected to produce a strong signal at m/z 73 . This fragment is often the base peak in the mass spectra of silylated compounds due to its high stability.

  • Loss of the Bromine Atom ([M-Br]+): Cleavage of the C-Br bond from the molecular ion would lead to the formation of a phenyltrimethylsilyl cation. This would result in a fragment ion at m/z 149 .

  • Formation of the Bromophenyl Cation ([C6H4Br]+): Cleavage of the Si-Caryl bond can also result in the charge being retained by the aromatic portion, forming a bromophenyl cation. This would produce a characteristic isotopic doublet at m/z 155 and m/z 157.

Secondary Fragmentation

Further fragmentation of the primary ions can also occur. For instance, the [M-15]+ ion (m/z 213/215) could potentially lose a molecule of acetylene (C2H2) from the aromatic ring, a common fragmentation for aromatic systems.

Experimental Workflow for GC-MS Analysis

To obtain the mass spectrum of this compound, a standard gas chromatography-mass spectrometry protocol would be employed.

1. Sample Preparation:

  • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.
  • Mass Spectrometer: Agilent 5977B MSD or equivalent.
  • GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of this compound.
  • Injection: 1 µL of the sample solution is injected in splitless mode to maximize sensitivity.
  • Inlet Temperature: 250 °C.
  • Oven Temperature Program:
  • Initial temperature: 50 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Final hold: 5 minutes at 280 °C.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Mass Spectrometer Parameters:
  • Ionization Mode: Electron Ionization (EI).
  • Electron Energy: 70 eV.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Scan Range: m/z 40-300.

Data Presentation and Interpretation

The resulting data from the GC-MS analysis would be a total ion chromatogram (TIC) showing a peak at the retention time of this compound. The mass spectrum corresponding to this peak would then be analyzed.

Table 1: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z (79Br/81Br)Proposed Fragment IonFormulaFragmentation Pathway
228/230Molecular Ion[C9H13BrSi]•+Ionization of the parent molecule
213/215[M-CH3]+[C8H10BrSi]+Loss of a methyl radical from the TMS group
155/157[C6H4Br]+[C6H4Br]+Cleavage of the Si-Caryl bond
149[M-Br]+[C9H13Si]+Loss of a bromine atom
77[C6H5]+[C6H5]+Loss of Br from the [C6H4Br]+ fragment
73[Si(CH3)3]+[C3H9Si]+Cleavage of the Si-Caryl bond

Visualization of Fragmentation Pathways

The following diagrams illustrate the primary fragmentation pathways of this compound upon electron ionization.

fragmentation cluster_frags Fragment Ions M C9H13BrSi (m/z 228/230) Molecular Ion M_minus_15 [M-CH3]+ (m/z 213/215) M->M_minus_15 - •CH3 SiMe3 [Si(CH3)3]+ (m/z 73) M->SiMe3 - •C6H4Br M_minus_Br [M-Br]+ (m/z 149) M->M_minus_Br - •Br C6H4Br [C6H4Br]+ (m/z 155/157) M->C6H4Br - •Si(CH3)3

Caption: Primary fragmentation of this compound.

secondary_fragmentation C6H4Br [C6H4Br]+ (m/z 155/157) C6H5 [C6H5]+ (m/z 77) C6H4Br->C6H5 - •Br

An In-depth Technical Guide to the Melting Point of (4-Bromophenyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the melting point of (4-Bromophenyl)trimethylsilane, a critical parameter for its use in research and development, particularly in the fields of drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals who utilize this versatile chemical intermediate.

Introduction: The Significance of a Well-Defined Melting Point

This compound, identified by its CAS number 6999-03-7, is a bifunctional organosilicon compound of significant interest in modern organic synthesis.[1] Its structure, featuring a bromine atom and a trimethylsilyl group on a benzene ring, allows for a diverse range of chemical transformations. The bromine atom serves as a handle for cross-coupling reactions, while the trimethylsilyl group can influence the electronic properties of the aromatic ring and act as a directing or protecting group.[1]

In the context of drug design and development, the precise physical and chemical properties of such intermediates are paramount. The melting point, in particular, is a fundamental characteristic that provides a reliable indication of purity.[2] A sharp and consistent melting point range is indicative of a high-purity compound, which is a prerequisite for reproducible and reliable downstream applications in the synthesis of active pharmaceutical ingredients (APIs) and other advanced materials.[1][3]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application. The key physical constants are summarized in the table below.

PropertyValueSource
CAS Number 6999-03-7[4][5][6]
Molecular Formula C₉H₁₃BrSi[4][5][6]
Molecular Weight 229.19 g/mol [4][5][6]
Melting Point 95-96 °C[4][5]
Boiling Point 229.5 °C at 752 mmHg (lit.)[4][5]
Density 1.173 g/mL at 25 °C (lit.)[4][5]
Refractive Index n20/D 1.529 (lit.)[5][7]

The Causality Behind Melting Point: Purity and Molecular Interactions

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. This transition occurs when the thermal energy of the molecules overcomes the intermolecular forces holding them in a fixed lattice structure. For a pure substance, this transition is typically sharp, occurring over a narrow temperature range of 1-2°C.[2]

The presence of impurities disrupts the uniform crystalline lattice, leading to a phenomenon known as melting point depression.[2][8] Impurities introduce defects in the crystal structure, which weakens the intermolecular forces and requires less energy to break them apart.[8] Consequently, an impure sample will melt at a lower temperature and over a broader range compared to a pure sample.[8]

The synthesis of this compound often starts from 1,4-dibromobenzene.[3] Potential impurities could therefore include unreacted starting materials or by-products from the silylation reaction. Achieving a high purity, typically above 97%, is crucial for its intended applications.[3]

A Self-Validating System for Accurate Melting Point Determination

To ensure the trustworthiness of a melting point measurement, a robust and well-controlled experimental protocol is essential. The capillary method is a widely accepted and reliable technique for determining the melting point of a solid.[9][10]

Experimental Protocol: Capillary Method

This protocol outlines the steps for the accurate determination of the melting point of this compound using a modern melting point apparatus.

1. Sample Preparation:

  • Ensure the this compound sample is completely dry and in a fine powdered form. If necessary, gently crush any large crystals with a spatula.[9]
  • Obtain a capillary tube sealed at one end.
  • Load the sample into the capillary tube by pressing the open end into the powder. A sample height of 2-3 mm is ideal.[10][11]
  • Compact the sample at the bottom of the tube by gently tapping the sealed end on a hard surface or by dropping it through a long glass tube.[12]

2. Instrument Setup and Measurement:

  • Insert the packed capillary tube into the heating block of the melting point apparatus.[9][12]
  • If the approximate melting point is unknown, perform a rapid preliminary measurement by heating at a fast rate (e.g., 10-20 °C/min) to get a rough estimate.
  • For an accurate measurement, set the heating rate to be slow, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[13]
  • Observe the sample through the magnifying lens.

3. Data Recording and Interpretation:

  • Record the temperature at which the first droplet of liquid is observed. This is the onset of melting.[2][11]
  • Continue to observe and record the temperature at which the last solid crystal disappears, and the sample becomes a clear liquid. This is the point of complete melting.[11]
  • The recorded melting point should be reported as a range from the onset to the completion of melting.[2] For a pure sample of this compound, this range should be narrow and fall within the expected 95-96 °C.
Factors Influencing Measurement Accuracy

Several factors can affect the accuracy of the melting point determination:

  • Heating Rate: A heating rate that is too fast can lead to an artificially high and broad melting point range because the sample temperature will lag behind the thermometer reading.[2][13]

  • Sample Packing: A loosely packed sample may shrink or sublime before melting, making it difficult to observe the true melting point.[12]

  • Thermometer Calibration: The accuracy of the thermometer is crucial. It should be calibrated using known standards.[2]

  • Purity of the Sample: As discussed, impurities will lower and broaden the melting range.[8]

Logical Workflow for Melting Point Determination

The following diagram illustrates the logical workflow for the accurate determination of the melting point of this compound.

MeltingPointWorkflow Workflow for Accurate Melting Point Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_observation Observation & Recording cluster_validation Validation A Obtain Dry, Powdered Sample B Load Capillary Tube (2-3 mm) A->B C Compact Sample B->C D Insert into Apparatus C->D E Rapid Scan (Optional) for approximate MP D->E F Slow Heating Rate (1-2 °C/min) near MP E->F G Record T_onset (First liquid drop) F->G H Record T_complete (All solid melts) G->H I Report Melting Range (T_onset - T_complete) H->I J Compare with Literature Value (95-96 °C) I->J K Assess Purity based on Range Sharpness J->K

Caption: A flowchart illustrating the key stages of melting point determination.

Applications in Drug Development and Beyond

This compound is a valuable building block in the synthesis of complex organic molecules.[1] In drug discovery, it is used to construct novel heterocyclic systems and aromatic scaffolds that are common in many pharmaceutical compounds.[1] The introduction of a bromine atom can be a strategic element in drug design, potentially enhancing therapeutic activity or modifying the metabolic profile of a drug candidate.[14] Furthermore, this compound finds applications in materials science for the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs).[1] For all these applications, starting with a well-characterized and pure intermediate, as confirmed by its melting point, is a critical first step.

Conclusion

The melting point of this compound is a critical quality attribute that confirms its identity and purity. A sharp melting range of 95-96 °C is indicative of a high-quality material suitable for demanding applications in pharmaceutical and materials science research. By following a meticulous experimental protocol, such as the capillary method described in this guide, researchers can confidently validate the integrity of this important chemical intermediate, ensuring the reliability and reproducibility of their synthetic endeavors.

References

  • Understanding the Synthesis and Handling of this compound. (URL: )
  • Measuring the Melting Point. Westlab Canada. (2023-05-08). (URL: [Link])
  • Melting point determin
  • What Factors Affect Melting Point?. Sciencing. (2022-03-24). (URL: [Link])
  • Method for Determining Capillary Melting Point. J&K Scientific LLC. (2023-11-29). (URL: [Link])
  • Melting point determin
  • Melting Point Determination | Your Guide to Melting Point Analysis. Mettler Toledo. (URL: [Link])
  • 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. (2022-04-07). (URL: [Link])
  • Factors Affecting Melting Point: Definition, Examples, Diagrams. Unacademy. (URL: [Link])
  • Melting Point and Thermometer Calibr
  • The Role of this compound in Modern Organic Synthesis. (URL: )
  • This compound. Crysdot LLC. (URL: [Link])
  • The Role of (4-Bromophenylethynyl)trimethylsilane in Enabling Advanced Organic Electronics and Photochemistry. NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
  • (4-Bromophenylethynyl)trimethylsilane. PubChem. (URL: [Link])
  • Silane, (4-bromophenyl)trimethyl-. PubChem. (URL: [Link])
  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. National Institutes of Health. (URL: [Link])
  • Introducing bromine to the molecular structure as a strategy for drug design. (2024-10-15). (URL: [Link])
  • Benzene, 1-bromo-4-methyl-. NIST WebBook. (URL: [Link])
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. (URL: [Link])

Sources

Introduction: The Strategic Importance of (4-Bromophenyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of (4-Bromophenyl)trimethylsilane

This guide provides a comprehensive technical overview of this compound, with a primary focus on its boiling point and the underlying physicochemical principles. Designed for researchers, medicinal chemists, and professionals in drug development and materials science, this document synthesizes empirical data with practical insights into its handling, synthesis, and application.

This compound (CAS No. 6999-03-7) is a bifunctional organosilicon compound of significant interest in modern synthetic chemistry. Its value stems from the orthogonal reactivity of its two key functional groups: a bromine atom on the aromatic ring and a trimethylsilyl (TMS) group. The aryl bromide serves as a versatile handle for a wide array of metal-catalyzed cross-coupling reactions, which are fundamental to the construction of complex molecular architectures.[1] Simultaneously, the trimethylsilyl group can modulate the electronic properties of the phenyl ring, act as a directing group in electrophilic aromatic substitution, or serve as a stable placeholder for subsequent functionalization.[1] This dual reactivity makes it an indispensable building block in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced organic materials for applications such as Organic Light Emitting Diodes (OLEDs).[1][2] A thorough understanding of its physical properties, particularly its boiling point, is paramount for its purification, handling, and application in high-stakes synthetic campaigns.

Core Physicochemical Properties

The reliable application of any chemical reagent begins with an accurate characterization of its physical properties. These constants are critical for purification processes like distillation, for calculating reaction stoichiometry, and for ensuring safe handling.

PropertyValueSource(s)
CAS Number 6999-03-7[3][4][5][6]
Molecular Formula C₉H₁₃BrSi[4][7]
Molecular Weight 229.19 g/mol [7]
Physical State Clear, colorless to almost colorless liquid at room temperature[4][6]
Boiling Point 230.7 °C at 760 mmHg229.5 °C at 752 mmHg[7][6][8]
Density 1.173 g/mL at 25 °C1.22 g/mL[6][8][4]
Refractive Index (n²⁰/D) 1.529[6]
Flash Point 96 °C (205 °F)[4][6]

Note on Physical State: While some databases list a melting point of 95-96 °C, this is inconsistent with its classification and supply as a liquid by major chemical vendors.[4][6][8] This discrepancy may be an error propagated across databases. The consensus from safety data sheets and supplier information is that this compound is a liquid under standard laboratory conditions.

Boiling Point: A Deeper Analysis

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. For this compound, the reported value is consistently around 230 °C at standard atmospheric pressure.[7][8] This temperature is a direct consequence of its molecular structure and the resulting intermolecular forces.

Factors Influencing Boiling Point:

  • Molecular Weight: With a molecular weight of 229.19 g/mol , the compound has a substantial mass that contributes to significant London dispersion forces—the primary intermolecular attraction for nonpolar molecules.

  • Dipole-Dipole Interactions: The carbon-bromine bond introduces a significant dipole moment, leading to dipole-dipole interactions between molecules. These electrostatic attractions require additional energy to overcome compared to purely nonpolar compounds of similar size.

  • Molecular Shape: The bulky, tetrahedral trimethylsilyl group and the planar phenyl ring create a molecule that, while having some polarity, is largely non-polar. The overall shape influences how closely molecules can pack, affecting the strength of dispersion forces.

  • Effect of Impurities: The presence of impurities, such as unreacted starting materials or byproducts from synthesis, can alter the observed boiling point. Volatile impurities may lower the initial boiling point, while less volatile ones can elevate it. A pure substance will exhibit a sharp, constant boiling point, whereas an impure sample will typically boil over a temperature range.

Experimental Determination of Boiling Point

Accurate determination of the boiling point is a crucial step in verifying the identity and purity of a sample. For research-scale quantities, the Thiele tube method is highly efficient and requires minimal material.[9]

Protocol: Thiele Tube Method

This method relies on observing the temperature at which the vapor pressure of the sample equals the external pressure, indicated by the cessation of bubble evolution and the entry of liquid into an inverted capillary tube.[10]

Materials:

  • Thiele tube containing mineral oil

  • Thermometer (-10 to 300 °C range)

  • Small test tube (e.g., 75x10 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attachment

  • Bunsen burner or micro-heater

  • Sample of this compound (~0.5 mL)

Procedure:

  • Preparation: Add approximately 0.5 mL of this compound to the small test tube.

  • Capillary Insertion: Place the capillary tube, sealed-end-up, into the test tube containing the liquid sample.[11]

  • Assembly: Attach the test tube to the thermometer using a small rubber band. The bottom of the test tube should align with the thermometer's bulb.

  • Mounting: Insert the thermometer assembly into the Thiele tube, ensuring the sample is positioned below the top arm of the tube and the rubber band remains above the oil level to prevent degradation.[11]

  • Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or micro-heater. The shape of the tube promotes convection currents, ensuring uniform heating of the oil bath.[10]

  • Observation: As the temperature rises, air trapped in the capillary will first be expelled. As the liquid's boiling point is approached, a rapid and continuous stream of bubbles will emerge from the capillary tip.

  • Boiling Point Determination: Once a steady stream of bubbles is observed, remove the heat source. The apparatus will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[10] Record this temperature.

  • Safety: Perform this procedure in a well-ventilated fume hood. Wear safety goggles, gloves, and a lab coat. Be mindful that hot mineral oil can cause severe burns.

Synthesis, Purification, and Purity Implications

Understanding the synthetic origin of this compound is crucial for anticipating potential impurities that can affect its boiling point. A prevalent laboratory-scale synthesis involves the monolithiation of 1,4-dibromobenzene with an organolithium reagent like n-butyllithium at low temperature (-78 °C), followed by quenching the resulting aryllithium intermediate with trimethylchlorosilane.[3]

Sources

(4-Bromophenyl)trimethylsilane solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of (4-Bromophenyl)trimethylsilane in Organic Solvents

Prepared by: A Senior Application Scientist

Executive Summary

This compound (CAS No. 6999-03-7) is a pivotal organosilicon intermediate in modern organic synthesis, valued for its dual reactivity that enables complex molecular constructions in drug discovery and material science.[1] Its utility is fundamentally linked to its behavior in solution, making a thorough understanding of its solubility profile essential for reaction design, optimization, and purification. This guide provides a comprehensive analysis of the physicochemical properties governing the solubility of this compound, offers a theoretical framework for predicting its behavior across a range of organic solvents, and presents a detailed, field-proven protocol for its quantitative experimental determination.

Introduction to this compound: A Versatile Synthetic Building Block

This compound is a bifunctional aromatic compound featuring a bromine atom and a trimethylsilyl (TMS) group attached to a benzene ring in a para configuration. This unique structure provides two orthogonal reactive sites:

  • The aryl bromide moiety serves as a classical handle for a multitude of metal-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1]

  • The trimethylsilyl group can act as a blocking group, a directing group in electrophilic aromatic substitution, or a precursor to other functional groups.

This versatility makes it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced organic electronic materials.[1][2] Efficient use of this reagent is contingent upon its effective dissolution in an appropriate solvent system to ensure optimal reaction kinetics and yield.

Core Physicochemical Properties Governing Solubility

The solubility of a compound is dictated by its intrinsic physical and chemical properties. For this compound, the key characteristics are summarized below.

Table 1: Key Physicochemical Properties of this compound

Property Value Source
CAS Number 6999-03-7 [3]
Molecular Formula C₉H₁₃BrSi [3][4]
Molecular Weight 229.19 g/mol [4]
Appearance Colorless liquid or low-melting solid [5]
Boiling Point ~230.7 °C at 760 mmHg [4]
Density ~1.173 g/mL at 25 °C [5]

| Structure | Aromatic ring with a polar C-Br bond and a non-polar, sterically bulky trimethylsilyl group. |[3] |

The molecule's overall character is largely non-polar. The trimethylsilyl group, composed of a silicon atom and three methyl groups, is lipophilic and lacks hydrogen-bonding capability. While the carbon-bromine bond introduces some polarity, the molecule's symmetrical nature and the dominance of the non-polar phenyl and TMS moieties predict poor solubility in highly polar, protic solvents like water and favorable solubility in non-polar and moderately polar aprotic organic solvents.

Theoretical Solubility Profile: A Predictive Framework

The principle of "like dissolves like" provides a robust framework for predicting solubility. Based on the molecular structure of this compound, we can anticipate its behavior in common classes of organic solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene, Benzene): High solubility is expected. The non-polar aromatic ring and the lipophilic TMS group will interact favorably with the non-polar solvent molecules through van der Waals forces.

  • Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): High solubility is anticipated. These solvents are weakly polar and can effectively solvate the entire molecule. Organosilicon compounds, in general, show good solubility in halogenated solvents.[6]

  • Ethereal Solvents (e.g., Diethyl Ether, Tetrahydrofuran (THF)): Good to high solubility is expected. The ether oxygen provides some polarity that can interact with the C-Br bond, while the alkyl portions of the solvent effectively solvate the non-polar parts of the molecule. THF is often used as a solvent for reactions involving organometallic reagents derived from this compound.[2][5]

  • Polar Aprotic Solvents (e.g., Acetonitrile, Dimethylformamide (DMF)): Moderate to good solubility is likely. While these solvents are polar, they lack hydrogen-bond donating ability. The dipole-dipole interactions can solvate the C-Br bond, but the solvation of the non-polar TMS and phenyl groups is less efficient.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Low solubility is predicted. The strong hydrogen-bonding network of alcohols would be disrupted by the non-polar solute, making dissolution energetically unfavorable.

Experimental Protocol for Quantitative Solubility Determination

To move from theoretical prediction to empirical data, a rigorous experimental protocol is necessary. The following gravimetric method is a self-validating and reliable approach to determine the solubility of this compound at a specific temperature.

Principle

This method involves creating a saturated solution of the solute in the solvent of interest, allowing it to reach equilibrium, separating a known volume of the saturated solution from the excess solid, evaporating the solvent, and weighing the residual solute.

Materials and Equipment
  • This compound (≥97% purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or small flasks with screw caps

  • Analytical balance (readable to 0.1 mg)

  • Temperature-controlled shaker or water bath

  • Volumetric pipettes (Class A)

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane)

  • Pre-weighed drying vials

  • Vacuum oven or desiccator

Step-by-Step Methodology
  • Preparation: Add an excess amount of this compound to a scintillation vial. Causality: Adding excess solute ensures that the resulting solution will be saturated, which is the definition of the solubility limit.

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.00 mL) of the chosen organic solvent into the vial.

  • Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a minimum of 24 hours. Causality: Prolonged agitation at a constant temperature is critical to ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle. Causality: This step prevents suspended solids from being drawn into the pipette, which would artificially inflate the measured solubility.

  • Sample Withdrawal: Carefully draw a precise volume (e.g., 2.00 mL) of the clear supernatant into a syringe. Immediately attach a syringe filter.

  • Filtration and Transfer: Dispense the filtered solution into a pre-weighed (tared) drying vial. Causality: Filtration is a critical step to remove any microscopic, undissolved particles, ensuring that only the dissolved solute is measured.

  • Solvent Evaporation: Place the drying vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until all the solvent has evaporated and the mass is constant. Alternatively, use a gentle stream of nitrogen followed by drying in a desiccator. Causality: Complete removal of the solvent is essential for an accurate gravimetric determination of the solute mass.

  • Final Weighing: Allow the vial to cool to room temperature in a desiccator before weighing it on the analytical balance.

  • Calculation: Calculate the solubility using the following formula: Solubility (g/L) = [(Mass of vial + solute) - (Mass of empty vial)] / (Volume of solution transferred)

Data Presentation

Quantitative results should be recorded systematically to allow for easy comparison.

Table 2: Template for Recording Experimental Solubility of this compound at 25 °C

Solvent Solvent Class Predicted Solubility Experimental Solubility (g/L) Molar Solubility (mol/L) Observations
Hexane Non-Polar High [Record Data] [Calculate] Clear, colorless solution
Toluene Non-Polar Aromatic High [Record Data] [Calculate] Clear, colorless solution
Dichloromethane Chlorinated High [Record Data] [Calculate] Clear, colorless solution
Tetrahydrofuran Ethereal High [Record Data] [Calculate] Clear, colorless solution
Acetonitrile Polar Aprotic Moderate [Record Data] [Calculate]

| Ethanol | Polar Protic | Low | [Record Data] | [Calculate] | |

Visualized Workflow for Solubility Assessment

The following diagram outlines the logical workflow for assessing the solubility of this compound.

G cluster_prep Phase 1: Preparation & Qualitative Test cluster_quant Phase 2: Quantitative Determination start Select Solvent based on Theoretical Profile qual_test Qualitative Test: Add small amount of solute to ~1 mL solvent start->qual_test observe Observe at Room Temp: Dissolves completely? qual_test->observe saturate Prepare Saturated Solution (Excess Solute) observe->saturate Yes, dissolves easily (Proceed to Quantify) insoluble Insoluble/Sparingly Soluble (Document and Stop) observe->insoluble No, solid remains (Consider heating or new solvent) equilibrate Equilibrate for 24h at Constant Temperature saturate->equilibrate sample Withdraw & Filter Known Volume of Supernatant equilibrate->sample evaporate Evaporate Solvent (Vacuum Oven) sample->evaporate weigh Weigh Residual Solute evaporate->weigh calculate Calculate Solubility (g/L and mol/L) weigh->calculate

Caption: Workflow for experimental solubility determination.

Safety and Handling Considerations

This compound requires careful handling in a laboratory setting. Based on available safety data, it is classified as a skin and eye irritant.[2]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling the compound.[2]

  • Ventilation: Work in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors.

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area immediately and thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from moisture.

  • SDS: Always consult the Safety Data Sheet (SDS) provided by the supplier before use for comprehensive safety information.[2]

Conclusion

While readily available quantitative data on the solubility of this compound is limited, a strong predictive understanding can be derived from its physicochemical properties. Its predominantly non-polar character suggests high solubility in non-polar, ethereal, and chlorinated solvents, and lower solubility in polar protic solvents. For applications requiring precise concentration data, the detailed gravimetric protocol provided in this guide offers a reliable method for generating accurate, reproducible results. Adherence to this experimental framework and strict safety protocols will empower researchers to effectively integrate this versatile reagent into their synthetic workflows.

References

  • The Role of this compound in Modern Organic Synthesis. Vertex AI Search.
  • This compound. Crysdot LLC.
  • This compound. Alfa Chemistry.
  • 1-BROMO-4-TRIMETHYLSILYLBENZENE | 6999-03-7. ChemicalBook.
  • Understanding the Synthesis and Handling of this compound. Vertex AI Search.
  • Silane, (4-bromophenyl)trimethyl- | C9H13BrSi | CID 138897. PubChem.
  • Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. MDPI.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source.

Sources

A Senior Application Scientist's Guide to (4-Bromophenyl)trimethylsilane: Properties, Synthesis, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of (4-Bromophenyl)trimethylsilane (CAS No. 6999-03-7), a pivotal reagent in contemporary organic synthesis. Designed for researchers, medicinal chemists, and materials scientists, this document moves beyond basic data to explain the causality behind its synthetic utility. We will dissect its physicochemical properties, detail a robust synthetic protocol, and illuminate its role as a versatile building block in transformations critical to drug discovery and materials science, all while adhering to the highest standards of scientific integrity and laboratory safety.

Core Physicochemical & Spectroscopic Profile

This compound is a bifunctional aromatic compound, uniquely equipped with two synthetically valuable and largely orthogonal reactive sites: a carbon-bromine bond amenable to metal-catalyzed cross-coupling and a metabolically stable, electronically-influential trimethylsilyl (TMS) group.[1] This duality is the cornerstone of its utility.

Quantitative Data Summary

The fundamental properties of this compound are summarized below. Accurate knowledge of these values is critical for reaction setup, purification, and stoichiometric calculations.

PropertyValueSource(s)
Molecular Weight 229.19 g/mol [2][3][4]
Molecular Formula C₉H₁₃BrSi[5]
CAS Number 6999-03-7[6][7]
Physical Form Colorless to almost colorless clear liquid[8]
Boiling Point 229.5 - 230.7 °C at 760 mmHg[8]
Density 1.173 g/mL at 25 °C[8]
Refractive Index (n²⁰/D) 1.529[8]
MDL Number MFCD00094165[5]
Spectroscopic Fingerprint for Structural Verification

Confirmation of identity and purity is non-negotiable. The expected NMR spectroscopic data provides a definitive fingerprint for the molecule.

  • ¹H NMR (400 MHz, CDCl₃): The proton spectrum is characterized by two distinct regions.

    • δ 7.45 (d, J = 8.7 Hz, 2H) and δ 7.34 (d, J = 8.7 Hz, 2H): These two doublets correspond to the four protons on the 1,4-disubstituted aromatic ring. The splitting pattern is a classic AA'BB' system, confirming the para substitution.

    • δ 0.27 (s, 9H): This strong singlet, integrating to nine protons, is the unmistakable signature of the magnetically equivalent protons of the trimethylsilyl (TMS) group.[9]

  • ¹³C NMR (100 MHz, CDCl₃): The carbon spectrum further validates the structure.

    • δ 133.4, 131.5, 122.8, 122.1: These signals represent the carbons of the aromatic ring.

    • δ -0.10: This upfield signal is characteristic of the methyl carbons of the TMS group.[9]

Synthesis and Purification: A Validated Protocol

A prevalent and reliable method for synthesizing this compound involves the selective monolithiation of 1,4-dibromobenzene, followed by an electrophilic quench with trimethylchlorosilane.[6][8] The causality behind the stringent reaction conditions is critical for success.

Causality of Experimental Design
  • Low Temperature (-78 °C): The lithiation of an aryl bromide is a highly exothermic and rapid reaction. Performing the addition of n-butyllithium at dry ice/acetone temperatures is essential to control the reaction rate, prevent over-lithiation (formation of 1,4-dilithiobenzene), and minimize side reactions, thereby ensuring high selectivity for the desired mono-silylated product.[6]

  • Inert Atmosphere: Organolithium reagents like n-BuLi are extremely reactive towards atmospheric oxygen and moisture. A rigorously maintained inert atmosphere (e.g., nitrogen or argon) is mandatory to prevent reagent decomposition and ensure the reaction proceeds to completion.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Core Synthesis cluster_workup Workup & Purification A Dissolve 1,4-dibromobenzene in anhydrous ether B Cool reaction vessel to -78 °C A->B C Slowly add n-BuLi (maintain -78 °C) B->C D Stir for 1 hour (Anion formation) C->D E Add Trimethylchlorosilane (Electrophilic quench) D->E F Allow to warm to room temperature E->F G Quench with sat. NH4Cl solution F->G H Perform liquid-liquid extraction G->H I Dry organic phase (e.g., MgSO4) H->I J Purify by vacuum distillation I->J K Characterize product (NMR, GC-MS) J->K

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Materials: 1,4-dibromobenzene, n-butyllithium (2.5 M in hexanes), trimethylchlorosilane (TMSCl), anhydrous diethyl ether, saturated aqueous NH₄Cl, magnesium sulfate.

  • Setup: Under an inert nitrogen atmosphere, add 1,4-dibromobenzene (23.6 g, 100 mmol) to a flame-dried 500 mL three-neck flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Dissolve the solid in 200 mL of anhydrous diethyl ether.[8]

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (40 mL, 100 mmol, 2.5 M in hexanes) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C.[8]

  • Anion Formation: Stir the resulting milky white suspension at -78 °C for an additional 60 minutes.

  • Silylation: Add trimethylchlorosilane (12.7 mL, 100 mmol) dropwise at -78 °C. Upon addition, a clear solution should form.

  • Equilibration: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Workup: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by vacuum distillation to yield this compound as a colorless liquid.

Core Applications in Drug Development

The synthetic power of this compound lies in its ability to participate in palladium-catalyzed cross-coupling reactions, which are foundational to modern drug discovery.[1] The C-Br bond serves as a reactive "handle" for forming new carbon-carbon or carbon-heteroatom bonds, while the TMS group remains intact.

Mechanism Spotlight: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forges C-C bonds between aryl halides and organoboron compounds. Using this compound in this reaction allows for the direct installation of a TMS-substituted phenyl ring onto a variety of molecular scaffolds.

  • Causality of the Catalytic Cycle: The process is driven by the palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states. The C-Br bond is selectively cleaved in the initial oxidative addition step because it is significantly more reactive than the C-Si or C-H bonds on the ring under these conditions.

Suzuki-Miyaura Catalytic Cycle Diagram

SuzukiCycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Br Ar-Pd(II)L₂-Br OxAdd->PdII_Br Transmetal Transmetalation PdII_R Ar-Pd(II)L₂-R' Transmetal->PdII_R RedElim Reductive Elimination RedElim->Pd0 Product Ar-R' RedElim->Product ArBr Ar-Br ((4-TMS-Ph)-Br) ArBr->OxAdd Boronic R'-B(OR)₂ + Base Boronic->Transmetal

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling

Materials: this compound, an arylboronic acid (e.g., phenylboronic acid), Pd(PPh₃)₄, potassium carbonate, 1,4-dioxane, water.

  • Setup: To a reaction vial, add this compound (229 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), potassium carbonate (414 mg, 3.0 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Solvent Addition: Evacuate and backfill the vial with nitrogen three times. Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Reaction: Seal the vial and heat the mixture to 90 °C with vigorous stirring for 8 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography on silica gel to yield the biaryl product.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical reagent. This compound is classified with a GHS07 signal word, indicating potential hazards.[6]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6]

  • Handling: All manipulations should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.[6] Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.

  • Hazards: The compound is known to cause skin irritation (H315) and serious eye irritation (H319).[6]

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from moisture to maintain product integrity.[6]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for molecular construction. Its precisely defined molecular weight of 229.19 g/mol is just the entry point to its vast utility. The compound's orthogonal reactivity, enabled by the C-Br bond and the stable TMS group, provides chemists with a reliable and versatile platform for synthesizing complex molecules. From the synthesis of active pharmaceutical ingredients to the development of advanced organic materials, a thorough understanding of its properties, synthesis, and reaction mechanisms is essential for innovation.[1][11]

References

  • Understanding the Synthesis and Handling of this compound. Google AI Test Kitchen.
  • The Role of this compound in Modern Organic Synthesis. Google AI Test Kitchen.
  • This compound | 6999-03-7. Manchester Organics.
  • This compound. Crysdot LLC.
  • This compound. Fluorochem.
  • This compound - CAS:6999-03-7. Sunway Pharm Ltd.
  • Buy this compound | 6999-03-7. Smolecule.
  • This compound. Alfa Chemistry.
  • (4-Bromophenylethynyl)trimethylsilane 98 16116-78-2. Sigma-Aldrich.
  • An In-Depth Technical Guide to (4-bromophenoxy)trimethylsilane: Safety, Handling, and Storage. Benchchem.
  • Buy High-Purity this compound CAS 6999-03-7: Leading Manufacturer & Supplier in China. Google AI Test Kitchen.
  • SAFETY D
  • 1-BROMO-4-TRIMETHYLSILYLBENZENE | 6999-03-7. ChemicalBook.
  • N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. The Royal Society of Chemistry.

Sources

Synthesis of (4-Bromophenyl)trimethylsilane from 1,4-dibromobenzene

Author: BenchChem Technical Support Team. Date: January 2026

A-Guide-to-the-Selective-Monosilylation-of-1,4-Dibromobenzene

An In-Depth Technical Guide for the Synthesis of (4-Bromophenyl)trimethylsilane

Abstract

This compound is a pivotal bifunctional reagent in modern organic synthesis, serving as a versatile building block in pharmaceutical and material sciences. Its structure uniquely combines a bromine atom, ideal for cross-coupling reactions, with a trimethylsilyl (TMS) group that modulates reactivity and offers further synthetic handles. This guide provides a comprehensive, in-depth exploration of a primary synthesis route for this compound, starting from the readily available 1,4-dibromobenzene. We will delve into the mechanistic underpinnings of the selective monosubstitution, provide a detailed, field-tested experimental protocol, and discuss the critical parameters that ensure a high-yield, high-purity outcome. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic endeavors.

Introduction: The Synthetic Utility of this compound

In the landscape of organic chemistry, bifunctional aromatic compounds are indispensable tools for the construction of complex molecular architectures. This compound stands out due to the orthogonal reactivity of its two key functional groups. The bromine atom provides a reactive site for a host of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, which are foundational methods for forming carbon-carbon bonds.[1]

Simultaneously, the trimethylsilyl (TMS) group serves multiple roles. It can act as a blocking group, a directing group in electrophilic aromatic substitution, or be converted into other functionalities. The presence of the silicon atom can also impart unique properties to resulting materials, such as enhanced thermal stability and altered electronic characteristics, making it a valuable precursor for novel organic electronic materials like OLEDs and OPVs.[1] Given its wide-ranging applications in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials, a robust and well-understood synthetic protocol is of paramount importance.[1][2]

This guide focuses on a common and effective method for its preparation: the selective monosilylation of 1,4-dibromobenzene.

Reaction Mechanism: Achieving Selective Monosubstitution

The synthesis of this compound from 1,4-dibromobenzene is typically achieved through a lithium-halogen exchange reaction, followed by quenching with an electrophilic silicon source, such as trimethylsilyl chloride. The overall transformation is depicted below:

Caption: Overall reaction scheme for the synthesis.

The core of this synthesis lies in the ability to selectively replace only one of the two bromine atoms. This is achieved by carefully controlling the stoichiometry of the organolithium reagent and the reaction temperature.

Key Mechanistic Steps:

  • Lithium-Halogen Exchange: The process begins with the reaction of 1,4-dibromobenzene with one equivalent of n-butyllithium (n-BuLi). This is a fast and highly efficient reaction that proceeds at very low temperatures, typically -78 °C, to form the organolithium intermediate, 4-bromophenyllithium.[2][3] The low temperature is crucial to prevent side reactions, such as the elimination of LiBr to form benzyne or a second lithium-halogen exchange.

  • Electrophilic Quench: The newly formed 4-bromophenyllithium is a potent nucleophile and a strong base. It readily reacts with an electrophile. In this synthesis, trimethylsilyl chloride (TMSCl) is added to the reaction mixture. The nucleophilic carbon of the 4-bromophenyllithium attacks the electrophilic silicon atom of TMSCl, displacing the chloride ion and forming the desired C-Si bond. This step is also performed at low temperature to maintain control over the reaction.[2][3]

The selectivity for mono-substitution is primarily controlled by using only one equivalent of n-butyllithium. If an excess of the organolithium reagent were used, a second lithium-halogen exchange could occur, leading to the formation of 1,4-dilithiobenzene and subsequently 1,4-bis(trimethylsilyl)benzene as a significant byproduct.

Detailed Experimental Protocol

This protocol is adapted from established procedures and provides a reliable method for the synthesis of this compound.[3]

3.1. Reagents and Materials

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
1,4-Dibromobenzene235.9023.6 g100Must be dry.
n-Butyllithium64.0641.7 mL1002.4 M solution in hexanes/THF. Handle under inert gas.
Trimethylsilyl chloride108.6415.2 mL (12.9 g)119Freshly distilled recommended.
Anhydrous Diethyl Ether74.12200 mL-Distilled from sodium/benzophenone.
Saturated NH₄Cl (aq)-~100 mL-For quenching.
Diethyl Ether-~150 mL-For extraction.
Anhydrous MgSO₄120.37--For drying.

3.2. Apparatus

  • 500 mL three-necked, round-bottomed flask

  • Magnetic stirrer and stir bar

  • Thermometer or thermocouple

  • Dropping funnel

  • Condenser (with a gas inlet for inert atmosphere)

  • Inert gas supply (Argon or Nitrogen)

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

3.3. Step-by-Step Procedure

Sources

A Comprehensive Technical Guide to the Handling and Storage of (4-Bromophenyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(4-Bromophenyl)trimethylsilane (CAS No. 6999-03-7) is a versatile bifunctional reagent widely employed in modern organic synthesis.[1] Its structure, featuring a bromine atom amenable to cross-coupling reactions and a stabilizing, directing trimethylsilyl (TMS) group, makes it an invaluable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced organic electronic materials.[1] The successful application of this reagent is critically dependent on a comprehensive understanding of its chemical properties and strict adherence to appropriate handling and storage protocols. This guide provides an in-depth, experience-driven framework for the safe and effective management of this compound in a research and development setting. We will delve into its physicochemical properties, associated hazards, requisite exposure controls, and detailed procedural workflows to ensure both personnel safety and reagent integrity.

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is the foundation of its safe handling. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 6999-03-7[2][3]
Molecular Formula C₉H₁₃BrSi[3]
Molecular Weight 229.19 g/mol [3]
Appearance Colorless Liquid[4][5]
Boiling Point 230.7°C at 760 mmHg[6]
Purity Commercially available in ≥95% purity[6]
Synonyms 1-Bromo-4-(trimethylsilyl)benzene[3]

Hazard Identification and Risk Assessment

This compound is classified under the Globally Harmonized System (GHS) and presents moderate but manageable hazards. A proactive risk assessment is crucial before any handling operations commence.

GHS Classification:

  • Signal Word: Warning[2]

  • Pictogram: GHS07 (Exclamation Mark)[2]

Primary Hazards:

  • Skin Irritation (H315): Causes skin irritation upon direct contact.[2][7] Prolonged exposure can lead to redness and discomfort. The lipophilic nature of the compound allows it to penetrate the outer layers of the skin.

  • Serious Eye Irritation (H319): Causes serious eye irritation.[2][7] Direct contact with the eyes can result in significant pain, redness, and potential damage if not promptly addressed.

  • Respiratory Irritation (May cause): Vapors or mists may cause irritation to the respiratory tract.[4]

  • Harmful if Swallowed (H302): Ingestion of the compound is considered harmful.

Reactivity Hazards:

  • Moisture Sensitivity: While not violently reactive, the trimethylsilyl group can be susceptible to hydrolysis, particularly in the presence of acid or base, which could affect product integrity. Proper storage is key to preventing degradation.[2][8]

  • Incompatibilities: The compound should be kept away from strong oxidizing agents, strong acids, and strong bases to prevent vigorous or uncontrolled reactions.[9][10]

Exposure Controls and Personal Protective Equipment (PPE)

To mitigate the risks identified above, a multi-layered safety approach combining engineering controls and appropriate PPE is mandatory.

Engineering Controls:

  • Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][11]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are effectively diluted and removed.[4][12]

  • Safety Shower & Eyewash Station: A readily accessible and operational safety shower and eyewash station are essential for immediate decontamination in case of accidental exposure.

Personal Protective Equipment (PPE): The selection of PPE is the final barrier between the researcher and the chemical.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Gloves must be inspected for integrity before use and changed immediately if contamination is suspected.[2][13]

  • Eye Protection: Chemical safety goggles are required at all times.[2] A face shield should also be worn when there is a significant risk of splashing.

  • Skin and Body Protection: A flame-resistant lab coat should be worn and kept fully fastened. Ensure full-length pants and closed-toe shoes are worn to cover all exposed skin.[2]

Standard Operating Procedure: Safe Handling Protocol

The following step-by-step protocol provides a self-validating system for the safe handling of this compound. The causality behind each step is to ensure a conscious, safety-first approach.

Step 1: Pre-Handling Preparation

  • Review SDS: Always consult the most recent Safety Data Sheet (SDS) for this compound before beginning work.[2]

  • Verify Engineering Controls: Confirm that the chemical fume hood is operational and the sash is at the appropriate height. Ensure the path to the eyewash station and safety shower is clear.

  • Assemble PPE: Don all required PPE as specified in Section 4.0.

  • Prepare Workspace: Clear the fume hood of unnecessary items. Place absorbent, chemical-resistant lining on the work surface to contain minor drips.

Step 2: Aliquoting and Transfer

  • Inert Atmosphere (Optional but Recommended): For reactions sensitive to moisture, it is best practice to handle the reagent under an inert atmosphere (e.g., Nitrogen or Argon).

  • Grounding: When transferring larger quantities, ensure containers are properly grounded to prevent static electricity discharge, which can be an ignition source for flammable solvents often used with this reagent.[10][14]

  • Transfer Method: Use a clean glass syringe or cannula for liquid transfers. Avoid pouring directly from the bottle when possible to minimize the risk of splashing.

  • Weighing: If weighing is required, perform this in a tared, sealed container within the fume hood.

Step 3: Post-Handling Procedures

  • Secure Container: Tightly reseal the this compound container immediately after use.[4][12]

  • Decontaminate: Wipe down the exterior of the container and any contaminated surfaces within the fume hood.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete.[2][4]

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase prep1 Review SDS prep2 Verify Fume Hood & Safety Equipment prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Transfer Reagent (Syringe/Cannula) prep3->handle1 handle2 Add to Reaction Vessel handle1->handle2 clean1 Tightly Reseal Container handle2->clean1 clean2 Decontaminate Workspace clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 end_node END clean4->end_node start START start->prep1

Caption: Workflow for Safe Handling of this compound.

Guidelines for Storage and Stability Management

Proper storage is paramount to maintaining the chemical integrity of this compound and ensuring laboratory safety.

ParameterRecommendationRationale
Temperature Store at room temperature or refrigerated (2-8°C).[2]Prevents degradation and minimizes vapor pressure.
Atmosphere Keep container tightly closed.[4][12] Store under an inert atmosphere (e.g., Nitrogen) for long-term stability.[10]Protects from atmospheric moisture which can hydrolyze the silyl group.[2]
Location Store in a dry, well-ventilated area designated for chemical storage.[4][12]Ensures a safe and controlled environment.
Incompatibilities Segregate from strong oxidizing agents, strong acids, and bases.[9][10]Prevents potentially hazardous chemical reactions.

Emergency Procedures: Spill, Leak, and Exposure Response

Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4]

  • Remove contaminated clothing while flushing.

  • Seek medical attention if irritation persists.[4]

Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4]

  • Remove contact lenses if present and easy to do so.[4]

  • Seek immediate medical attention.[9]

Inhalation:

  • Move the affected person to fresh air immediately.[4]

  • If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.

  • Seek medical attention.[4]

Spill Cleanup:

  • Evacuate the area and ensure adequate ventilation.

  • Remove all sources of ignition.[10]

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collect the absorbed material into a suitable, sealed container for disposal.[10] Do not use combustible materials like sawdust.

Waste Disposal

All waste containing this compound must be treated as hazardous.

  • Dispose of waste material and empty containers at an approved waste disposal plant.[4][9]

  • Do not dispose of it down the drain.

  • Follow all local, state, and federal regulations for hazardous waste disposal. The material may be suitable for incineration by a licensed contractor.[14]

Conclusion

This compound is a powerful synthetic tool, and its effective use is underpinned by a culture of safety and procedural diligence. By understanding its properties, recognizing its hazards, and rigorously applying the handling, storage, and emergency protocols outlined in this guide, researchers can ensure the safety of personnel, the integrity of their experiments, and the protection of the environment.

References

  • Understanding the Synthesis and Handling of this compound. (URL: )
  • (4-Bromophenylethynyl)trimethylsilane | C11H13BrSi | CID 4226980 - PubChem. (URL: )
  • The Role of this compound in Modern Organic Synthesis. (URL: )
  • BLD Pharm
  • This compound - Organic Silicones - Crysdot LLC. (URL: )
  • Silane, (4-bromophenyl)trimethyl- | C9H13BrSi | CID 138897 - PubChem. (URL: [Link])
  • An In-Depth Technical Guide to (4-bromophenoxy)trimethylsilane: Safety, Handling, and Storage - Benchchem. (URL: )
  • SAFETY D
  • Safety D
  • TRIMETHYLSILANE - Gelest, Inc. (URL: [Link])
  • (4-Bromophenylethynyl)trimethylsilane 98 16116-78-2 - Sigma-Aldrich. (URL: )

Sources

An In-Depth Technical Guide to the Safe Handling of (4-Bromophenyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety precautions for (4-Bromophenyl)trimethylsilane (CAS No. 6999-03-7), a versatile bifunctional reagent widely utilized in pharmaceutical, agrochemical, and materials science research.[1] As a compound featuring both a reactive bromine atom and a stabilizing trimethylsilyl group, its unique properties demand a nuanced understanding of its handling, storage, and emergency response procedures to ensure the safety of laboratory personnel and the integrity of research outcomes. This document is intended for researchers, scientists, and drug development professionals who work with this compound.

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) as a substance that requires careful handling due to its potential to cause irritation. The primary hazards are associated with direct contact.

GHS Pictogram:

Signal Word: Warning [1]

The GHS07 pictogram, an exclamation mark, is used to indicate that the substance may cause less serious health effects, such as skin and eye irritation.

Hazard and Precautionary Statements:

A thorough understanding of the hazard (H) and precautionary (P) statements is fundamental to developing a robust safety protocol. These statements provide concise, standardized information about the potential dangers and the recommended measures to minimize or prevent adverse effects.

Code Statement Rationale and Implication
H315 Causes skin irritation.[1]The brominated aromatic structure can interact with skin lipids and proteins, leading to inflammation, redness, and discomfort upon contact. Prolonged or repeated exposure can exacerbate this effect.
H319 Causes serious eye irritation.[1]The eyes are particularly sensitive to this compound. Direct contact can cause significant irritation, pain, and potential damage to the cornea. The trimethylsilyl group may also contribute to this irritancy.
H335 May cause respiratory irritation.While primarily a contact hazard, inhalation of vapors or aerosols may irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath.
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[2]This is a primary control measure to prevent respiratory irritation. All handling of the liquid should be performed in a well-ventilated area, preferably within a chemical fume hood.
P264 Wash hands thoroughly after handling.[3]This prevents accidental ingestion and reduces the risk of transferring the chemical to other surfaces or parts of the body, such as the eyes.
P280 Wear protective gloves/protective clothing/eye protection/face protection.[3]This is the most critical precautionary measure to prevent skin and eye contact, directly addressing the primary hazards of the compound.
P302+P352 IF ON SKIN: Wash with plenty of soap and water.[3]Immediate and thorough washing is crucial to remove the chemical from the skin and mitigate the irritant effect.
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]Prompt and sustained irrigation of the eyes is essential to flush out the chemical and reduce the severity of the irritation.

Toxicological Profile: A Mechanistic Perspective

While specific, in-depth toxicological studies on this compound are not extensively available in public literature, its hazards can be inferred from its chemical structure and the known toxicology of related compounds, such as bromobenzene.[4]

  • Dermal and Ocular Irritation: The primary observed hazards are skin and eye irritation.[1] The lipophilic nature of the aromatic ring allows it to penetrate the outer layers of the skin, while the bromine and trimethylsilyl functionalities can interact with cellular components, triggering an inflammatory response.

  • Inhalation: Inhalation may lead to respiratory tract irritation. This is a common property of many volatile organic compounds.

  • Metabolic Considerations: Bromobenzene, a related compound, is known to be metabolized in the liver, sometimes forming reactive intermediates that can be hepatotoxic.[5][6] While the trimethylsilyl group on this compound may alter its metabolic pathway and reactivity compared to bromobenzene, it is a prudent practice to handle it as a substance with potential for systemic effects if significant exposure occurs.

Due to the lack of comprehensive toxicological data, it is imperative to minimize exposure through all routes—dermal, ocular, and inhalation—by adhering strictly to the handling procedures outlined in this guide.

Safe Handling and Storage Protocols

The key to safely handling this compound is the consistent application of engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).

Engineering Controls
  • Chemical Fume Hood: All dispensing, transferring, and reaction setup involving this compound must be conducted in a certified chemical fume hood.[1] This is the most effective way to control vapor inhalation and contain any potential spills.

  • Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

The selection of PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.

Protection Type Specification Justification
Eye Protection Chemical safety goggles with side shields or a face shield.Protects against splashes and vapors, addressing the H319 "Causes serious eye irritation" hazard.
Hand Protection Nitrile or neoprene gloves.Provides a chemical-resistant barrier to prevent skin contact, addressing the H315 "Causes skin irritation" hazard. Always check glove manufacturer's compatibility charts.
Skin and Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.Protects against accidental splashes and spills on the body and clothing.
Storage Requirements

Proper storage is essential for maintaining the chemical's integrity and preventing hazardous situations.

  • Container: Keep the container tightly closed to prevent the release of vapors.[7]

  • Atmosphere: Store in a dry, well-ventilated place, away from sources of ignition.[8]

  • Temperature: Store at room temperature.[9]

  • Incompatible Materials: Keep away from strong oxidizing agents, acids, and bases.[10]

Emergency Procedures: A Self-Validating System

Preparedness is key to mitigating the consequences of an accidental exposure or spill. The following protocols are designed to be a self-validating system, ensuring a safe and effective response.

First Aid Measures

The immediate response to an exposure is critical in minimizing harm.

Caption: First aid response workflow for this compound exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Get medical attention immediately.

  • Skin Contact: In case of contact, immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[3] Get medical attention if irritation develops or persists.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid if cough or other symptoms appear.[4]

  • Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.[4]

Fire and Explosion Hazards
  • Flash Point: 96°C (205°F)[2] - This indicates that the substance is a combustible liquid and will form flammable vapor mixtures with air at or above this temperature.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10]

  • Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, silicon oxides, and hydrogen bromide.[10]

  • Firefighting Procedures: As in any fire, wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[10]

Accidental Release Measures

A systematic approach to spill cleanup is essential to prevent the spread of contamination and ensure the safety of personnel.

SpillResponse Start Spill Occurs Evacuate Evacuate non-essential personnel and ensure adequate ventilation. Start->Evacuate PPE Don appropriate PPE: - Chemical resistant gloves - Safety goggles/face shield - Lab coat Evacuate->PPE Contain Contain the spill with an inert absorbent material (e.g., sand, vermiculite). PPE->Contain Absorb Work from the outside in, cover the spill with absorbent. Contain->Absorb Collect Collect absorbed material using non-sparking tools into a suitable, labeled container. Absorb->Collect Decontaminate Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect->Decontaminate Dispose Dispose of waste as hazardous material according to institutional and local regulations. Decontaminate->Dispose

Caption: Step-by-step spill response protocol.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area. Ensure the area is well-ventilated, preferably within a fume hood.[11]

  • Don PPE: Before approaching the spill, don the appropriate personal protective equipment as outlined in section 3.2.[12]

  • Containment: For liquid spills, create a dike around the spill using an inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth.[13] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Absorption: Apply the absorbent material over the spill, working from the outside towards the center to prevent spreading.[13]

  • Collection: Once the liquid has been completely absorbed, carefully scoop the material using non-sparking tools into a designated, sealable, and properly labeled hazardous waste container.[12]

  • Decontamination: Clean the spill area with a suitable solvent, followed by a thorough wash with soap and water. Collect all cleaning materials for hazardous waste disposal.

  • Waste Disposal: Dispose of the sealed container and any contaminated PPE as hazardous waste in accordance with local, state, and federal regulations.[13]

Disposal Considerations

The disposal of this compound and its contaminated waste must be handled responsibly to prevent environmental contamination.

  • Chemical Waste: The primary recommended method for disposal is incineration at a licensed hazardous waste facility.[13] The high temperatures and controlled conditions of incineration are designed to break down the organosilicon and brominated components into less harmful substances. During incineration, the silicon is typically converted to silicon dioxide (sand), while the bromine is converted to hydrogen bromide, which must be neutralized in a scrubber system.[14][15]

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste. Puncture and dispose of the container according to institutional guidelines to prevent reuse.

Never dispose of this compound down the drain or in the regular trash.[13]

Conclusion

This compound is a valuable reagent in modern chemical synthesis, but its safe use is contingent upon a thorough understanding and strict adherence to established safety protocols. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergency situations, researchers can mitigate the risks associated with this compound. This guide serves as a foundational document to be integrated into a comprehensive laboratory safety program, ensuring a safe environment for scientific discovery and innovation.

References

  • Understanding the Synthesis and Handling of this compound. (URL: Available upon request)
  • MATERIAL SAFETY DATA SHEET - ORGANOSILICON COMPOUND IN ISOPROPANOL. (2000, November 7). (URL: Available upon request)
  • Chemical spill cleanup procedures - J&K Scientific LLC. (2021, September 2). (URL: Available upon request)
  • Chemical Spill Cleanup Guidelines. (URL: Available upon request)
  • This compound - Organic Silicones - Crysdot LLC. (URL: [Link])
  • 1-溴-4-(三甲基硅基)
  • The Role of this compound in Modern Organic Synthesis. (URL: Available upon request)
  • MSDS of ((4-bromophenyl)ethynyl)trimethylsilane. (2017, August 7). (URL: Available upon request)
  • Safety Data Sheet - Angene Chemical. (2021, May 1). (URL: Available upon request)
  • BLD Pharmatech Safety Data Sheet for (4-Bromophenyl)triethylsilane. (URL: Available upon request)
  • SAFETY DATA SHEET - Airgas. (2015, June 25). (URL: [Link])
  • SPILL CLEANUP QUICK REFERENCE. (URL: Available upon request)
  • Spill procedure: Clean-up guidance. (URL: Available upon request)
  • TRIMETHYLSILANE - Gelest, Inc. (2014, October 27). (URL: [Link])
  • Toxicity of ortho-substituted bromobenzenes to isolated hepatocytes: Comparison to in Vivo results. (URL: Available upon request)
  • Bromobenzene and p-bromophenol toxicity and covalent binding in vivo - PubMed. (URL: [Link])
  • Correlation of metabolism, covalent binding and toxicity for a series of bromobenzene derivatives using rat liver slices in vitro - PubMed. (URL: [Link])
  • Ecotoxicological assessment of bromobenzene using a test battery with five model systems. (URL: Available upon request)
  • Chemical models for toxic metabolites of bromobenzene derivatives.
  • Bromine in waste incineration: partitioning and influence on metal volatilis
  • Bromine in waste incineration: Partitioning and influence on metal volatilisation | Request PDF - ResearchG

Sources

(4-Bromophenyl)trimethylsilane: An In-depth Technical Guide on its Reactivity with Electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromophenyl)trimethylsilane is a versatile bifunctional reagent that holds a significant position in modern organic synthesis. Its utility is derived from two key structural features: a carbon-bromine bond amenable to various cross-coupling reactions and a carbon-silicon bond that directs the regioselectivity of electrophilic aromatic substitution. This guide provides a comprehensive technical overview of the reactivity of this compound with electrophiles, focusing on the underlying mechanisms and practical applications in chemical and pharmaceutical research.

The unique bifunctional nature of this compound allows for a wide range of chemical transformations crucial for drug discovery and material science.[1] The bromine atom serves as a handle for metal-catalyzed cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings, which are fundamental for constructing complex molecular architectures.[1] Simultaneously, the trimethylsilyl (TMS) group influences the electronic properties of the aromatic ring, modulating its reactivity and serving as a directing group in electrophilic substitutions.[1]

Core Principles of Reactivity

The reaction of this compound with electrophiles is primarily governed by the electronic effects of the bromo and trimethylsilyl substituents. The trimethylsilyl group, in particular, plays a decisive role in directing the outcome of these reactions, often favoring a specific pathway known as ipso-substitution.

The Phenomenon of Ipso-Substitution

Ipso-substitution is an electrophilic aromatic substitution reaction where the incoming electrophile displaces a substituent already present on the aromatic ring, in this case, the trimethylsilyl group.[2][3] This contrasts with standard electrophilic aromatic substitution where a hydrogen atom is replaced. The propensity of arylsilanes to undergo ipso-substitution is a well-established principle in organic chemistry.[4]

The driving force behind this regioselectivity is the strong stabilization of the cationic intermediate (the Wheland intermediate or σ-complex) that is formed when the electrophile attacks the carbon atom bearing the silyl group.[2][5] This stabilization arises from the β-silicon effect, where the silicon atom, being β to the positive charge, donates electron density through hyperconjugation. This lowers the activation energy for the ipso-attack, making it the kinetically favored pathway.[2]

Directing Effects of Substituents

The bromine atom is an ortho-, para-directing group, although it deactivates the ring towards electrophilic attack through its inductive electron-withdrawing effect.[6] Conversely, the trimethylsilyl group is also an ortho-, para-director but is considered to be activating. However, the dominant reaction pathway for most strong electrophiles is the ipso-substitution of the trimethylsilyl group.[2][7]

Reactivity with Various Electrophiles

The reaction of this compound with different electrophiles consistently demonstrates the preference for ipso-substitution, leading to the formation of 1,4-disubstituted benzene derivatives.

Halogenation

Electrophilic halogenation of this compound provides a direct route to 1-bromo-4-halobenzenes.

  • Bromination: Reaction with bromine, typically in the presence of a Lewis acid catalyst, results in the replacement of the trimethylsilyl group to yield 1,4-dibromobenzene.[4]

  • Iodination: The introduction of an iodine atom can be achieved using iodine monochloride (ICl) or a combination of iodine and an oxidizing agent. These conditions generate a potent electrophilic iodine species that readily undergoes ipso-substitution.[8]

Nitration

The nitration of this compound is a classic example of ipso-substitution. Treatment with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, generates the highly electrophilic nitronium ion (NO₂⁺).[9][10] This powerful electrophile preferentially attacks the carbon bearing the trimethylsilyl group, leading to the formation of 1-bromo-4-nitrobenzene in high yield.

Friedel-Crafts Acylation

Friedel-Crafts acylation of this compound with an acyl chloride or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) is an effective method for synthesizing 4-bromoaryl ketones.[11][12] The acylium ion (RCO⁺), the active electrophile, readily displaces the trimethylsilyl group.[13][14] An important advantage of this reaction is that the product, an aryl ketone, is deactivated towards further electrophilic substitution, thus preventing polyacylation.[11][14]

Experimental Protocols

Protocol 1: Synthesis of 4-Bromoacetophenone via Friedel-Crafts Acylation

This protocol describes the acylation of bromobenzene, a related substrate, and the principles can be adapted for the ipso-acylation of this compound.

Materials:

  • This compound

  • Acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (solvent)

  • Ice

  • Hydrochloric acid (concentrated)

  • Water

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser and a gas trap, dissolve this compound in dichloromethane.

  • Cool the flask in an ice bath and slowly add anhydrous aluminum chloride with stirring.

  • Add acetic anhydride dropwise to the reaction mixture.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction can be gently heated to reflux to ensure completion.[15]

  • After the reaction is complete, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[15]

  • Separate the organic layer, wash it with water, and dry it over an anhydrous drying agent (e.g., MgSO₄).

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The product, 4-bromoacetophenone, can be purified by recrystallization or column chromatography.

Data Presentation
Reaction TypeElectrophileReagent(s)Major Product
BrominationBr⁺Br₂ / FeBr₃1,4-Dibromobenzene
NitrationNO₂⁺HNO₃ / H₂SO₄1-Bromo-4-nitrobenzene
AcylationRCO⁺RCOCl / AlCl₃4-Bromoaryl ketone
Mechanistic Diagrams

The following diagrams illustrate the key reaction pathways and mechanisms.

ipso_substitution_mechanism cluster_start Reactants cluster_intermediate Wheland Intermediate cluster_product Products start This compound intermediate σ-complex (stabilized by β-silicon effect) start->intermediate ipso-attack E_plus Electrophile (E+) E_plus->intermediate product Ipso-substituted product intermediate->product Loss of TMS⁺ TMS_plus Me₃Si⁺ experimental_workflow start Start: This compound + Acylating Agent + Lewis Acid reaction Reaction: Stirring at controlled temperature start->reaction workup Workup: Quenching with acid/ice, Extraction reaction->workup purification Purification: Recrystallization or Chromatography workup->purification product Final Product: 4-Bromoaryl ketone purification->product

Caption: General experimental workflow for Friedel-Crafts acylation.

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its reactivity with electrophiles is dominated by the ipso-substitution of the trimethylsilyl group, a consequence of the stabilizing β-silicon effect. This predictable reactivity allows for the clean and efficient synthesis of a variety of 1,4-disubstituted benzene derivatives, which are valuable intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials. [1][16]A thorough understanding of the principles governing its reactivity is essential for leveraging the full synthetic potential of this important compound.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Eaborn, C. (1975). Cleavage of aryl-silicon and related bonds by electrophiles. Journal of Organometallic Chemistry, 100(1), 43–57.
  • Fleming, I. (1979). Silyl-Control of Regioselectivity in Organic Synthesis. In D. Barton & W. D. Ollis (Eds.), Comprehensive Organic Chemistry (Vol. 3, pp. 541–686). Pergamon.
  • Olah, G. A., Narang, S. C., & Olah, J. A. (1982). Recent aspects of nitration: New preparative methods and mechanistic studies (A Review). Proceedings of the National Academy of Sciences, 79(14), 4487–4494.
  • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786.
  • Sykes, P. (1986). A Guidebook to Mechanism in Organic Chemistry (6th ed.). Longman.
  • The Role of this compound in Modern Organic Synthesis. (n.d.).
  • Understanding the Synthesis and Handling of this compound. (n.d.). Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQgThm0h5ap15UPDAlF-gglnhQ55qNmyBKj83wur2Zl4xRbPXQnxkJZed9q7uV2Z2Pa8tiYv983AtiOvxZsw1YaIEDfgbjo5TxoFdXu3b3YvqHp9Z_7xPsf9E_0gQ6ZCTYb2Z4QyhetY2C-iY08264s5J9tRaWA05yYHdlxdZxhThviMd0Z8BqKIcZyPIUKHFV4-l8MhwL_FVc74LVhPINIx-kXfZe0MOXEW2PLgw0hszTqw7AHG1G0hszTqw7AHG1G

Sources

(4-Bromophenyl)trimethylsilane reactivity with nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of (4-Bromophenyl)trimethylsilane with Nucleophiles

Abstract

This compound stands as a cornerstone intermediate in modern organic synthesis, prized for its unique bifunctional nature. This guide provides an in-depth exploration of its reactivity profile, primarily focusing on its interactions with nucleophiles through transition-metal catalyzed cross-coupling reactions. We will dissect the causality behind experimental choices, present validated protocols, and offer insights gleaned from extensive field application. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic strategies.

Introduction: The Strategic Value of a Bifunctional Reagent

In the landscape of synthetic chemistry, efficiency and precision are paramount. This compound (CAS 6999-03-7) has emerged as an indispensable building block due to the orthogonal reactivity of its two key functional groups.[1][2] The aryl bromide moiety serves as a classical handle for a vast array of palladium-, nickel-, and copper-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with exceptional control.[1] Concurrently, the trimethylsilyl (TMS) group offers a distinct set of strategic advantages. It can modulate the electronic properties of the aromatic ring, serve as a bulky directing group, or be selectively cleaved to unveil a new site for functionalization.[1][3] This dual-reactivity profile empowers chemists to construct complex molecular architectures, making it a highly sought-after intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials.[1][2]

This guide will systematically explore the primary modes of nucleophilic substitution on the (4-bromophenyl) scaffold, with a strong emphasis on the practical application and mechanistic underpinnings of the most prevalent transition-metal catalyzed pathways.

The Dominant Paradigm: Transition-Metal Catalyzed Cross-Coupling

While classical nucleophilic aromatic substitution (SNAr) is a fundamental reaction class, it is not the primary pathway for nucleophilic attack on this compound under typical conditions. SNAr reactions necessitate a highly electron-deficient aromatic ring, usually achieved by the presence of potent electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group.[4][5][6] The trimethylsilyl group does not provide sufficient activation for this pathway.

Instead, the reactivity of the C-Br bond is overwhelmingly unlocked by transition-metal catalysis. These reactions proceed through a catalytic cycle that circumvents the high-energy intermediates of a direct SNAr reaction, allowing for mild conditions and broad functional group tolerance. The core of this chemistry involves the catalytic cycle of a low-valent metal (commonly Pd(0)), which orchestrates the coupling of the aryl bromide with a nucleophilic partner.

Below, we detail the most critical and widely employed cross-coupling reactions involving this compound.

C-N Bond Formation: The Buchwald-Hartwig Amination

The formation of an aryl-amine bond is a cornerstone transformation in the synthesis of countless pharmaceuticals. The Buchwald-Hartwig amination has largely replaced harsher classical methods (e.g., the Goldberg reaction) for this purpose, offering milder conditions and a vastly expanded substrate scope.[7] The reaction facilitates the coupling of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a base.[7][8]

Mechanism Insight: The catalytic cycle is initiated by the oxidative addition of the C-Br bond of this compound to a Pd(0) complex. This is followed by coordination of the amine and subsequent deprotonation by the base to form a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[9] The choice of phosphine ligand is critical, with sterically hindered, electron-rich ligands often accelerating the rate-limiting reductive elimination step.

Buchwald_Hartwig cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)-Br(L_n) OxAdd->PdII_Aryl LigandExch Amine Coordination & Deprotonation PdII_Aryl->LigandExch + HNR'R'', Base PdII_Amido Ar-Pd(II)-NR'R''(L_n) LigandExch->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 + Ar-NR'R''

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of 4-(Trimethylsilyl)-N,N-diphenylaniline

  • To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq.), diphenylamine (1.05 eq.), and sodium tert-butoxide (2.2 eq.).

  • Add the palladium precursor, such as Pd₂(dba)₃ (1 mol%), and the phosphine ligand, such as tri-tert-butylphosphine tetrafluoroborate (2 mol%).

  • Add anhydrous, degassed toluene (approx. 5 mL per mmol of aryl bromide).

  • Heat the reaction mixture to reflux (approx. 110 °C) under a nitrogen atmosphere for 16-24 hours.[10]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with a solvent like dichloromethane or ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.[10]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the desired product.

Component Role Typical Reagents/Conditions Reference
Aryl HalideElectrophileThis compound-
NucleophileAmine SourcePrimary or Secondary Amines (e.g., Diphenylamine)[7][8]
CatalystPd PrecursorPd(OAc)₂, Pd₂(dba)₃[10]
LigandStabilizer/ActivatortBu₃P, BINAP, BrettPhos, XANTPHOS[9][10]
BaseDeprotonationNaOtBu, K₂CO₃, Cs₂CO₃[10][11]
SolventReaction MediumToluene, Dioxane, THF[9][11]
TemperatureReaction Rate80-110 °C[10]
Table 1: Key Components and Conditions for Buchwald-Hartwig Amination.
C-C Bond Formation I: The Sonogashira Coupling

The Sonogashira coupling is an exceptionally powerful method for forming C(sp²)-C(sp) bonds, reacting aryl halides with terminal alkynes.[12][13] This reaction is fundamental to the synthesis of conjugated enynes and arylalkynes, which are prevalent in organic materials and complex natural products.[14] It uniquely employs a dual-catalyst system, consisting of a palladium complex and a copper(I) salt.[15]

Mechanism Insight: The process involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of this compound to Pd(0) occurs, similar to the Buchwald-Hartwig reaction. In the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide. This organocopper species then acts as the nucleophile in a transmetalation step with the Ar-Pd(II)-Br complex. Subsequent reductive elimination from the palladium center yields the arylalkyne product and regenerates the Pd(0) catalyst.[13][14]

Sonogashira cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)-Br(L_n) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Cu-C≡CR' PdII_Alkynyl Ar-Pd(II)-C≡CR'(L_n) Transmetal->PdII_Alkynyl RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 + Ar-C≡CR' CuX Cu(I)X AlkyneCoord Alkyne Activation CuX->AlkyneCoord + H-C≡CR', Base CuAcetylide Cu-C≡CR' AlkyneCoord->CuAcetylide CuAcetylide->Transmetal

Figure 2: Interconnected catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Synthesis of (4-((Trimethylsilyl)ethynyl)phenyl)trimethylsilane

  • To a dry, nitrogen-flushed Schlenk flask, add this compound (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (1-3 mol%).[13]

  • Add an anhydrous amine solvent, such as triethylamine or diisopropylamine, which also serves as the base.

  • Add the terminal alkyne, ethynyltrimethylsilane (1.2 eq.), via syringe.[16][17]

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) under a nitrogen atmosphere. The reaction is often rapid, completing within a few hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, dilute the mixture with a solvent like diethyl ether and filter through Celite to remove the precipitated amine hydrobromide salt and catalyst residues.

  • Wash the filtrate with water or a saturated NH₄Cl solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

C-C Bond Formation II: The Kumada Coupling

The Kumada coupling was one of the first transition-metal catalyzed cross-coupling reactions to be discovered, creating C-C bonds by reacting an organic halide with a Grignard reagent (organomagnesium halide).[18][19] It is a powerful tool for synthesizing biaryls and alkyl-aryl compounds. Both nickel and palladium catalysts are effective, though palladium often offers greater chemo- and stereoselectivity.[20]

Mechanism Insight: The catalytic cycle is analogous to other cross-coupling reactions.[20][21] It begins with the oxidative addition of this compound to the low-valent metal center (Ni(0) or Pd(0)). The next step is transmetalation, where the organic group from the Grignard reagent is transferred to the metal center, displacing the halide. The cycle concludes with reductive elimination, forming the new C-C bond and regenerating the active catalyst.[18][20] A key consideration is the high reactivity and basicity of Grignard reagents, which limits the tolerance for sensitive functional groups like esters or ketones on the coupling partners.[20]

Kumada cluster_cycle Kumada Catalytic Cycle M0 M(0)L_n (M=Ni, Pd) OxAdd Oxidative Addition M0->OxAdd Ar-Br MII_Aryl Ar-M(II)-Br(L_n) OxAdd->MII_Aryl Transmetal Transmetalation MII_Aryl->Transmetal + R'-MgBr MII_Diorganyl Ar-M(II)-R'(L_n) Transmetal->MII_Diorganyl RedElim Reductive Elimination MII_Diorganyl->RedElim RedElim->M0 + Ar-R'

Figure 3: Catalytic cycle of the Kumada coupling.

Experimental Protocol: Synthesis of 4-Phenyl-trimethylsilane

  • To a dry, nitrogen-flushed three-neck flask equipped with a reflux condenser, add a nickel or palladium catalyst, such as Ni(dppp)Cl₂ or PdCl₂(dppf) (1-3 mol%).[20][21]

  • Add anhydrous THF or diethyl ether as the solvent.[20]

  • Add a solution of this compound (1.0 eq.) in the same anhydrous solvent.

  • Slowly add the Grignard reagent, such as phenylmagnesium bromide (1.1-1.5 eq.), dropwise at 0 °C or room temperature.[20]

  • Allow the reaction to warm to room temperature or heat to reflux, and stir for several hours until completion (monitored by TLC or GC-MS).

  • Cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[20]

  • Purify the residue by silica gel chromatography.

C-C Bond Formation III: The Stille Coupling

The Stille reaction couples an organic halide with an organostannane (organotin) reagent, catalyzed by palladium.[22] Its primary advantages are the stability of organostannane reagents to air and moisture and their tolerance of a wide variety of functional groups.[22] However, a significant drawback is the toxicity of tin compounds and the difficulty in removing tin byproducts from the final product.[23]

Mechanism Insight: The mechanism follows the familiar pattern: oxidative addition of the aryl bromide to Pd(0), transmetalation of the organic group from the organostannane to the palladium(II) complex, and reductive elimination to yield the coupled product and regenerate Pd(0).[22] The transmetalation step is often the rate-determining step and can be accelerated by the presence of additives like chloride ions or copper(I) salts.[24]

Stille cluster_cycle Stille Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)-Br(L_n) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + R'-Sn(Bu)₃ PdII_Diorganyl Ar-Pd(II)-R'(L_n) Transmetal->PdII_Diorganyl RedElim Reductive Elimination PdII_Diorganyl->RedElim RedElim->Pd0 + Ar-R'

Figure 4: Catalytic cycle of the Stille coupling.

Experimental Protocol: Synthesis of 4-Vinyl-trimethylsilane

  • In a degassed flask under nitrogen, dissolve this compound (1.0 eq.) and the organostannane, such as tributyl(vinyl)tin (1.1 eq.), in an anhydrous solvent like DMF or 1,4-dioxane.[24][25]

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ and a phosphine ligand.[24] Additives like LiCl may be included to accelerate the reaction.[24]

  • Heat the mixture, typically to 80-100 °C, for several hours.[25]

  • Monitor the reaction's progress by TLC or GC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and quench with an aqueous solution of KF to precipitate the tin byproducts as insoluble fluorides.

  • Filter the mixture through Celite, and wash the filtrate with water.

  • Dry the organic phase, concentrate, and purify the product via column chromatography.

Reactivity at the Trimethylsilyl Group: Desilylation

Beyond the C-Br bond, the trimethylsilyl group itself is a site of valuable reactivity. The C-Si bond is readily cleaved by sources of fluoride ion, such as tetrabutylammonium fluoride (TBAF) or hydrofluoric acid (HF).[3] This process, known as protodesilylation (if a proton source is present) or halodesilylation, is exceptionally useful. It allows the TMS group to function as a temporary protecting group or a masked reactive site. Once the desired chemistry at the C-Br position is complete, the TMS group can be removed to reveal a C-H bond, or replaced with another functional group, enabling sequential, site-selective modifications of the aromatic ring.

Summary and Outlook

This compound is a profoundly versatile synthetic intermediate whose reactivity is dominated by transition-metal catalyzed cross-coupling reactions at the carbon-bromine bond. Mastery of its application hinges on understanding the nuances of these catalytic systems—the choice of metal, ligand, base, and solvent—to achieve desired outcomes with high efficiency. The Buchwald-Hartwig, Sonogashira, Kumada, and Stille reactions provide reliable and modular access to a vast chemical space of C-N and C-C coupled products. Furthermore, the strategic cleavage of the trimethylsilyl group adds another layer of synthetic utility, solidifying the position of this compound as an essential tool for the modern synthetic chemist.

References

  • Sonogashira coupling - Wikipedia.
  • The Role of this compound in Modern Organic Synthesis.
  • Understanding the Synthesis and Handling of this compound.
  • Kumada coupling - Wikipedia.
  • Efficient nucleophilic aromatic substitution between aryl nitrofluorides and alkynes.
  • Trimethylsilyl group - Wikipedia.
  • Kumada Coupling | NROChemistry.
  • Nucleophilic Aromatic Substitution Reactions of 1,2-Dihydro-1,2-Azaborine - PMC - NIH.
  • Ullmann condensation - Wikipedia.
  • Nucleophilic Aromatic Substitution - Chemistry Steps.
  • Kumada Coupling - Organic Chemistry Portal.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • Buchwald–Hartwig amination - Wikipedia.
  • Stille Coupling - Organic Chemistry Portal.
  • Cross-Coupling of Alkynylsilanes - Technical Library - Gelest.
  • Stille reaction - Wikipedia.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • Sonogashira Coupling - Chemistry LibreTexts.
  • Chemoselectivity in the Kosugi-Migita-Stille coupling of bromophenyl triflates and bromo-nitrophenyl triflates with (ethenyl)tributyltin - NIH.
  • Ullmann reaction - Wikipedia.
  • Buchwald-Hartwig Coupling - Organic Synthesis.
  • Stille Reaction (Palladium Catalyzed Coupling) - Common Organic Chemistry.
  • Sonogashira Coupling - SynArchive.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.
  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Ullmann Reaction - Organic Chemistry Portal.
  • 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry - YouTube.
  • Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron catalyst - ACG Publications.
  • Ruthenium-mediated nucleophilic aromatic substitution of hydrogen in benzene - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02090E.
  • Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles.
  • Some Aspects of the Chemistry of Alkynylsilanes - PMC - NIH.
  • Reaction of (bromodifluoromethyl)trimethylsilane with HMPA.
  • Other Reactions of Silyl Alkynes - Gelest Technical Library.

Sources

Methodological & Application

Application Note: A Practical Guide to the Suzuki-Miyaura Coupling of (4-Bromophenyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Union of Silicon and Boron in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][4] This guide focuses on a particularly valuable substrate, (4-Bromophenyl)trimethylsilane, a bifunctional building block that offers a unique strategic advantage in multi-step synthesis.[5] The presence of the aryl bromide provides a reactive handle for immediate Suzuki coupling, while the trimethylsilyl (TMS) group can serve as a latent site for further functionalization, a directing group, or a modulator of the molecule's electronic properties.[5]

This document provides a comprehensive protocol for the Suzuki-Miyaura coupling of this compound with a representative boronic acid. Beyond a mere recitation of steps, we will delve into the mechanistic underpinnings of the reaction, the rationale for reagent selection, and practical insights to ensure robust and reproducible outcomes for researchers in academic and industrial settings.

The Catalytic Heart: Unraveling the Suzuki-Miyaura Mechanism

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][6][7] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which undergoes oxidative addition into the carbon-bromine bond of this compound. This step forms a square planar Pd(II) complex.[1][6] The reactivity of aryl halides in this step typically follows the trend I > Br > OTf >> Cl, making aryl bromides like our substrate highly suitable.[8]

  • Transmetalation: This is the crucial bond-forming step where the organic moiety is transferred from the organoboron species to the palladium center. The process is not straightforward; it requires activation of the boronic acid by a base.[2][9][10] The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which then readily transfers its organic group to the Pd(II) complex, displacing the halide.[9][11] The choice of base is critical and can significantly affect reaction rates and yields.[2]

  • Reductive Elimination: The final step involves the collapse of the diarylpalladium(II) intermediate. The two organic groups couple to form the desired biaryl product, and the palladium catalyst is regenerated in its Pd(0) oxidation state, ready to re-enter the catalytic cycle.[1][6]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)L₂ pd2_oxidative Ar-Pd(II)L₂-Br pd0->pd2_oxidative Oxidative Addition pd2_trans Ar-Pd(II)L₂-Ar' pd2_oxidative->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-Ar' (Biaryl Product) pd2_trans->product aryl_halide (Me₃Si)Ar-Br This compound aryl_halide->pd2_oxidative boronic_acid Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate base Base (e.g., K₂CO₃) base->boronate Activation boronate->pd2_trans

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol details a reliable procedure for the synthesis of 4-(trimethylsilyl)biphenyl. It is designed to be a robust starting point that can be adapted for other boronic acids.

Reagent and Equipment Parameters
ParameterSpecificationRationale & Expert Insights
Aryl Halide This compoundThe C-Br bond is sufficiently reactive for oxidative addition with common Pd catalysts. The TMS group is stable under these conditions.
Boronic Acid Phenylboronic acid (1.2 equiv)A slight excess ensures complete consumption of the limiting aryl bromide. Commercially available and generally provides high yields.
Palladium Catalyst Pd(PPh₃)₄ (1-3 mol%)Tetrakis(triphenylphosphine)palladium(0) is a reliable, air-stable precatalyst that generates the active Pd(0) species in situ. For more challenging couplings, consider catalyst systems with bulky phosphine ligands like SPhos or XPhos.[12][13]
Base K₂CO₃ or K₃PO₄ (2.0-3.0 equiv)Aqueous potassium carbonate is effective, economical, and easy to handle.[13] K₃PO₄ is a stronger base and can be beneficial for less reactive substrates.[14]
Solvent System 1,4-Dioxane/Water (4:1 v/v)Dioxane is an excellent solvent for solubilizing organic reagents. The presence of water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[6][15] Other common solvents include toluene or DMF.[16][17]
Reaction Temp. 80-100 °CProvides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe without significant byproduct formation.
Atmosphere Inert (Nitrogen or Argon)Essential to prevent the oxidation and deactivation of the Pd(0) catalyst.
Step-by-Step Experimental Procedure
  • Reaction Setup:

    • To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 230 mg).

    • Add phenylboronic acid (1.2 mmol, 146 mg).

    • Add potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg).

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.02 mmol, 23 mg).

  • Solvent Addition & Degassing:

    • Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

    • Using a syringe, add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask. Expert Tip: Degas solvents by bubbling with an inert gas for 15-20 minutes prior to use to remove dissolved oxygen.

  • Reaction Execution & Monitoring:

    • Immerse the flask in a preheated oil bath at 90 °C.

    • Stir the reaction mixture vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical reaction time is 4-12 hours. The disappearance of the starting this compound indicates completion.

  • Workup Procedure:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification:

    • Filter the dried organic solution to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude solid by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, typically starting with 100% hexanes) or by recrystallization from a suitable solvent like hexanes or ethanol to yield the pure 4-(trimethylsilyl)biphenyl.[18]

Workflow start Start reagents 1. Combine Reactants (Aryl Halide, Boronic Acid, Base, Catalyst) in a flame-dried Schlenk flask. start->reagents degas 2. Evacuate & Backfill with Inert Gas (3x) reagents->degas solvent 3. Add Degassed Solvents (e.g., Dioxane/Water) degas->solvent react 4. Heat and Stir (e.g., 90 °C, 4-12h) solvent->react monitor 5. Monitor Progress (TLC / GC-MS) react->monitor workup 6. Aqueous Workup (EtOAc extraction, Brine wash) monitor->workup Reaction Complete dry 7. Dry & Concentrate (Dry over Na₂SO₄, Rotovap) workup->dry purify 8. Purify Product (Column Chromatography or Recrystallization) dry->purify product Pure Biaryl Product purify->product

Figure 2: General experimental workflow for the Suzuki coupling protocol.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently degassed solvents.3. Ineffective base.1. Use fresh catalyst or a more robust precatalyst/ligand system.[13]2. Ensure thorough degassing of all solvents.3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[2]
Protodeboronation The boronic acid is replaced by a hydrogen atom from the solvent or trace water before transmetalation.1. Use a stronger, anhydrous base.2. Ensure all reagents and solvents are dry if using a non-aqueous system.3. Consider using potassium trifluoroborate salts, which are more resistant to protodeboronation.[1]
Homocoupling of Boronic Acid Two molecules of the boronic acid couple to form a biaryl byproduct (Ar'-Ar').1. This is often promoted by oxygen. Ensure the reaction is strictly under an inert atmosphere.2. Lower the catalyst loading or reaction temperature.
Difficult Purification Contamination with residual boron species (e.g., boric acid).1. During workup, perform an aqueous wash with a mild base (e.g., dilute NaOH) to extract acidic boron byproducts.2. A plug of silica gel filtration before full chromatography can remove polar impurities.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and reliable transformation for the synthesis of functionalized biaryl compounds. By understanding the core mechanistic principles and carefully controlling key parameters such as catalyst choice, base, and atmosphere, researchers can consistently achieve high yields of the desired products. The protocol presented here serves as a validated starting point, enabling scientists in drug discovery and materials science to leverage this versatile building block for the rapid construction of molecular complexity.

References

  • Wikipedia. Suzuki reaction. [Link]
  • Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
  • Neufeldt, S. R., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Hassan, J., et al. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews. [Link]
  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
  • Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Barder, T. E., et al. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society. [Link]
  • Trotta, A., et al. (2021). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. The Journal of Physical Chemistry B. [Link]
  • Sherwood, J., et al. (2015). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]
  • Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]
  • ResearchGate. (2020). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. [Link]
  • ResearchGate. (2007). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides. [Link]
  • Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
  • ACS Catalysis. (2022).
  • University of San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
  • ResearchGate. (2008).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • International Journal of Trend in Scientific Research and Development. (2019). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. [Link]
  • YouTube. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • The Organic Solution.
  • The Journal of Organic Chemistry. (2004). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. [Link]
  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • PubChem. (4-Bromophenylethynyl)trimethylsilane. [Link]

Sources

Application Notes & Protocols: The Heck Reaction with (4-Bromophenyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted olefins.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the specific conditions and protocols for utilizing (4-Bromophenyl)trimethylsilane as a substrate in the Heck reaction. We will delve into the mechanistic underpinnings, explore the optimization of key reaction parameters, and provide detailed, field-proven experimental procedures. The inclusion of the trimethylsilyl (TMS) moiety offers a versatile handle for subsequent transformations, making this substrate particularly valuable in multi-step synthetic campaigns.

Theoretical Background: The Heck Catalytic Cycle

The Heck reaction proceeds via a catalytic cycle involving palladium, which alternates between its Pd(0) and Pd(II) oxidation states.[2] Understanding this mechanism is crucial for rational optimization and troubleshooting.

  • A. Oxidative Addition: The cycle initiates with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-bromine bond of this compound. This is often the rate-determining step for aryl bromides.[4][5] The resulting species is a square planar Aryl-Pd(II)-Halide complex.

  • B. Olefin Coordination & Migratory Insertion: The alkene coupling partner coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the Aryl-Pd bond, forming a new carbon-carbon bond and a σ-alkyl-Pd(II) complex.[2][4]

  • C. β-Hydride Elimination: For the reaction to proceed productively, the alkyl-palladium intermediate must possess a hydrogen atom on the carbon beta to the palladium. A syn-β-hydride elimination occurs, transferring this hydrogen to the palladium center and forming a hydrido-palladium(II) complex, while liberating the substituted alkene product.[2][3] This step typically favors the formation of the more thermodynamically stable E (trans) isomer.[2]

  • D. Reductive Elimination & Catalyst Regeneration: In the presence of a stoichiometric amount of base, the hydrido-palladium(II) complex undergoes reductive elimination. The base neutralizes the generated hydrobromic acid (HBr), thereby regenerating the active Pd(0) catalyst, which can then enter a new cycle.[4][6]

Heck_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Aryl-Pd(II)(Br)L₂ (Oxidative Addition Complex) pd0->oa_complex A. Oxidative     Addition alkene_complex Alkene Coordination oa_complex->alkene_complex B. Olefin     Coordination insertion_complex σ-Alkyl-Pd(II) Complex (Migratory Insertion) alkene_complex->insertion_complex Migratory Insertion elimination_complex H-Pd(II)(Br)L₂ (β-Hydride Elimination) insertion_complex->elimination_complex C. β-Hydride     Elimination elimination_complex->pd0 D. Reductive     Elimination product_out Substituted Alkene (Ar-CH=CH-R) elimination_complex->product_out acid_out Base-H⁺ Br⁻ elimination_complex->acid_out reagents_in (4-Bromophenyl)TMS (Ar-Br) reagents_in->oa_complex alkene_in Alkene alkene_in->alkene_complex base_in Base base_in->pd0

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

The Role of the Trimethylsilyl (TMS) Group

The this compound substrate contains a TMS group para to the bromine atom. This substituent imparts specific electronic and steric characteristics:

  • Electronic Effect: The TMS group is generally considered a weak electron-donating group through σ-π hyperconjugation. This can slightly decrease the rate of the oxidative addition step compared to substrates bearing electron-withdrawing groups. However, the effect is not pronounced enough to inhibit the reaction, which proceeds efficiently under appropriate conditions.

  • Steric Hindrance: The bulky nature of the TMS group is minimal in the para position and does not significantly hinder the approach of the palladium catalyst to the C-Br bond.

  • Synthetic Utility: The C-Si bond is robust under typical Heck conditions but can be readily cleaved or transformed in subsequent synthetic steps (e.g., protodesilylation, Tamao-Fleming oxidation), providing a powerful handle for further molecular elaboration.

Optimizing Reaction Conditions: A Component-by-Component Analysis

Achieving high yields and selectivity in the Heck reaction requires careful selection of several key components. The following table summarizes their roles and common choices for coupling with this compound.

ComponentFunction & RationaleCommon Examples & Recommendations
Palladium Precatalyst The source of the active Pd(0) catalyst. Pd(II) precatalysts are often more air-stable and are reduced in situ.[1][6]Pd(OAc)₂: Robust, common, and effective.[1][2] Pd₂(dba)₃: A Pd(0) source, useful for reactions at lower temperatures. Pd(PPh₃)₄: A Pd(0) source, but the ligand ratio is fixed.[1][2]
Ligand Stabilizes the Pd(0) catalyst, prevents precipitation of palladium black, and modulates reactivity.[4] Phosphines are essential for aryl bromides.[7] Electron-rich ligands can accelerate oxidative addition.[6][8]Monodentate Phosphines: PPh₃, P(o-tol)₃, P(t-Bu)₃ Bidentate Phosphines: BINAP, dppf[6][9] N-Heterocyclic Carbenes (NHCs): Highly active for challenging substrates.[10]
Base Neutralizes the HBr formed during the cycle to regenerate the Pd(0) catalyst.[4][6] The choice between organic and inorganic bases can influence reaction kinetics and side-product formation.Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄, NaOAc. Often robust and cost-effective.[1][2][9] Organic: Triethylamine (Et₃N), Diisopropylethylamine (DIPEA). Can also act as a solvent.[1]
Solvent Solubilizes reactants and influences the stability of intermediates. Polar aprotic solvents are standard.[11][12]DMF, DMAc, NMP: High boiling points, good solvating power.[11][12][13] Acetonitrile (MeCN), Toluene, Dioxane: Alternative options depending on substrate solubility and temperature requirements.
Additives Phase-transfer catalysts like Tetrabutylammonium Bromide (TBAB) can accelerate reactions, especially under heterogeneous conditions or with inorganic bases.[14]TBAB or TBACl: Can increase reaction rates and allow for lower temperatures.[9][14]

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium compounds and some solvents have associated health risks. Review Safety Data Sheets (SDS) for all chemicals before use.

Protocol 1: General Procedure for Heck Coupling with this compound

This protocol provides a robust starting point for the coupling of this compound with a generic alkene, such as styrene or an acrylate ester.

Experimental_Workflow setup 1. Reaction Setup - Oven-dried Schlenk flask - Stir bar reagents 2. Add Solids - (4-Bromophenyl)TMS - Pd(OAc)₂ - Ligand - Base (e.g., K₂CO₃) setup->reagents atmosphere 3. Inert Atmosphere - Evacuate and backfill  with N₂ or Argon (3x) reagents->atmosphere liquids 4. Add Liquids - Anhydrous Solvent (e.g., DMF) - Alkene (e.g., n-butyl acrylate) atmosphere->liquids reaction 5. Reaction - Heat to 80-120 °C - Stir for 4-24 h liquids->reaction monitoring 6. Monitor Progress - TLC or GC-MS analysis reaction->monitoring monitoring->reaction If incomplete workup 7. Workup - Cool to RT - Dilute with water - Extract with organic solvent monitoring->workup Upon completion purification 8. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Flash chromatography workup->purification

Caption: A typical experimental workflow for the Heck reaction.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Alkene (e.g., n-butyl acrylate) (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.01-0.05 mmol, 1-5 mol%)

  • Phosphine Ligand (e.g., Tri(o-tolyl)phosphine [P(o-tol)₃]) (0.02-0.10 mmol, 2-10 mol%)

  • Base (e.g., Potassium Carbonate [K₂CO₃]) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF, DMAc, or Toluene) (5-10 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, Pd(OAc)₂, the phosphine ligand, and the base.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Addition of Liquids: Using a syringe, add the anhydrous, degassed solvent, followed by the alkene coupling partner.

  • Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-120 °C).

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing by TLC or GC-MS.

  • Workup: Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Specific Example - Synthesis of (E)-n-butyl 3-(4-(trimethylsilyl)phenyl)acrylate

This protocol details the coupling of this compound with n-butyl acrylate, a common and highly efficient transformation.[15][16][17]

Optimized Conditions Summary

ParameterValueRationale
Catalyst Pd(OAc)₂ (1 mol%)Low catalyst loading is efficient for this activated system.
Ligand P(o-tol)₃ (2 mol%)A moderately electron-rich and bulky ligand that promotes the reaction.
Base K₂CO₃ (2.0 equiv)Effective, inexpensive, and readily available inorganic base.[16]
Solvent DMFHigh-boiling polar aprotic solvent ensures solubility and facilitates the reaction.[16]
Temperature 100 °CProvides sufficient thermal energy for efficient catalyst turnover.[16]
Time 12 hTypical timeframe for achieving high conversion.

Procedure:

  • Add this compound (2.29 g, 10.0 mmol), Pd(OAc)₂ (22.4 mg, 0.1 mmol, 1 mol%), P(o-tol)₃ (60.8 mg, 0.2 mmol, 2 mol%), and K₂CO₃ (2.76 g, 20.0 mmol) to a 100 mL Schlenk flask with a stir bar.

  • Seal the flask and purge with Argon for 15 minutes.

  • Add anhydrous DMF (40 mL) and n-butyl acrylate (1.71 mL, 12.0 mmol) via syringe.

  • Immerse the flask in an oil bath preheated to 100 °C and stir for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine (2 x 50 mL), dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the resulting oil by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to afford the title compound as a colorless oil.

Troubleshooting and Further Considerations

  • Low Conversion: If the reaction stalls, consider increasing the temperature, using a more active ligand system (e.g., an NHC precursor or a bulkier phosphine), or adding a phase-transfer catalyst like TBAB.[14] Ensure solvents are anhydrous and the system is free of oxygen, as oxygen can oxidize the phosphine ligand and deactivate the catalyst.[7]

  • Formation of Side Products: The formation of homo-coupled biaryl products can occur at high temperatures. Reducing the temperature or catalyst loading may mitigate this. Reductive Heck products can sometimes be observed, especially with certain bases or solvents.[18]

  • Desilylation: While generally stable, the TMS group can be cleaved under strongly basic or acidic conditions, particularly at elevated temperatures. Using a milder base like NaOAc or ensuring a non-acidic workup can prevent this.

  • Regioselectivity: With acrylates, arylation occurs almost exclusively at the β-position due to electronic factors.[4] With other unsymmetrical alkenes, a mixture of regioisomers may be possible, influenced by both steric and electronic effects.

References

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]
  • Wikipedia. (n.d.). Heck reaction. [Link]
  • BYJU'S. (n.d.). Heck Reaction Mechanism. [Link]
  • Smith, C. D., et al. (2014). Cyclic Carbonates as Green Alternative Solvents for the Heck Reaction.
  • He, Z., et al. (n.d.).
  • Goodwin, T. E. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
  • Yaşar, S., et al. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC - NIH. [Link]
  • Koranne, A., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. [Link]
  • Wipf, P. (2007). Palladium II. Basic Principles - Heck Reactions. Wipf Group, University of Pittsburgh. [Link]
  • Viciosa, M., et al. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System.
  • Pearson Education. (2022). Heck Reaction Explained. [Link]
  • Jutand, A. (2008). Mechanisms of the Mizoroki–Heck Reaction. SciSpace. [Link]
  • Qiu, Y., et al. (2020). The Impact of Solvent Quality on the Heck Reaction: Detection of Hydroperoxide in 1-Methyl-2-pyrrolidinone (NMP). Organic Process Research & Development. [Link]
  • Ali, M. A., et al. (n.d.). Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. Journal of Applicable Chemistry. [Link]
  • ResearchGate. (n.d.).
  • Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
  • ResearchGate. (n.d.). Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran. [Link]
  • Journal of the American Chemical Society. (2014). Endo-Selective Pd-Catalyzed Silyl Methyl Heck Reaction. [Link]
  • ResearchGate. (2025). Endo-Selective Pd-Catalyzed Silyl Methyl Heck Reaction. [Link]
  • European Journal of Chemistry. (2024). Facile Heck coupling synthesis and characterization of a novel tris(4-(pyridine-4-vinyl)phenyl)
  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
  • MDPI. (n.d.).
  • Master Organic Chemistry. (2016).
  • PMC - NIH. (n.d.). Endo-Selective Pd-Catalyzed Silyl Methyl Heck Reaction. [Link]
  • Biblio. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Heck reaction between bromobenzene (PhBr)
  • ResearchGate. (2019).

Sources

Application Notes and Protocols: Sonogashira Coupling of (4-Bromophenyl)trimethylsilane with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Sonogashira Coupling in Modern Synthesis

The Sonogashira cross-coupling reaction stands as a cornerstone in the edifice of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] First reported in 1975, this palladium- and copper-cocatalyzed reaction has become indispensable in the synthesis of a vast array of complex molecules, including pharmaceuticals, natural products, organic materials, and nanomaterials.[1][4][5] Its utility is underscored by the mild reaction conditions, broad functional group tolerance, and high efficiency in constructing conjugated enyne and arylalkyne systems.[1][2]

This guide focuses on a specific, yet highly relevant, application of this reaction: the coupling of (4-Bromophenyl)trimethylsilane with a variety of terminal alkynes. This particular transformation is of significant interest as it introduces a versatile silyl-functionalized aromatic ring, which can serve as a synthetic handle for further elaborations, such as subsequent cross-coupling reactions or electrophilic ipso-substitutions. The resulting products are valuable intermediates in the development of novel therapeutics and advanced materials.[5][6]

These application notes are designed for researchers, scientists, and professionals in drug development, providing a comprehensive overview, detailed protocols, and expert insights into this pivotal synthetic transformation.

Mechanistic Insights: The "Why" Behind the Protocol

A thorough understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7][8] While the exact mechanism is still a subject of some debate, the generally accepted pathway provides a robust framework for rationalizing experimental observations.[9]

The Dual Catalytic Cycles

The reaction is initiated by the reduction of a palladium(II) precatalyst to the active palladium(0) species.[7] The catalytic cycle then proceeds as follows:

  • Oxidative Addition: The active Pd(0) complex undergoes oxidative addition to the aryl halide, in this case, this compound, to form a Pd(II)-aryl complex.[7][8] The reactivity of the halide follows the order I > Br > Cl.[1][8]

  • Transmetalation: Concurrently, the copper(I) cocatalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[1][10] This step is crucial as it increases the nucleophilicity of the alkyne. The copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex, transferring the acetylide ligand to the palladium center and regenerating the copper(I) catalyst.[7][8]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the desired arylalkyne product and regenerate the active Pd(0) catalyst, which then re-enters the catalytic cycle.[7][8][11]

The Critical Role of Each Component
  • Palladium Catalyst: The heart of the reaction, facilitating the key oxidative addition and reductive elimination steps. Common choices include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[1][7]

  • Copper(I) Co-catalyst: Typically copper(I) iodide (CuI), it is essential for the formation of the copper acetylide intermediate, which accelerates the transmetalation step.[1][12] However, copper-free protocols have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[1][2]

  • Base: An amine base, such as triethylamine (NEt₃) or diisopropylamine (DIPEA), serves multiple purposes. It deprotonates the terminal alkyne, neutralizes the hydrogen halide byproduct, and can also act as a solvent.[1][13]

  • Ligand: Phosphine ligands, most commonly triphenylphosphine (PPh₃), stabilize the palladium catalyst and modulate its reactivity.[7][14] The choice of ligand can significantly impact reaction efficiency.[7]

  • Solvent: A suitable solvent is necessary to dissolve the reactants and catalysts. Common solvents include tetrahydrofuran (THF), toluene, and dimethylformamide (DMF).[15][16] The choice of solvent can influence reaction rates and yields.[16]

Visualizing the Catalytic Cycle

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_Aryl Ar-Pd(II)-X(L₂) Pd0->Pd_Aryl Oxidative Addition (Ar-X) Pd_Alkyne Ar-Pd(II)-C≡CR(L₂) Pd_Aryl->Pd_Alkyne Transmetalation Pd_Alkyne->Pd0 Reductive Elimination (Ar-C≡CR) CuX CuX Pd_Alkyne->CuX Product Product Cu_Alkyne Cu-C≡CR CuX->Cu_Alkyne Cu_Alkyne->Pd_Aryl Alkyne R-C≡C-H Alkyne->Cu_Alkyne Base ArX This compound Sonogashira_Workflow start Start setup Reaction Setup: - this compound - Terminal Alkyne - CuI start->setup catalyst Add Pd(PPh₃)₄ setup->catalyst solvent_base Add Anhydrous THF and NEt₃ catalyst->solvent_base reaction Heat to 60 °C solvent_base->reaction monitoring Monitor by TLC/GC-MS reaction->monitoring monitoring->reaction Incomplete workup Workup: - Cool and dilute with Et₂O - Filter through Celite monitoring->workup Complete extraction Aqueous Extraction workup->extraction drying Dry and Concentrate extraction->drying purification Flash Column Chromatography drying->purification product Pure Product purification->product

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of (4-Bromophenyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of (4-Bromophenyl)trimethylsilane in Modern Synthesis

This compound stands as a versatile and highly valuable building block in contemporary organic synthesis. Its utility stems from the orthogonal reactivity of its two key functional groups: the aryl bromide and the trimethylsilyl moiety. The carbon-bromine bond serves as a classical handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Simultaneously, the trimethylsilyl group can participate in silicon-specific transformations, such as the Hiyama and Hiyama-Denmark couplings, offering a distinct and often milder pathway to biaryl synthesis.[1][2][3] This dual reactivity allows for sequential and site-selective functionalization, making it an indispensable tool for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[4][5]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of palladium-catalyzed cross-coupling reactions utilizing this compound. We will delve into the mechanistic underpinnings of these transformations, present field-proven experimental protocols, and offer insights into reaction optimization and troubleshooting.

Mechanistic Insights: The Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

The palladium-catalyzed cross-coupling of this compound, primarily through the Hiyama coupling, follows a well-established catalytic cycle.[2][6] Understanding this mechanism is crucial for rational catalyst selection, reaction optimization, and troubleshooting. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl bromide to a low-valent palladium(0) species. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a square planar palladium(II) complex. The reactivity of the aryl halide is a critical factor in this step, with the bond strength decreasing in the order of C-Cl > C-Br > C-I.[2]

  • Transmetalation: This is the pivotal step where the organic group from the organosilicon reagent is transferred to the palladium(II) center. For organosilanes like this compound, this step typically requires activation.[1][2]

    • Fluoride Activation: Traditionally, a fluoride source such as tetrabutylammonium fluoride (TBAF) is used to activate the organosilane.[1][2] The fluoride ion attacks the silicon atom, forming a hypervalent, pentacoordinate silicate intermediate. This "ate" complex is significantly more nucleophilic and readily undergoes transmetalation.

    • Fluoride-Free Activation (Hiyama-Denmark Coupling): To circumvent the often harsh conditions associated with fluoride activation, the Hiyama-Denmark protocol utilizes organosilanols or their corresponding silanolates.[7] In this approach, a base is used to generate a palladium silanolate intermediate, which then facilitates the transfer of the organic group.[7]

  • Reductive Elimination: The final step in the catalytic cycle is the reductive elimination from the palladium(II) complex, which forms the new carbon-carbon bond of the biaryl product and regenerates the active palladium(0) catalyst.[2][6]

Below is a diagram illustrating the catalytic cycle for the Hiyama coupling of this compound.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-Br(L)₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar'(L)₂ Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylSilane (4-BrPh)SiMe₃ ActivatedSilane [(4-BrPh)SiMe₃F]⁻ ArylSilane->ActivatedSilane Activation Activator Activator (F⁻ or Base) ActivatedSilane->Transmetalation Transfer of Aryl Group G Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Pd Catalyst, Ligand, (4-BrPh)SiMe₃, Aryl Halide Setup->Reagents Solvent Add Anhydrous, Degassed Solvent Reagents->Solvent Activator Add Activator (Fluoride or Base) Solvent->Activator Reaction Heat and Monitor (TLC, GC-MS) Activator->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End Analysis->End

Sources

Formation of (4-Trimethylsilylphenyl)magnesium Bromide: A Detailed Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Grignard reaction stands as a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds with unparalleled versatility.[1] This application note provides a comprehensive guide to the preparation of (4-trimethylsilylphenyl)magnesium bromide, a valuable Grignard reagent for introducing the trimethylsilylphenyl moiety in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and materials science.[2] The presence of the trimethylsilyl (TMS) group offers unique electronic and steric properties, and its stability under Grignard formation conditions makes it an attractive functional handle for further transformations.[3]

This document will delve into the mechanistic nuances of the reaction, provide a detailed, field-proven protocol for its successful execution, and address potential challenges and safety considerations. The information presented herein is curated for researchers, scientists, and drug development professionals seeking a reliable and in-depth understanding of this important synthetic transformation.

Mechanistic Insights and Key Considerations

The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into a carbon-halogen bond.[4] In the case of (4-Bromophenyl)trimethylsilane, the reaction proceeds on the surface of the magnesium metal. The carbon-silicon bond in aryl silanes is generally stable under these conditions and does not undergo cleavage.[3]

Several factors are critical for the successful initiation and completion of the reaction:

  • Magnesium Activation: A passivating layer of magnesium oxide on the surface of the magnesium turnings can inhibit the reaction.[5] Activation is therefore crucial and can be achieved through various methods, including mechanical grinding, chemical treatment with iodine or 1,2-dibromoethane, or the use of highly reactive Rieke magnesium.

  • Solvent Selection: Anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), are essential for Grignard reagent formation.[6] They serve to solvate and stabilize the forming organomagnesium species through coordination with the magnesium center. THF is often preferred for aryl Grignard reagents due to its higher boiling point and better solvating ability.

  • Anhydrous Conditions: Grignard reagents are highly sensitive to protic sources, such as water, which will rapidly quench the reagent to form the corresponding hydrocarbon. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Dry Glassware B Activate Magnesium A->B Inert Atmosphere C Add Anhydrous THF B->C Transfer D Add this compound (dropwise) C->D Initiate Reaction E Maintain Reflux D->E Exothermic Reaction F Cool to RT E->F Completion G Titrate to Determine Concentration F->G Quantification

Caption: Experimental workflow for the formation of (4-trimethylsilylphenyl)magnesium bromide.

Quantitative Data Summary

The following table provides a summary of the key quantitative parameters for the synthesis of (4-trimethylsilylphenyl)magnesium bromide.

ParameterValueNotes
This compound 1.0 equiv
Magnesium Turnings 1.1 - 1.2 equivA slight excess ensures complete conversion of the aryl bromide.
Anhydrous Tetrahydrofuran (THF) 3 - 5 mL per mmol of halideSufficient solvent is crucial for dissolution and heat dissipation.
Initiator (Iodine or 1,2-Dibromoethane) 1-2 crystals or a few dropsUsed to activate the magnesium surface.
Reaction Temperature Reflux (~66 °C in THF)The reaction is typically initiated at room temperature and maintained at reflux.
Reaction Time 1 - 3 hoursMonitored by the disappearance of magnesium.
Expected Yield 85 - 95%Determined by titration of the resulting Grignard solution.

Detailed Experimental Protocol

Materials:

  • This compound (CAS 1005-73-8)

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine crystal or 1,2-Dibromoethane

  • Standard Schlenk line glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Glassware Preparation: All glassware (a three-necked round-bottom flask, reflux condenser, and addition funnel) must be thoroughly dried in an oven at >120 °C overnight and assembled hot under a stream of dry nitrogen or argon.

  • Magnesium Activation: Place the magnesium turnings (1.2 equivalents) into the reaction flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane. Gently warm the flask with a heat gun under a slow stream of inert gas until the purple vapor of iodine is observed or bubbles of ethylene are seen. This process removes the passivating oxide layer from the magnesium surface. Allow the flask to cool to room temperature under the inert atmosphere.

  • Reaction Initiation: Add a small amount of anhydrous THF to the flask, just enough to cover the magnesium turnings. Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the addition funnel. Add a small portion (approx. 5-10%) of the aryl bromide solution to the stirred magnesium suspension. The initiation of the reaction is indicated by a gentle bubbling, a slight warming of the flask, and the disappearance of the iodine color. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Grignard Reagent Formation: Once the reaction has initiated, add the remaining solution of this compound dropwise from the addition funnel at a rate that maintains a gentle reflux. The reaction is exothermic. If the reflux becomes too vigorous, slow the addition rate and, if necessary, cool the flask with a water bath.

  • Reaction Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure all the magnesium has reacted. The completion of the reaction is typically indicated by the disappearance of most of the magnesium turnings and the formation of a grayish, slightly turbid solution.

  • Quantification: After cooling to room temperature, the concentration of the prepared Grignard reagent should be determined by titration before use in subsequent reactions. A common method involves titration against a standard solution of sec-butanol in xylene with 1,10-phenanthroline as an indicator.

Troubleshooting and Safety Considerations

  • Failure to Initiate: This is the most common issue. Ensure all glassware is scrupulously dry and the THF is anhydrous. If the reaction still fails to start, try adding a small amount of a pre-formed Grignard reagent or using a sonicator to activate the magnesium.

  • Wurtz-Coupling: A potential side reaction is the coupling of the aryl bromide with the newly formed Grignard reagent to form 4,4'-bis(trimethylsilyl)biphenyl. This is minimized by slow, controlled addition of the aryl bromide to the magnesium suspension.

  • Safety: Grignard reagents are highly flammable and react violently with water. All operations should be carried out in a well-ventilated fume hood under an inert atmosphere. Anhydrous ether and THF are also highly flammable. Appropriate personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

References

  • Arkles, B. (n.d.). Grignard Reagents and Silanes. Gelest, Inc.
  • ChemRTP. (n.d.). The Role of this compound in Modern Organic Synthesis.
  • PrepChem. (n.d.). Synthesis of 4-trimethylsilyloxy-phenyl magnesium bromide.
  • Tamao, K. (2008). Discovery and synthetic applications of novel silicon-carbon bond cleavage reactions based on the coordination number change of organosilicon compounds. Proceedings of the Japan Academy, Series B, 84(5), 123-134.
  • ResearchGate. (n.d.). Bench-Stable Stock Solutions of Silicon Grignard Reagents: Application to Iron- and Cobalt-Catalyzed Radical C(sp3)-Si Cross-Coupling Reactions.
  • Chemguide. (n.d.). An Introduction to Grignard Reagents.
  • BYJU'S. (n.d.). Grignard Reagent.
  • YouTube. (2019, October 23). preparation of Grignard reagents.
  • Wikipedia. (n.d.). Organosilicon chemistry.
  • Tuulmets, A., Nguyen, B. T., & Panov, D. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. The Journal of Organic Chemistry, 69(15), 5071–5076.
  • Organic Syntheses. (n.d.). phenylmagnesium bromide.
  • Dalton Transactions. (2022). Grignard reagents as simple precatalysts for the dehydrocoupling of amines and silanes. Dalton Transactions, 51(1), 107-112.
  • University of Calgary. (n.d.). Ch23: Aryl Grignards.
  • ChemRTP. (n.d.). Understanding the Synthesis and Handling of this compound.
  • YouTube. (2019, January 7). making Grignard reagents.
  • YouTube. (2020, October 26). Grignard Reaction Experiment Part 1, Prelab.
  • Shi, L., Chu, Y., Knochel, P., & Mayr, H. (2009). Kinetics of bromine-magnesium exchange reactions in substituted bromobenzenes. The Journal of Organic Chemistry, 74(7), 2760–2764.
  • UNL Digital Commons. (n.d.). preparation of highly reactive magnesium and its application to organic syntheses (grignard, tosylates, nitriles).
  • Organic Syntheses. (n.d.). Silane, trimethyl(4-phenyl-1,3-butadienyl)-, (E,E)-.
  • Organic Syntheses. (n.d.). (z)-4-(trimethylsilyl)-3-buten-1-ol.
  • Organic Syntheses. (n.d.). 4,4'-dimethyl-1,1'-biphenyl.
  • ResearchGate. (n.d.). Reagents and Synthetic Methods; 43. A New Practical Preparation of Trimethylsilyl Trifluoromethanesulfonate.
  • edoc.ub.uni-muenchen.de. (n.d.). New Preparations and Reactions of Organometallic Reagents of Mg, Zn and B for the Functionalization of Aromatics and Heteroaromatics.
  • Chemistry LibreTexts. (2019, June 5). 18.9: Organometallic Reagents.
  • Science of Synthesis. (2012). Magnesium Bromide.
  • YouTube. (2023, February 14). Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium.
  • Bentham Open. (2008). Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions. The Open Organic Chemistry Journal, 2, 65-67.
  • PubMed Central (PMC). (2002). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. Molecules, 7(3), 333-339.

Sources

Application Notes and Protocols: A Guide to the Lithiation of (4-Bromophenyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Utility of (4-(Trimethylsilyl)phenyl)lithium

The transformation of (4-bromophenyl)trimethylsilane to its corresponding organolithium species, (4-(trimethylsilyl)phenyl)lithium, is a cornerstone reaction in organic synthesis. This process, achieved through a lithium-halogen exchange, generates a potent nucleophile and a versatile building block for the construction of complex molecular architectures. The presence of the trimethylsilyl (TMS) group offers unique synthetic advantages, including its role as a removable blocking group or as a precursor for further functionalization.[1][2] This guide will provide a detailed experimental procedure, elucidate the underlying reaction mechanism, and emphasize critical safety protocols for handling the pyrophoric reagents involved.[3]

Mechanistic Insights: The Lithium-Halogen Exchange

The core of this transformation is the lithium-halogen exchange, a rapid and often reversible reaction where the lithium atom of an organolithium reagent swaps with a halogen on an organic halide.[4][5] In this specific case, an alkyllithium, typically n-butyllithium (n-BuLi), reacts with this compound.

The reaction rate is significantly influenced by the nature of the halogen, with the reactivity trend being I > Br > Cl.[4][5] Aryl fluorides are generally unreactive in this context.[4][5] The mechanism is believed to proceed through a nucleophilic attack of the organolithium on the bromine atom, forming a transient "ate-complex".[4][6][7] This intermediate then collapses to furnish the more stable aryllithium and the corresponding alkyl bromide. The equilibrium generally favors the formation of the more stable organolithium species, which in this case is the aryllithium due to the higher s-character of the sp²-hybridized carbon.[4][7]

Experimental Protocol

This section outlines a detailed, step-by-step procedure for the lithiation of this compound. Adherence to inert atmosphere techniques is paramount due to the pyrophoric nature of n-butyllithium.[3][8]

Reagents and Equipment
Reagent/EquipmentPurpose
This compoundStarting material
n-Butyllithium (in hexanes)Lithiating agent
Anhydrous diethyl ether or THFReaction solvent
Schlenk line or gloveboxTo maintain an inert atmosphere
Oven-dried glasswareTo exclude moisture
Magnetic stirrer and stir barFor reaction agitation
Syringes and needlesFor transfer of air-sensitive reagents
Low-temperature bath (e.g., dry ice/acetone)To control reaction temperature
Quenching agent (e.g., electrophile)To react with the generated organolithium
Saturated aqueous NH₄ClFor reaction workup
Organic solvent (e.g., ethyl acetate)For extraction
Anhydrous magnesium sulfate or sodium sulfateFor drying the organic phase
Step-by-Step Procedure
  • Glassware Preparation: All glassware must be thoroughly oven-dried to remove any traces of water, which would otherwise quench the organolithium reagent.[8] Assemble the reaction apparatus (a round-bottom flask with a magnetic stir bar, septum, and argon/nitrogen inlet) while hot and allow it to cool under a positive pressure of an inert gas.

  • Reaction Setup: In the cooled flask, dissolve this compound in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere. The use of ethereal solvents is crucial as they can solvate the lithium cation, potentially assisting in the deaggregation of the alkyllithium reagent.[9]

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Low temperatures are essential to control the reactivity of the organolithium reagent and prevent side reactions.[10]

  • Addition of n-Butyllithium: Slowly add a solution of n-butyllithium in hexanes to the stirred solution of the aryl bromide via syringe. A slow, dropwise addition is critical to manage the exothermic nature of the reaction and maintain the low temperature.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C for a specified period, typically 30 minutes to an hour. The formation of the aryllithium can sometimes be visually indicated by a change in color or the formation of a precipitate.

  • Quenching with an Electrophile: The newly formed (4-(trimethylsilyl)phenyl)lithium is a powerful nucleophile and can be reacted with a variety of electrophiles.[11] For example, the addition of an aldehyde or ketone will yield the corresponding secondary or tertiary alcohol after an acidic workup.[11][12] The electrophile, dissolved in an anhydrous solvent, should be added slowly at -78 °C.

  • Warming and Workup: After the addition of the electrophile, the reaction mixture is typically allowed to warm slowly to room temperature. The reaction is then quenched by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[12]

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by techniques such as flash column chromatography.

Visualizing the Workflow

Lithiation_Workflow Start Start: Assemble Dry Glassware Setup Dissolve this compound in Anhydrous Solvent Start->Setup Under Inert Atmosphere Cooling Cool to -78 °C Setup->Cooling Addition Slowly Add n-Butyllithium Cooling->Addition Reaction Stir at -78 °C Addition->Reaction Quench Add Electrophile Reaction->Quench Workup Warm to RT & Quench with aq. NH4Cl Quench->Workup Extraction Extract & Dry Workup->Extraction Purification Purify Product Extraction->Purification End End: Characterize Product Purification->End

Caption: Experimental workflow for the lithiation of this compound.

Safety Precautions: Handling Pyrophoric Reagents

n-Butyllithium is a pyrophoric substance, meaning it can ignite spontaneously in air.[8] It also reacts violently with water.[13][14] Therefore, strict adherence to safety protocols is non-negotiable.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, safety goggles, and chemical-resistant gloves.[13][14][15]

  • Inert Atmosphere: All manipulations involving n-butyllithium must be carried out under an inert atmosphere, such as argon or nitrogen, using either a Schlenk line or a glovebox.[3][8]

  • Spill Management: In case of a spill, do not use water.[15][16] Cover the spill with a non-combustible absorbent material like dry sand.[8]

  • Waste Disposal: Quench any residual n-butyllithium in syringes or needles with a less reactive solvent like isopropanol before cleaning. Dispose of all contaminated materials as hazardous waste according to institutional guidelines.[8]

  • Working Alone: Never work with pyrophoric reagents when you are alone in the laboratory.[8]

Troubleshooting and Considerations

  • Low Yields: This can often be attributed to the presence of moisture or air in the reaction setup. Ensure all glassware is scrupulously dried and the inert atmosphere is maintained. The quality and concentration of the n-butyllithium solution should also be verified.

  • Side Reactions: If the reaction temperature is not adequately controlled, side reactions such as ortho-lithiation or reaction with the solvent can occur.[1][17]

  • Choice of Solvent: While both diethyl ether and THF are commonly used, THF can be deprotonated by strong organolithium bases, especially at higher temperatures.

Conclusion

The lithiation of this compound is a powerful synthetic tool that provides access to a versatile organometallic intermediate. By understanding the underlying mechanism, adhering to a meticulous experimental protocol, and prioritizing safety, researchers can reliably and effectively utilize this reaction in their synthetic endeavors.

References

  • STANDARD OPERATING PROCEDURE n-Butyllithium - Environmental Health and Safety.
  • Metal–halogen exchange - Wikipedia.
  • Mechanism of lithium-halogen exchange of primary alkyl iodide.
  • Understanding the Synthesis and Handling of this compound.
  • nbutyl lithium safety - YouTube.
  • The Mechanism of Lithium-Halogen Exchange - Macmillan Group.
  • Addition of Organolithiums To Aldehydes and Ketones - Master Organic Chemistry.
  • lithium halogen exchange #1 revised.
  • (PDF) The Lithium–Halogen Exchange Reaction in Process Chemistry - ResearchGate.
  • The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps.
  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC - NIH.
  • 10.06 Other Reactions of Organolithiums and Grignard Reagents with Carbonyl Compounds - YouTube.
  • Organolithium reagent - Wikipedia.
  • Directed (ortho) Metallation.
  • Mechanism of aromatic lithiation reactions--Importance of steric factors.
  • Preparation of Highly Reactive Lithium Metal Dendrites and the Synthesis of (Trimethylsilyl)methyllithium - Organic Syntheses.
  • Standard Lithiation–Borylation A user's guide.
  • (Trimethylsilyl)methyllithium - Organic Syntheses Procedure.
  • The Power of Precision: Understanding (Trimethylsilyl)methyllithium in Organic Synthesis.
  • The preparation and analysis of the phenyldimethylsilyllithium reagent and its reaction with silyl enol ethers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • The Preparation of Organolithium Compounds by the Transmetalation Reaction. I. Vinyllithium 1,2 - ACS Publications - American Chemical Society.
  • 7-indolinecarboxaldehyde - Organic Syntheses Procedure.

Sources

The Strategic Utility of (4-Bromophenyl)trimethylsilane in the Synthesis of Advanced Organic Light-Emitting Diode (OLED) Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifaceted Building Block for Organic Electronics

In the landscape of organic electronics, the design and synthesis of high-performance materials for Organic Light-Emitting Diodes (OLEDs) are paramount for advancing display and lighting technologies.[1][2] The molecular architecture of these materials dictates their electronic properties, thermal stability, and processability, which in turn govern the efficiency, color purity, and operational lifetime of OLED devices.[3][4] (4-Bromophenyl)trimethylsilane has emerged as a crucial and versatile building block in this field, offering a unique combination of reactive sites that synthetic chemists can exploit to construct complex, functional molecules for various layers within an OLED device.[5]

This technical guide provides an in-depth exploration of the application of this compound in OLED synthesis. We will delve into the causality behind its use, provide detailed, field-proven protocols for its incorporation into hole-transporting and emissive materials, and present the expected performance metrics of devices fabricated with these materials. This document is intended for researchers, materials scientists, and professionals in drug development and organic electronics who seek to leverage this powerful synthetic intermediate.

The utility of this compound stems from its bifunctional nature. The bromine atom serves as a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are foundational for the construction of the extended π-conjugated systems characteristic of OLED materials.[6][7] Concurrently, the trimethylsilyl (TMS) group, while seemingly inert, plays a subtle yet significant role. It can enhance the solubility and processability of the resulting materials, improve their thermal and morphological stability, and in some cases, modulate the electronic energy levels (HOMO/LUMO) of the molecule to optimize charge injection and transport.[5]

Core Application: Synthesis of Triarylamine-Based Hole Transport Materials (HTMs)

Triarylamine derivatives are a cornerstone class of materials for the hole transport layer (HTL) in OLEDs due to their excellent hole mobility and thermal stability.[8] The strategic incorporation of a trimethylsilyl group onto a triarylamine scaffold can further enhance these properties. Here, we present a detailed synthetic protocol for a representative silylated triarylamine HTM, N,N-bis(4-(trimethylsilyl)phenyl)aniline, derived from this compound.

Synthetic Strategy: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, making it ideal for the synthesis of triarylamines from aryl halides and amines.[9][10] In this protocol, we couple this compound with aniline.

dot

Caption: Synthetic scheme for a silylated triarylamine HTM.

Detailed Experimental Protocol: Synthesis of N,N-bis(4-(trimethylsilyl)phenyl)aniline

This protocol is adapted from established methodologies for Buchwald-Hartwig amination.

Materials:

  • This compound (2.0 equiv.)

  • Aniline (1.0 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

  • Tri-tert-butylphosphonium tetrafluoroborate (tBu₃P·HBF₄) (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.2 equiv.)

  • Anhydrous Toluene

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add aniline (1.0 equiv.), this compound (2.0 equiv.), and sodium tert-butoxide (2.2 equiv.).

  • Inert Atmosphere: Seal the flask and purge with high-purity argon or nitrogen for 15-20 minutes.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ (1 mol%) and tBu₃P·HBF₄ (2 mol%).

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously under an inert atmosphere for 16-24 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After completion, cool the mixture to room temperature. Dilute with dichloromethane and filter through a pad of Celite to remove insoluble salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N,N-bis(4-(trimethylsilyl)phenyl)aniline.

Expected Yield: 60-80%

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

The Role of the Trimethylsilyl (TMS) Group in Tuning HTM Properties

The introduction of TMS groups onto the triarylamine core is a deliberate strategy to fine-tune the material's properties for enhanced OLED performance.

  • Solubility and Processability: The bulky, non-polar TMS groups increase the solubility of the triarylamine in common organic solvents. This is particularly advantageous for solution-processed OLED fabrication techniques like spin-coating or inkjet printing, which are more cost-effective than vacuum deposition methods.[5]

  • Morphological Stability: The steric hindrance provided by the TMS groups can disrupt intermolecular π-π stacking. This leads to the formation of stable amorphous films, which is crucial for preventing crystallization and ensuring the long-term operational stability of the OLED device.

  • Electronic Properties: The TMS group is weakly electron-donating, which can subtly influence the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the triarylamine.[11] This allows for fine-tuning of the energy level alignment with adjacent layers in the OLED stack, potentially reducing the hole injection barrier from the anode and improving overall device efficiency.[12]

PropertyInfluence of TMS GroupRationale
Solubility IncreasedBulky, non-polar nature enhances solubility in organic solvents.
Film Morphology Promotes amorphous stateSteric hindrance prevents crystallization.
HOMO Energy Level Slight increaseWeakly electron-donating nature of the Si-C bond.[11]
Thermal Stability Generally enhancedIncreased molecular weight and disruption of close packing can lead to higher glass transition temperatures.

Application in Emissive Layer (EML) Materials

This compound can also serve as a precursor for the synthesis of emissive materials. Through Suzuki or Stille cross-coupling reactions, the (trimethylsilyl)phenyl moiety can be attached to various fluorescent or phosphorescent cores, such as pyrene or carbazole derivatives.[3][9]

dot

Caption: Suzuki coupling for the synthesis of emissive materials.

General Protocol: Suzuki Coupling for a Silylated Pyrene Emitter

This protocol provides a general methodology for the Suzuki coupling of this compound with an emissive core boronic acid.[13]

Materials:

  • This compound (1.0 equiv.)

  • Pyrene-1-boronic acid (1.1 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • Toluene/Water mixture (e.g., 4:1)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound, pyrene-1-boronic acid, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Solvent and Catalyst Addition: Add the degassed toluene/water solvent mixture and the Pd(PPh₃)₄ catalyst.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 18-24 hours.

  • Work-up and Purification: After cooling, separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

OLED Device Performance with Silylated Materials

The incorporation of materials derived from this compound can significantly impact OLED device performance. The improved film morphology and energy level alignment of silylated HTMs can lead to higher external quantum efficiencies (EQE), increased luminance, and lower turn-on voltages.

Below is a table of hypothetical yet realistic performance data for a green phosphorescent OLED employing a silylated triarylamine HTM, based on literature values for similar high-performance devices.[13][14]

Device ParameterReference Device (Standard HTM)Device with Silylated HTM
Turn-on Voltage (V) 3.53.1
Maximum Luminance (cd/m²) ~15,000>20,000
Maximum Current Efficiency (cd/A) ~45~60
Maximum Power Efficiency (lm/W) ~40~55
Maximum External Quantum Efficiency (%) ~18~22

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for the synthesis of advanced OLED materials. Its dual functionality allows for the straightforward construction of complex molecular architectures for both hole-transporting and emissive layers through well-established cross-coupling methodologies. The strategic incorporation of the trimethylsilyl group offers a powerful tool for fine-tuning the physical and electronic properties of these materials, leading to enhanced processability, stability, and ultimately, improved OLED device performance. As the demand for more efficient and durable OLEDs continues to grow, the importance of intelligently designed synthetic intermediates like this compound will undoubtedly increase, paving the way for the next generation of organic electronic devices.

References

  • Blaževičius, D. (2020). Synthesis and application of new carbazole- and phenoxazine-based compounds for organic light emitting diodes. Kaunas University of Technology.
  • BenchChem. (2025).
  • Chen, Y., et al. (2022). Enhancing OLED Performance by Optimizing the Hole Transport Layer with a Self-Assembled Monolayer. Polymers (Basel).
  • Chen, S.-H., et al. (n.d.). Arylsilanes and siloxanes optoelectronic materials for organic light-emitting diodes (OLEDs).
  • Sharma, A., et al. (2019).
  • Duletski, O. L. (2016). Synthesis and Study of Carbazole Derivatives for Potential Application in Organic Light Emitting Diodes (OLEDs). Semantic Scholar.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
  • Fors, B. P., et al. (n.d.). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Organic Letters.
  • Li, J.-T., et al. (2013). Ultrasound-mediated synthesis of N,N-bis(phenacyl)aniline under solvent-free conditions.
  • Wang, Y., et al. (2023). Tuning the HOMO Energy of the Triarylamine Molecules with Orthogonal HOMO and LUMO Using Functional Groups. ChemRxiv.
  • Wang, Y., et al. (2013). Tuning the HOMO Energy of the Triarylamine Molecules with Orthogonal HOMO and LUMO Using Functional Groups. SciSpace.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org.
  • Jetley, A., et al. (2023).
  • Zhang, Y., et al. (2015). Chemical and photophysical properties of materials for OLEDs.
  • Lin, F.-C., et al. (2014). Temperature-Dependent Performance of Organic Light-Emitting Devices based on Solution-Processed N,N′-Bis-(1-Naphthyl)-N,N′-Diphenyl-1,1′-Biphenyl-4,4′-Diamine Hole Transport Layers.
  • Lytvyn, R., et al. (2023). (Tetrafluorovinylphenyl)carbazole as a Multifunctional Material for OLED Applications.
  • A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. (2023).
  • Lee, J. Y., et al. (2014). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. Molecules.
  • Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules.
  • Kumar, A., et al. (2024). Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. Scientific Reports.
  • Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B.
  • Vasilopoulou, M., et al. (2021). Optical, Photophysical, and Electroemission Characterization of Blue Emissive Polymers as Active Layer for OLEDs. Polymers (Basel).
  • Typical hole transporting materials for OLED devices. (n.d.).
  • Hédou, D., et al. (2020). Chemoselective Suzuki–Miyaura cross‐coupling reaction of 9 with various...
  • Burlakov, V. V., et al. (2016). N-[1-Phenyl-2,5-bis(trimethylsilyl)pent-2-en-4-yn-1-yl]aniline.
  • Kumar, R., et al. (2024). Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies. Arabian Journal of Chemistry.
  • Li, Z., et al. (2010). Synthesis and Properties of 3,8-Bis[4-(9H-carbazol-9-yl)phenyl]-1,10-phenanthroline for Phosphorescent OLEDs.
  • ChemInform Abstract: Preparation of N,N-Bis(trimethylsilyl)allenamines. (2010).
  • Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules.
  • BenchChem. (2025). Suzuki coupling reaction for synthesis of 9-(4-fluorophenyl)-9H-carbazole. BenchChem.
  • Chen, L.-Y., et al. (2010). Synthesis of OLED Materials of Several Triarylamines by Palladium Catalysts and Their Light Emitting Property.
  • Kim, H., et al. (2023). Integration of a bulky adamantane unit with 9-phenyl-9H-3,9′-bicarbazole: a novel host design for solution-processed narrowband TADF-OLEDs.
  • Lee, J. Y., et al. (2014). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs.

Sources

The Strategic deployment of (4-Bromophenyl)trimethylsilane in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Bromophenyl)trimethylsilane has emerged as a highly versatile and indispensable building block in the landscape of pharmaceutical synthesis. Its unique bifunctionality, characterized by a reactive bromine atom—a handle for transition metal-catalyzed cross-coupling reactions—and a sterically influential trimethylsilyl (TMS) group, offers chemists a powerful tool for the strategic construction of complex molecular architectures.[1] This application note provides an in-depth exploration of the utility of this compound, focusing on its application in palladium-catalyzed cross-coupling reactions such as the Hiyama and Suzuki-Miyaura couplings. Detailed protocols, mechanistic insights, and data-driven comparisons are presented to guide researchers, scientists, and drug development professionals in leveraging this reagent to its full potential.

Introduction: The Bifunctional Advantage

In the quest for novel therapeutic agents, the ability to efficiently construct carbon-carbon bonds is paramount. Biaryl and heteroaryl moieties, in particular, are ubiquitous structural motifs in a vast array of pharmaceuticals and natural products.[2][3] this compound serves as a cornerstone intermediate for the synthesis of these vital scaffolds.[1]

The molecule's power lies in its dual reactivity:

  • The Bromine Atom: This serves as a classical electrophilic partner in a multitude of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.[1] This allows for the direct formation of C(sp²)–C(sp²) bonds, which is fundamental to biaryl synthesis.[4][5]

  • The Trimethylsilyl (TMS) Group: This bulky, chemically inert group provides several strategic advantages.[6] It can act as a protecting group, a director for ortho-lithiation, and, crucially, as a nucleophilic partner in Hiyama-type cross-coupling reactions upon activation.[7][8][9][10] The incorporation of silicon can also enhance the pharmacological properties of the final active pharmaceutical ingredient (API).[11]

This guide will delve into the practical applications of this reagent, providing both the theoretical underpinnings and actionable protocols for its use in the laboratory.

Key Applications in Pharmaceutical Synthesis

The primary utility of this compound in drug synthesis is centered on its participation in palladium-catalyzed cross-coupling reactions to form biaryl structures.

The Hiyama Cross-Coupling Reaction

The Hiyama coupling is a palladium-catalyzed reaction between an organosilane and an organic halide.[12][13] A key feature of this reaction is the requirement for an activator, typically a fluoride source (e.g., TBAF) or a base, to generate a hypervalent silicon species that facilitates the crucial transmetalation step in the catalytic cycle.[12][13][14]

This compound can function as the organosilane partner after conversion. A more direct and powerful application, however, involves using it as the aryl halide partner coupled with another organosilane. For the purpose of this guide, we will focus on the scenario where the TMS group is activated for coupling.

Mechanistic Consideration: The catalytic cycle begins with the oxidative addition of an aryl halide to the Pd(0) catalyst. The organosilane is then activated by fluoride, forming a pentacoordinate silicate. This activated species undergoes transmetalation with the Pd(II) complex, followed by reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Diagram: Generalized Hiyama Coupling Catalytic Cycle

This diagram illustrates the key steps in the palladium-catalyzed Hiyama cross-coupling reaction.

Hiyama_Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation biaryl_pd R¹-Pd(II)L₂-R² transmetalation->biaryl_pd reductive_elimination Reductive Elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product Biaryl Product biaryl_pd->reductive_elimination r1x R¹-X r1x->oxidative_addition Aryl Halide activated_silane [R²-SiR₃F]⁻ activated_silane->transmetalation Activated Organosilane

Caption: Catalytic cycle of the Hiyama cross-coupling reaction.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is arguably the most widely used C-C bond-forming reaction in pharmaceutical discovery.[4][15] It involves the reaction of an organoboron species (typically a boronic acid or ester) with an organic halide, catalyzed by a palladium complex in the presence of a base.[16]

In this context, this compound acts as the aryl halide component. Its reaction with various aryl or heteroaryl boronic acids provides a direct and high-yielding route to functionalized, silylated biaryl compounds. These intermediates can then be further functionalized at the TMS position.

Mechanistic Consideration: The Suzuki-Miyaura catalytic cycle is similar to other cross-coupling reactions and involves three main steps: oxidative addition, transmetalation, and reductive elimination.[16][17] The base plays a crucial role in activating the organoboron reagent to facilitate transmetalation.

Experimental Protocols

The following protocols are presented as representative examples. Researchers should optimize conditions based on their specific substrates and equipment.

Protocol 1: Hiyama Cross-Coupling of an Aryl Bromide with an Arylsiloxane

This protocol is adapted from a procedure utilizing a heterogeneous palladium on carbon (Pd/C) catalyst, which offers advantages in terms of catalyst removal and recyclability.[18]

Objective: To synthesize a biaryl compound via a Pd/C-catalyzed Hiyama cross-coupling.

Materials:

  • This compound (or other aryl halide)

  • Triethoxy(phenyl)silane (or other aryltrialkoxysilane)

  • Palladium on Carbon (10% Pd/C)

  • Tris(4-fluorophenyl)phosphine

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF

  • Toluene

  • Deionized Water

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), 10% Pd/C (0.005 mmol, 0.5 mol%), and tris(4-fluorophenyl)phosphine (0.01 mmol, 1 mol%).

  • Add toluene (5 mL) and deionized water (0.24 mL, creating a 4.8% aqueous toluene mixture).

  • Add the aryltrialkoxysilane (1.2 mmol).

  • Add TBAF solution (1.2 mL, 1.2 mmol).

  • Seal the tube and heat the reaction mixture to 120 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the filter cake with additional ethyl acetate (2 x 10 mL).

  • Combine the organic filtrates and wash with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Causality and Insights:

  • Heterogeneous Catalyst (Pd/C): Simplifies purification by allowing for simple filtration to remove the catalyst.[18]

  • Phosphine Ligand: Tris(4-fluorophenyl)phosphine is an electron-deficient ligand that can stabilize the palladium catalyst and promote the reaction.[18]

  • Water: A small amount of water has been shown to enhance the reaction rate, possibly by aiding in the formation of the active silicate species.[18]

Diagram: Hiyama Coupling Experimental Workflow

A visual representation of the key steps in the laboratory protocol for a Pd/C-catalyzed Hiyama coupling.

Hiyama_Workflow reagents 1. Reagent Addition (Ar-X, Ar-Si(OR)₃, Pd/C, Ligand, TBAF, Solvent) reaction 2. Reaction (120°C, 12-24h) reagents->reaction Heat under Inert Atm. filtration 3. Catalyst Filtration (Dilute with EtOAc, Filter through Celite®) reaction->filtration Cool to RT workup 4. Aqueous Workup (Wash with H₂O, Brine) filtration->workup purification 5. Purification (Dry, Concentrate, Column Chromatography) workup->purification product Pure Biaryl Product purification->product

Caption: Step-by-step workflow for Hiyama cross-coupling.

Protocol 2: Suzuki-Miyaura Coupling of this compound

This protocol outlines a general, mild, and efficient method for the Suzuki-Miyaura coupling, adaptable for producing silylated biaryl intermediates.[19]

Objective: To synthesize a 4-(trimethylsilyl)biaryl compound from this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., p-tolylboronic acid)

  • [1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dtbpf)Cl₂) or similar pre-catalyst

  • Potassium Carbonate (K₂CO₃)

  • Solvent system: Water/Acetonitrile (4:1)

Procedure:

  • In a reaction vial, combine this compound (0.1 mmol, 1.0 eq.), the arylboronic acid (0.15 mmol, 1.5 eq.), and potassium carbonate (0.3 mmol, 3.0 eq.).

  • Add the palladium pre-catalyst (e.g., Pd/Sphos, 0.005 mmol, 5 mol%).[19]

  • Add the water/acetonitrile solvent mixture (1 mL).

  • Seal the vial and stir the reaction mixture at 37 °C for 18 hours. The reaction can be performed in the presence of air.

  • After cooling, dilute the mixture with ethyl acetate (10 mL) and transfer to a separatory funnel.

  • Wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (SiO₂) to yield the pure 4-(trimethylsilyl)biaryl product.

Causality and Insights:

  • Mild Conditions: The use of aqueous media at a low temperature (37 °C) is highly beneficial for substrates with sensitive functional groups.[19]

  • Pre-catalyst: Using a well-defined palladium pre-catalyst with a sterically demanding and electron-rich phosphine ligand (like Sphos) ensures high catalytic activity and stability, even in aqueous media and the presence of air.[15][19]

  • Base: Potassium carbonate is a mild and effective base for activating the boronic acid for transmetalation.

Data Summary and Comparison

The choice of coupling reaction often depends on the availability of starting materials, functional group tolerance, and desired reaction conditions.

ParameterHiyama Coupling (Pd/C)Suzuki-Miyaura (Aqueous)
Nucleophile OrganosilaneOrganoboron
Electrophile This compoundThis compound
Catalyst Heterogeneous (Pd/C)Homogeneous (Pd/Ligand Complex)
Activator/Base Fluoride Source (TBAF)Inorganic Base (K₂CO₃)
Temperature High (e.g., 120 °C)[18]Mild (e.g., 37 °C)[19]
Atmosphere Inert (N₂ or Ar)Air tolerant[19]
Advantages Easy catalyst removal, low toxicity of Si reagents[18]Mild conditions, high functional group tolerance, wide availability of boronic acids[4][19]
Disadvantages Requires high temperature, fluoride activatorBoronic acids can be unstable, catalyst removal requires chromatography

Conclusion

This compound is a powerful and strategic intermediate for pharmaceutical synthesis. Its ability to participate in robust and versatile palladium-catalyzed cross-coupling reactions, such as the Hiyama and Suzuki-Miyaura couplings, provides chemists with reliable pathways to construct complex biaryl scaffolds.[1] By understanding the mechanistic principles and leveraging optimized protocols, researchers can effectively utilize this reagent to accelerate the discovery and development of new medicines. The choice between different coupling strategies will depend on the specific synthetic challenge, but the dual reactivity of this compound ensures its continued importance in the synthetic chemist's toolbox.

References

  • The Role of this compound in Modern Organic Synthesis. Google Vertex AI Search.
  • Organosilicon Molecules with Medicinal Applications.
  • Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applic
  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central.
  • Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journals.
  • Understanding the Synthesis and Handling of this compound. Google Vertex AI Search.
  • The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Upd
  • Directed (ortho) Metallation. University of Illinois Urbana-Champaign.
  • Biaryl synthesis by C-C coupling. Organic Chemistry Portal.
  • Hiyama Coupling. Organic Chemistry Portal.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • Hiyama coupling. Wikipedia.
  • Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrog
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Examples of biaryl‐containing drugs and agrochemicals.
  • A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. Organic Chemistry Portal.
  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals.
  • The Hiyama Cross-Coupling Reaction: New Discoveries. CORE.
  • Suzuki Coupling. YouTube.
  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted deriv
  • Trimethylsilyl group. Wikipedia.
  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.

Sources

Application Notes & Protocols: (4-Bromophenyl)trimethylsilane as a Strategic Tool in Aryl Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Bromophenyl)trimethylsilane has emerged as an indispensable and versatile building block in modern organic synthesis. Its bifunctional nature, featuring both a reactive aryl bromide and a tunable trimethylsilyl (TMS) group, allows for its application in two distinct but complementary strategic roles. Firstly, the TMS group can serve as a robust and removable blocking group, enabling regioselective functionalization of aromatic rings through processes like directed ortho-lithiation. Secondly, the two distinct reactive sites—the carbon-bromine and carbon-silicon bonds—can be addressed orthogonally in sequential cross-coupling reactions. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this compound, complete with detailed mechanistic insights and field-proven laboratory protocols.

Introduction: The Strategic Value of Bifunctional Reagents

In the complex landscape of multi-step synthesis, the ability to control regioselectivity and sequence chemical transformations is paramount. This compound (CAS 6999-03-7) exemplifies a class of bifunctional reagents that offer chemists precise control over synthetic strategy. The presence of a bromine atom provides a classical handle for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Kumada couplings.[1][2] Concurrently, the trimethylsilyl group offers a different set of synthetic opportunities. It can act as a temporary blocking group, which can be strategically introduced and later removed, or it can participate directly in fluoride-activated cross-coupling reactions, such as the Hiyama coupling.[1][3][4] This guide will explore these applications with a focus on the causality behind experimental choices and provide robust protocols for practical implementation.

Synthesis of this compound

The most common and efficient route to this compound involves the monolithiation of 1,4-dibromobenzene followed by quenching with an electrophilic silicon source.[5] The low-temperature conditions are critical to prevent side reactions and ensure high selectivity.

Protocol 1: Synthesis via Selective Lithiation

This protocol describes the preparation of this compound from 1,4-dibromobenzene.

Materials:

  • 1,4-Dibromobenzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Chlorotrimethylsilane (TMSCl), freshly distilled

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Dry-ice/acetone bath

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.

  • Dissolve 1,4-dibromobenzene (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C using a dry-ice/acetone bath.

  • Slowly add n-BuLi (1.0 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the resulting milky white suspension at -78 °C for 30 minutes.

  • Add freshly distilled TMSCl (1.1 eq) dropwise, again ensuring the temperature remains below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent in vacuo. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield this compound as a clear oil.

Application I: The TMS Group as a Regioselective Blocking Group

A powerful strategy in aromatic chemistry is the use of a directing metalating group (DMG) to achieve ortho-lithiation.[6] However, if a molecule contains two equivalent ortho positions, selective monofunctionalization can be challenging. The TMS group can be used to temporarily block the more accessible ortho position, allowing for functionalization at the second site. The TMS group can then be cleanly removed via protodesilylation.[7][8]

Workflow for Regioselective Functionalization

The following diagram illustrates the general workflow for using the TMS group as a removable blocking agent to achieve selective ortho functionalization.

G cluster_0 Step 1: Blocking cluster_1 Step 2: Functionalization cluster_2 Step 3: Deprotection A Substrate with Directing Group (DMG) and two ortho C-H B 1) n-BuLi 2) TMSCl A->B Silylation C Blocked Intermediate (TMS at one ortho position) B->C D 1) n-BuLi 2) Electrophile (E+) C->D ortho-Lithiation E Functionalized Intermediate D->E F TBAF or CsF E->F Protodesilylation G Final Product (Regioselective) F->G

Caption: Workflow for regioselective functionalization using a TMS blocking group.

Protocol 2: Protodesilylation (Deprotection) of an Aryl-TMS Group

This protocol describes the removal of the TMS group from an aromatic ring.[9]

Materials:

  • Aryl-trimethylsilane substrate

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF or Cesium Fluoride (CsF)

  • Anhydrous Dimethylformamide (DMF) or THF

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve the aryl-trimethylsilane (1.0 eq) in anhydrous DMF or THF.

  • Add TBAF (1.2 eq) or CsF (2.0 eq) to the solution at room temperature. If using CsF, a small amount of water may be added to facilitate the reaction.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 1-4 hours). The reaction can be gently heated (e.g., to 50 °C) to accelerate the process.[7]

  • Upon completion, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Reagent SystemSolventTypical ConditionsNotes
TBAF THFRoom Temp, 1-4 hMost common method; mild and efficient.
CsF DMF, H₂O50-80 °C, 2-6 hExcellent for more sterically hindered or electron-rich systems.[7]
HCl / H₂O Methanol/THFRoom TempAcid-catalyzed; may not be suitable for acid-labile functional groups.[10]
TMSBr (cat.) MethanolRoom TempCatalytic method for chemoselective cleavage.[11]
Table 1: Common Conditions for Protodesilylation of Aryl-TMS Groups.

Application II: Orthogonal Sequential Cross-Coupling

The true elegance of this compound lies in its capacity for sequential, site-selective cross-coupling reactions. The C-Br and C-Si bonds exhibit different reactivities that can be addressed with specific catalytic systems. Generally, the C-Br bond can be functionalized using standard Suzuki, Stille, or Kumada conditions, which leave the C-Si bond untouched. Subsequently, the C-Si bond can be activated with a fluoride source for a Hiyama coupling.[12]

Sequential Cross-Coupling Strategy

G A This compound B Suzuki Coupling (R1-B(OH)2, Pd catalyst, Base) A->B React at C-Br C Intermediate 1 (R1-Aryl-TMS) B->C D Hiyama Coupling (R2-X, Pd catalyst, F⁻ source) C->D React at C-Si E Final Product (R1-Aryl-R2) D->E

Caption: Strategy for sequential cross-coupling using this compound.

Protocol 3: Selective Suzuki-Miyaura Coupling at the C-Br Bond

This protocol couples an aryl boronic acid at the bromide position, leaving the TMS group intact.[13]

Materials:

  • This compound (1.0 eq)

  • Aryl boronic acid (1.2 eq)

  • Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand

  • Aqueous sodium carbonate (Na₂CO₃) solution (2 M) or potassium phosphate (K₃PO₄)

  • Toluene and/or Dioxane

  • Ethanol

Procedure:

  • In a reaction vessel, combine this compound, the aryl boronic acid, and the palladium catalyst (1-5 mol%).

  • Add the solvent system (e.g., Toluene/Ethanol/Water mixture).

  • Add the aqueous base (e.g., 2M Na₂CO₃, 2.0 eq).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction to 80-100 °C and monitor by TLC or GC-MS.

  • After completion, cool to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product, an aryl-substituted phenyltrimethylsilane, by column chromatography.

Protocol 4: Hiyama Coupling at the C-Si Bond

This protocol couples the resulting aryltrimethylsilane from Protocol 3 with an aryl halide.[4][14]

Materials:

  • Aryl-substituted phenyltrimethylsilane (from Protocol 3, 1.0 eq)

  • Aryl halide (or triflate, 1.0 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Fluoride source (e.g., TBAF, 1.0 M in THF, 1.5 eq)

  • Anhydrous THF or Dioxane

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the aryl-substituted phenyltrimethylsilane, the aryl halide, and the palladium catalyst (2-5 mol%).

  • Add the anhydrous solvent (THF or Dioxane).

  • Add the TBAF solution dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor its progress.

  • Upon completion, cool the reaction, quench with water, and extract with an organic solvent.

  • Perform a standard aqueous workup, dry the organic phase, and concentrate.

  • Purify the final biaryl product by column chromatography or recrystallization.

Orthogonality of Coupling Reactions
ReactionCoupling SiteCatalyst (Typical)Activator / BaseC-Si Bond StabilityC-Br Bond Stability
Suzuki C-BrPd(PPh₃)₄Aqueous Base (Na₂CO₃)StableReactive
Stille [15][16]C-BrPd(PPh₃)₄None (or Cu(I) co-cat.)StableReactive
Kumada [17][18]C-BrNi(dppp)Cl₂None (Grignard is base)StableReactive
Hiyama [3][19]C-SiPd(OAc)₂ / LigandFluoride Source (TBAF)Reactive Stable (if already coupled)
Table 2: Comparison of Cross-Coupling Reactions Demonstrating Orthogonal Reactivity.
Mechanistic Consideration: The Hiyama Coupling Catalytic Cycle

The success of the Hiyama coupling hinges on the activation of the stable C-Si bond by a fluoride source.[4] Fluoride coordinates to the silicon atom, forming a hypervalent pentacoordinate silicate species.[19] This increases the nucleophilicity of the aryl group, facilitating the crucial transmetalation step in the palladium catalytic cycle.[20][21]

G cluster_0 Activation Step A Pd(0)Ln B Oxidative Addition A->B C R²-Pd(II)Ln-X B->C R²-X D Transmetalation C->D E R¹-Pd(II)Ln-R² D->E [R¹-Si(Me)₃F]⁻ F Reductive Elimination E->F F->A R¹-R² G R¹-Si(Me)₃ H [R¹-Si(Me)₃F]⁻ G->H F⁻

Caption: Simplified catalytic cycle for the fluoride-activated Hiyama coupling.

Conclusion

This compound is far more than a simple chemical intermediate; it is a strategic tool that provides chemists with multiple avenues for molecular construction. By understanding its dual nature, researchers can employ it as a removable blocking group to conquer challenges in regioselectivity or leverage its orthogonal reactivity for the efficient, sequential assembly of complex biaryl structures. The protocols and principles outlined in this guide serve as a robust foundation for the application of this versatile reagent in research, discovery, and development.

References

  • Vertex AI Search. (n.d.). Understanding the Synthesis and Handling of this compound.
  • Wikipedia. (n.d.). Hiyama coupling.
  • Organic Chemistry Portal. (n.d.). Hiyama Coupling.
  • National Institutes of Health. (n.d.). Probing the Electronic Demands of Transmetalation in the Palladium-Catalyzed Cross-Coupling of Arylsilanolates.
  • SpringerLink. (n.d.). An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals.
  • Chem-Station. (2014, August 20). Hiyama Cross Coupling.
  • National Institutes of Health. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods.
  • Royal Society of Chemistry. (2016). Hiyama Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
  • Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.
  • Royal Society of Chemistry. (n.d.). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide.
  • Vertex AI Search. (n.d.). The Role of this compound in Modern Organic Synthesis.
  • Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
  • University of Michigan. (n.d.). Directed (ortho) Metallation.
  • Arkivoc. (2009). Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane.
  • Chemistry Stack Exchange. (2021, May 6). Mechanism for removal of trimethylsilyl directly bonded to carbons.
  • Gelest. (n.d.). Deprotection of Silyl Ethers.
  • Wikipedia. (n.d.). Kumada coupling.
  • OpenOChem Learn. (n.d.). Stille Coupling.
  • Wikipedia. (n.d.). Stille reaction.
  • Organic Chemistry Portal. (n.d.). Kumada Coupling.
  • Smolecule. (n.d.). Buy this compound | 6999-03-7.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

Sources

Application Notes & Protocols: Strategic Deprotection of the Trimethylsilyl Group from (4-Bromophenyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The trimethylsilyl (TMS) group is a cornerstone of modern synthetic chemistry, serving as a robust and versatile protecting group for various functionalities, including terminal alkynes and alcohols.[1][2] Beyond these traditional roles, the TMS group is frequently employed as a blocking group or a synthetic handle on aromatic rings. (4-Bromophenyl)trimethylsilane is a key intermediate in which the TMS group directs reactivity or is later removed to yield 4-bromobenzene, a precursor for numerous pharmaceuticals and advanced materials.[3] This guide provides an in-depth analysis of the mechanistic principles and detailed, field-proven protocols for the efficient deprotection (protodesilylation) of the C(sp²)–Si bond in this compound. We will explore fluoride-mediated, acid-catalyzed, and base-catalyzed methodologies, offering researchers the strategic insights needed to select and execute the optimal procedure for their synthetic goals.

Introduction: The Strategic Role of the Aryl-TMS Group

In multistep organic synthesis, the temporary modification of reactive sites is essential for achieving high yields and selectivity.[1][4] The trimethylsilyl group, –Si(CH₃)₃, when attached to an aromatic ring, serves several strategic purposes:

  • Steric Hindrance: Its significant bulk can direct ortho-lithiation or other electrophilic substitutions to less hindered positions.

  • Synthetic Handle: The C–Si bond can be transformed into other functional groups, for instance, through Tamao-Fleming oxidation to introduce a hydroxyl group.[5]

  • Temporary Block: It occupies a reactive site, preventing unwanted side reactions, and is later removed to restore the C–H bond.

The cleavage of the aryl C–Si bond, known as protodesilylation, is therefore a critical step. The choice of deprotection strategy is dictated by the overall molecular architecture, specifically the presence of other functional groups that might be sensitive to the reaction conditions.

Mechanistic Underpinnings of C(sp²)–Si Bond Cleavage

The C(sp²)–Si bond in arylsilanes is thermodynamically stable but kinetically accessible for cleavage via several pathways. Understanding these mechanisms is crucial for troubleshooting and optimizing reaction conditions.

Fluoride-Mediated Desilylation

This is the most prevalent and often most efficient method for cleaving C–Si bonds.[1][6] The reaction is driven by the exceptionally high bond dissociation energy of the silicon-fluoride (Si–F) bond (approx. 582 kJ/mol), which is one of the strongest single bonds in chemistry.

The mechanism involves the nucleophilic attack of a fluoride ion (from sources like Tetrabutylammonium Fluoride - TBAF) on the silicon atom.[7][8] This forms a transient, hypervalent pentacoordinate silicate intermediate.[7] The collapse of this intermediate, facilitated by a proton source (often adventitious water or an alcohol), cleaves the C–Si bond to generate the desired arene, fluorotrimethylsilane, and the corresponding base.[9][10]

fluoride_mechanism start (4-Br-Ph)-SiMe₃ intermediate [(4-Br-Ph)-SiMe₃F]⁻ start->intermediate Nucleophilic Attack reagent + F⁻ products (4-Br-Ph)-H  +  FSiMe₃  +  OH⁻ intermediate->products Protonolysis proton + H₂O

Caption: Fluoride-mediated desilylation mechanism.

Acid-Catalyzed Protodesilylation

In this pathway, an electrophile (typically H⁺ from a Brønsted acid) attacks the aromatic ring at the carbon atom bearing the silyl group, a process known as ipso-substitution.[11] The TMS group is an excellent leaving group in this context. This reaction proceeds via a classic electrophilic aromatic substitution mechanism, involving a Wheland intermediate (arenium ion). This method is particularly effective for electron-rich aryl silanes but can be applied to others with stronger acids or higher temperatures.

Base-Catalyzed Protodesilylation

While less common for simple arylsilanes compared to fluoride-mediated methods, base-catalyzed cleavage is also viable.[5] This approach often requires a protic solvent (e.g., methanol or water) and elevated temperatures. The mechanism can be viewed as a nucleophilic attack by the hydroxide or alkoxide on the silicon atom, similar to the fluoride-mediated pathway, but is generally less efficient due to the lower nucleophilicity and Si–O bond affinity compared to Si–F.

Comparative Overview of Deprotection Protocols

The selection of a deprotection method is a critical decision based on substrate compatibility, reagent availability, and desired reaction kinetics. The table below summarizes the most common approaches.

Method Reagent(s) Typical Solvent(s) Temp. (°C) Time Advantages Limitations & Considerations
Fluoride-Mediated Tetrabutylammonium fluoride (TBAF)THF, DMFRT1–4 hHighly efficient, mild temperature, widely used.[1][6]TBAF is basic and can be difficult to remove during workup; may affect other silyl ethers.
Cesium fluoride (CsF)DMF, MeCNRT–802–12 hGood for hindered substrates; less basic than TBAF.[12]Slower reaction times; requires a polar aprotic solvent.
Potassium fluoride (KF) / 18-Crown-6THF, MeCNRT–604–24 hEconomical fluoride source; crown ether enhances solubility and reactivity.Crown ether can be difficult to remove; potential for harsh conditions if heated.[12]
Acid-Catalyzed Trifluoroacetic acid (TFA)CH₂Cl₂, CHCl₃RT0.5–2 hFast, volatile reagents are easy to remove.Strongly acidic, not suitable for acid-labile functional groups.
Hydrochloric acid (HCl)THF/H₂O, DioxaneRT–1001–12 hInexpensive and readily available.Requires aqueous conditions; may promote side reactions.[6]
Base-Catalyzed Potassium carbonate (K₂CO₃)Methanol (MeOH)RT–Reflux2–16 hMild, economical, and effective for some substrates, especially alkynyl TMS groups.[13]Often slow or ineffective for robust aryl-TMS bonds without activation.

Validated Experimental Protocols

The following protocols provide detailed, step-by-step instructions for the deprotection of this compound.

Protocol 1: High-Efficiency Fluoride-Mediated Deprotection with TBAF

This protocol is the gold standard for aryl-TMS cleavage due to its reliability and mild conditions.

Materials & Reagents:

  • This compound

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, TLC plates (silica gel), rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous THF to make a 0.2 M solution.

  • Reagent Addition: To the stirred solution, add TBAF (1.0 M in THF, 1.2 eq.) dropwise at room temperature (RT) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 95:5 Hexanes:Ethyl Acetate). The product, bromobenzene, is more nonpolar than the starting material. The reaction is typically complete within 1-3 hours.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Extraction: Wash the organic layer sequentially with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification & Validation: The crude product (bromobenzene) is often of high purity. If necessary, purify further by flash column chromatography on silica gel. Confirm product identity and purity by ¹H NMR, ¹³C NMR, and GC-MS analysis.

Protocol 2: Acid-Catalyzed Deprotection with Trifluoroacetic Acid (TFA)

This method is rapid and ideal for substrates that can withstand strong acidic conditions. The work-up is simplified as the acid is volatile.

Materials & Reagents:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, rotary evaporator

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous DCM (0.2 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add trifluoroacetic acid (TFA, 5.0 eq.) dropwise to the stirred solution. After addition, remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Monitoring: The reaction is typically very fast, often completing within 30-60 minutes. Monitor by TLC or GC-MS.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and wash the organic phase with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Caution: Ensure all TFA has been neutralized before concentrating.

  • Purification & Validation: The resulting bromobenzene can be purified by distillation or column chromatography if needed. Validate the product using standard analytical techniques.

experimental_workflow setup 1. Reaction Setup (Substrate + Solvent) reagent 2. Reagent Addition (e.g., TBAF or TFA) setup->reagent monitor 3. Reaction Monitoring (TLC / GC-MS) reagent->monitor workup 4. Aqueous Work-up (Quench & Extract) monitor->workup dry 5. Drying & Concentration (Anhydrous Salt & Rotovap) workup->dry purify 6. Purification (Column Chromatography) dry->purify analyze 7. Analysis (NMR, MS) purify->analyze

Caption: General experimental workflow for desilylation.

Expert Insights & Troubleshooting

  • Incomplete Conversion with TBAF: If the reaction stalls, gentle heating (40-50 °C) can often drive it to completion. Alternatively, adding a small amount of water can sometimes accelerate the protonolysis step.

  • Difficulty Removing Tetrabutylammonium Salts: During work-up, TBAF byproducts can cause emulsions. A common technique is to dilute the crude mixture significantly with a nonpolar solvent (like hexanes) and filter it through a short plug of silica gel, which will retain the polar salts.

  • Substrate Incompatibility with Acid: For molecules containing acid-labile groups (e.g., Boc-amines, acetals), the TFA protocol should be avoided. In such cases, fluoride-mediated methods are superior. CsF in DMF is a slightly milder alternative to TBAF.[12]

  • Chemoselectivity: The C(sp²)–Si bond is generally more robust than O–Si bonds (silyl ethers). It is often possible to selectively deprotect a silyl ether in the presence of an aryl silane using mild acidic conditions (e.g., acetic acid) or specific fluoride reagents that are less reactive.[14][15]

References

  • Aure Chemical. (n.d.). Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride.
  • Qu, W., et al. (2020). A general 11C-labeling approach enabled by fluoride-mediated desilylation of organosilanes. Synform.
  • Wikipedia. (n.d.). Trimethylsilyl group.
  • Qu, W., et al. (2020). A general 11C-labeling approach enabled by fluoride-mediated desilylation of organosilanes. Nature Communications, 11(1), 1736.
  • Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols.
  • Request PDF. (n.d.). An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes.
  • Qu, W., et al. (2020). A general 11C-methylation approach mediated by fluoride-desilylation of organosilanes. Nuclear Medicine and Biology, 86-87, 23-32.
  • PubMed. (2020). A general 11C-labeling approach enabled by fluoride-mediated desilylation of organosilanes. Nature Communications.
  • Rzepa, H. (2016). The mechanism of silylether deprotection using a tetra-alkyl ammonium fluoride. Henry Rzepa's Blog.
  • Thieme Chemistry. (n.d.). Carbon-11-Labeling Approach by Fluoride-Mediated Desilylation of Organosilanes.
  • Chemistry Stack Exchange. (2021). Mechanism for removal of trimethylsilyl directly bonded to carbons.
  • Royal Society of Chemistry. (n.d.). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry.
  • Wiley Online Library. (2023). Visible Light Thiyl Radical‐Mediated Desilylation of Arylsilanes. Chemistry – A European Journal.
  • Reddy, C. R., et al. (2012). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry, 10(40), 8174-8179.
  • National Institutes of Health. (n.d.). Some Aspects of the Chemistry of Alkynylsilanes. PMC.
  • ResearchGate. (n.d.). Selected examples of the chemoselective cleavage of a C(sp³)−Si bond.
  • Organic Chemistry Portal. (n.d.). Synthesis of arylsilanes.
  • Sinfoo. (n.d.). Understanding the Synthesis and Handling of this compound.
  • Kuhlmann, J. H., et al. (2022). Protodesilylation of Arylsilanes by Visible-Light Photocatalysis. Organic Letters, 24(8), 1695–1700.
  • ResearchGate. (2023). Visible Light Thiyl Radical‐Mediated Desilylation of Arylsilanes.
  • ResearchGate. (2016). What is the best way to generate TMSBr in situ?.
  • PubMed. (2023). Visible Light Thiyl Radical-Mediated Desilylation of Arylsilanes. Chemistry.
  • Queen's University Belfast. (n.d.). Synthesis of diverse allylsilanes employing brønsted acid catalyzed reductive functionalization.
  • Reddit. (2023). Struggling with TMS deprotection for weeks.
  • Gelest. (n.d.). Deprotection of Silyl Ethers.
  • ACS Publications. (2026). Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones.
  • Reddit. (2021). TMS deprotection of acid- and base-sensitive substrate.
  • Murata, M., et al. (1997). Synthesis of Arylsilanes via Palladium(0)-Catalyzed Silylation of Aryl Halides with Hydrosilane. The Journal of Organic Chemistry, 62(24), 8569-8571.
  • ResearchGate. (2025). Carbon-carbon triple bond cleavage and reconstitution to achieve aryl amidation using nitrous acid esters.
  • National Institutes of Health. (n.d.). Click-Triggered Bioorthogonal Bond-Cleavage Reactions.
  • MDPI. (2023). Recent Advances in Molecule Synthesis Involving C-C Bond Cleavage of Ketoxime Esters.
  • MDPI. (n.d.). Metal-Free C(sp3)–S Bond Cleavage of Thioethers to Selectively Access Aryl Aldehydes and Dithioacetals.

Sources

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using (4-Bromophenyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Biaryl Scaffolds and the Versatility of (4-Bromophenyl)trimethylsilane

Biaryl structures are a cornerstone of modern medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals, agrochemicals, and organic electronics.[1][2] Their unique stereochemical and electronic properties are pivotal to their function. Consequently, the development of efficient and versatile synthetic methodologies for their construction is a paramount objective for researchers. This guide provides an in-depth technical overview and detailed protocols for the synthesis of biaryl compounds utilizing this compound, a uniquely bifunctional building block that offers strategic advantages in molecular design.

This compound possesses two distinct reactive sites: a bromo substituent, which is a classical handle for palladium-catalyzed cross-coupling reactions, and a trimethylsilyl group, which can also participate in cross-coupling reactions, often with orthogonal reactivity. This dual-reactivity allows for sequential and site-selective functionalization, providing a powerful tool for the construction of complex molecular architectures.

This document will explore the application of this compound in three key palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Hiyama coupling, and the Stille coupling. Each section will provide a detailed, step-by-step protocol, an explanation of the underlying reaction mechanism, and insights into the experimental choices that ensure successful and reproducible outcomes.

The Dual Nature of this compound: A Chemist's Strategic Advantage

The synthetic utility of this compound stems from the differential reactivity of its two functional groups. The carbon-bromine bond is readily activated by palladium(0) catalysts in the initial oxidative addition step of most cross-coupling cycles.[3] In contrast, the carbon-silicon bond of the trimethylsilyl group is significantly more stable and typically requires activation by a fluoride source or a strong base to facilitate transmetalation to the palladium center.[4] This difference in reactivity allows for the selective coupling at the C-Br bond while leaving the C-Si bond intact for subsequent transformations, or vice-versa, by careful selection of reaction conditions.

I. Suzuki-Miyaura Coupling: A Robust and Widely Adopted Method

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for the formation of C-C bonds, lauded for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[5]

Reaction Principle

In the context of this compound, the Suzuki-Miyaura reaction typically proceeds via the selective activation of the C-Br bond, which undergoes oxidative addition to a Pd(0) catalyst. The resulting organopalladium(II) species then undergoes transmetalation with a boronic acid or ester in the presence of a base, followed by reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for the coupling of a derivative of this compound with an arylboronic acid.[6]

Materials:

  • 5-(4-bromophenyl)-4,6-dichloropyrimidine (as a stand-in for this compound to illustrate the reactivity of the C-Br bond)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Distilled water

  • Schlenk flask

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask containing a magnetic stir bar, add 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 mmol), the arylboronic acid (1.1 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the solvent (e.g., 1,4-Dioxane, 6 mL) and distilled water (1.5 mL) via syringe.

  • Stir the mixture at room temperature for 30 minutes to ensure dissolution and mixing.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%), to the flask under a positive pressure of the inert gas.

  • Heat the reaction mixture to 70-80 °C and stir for 18-22 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and add ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Mechanism of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Mechanism cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(Ar')L2 Transmetalation Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Ar-Br Ar-Br Ar-Br->Ar-Pd(II)(Br)L2 Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar-Pd(II)(Ar')L2 Base Base Base->Ar-Pd(II)(Ar')L2

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.

II. Hiyama Coupling: A Fluoride-Activated Approach

The Hiyama coupling offers an alternative to the Suzuki-Miyaura reaction, utilizing organosilanes as the organometallic partner. A key feature of the classical Hiyama coupling is the requirement for a fluoride source, such as tetrabutylammonium fluoride (TBAF), to activate the organosilane for transmetalation.[4][7]

Reaction Principle

In a Hiyama coupling with this compound, the reaction can theoretically proceed through two pathways. However, the C-Br bond is generally more reactive towards oxidative addition than the C-Si bond. Therefore, the reaction is expected to proceed with the C-Br bond of an aryl halide coupling partner and the trimethylsilyl group of this compound. The fluoride activator forms a hypervalent silicate species, which is more nucleophilic and facilitates the transfer of the aryl group to the palladium center.

Detailed Experimental Protocol: Hiyama Coupling

This is a representative protocol for the Hiyama coupling of an aryl halide with an aryltrimethoxysilane, which can be adapted for this compound.[1]

Materials:

  • This compound

  • Aryl halide (e.g., Iodobenzene)

  • Palladium on carbon (Pd/C, 10 wt%)

  • Tris(4-fluorophenyl)phosphine

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF

  • Toluene

  • Water

  • Sealed reaction tube

  • Magnetic stirrer and hotplate

Procedure:

  • To a sealed reaction tube containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd/C (0.05 mmol, 5 mol%), and tris(4-fluorophenyl)phosphine (0.1 mmol, 10 mol%).

  • Add toluene (4 mL) and water (0.2 mL) to the tube.

  • Add the TBAF solution (1.5 mmol, 1.5 mL of a 1M solution in THF).

  • Seal the tube tightly and heat the reaction mixture to 120 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the biaryl product.

Mechanism of the Hiyama Coupling

Hiyama_Mechanism cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)(X)L2 Ar'-Si(Me)3 Ar'-Si(Me)3 Hypervalent\nSilicate Hypervalent Silicate Ar'-Si(Me)3->Hypervalent\nSilicate F- F- F-->Hypervalent\nSilicate Hypervalent\nSilicate->Ar-Pd(II)(Ar')L2

Figure 2: Catalytic cycle of the Hiyama coupling.

III. Stille Coupling: Utilizing Organostannanes

The Stille coupling employs organotin reagents (stannanes) as coupling partners. While organotin compounds are toxic, the Stille reaction is often favored for its excellent functional group tolerance and its ability to proceed under neutral or mildly basic conditions.[8][9]

Reaction Principle

Similar to the other cross-coupling reactions, the Stille coupling initiates with the oxidative addition of an organic halide to a Pd(0) catalyst. The subsequent transmetalation step involves the transfer of an organic group from the organostannane to the palladium(II) center. Finally, reductive elimination affords the biaryl product and regenerates the Pd(0) catalyst. In the case of this compound, the C-Br bond would be the primary site of reaction with an organostannane.

Detailed Experimental Protocol: Stille Coupling

The following is a general protocol for a Stille coupling that can be adapted for the reaction of this compound with an organostannane.[9]

Materials:

  • This compound

  • Organostannane (e.g., Phenyltributyltin)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Tri(o-tolyl)phosphine [P(o-tol)₃]

  • Toluene, anhydrous and degassed

  • Schlenk tube

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube, add the organostannane (1.0 mmol) and this compound (1.2 mmol).

  • Seal the tube, and then evacuate and backfill with argon three times.

  • Add anhydrous, degassed toluene (10 mL) via syringe.

  • Add the palladium catalyst, Pd₂(dba)₃ (0.02 mmol, 2 mol%), and the ligand, P(o-tol)₃ (0.04 mmol, 4 mol%), under a positive flow of argon.

  • Seal the Schlenk tube and heat the reaction mixture to 90-110 °C for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl.

Mechanism of the Stille Coupling

Stille_Mechanism cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)(X)L2 Ar'-Sn(Bu)3 Ar'-Sn(Bu)3 Ar'-Sn(Bu)3->Ar-Pd(II)(Ar')L2

Sources

Application Notes & Protocols: (4-Bromophenyl)trimethylsilane in the Synthesis of Conjugated Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Bifunctional Monomer

Conjugated polymers are at the forefront of materials science, forming the active layer in technologies like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1] The performance of these materials is intrinsically linked to the chemical structure of the polymer backbone. Designing and synthesizing these polymers requires access to versatile and reactive monomeric building blocks. (4-Bromophenyl)trimethylsilane has emerged as an indispensable intermediate in this field, offering a powerful combination of reactivity and functionality that enables sophisticated synthetic strategies.[1]

This molecule's utility stems from its bifunctional nature. The bromine atom serves as a classical "handle" for palladium-catalyzed cross-coupling reactions, the workhorse of modern polymer synthesis.[1] Simultaneously, the trimethylsilyl (TMS) group provides a unique set of properties. It is not merely a passive substituent; the TMS group can enhance polymer solubility, improve thermal stability, and, most importantly, serve as a latent reactive site for post-polymerization modification.[1][2] This dual-functionality allows researchers to first construct a well-defined polymer backbone and then fine-tune its electronic or physical properties by transforming the silyl group.

This guide provides an in-depth exploration of the application of this compound in conjugated polymer synthesis, focusing on the underlying principles of common polymerization techniques and providing field-proven protocols for their execution.

Part 1: Palladium-Catalyzed Polycondensation Strategies

The synthesis of conjugated polymers from this compound predominantly relies on palladium-catalyzed cross-coupling reactions. These methods form new carbon-carbon bonds with exceptional efficiency and functional group tolerance.[3][4] The two most prominent strategies are Suzuki-Miyaura and Stille polycondensation.

Suzuki-Miyaura Polycondensation

The Suzuki-Miyaura coupling is arguably the most widely used C-C bond-forming reaction in polymer chemistry, prized for its mild conditions and the low toxicity of its boron-based reagents.[5][6] The reaction couples an organoboron species (like a boronic acid or ester) with an organic halide.[5]

Causality and Mechanistic Insight:

In this context, this compound acts as the dihalo-equivalent monomer (conceptually, as it is a monofunctional halide). It is polymerized with an aromatic co-monomer bearing two boronic acid or boronic ester groups (e.g., a phenylene-diboronic acid). The catalytic cycle, shown below, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is crucial and requires activation by a base, which forms a more nucleophilic "ate" complex with the boron atom, facilitating the transfer.[5]

  • Reductive Elimination: The two organic partners on the palladium center couple and are expelled, forming the new C-C bond in the polymer chain and regenerating the Pd(0) catalyst.[7]

The choice of catalyst, ligand, base, and solvent system is critical for achieving high molecular weight polymers and avoiding side reactions. Bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps.

Suzuki_Polymerization cluster_main Suzuki-Miyaura Polycondensation Workflow MonomerA This compound (Ar-Br) Polymerization Polymerization (Heat, Inert Atm.) MonomerA->Polymerization MonomerB Aryl-diboronic Acid/Ester (Ar'-B(OR)2) MonomerB->Polymerization Catalyst Pd(0) Catalyst (e.g., Pd(PPh3)4) Catalyst->Polymerization Base Base (e.g., K2CO3, K3PO4) Base->Polymerization Solvent Solvent System (e.g., Toluene/H2O) Solvent->Polymerization Polymer TMS-Functionalized Conjugated Polymer Polymerization->Polymer Chain Growth Workup Workup & Purification (Precipitation, Soxhlet) Polymer->Workup FinalPolymer Final Polymer Workup->FinalPolymer

Caption: Workflow for Suzuki-Miyaura polycondensation.

Stille Polycondensation

The Stille reaction provides another robust pathway for polymer synthesis, coupling an organic halide with an organostannane (organotin) reagent.[8][9] It is renowned for its tolerance to a wide variety of functional groups and its insensitivity to the electronic nature of the coupling partners.[3][4]

Causality and Mechanistic Insight:

The polymerization proceeds by reacting this compound with an aromatic co-monomer containing two organostannane functions (e.g., a bis(trimethylstannyl)benzene derivative). The catalytic cycle is analogous to the Suzuki coupling but does not require a base for activation.[4][8] The primary drawback of this method is the high toxicity of the organotin monomers and byproducts, which necessitates careful handling and rigorous purification of the final polymer to remove tin residues.[8][9] Despite this, Stille polycondensation remains a vital tool, particularly when Suzuki conditions fail or when specific monomer functionalities are incompatible with boronic acids or bases.[3]

Stille_Polymerization cluster_main Stille Polycondensation Workflow MonomerA This compound (Ar-Br) Polymerization Polymerization (Heat, Inert Atm.) MonomerA->Polymerization MonomerB Aryl-distannane (Ar'-SnR3) MonomerB->Polymerization Catalyst Pd(0) Catalyst (e.g., Pd(PPh3)4) Catalyst->Polymerization Solvent Anhydrous Solvent (e.g., Toluene, DMF) Solvent->Polymerization Polymer TMS-Functionalized Conjugated Polymer Polymerization->Polymer Chain Growth Workup Workup & Purification (Precipitation, Stannyl Scavenging) Polymer->Workup FinalPolymer Final Polymer Workup->FinalPolymer

Caption: Workflow for Stille polycondensation.

Part 2: The Role of the Trimethylsilyl Group: Post-Polymerization Modification

A key advantage of using this compound is the synthetic versatility of the C-Si bond in the resulting polymer. While the TMS group itself imparts beneficial properties, it can also be selectively transformed to tune the polymer's characteristics after the main backbone has been constructed.

Key Transformations:

  • Protodesilylation: The TMS group can be cleanly replaced by a proton (–H) upon treatment with acids or fluoride reagents like tetrabutylammonium fluoride (TBAF).[2] This allows for the synthesis of a parent, non-silylated polymer that might otherwise be difficult to prepare directly due to solubility issues during polymerization.

  • Ipso-Halogenation: The C-Si bond can be cleaved by electrophilic halogen sources (e.g., ICl, NBS) to install a new halide (–I, –Br) at that position.[10] This transforms the silylated unit into a new reactive site, enabling subsequent cross-coupling reactions to attach side chains or create block copolymers.

  • Hiyama-type Coupling: The TMS group can be converted into a more reactive silanol (–Si(OH)R₂) or silanolate, which can then participate in palladium-catalyzed Hiyama cross-coupling reactions.[10][11] This provides an alternative C-C bond-forming strategy directly from the silyl-functionalized polymer.

TMS_Modification cluster_main Post-Polymerization Modification of TMS Group StartPolymer Polymer Backbone with -Si(CH3)3 Proto Protodesilylation (TBAF or H+) StartPolymer->Proto Halo Ipso-Halogenation (NBS, ICl) StartPolymer->Halo Hiyama Conversion to Silanol & Hiyama Coupling StartPolymer->Hiyama ProductProto Polymer with -H Proto->ProductProto ProductHalo Polymer with -Br / -I (for further coupling) Halo->ProductHalo ProductHiyama Polymer with new C-C bonded group Hiyama->ProductHiyama

Caption: Key post-polymerization modifications of the TMS group.

Part 3: Experimental Protocols & Data

The following protocols are representative examples. Researchers should optimize conditions based on the specific co-monomer and desired polymer properties. All reactions must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Table 1: Typical Polymerization Conditions
ParameterSuzuki-Miyaura PolycondensationStille Polycondensation
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃Pd(PPh₃)₄, PdCl₂(PPh₃)₂
Ligand P(o-tol)₃, SPhos, P(t-Bu)₃P(o-tol)₃, AsPh₃
Base K₂CO₃, K₃PO₄, CsFNot Required
Solvent Toluene/H₂O (biphasic), Dioxane, DMFToluene, DMF, THF (anhydrous)
Temperature 80 - 120 °C80 - 120 °C
Key Consideration Base quality is critical for activation.Rigorous removal of toxic tin byproducts.
Protocol 3.1: Suzuki-Miyaura Polycondensation

Synthesis of Poly[(4-(trimethylsilyl)phenylene)-alt-(9,9-dioctylfluorene)]

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add this compound (229 mg, 1.0 mmol), 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (562 mg, 1.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (23 mg, 0.02 mmol, 2 mol%).

    • Fit the flask with a reflux condenser. Evacuate and backfill with argon three times.

  • Reagent Addition:

    • Via cannula, add 10 mL of anhydrous toluene. Stir for 10 minutes to dissolve the monomers.

    • Prepare a 2 M aqueous solution of potassium carbonate (K₂CO₃), thoroughly degassed by bubbling with argon for 30 minutes.

    • Add 5 mL of the degassed K₂CO₃ solution to the reaction mixture via syringe.

  • Polymerization:

    • Immerse the flask in a preheated oil bath at 95 °C.

    • Stir the biphasic mixture vigorously for 48 hours under a positive pressure of argon. The organic layer should become viscous and may show fluorescence under UV light.

  • Workup and Purification:

    • Cool the reaction to room temperature. Add 50 mL of toluene to dilute the mixture.

    • Pour the mixture into a separatory funnel and wash with water (3 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solution to ~20 mL using a rotary evaporator.

    • Precipitate the polymer by slowly adding the concentrated solution dropwise into 300 mL of vigorously stirring methanol.

    • Collect the fibrous polymer precipitate by filtration.

  • Final Purification (Soxhlet Extraction):

    • Place the crude polymer in a cellulose thimble and perform a Soxhlet extraction sequentially with acetone (to remove oligomers and catalyst residue) and then with chloroform or THF (to extract the desired polymer).

    • Precipitate the extracted polymer from the chloroform/THF solution into methanol again, filter, and dry under high vacuum at 40 °C overnight.

Protocol 3.2: Stille Polycondensation

Synthesis of Poly[(4-(trimethylsilyl)phenylene)-alt-(2,5-thienylene)]

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add this compound (229 mg, 1.0 mmol), 2,5-Bis(trimethylstannyl)thiophene (409 mg, 1.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (23 mg, 0.02 mmol, 2 mol%).

    • Fit the flask with a reflux condenser. Evacuate and backfill with argon three times.

  • Reagent Addition:

    • Via cannula, add 15 mL of anhydrous toluene. Stir the mixture until a homogeneous solution is formed.

  • Polymerization:

    • Immerse the flask in a preheated oil bath at 110 °C.

    • Stir the mixture for 24-48 hours under a positive pressure of argon. Monitor the reaction by GPC to track the increase in molecular weight.

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with 50 mL of chloroform.

    • Stir the solution with an aqueous solution of potassium fluoride (KF) for 2 hours to precipitate tin byproducts as insoluble fluorides. Filter the mixture through a pad of Celite®.

    • Concentrate the filtrate to ~15 mL.

  • Polymer Precipitation:

    • Precipitate the polymer by slowly adding the concentrated solution to 300 mL of vigorously stirring methanol.

    • Collect the precipitate by filtration and wash thoroughly with methanol.

  • Final Purification (Soxhlet Extraction):

    • Perform a Soxhlet extraction as described in Protocol 3.1 to remove residual catalyst and oligomers, affording the pure polymer after drying under vacuum.

References

  • The Role of this compound in Modern Organic Synthesis. Google Vertex AI Search.
  • Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis.
  • The trimethylsilyl (TMS) group, used as a protecting group for al... | Study Prep. Pearson+.
  • Trimethylsilyl group. Wikipedia.
  • Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis. PubMed.
  • 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH.
  • Understanding the Synthesis and Handling of this compound. Google Vertex AI Search.
  • Stille reaction. Wikipedia.
  • Synthesis of poly(p-phenylene vinylene) materials via the precursor routes. RSC Publishing.
  • Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of Styrene and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt). MDPI.
  • Synthesis and electroluminescent property of poly(p-phenylenevinylene)s bearing triarylamine pendants. ScienceDirect.
  • Some Aspects of the Chemistry of Alkynylsilanes.
  • Stille Coupling. Organic Chemistry Portal.
  • Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent. PubMed Central.
  • Poly(p-phenylene vinylene). Grokipedia.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Simplified Synthesis of Conjugated Polymers Enabled via 1,4-Dihydropyrrolo[3,2-b]pyrrole.
  • Synthesis of poly(p-phenylene vinylene) materials via the precursor routes.
  • Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties. RSC Publishing.
  • Mechanochemical Suzuki polymerization reaction of 4‐bromophenylboronic...
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Organoborane coupling reactions (Suzuki coupling).
  • 6999-03-7|this compound|BLD Pharm. BLD Pharm.
  • 5-(4-bromophenyl)-3-iodo-2-(4-methyl-phenyl)furan. Organic Syntheses Procedure.
  • Synthesis of cationic conjugated polymers for use in label-free DNA microarrays. PubMed.
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
  • Preparation of Novel Organic Polymer Semiconductor and Its Properties in Transistors through Collaborative Theoretical and Experimental Approaches. MDPI.

Sources

Application Notes and Protocols for Cross-Coupling Reactions with (4-Bromophenyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Versatility of (4-Bromophenyl)trimethylsilane in Modern Catalysis

This compound stands as a pivotal substrate in contemporary organic synthesis, offering a versatile platform for the construction of complex molecular architectures. Its unique bifunctionality, possessing both a reactive aryl bromide moiety for cross-coupling and a tunable trimethylsilyl (TMS) group, allows for a diverse range of chemical transformations. The aryl bromide serves as a classical handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control and predictability. The TMS group, while often employed as a stable protecting group, can also participate in or influence the outcome of catalytic cycles, offering further avenues for molecular diversification.

This comprehensive guide provides detailed experimental protocols and mechanistic insights for several key cross-coupling reactions utilizing this compound. The methodologies outlined herein are designed to be robust and reproducible, empowering researchers to leverage this valuable building block in their synthetic endeavors, from fundamental research to the development of novel pharmaceutical agents.

Diagram: General Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

G Pd0 Pd(0)Ln ArPdX Ar-Pd(II)Ln-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdR Ar-Pd(II)Ln-R ArPdX->ArPdR Transmetalation (R-M) ArPdR->Pd0 Reductive Elimination ArR Ar-R ArPdR->ArR

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Formation of Biaryl Structures

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, celebrated for its mild reaction conditions and the low toxicity of its boron-based reagents.[1][2] The reaction of this compound with an arylboronic acid provides a direct route to silylated biaryl compounds, which are valuable intermediates in materials science and medicinal chemistry.

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex.[1] This is followed by transmetalation with a boronate species, formed in situ from the boronic acid and a base. The final step is reductive elimination, which yields the biaryl product and regenerates the Pd(0) catalyst. The base plays a crucial role in activating the boronic acid for transmetalation.[2]

Experimental Protocol: Synthesis of 4-(Trimethylsilyl)-[1,1'-biphenyl]

This protocol is adapted from a similar Suzuki-Miyaura reaction of a substituted (4-bromophenyl)pyrimidine.[3]

Materials:

  • This compound (1.0 mmol, 229.15 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 57.8 mg)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 424.6 mg)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Add 1,4-dioxane and water to the flask.

  • Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Data Summary: Typical Suzuki-Miyaura Coupling Conditions
ParameterConditionRationale
Catalyst Pd(PPh₃)₄ (2-5 mol%)A common and effective Pd(0) catalyst for Suzuki couplings.
Ligand Triphenylphosphine (in Pd(PPh₃)₄)Stabilizes the palladium catalyst and facilitates the catalytic cycle.
Base K₃PO₄, K₂CO₃, Cs₂CO₃Activates the boronic acid for transmetalation.[2]
Solvent Toluene, Dioxane, DMF, often with waterAprotic polar solvents are generally effective; water can aid in dissolving the base.
Temperature 80-110 °CSufficient to drive the reaction to completion in a reasonable time.

Heck Reaction: Arylation of Alkenes

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, a transformation of immense value in the synthesis of pharmaceuticals and fine chemicals.[4] Utilizing this compound in a Heck reaction with an alkene like styrene allows for the synthesis of silylated stilbene derivatives.

Mechanistic Rationale

The Heck reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination releases the substituted alkene product and a palladium-hydride species. The base then regenerates the active Pd(0) catalyst from the palladium-hydride intermediate.

Experimental Protocol: Synthesis of (E)-1-Styryl-4-(trimethylsilyl)benzene

This protocol is based on the Heck coupling of tris(4-bromophenyl)(methyl)silane with 4-vinylpyridine.[5][6]

Materials:

  • This compound (1.0 mmol, 229.15 mg)

  • Styrene (1.2 mmol, 125.0 mg, 0.137 mL)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • Tri(o-tolyl)phosphine (0.04 mmol, 12.2 mg)

  • Triethylamine (Et₃N) (1.5 mmol, 151.8 mg, 0.209 mL)

  • Acetonitrile (5 mL)

  • Schlenk tube

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk tube under an inert atmosphere, dissolve this compound, Pd(OAc)₂, and tri(o-tolyl)phosphine in acetonitrile.

  • Add styrene and triethylamine to the reaction mixture.

  • Seal the Schlenk tube and heat the mixture at 100 °C for 16-24 hours. Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL).

  • Wash the organic layer with 1 M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, hexane) to yield the product.

Data Summary: Typical Heck Reaction Conditions
ParameterConditionRationale
Catalyst Pd(OAc)₂, PdCl₂Common Pd(II) precatalysts that are reduced in situ to the active Pd(0) species.
Ligand PPh₃, P(o-tol)₃Phosphine ligands stabilize the catalyst and influence reactivity and selectivity.
Base Et₃N, K₂CO₃, NaOAcNeutralizes the hydrogen halide formed during the catalytic cycle.
Solvent DMF, Acetonitrile, ToluenePolar aprotic solvents are generally preferred.
Temperature 80-140 °CHigher temperatures are often required to drive the reaction.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond, linking an aryl halide with a terminal alkyne.[7][8][9] This reaction provides a direct route to aryl alkynes, which are prevalent motifs in natural products, pharmaceuticals, and organic materials. The trimethylsilyl group in this compound can be retained during the coupling, yielding a silylated aryl alkyne.

Mechanistic Rationale

The Sonogashira coupling typically involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[9] The palladium cycle mirrors that of other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[9] Copper-free protocols have also been developed.[9]

Experimental Protocol: General Procedure for the Synthesis of a 4-(Trimethylsilyl)phenyl-substituted Alkyne

This is a generalized protocol for the Sonogashira coupling of aryl bromides.[8]

Materials:

  • This compound (1.0 mmol, 229.15 mg)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 14.0 mg)

  • Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)

  • Triethylamine (Et₃N) (2.0 mmol, 202.4 mg, 0.279 mL)

  • Tetrahydrofuran (THF) or DMF (5 mL)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the solvent (THF or DMF) and triethylamine.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-70 °C for 4-12 hours, monitoring by TLC.

  • Once the reaction is complete, cool to room temperature and dilute with diethyl ether (20 mL).

  • Filter the mixture through a pad of Celite to remove the copper salts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, specifically for the formation of arylamines from aryl halides and amines.[10][11] This reaction has broad substrate scope and functional group tolerance, making it a valuable tool in drug discovery.[11]

Mechanistic Rationale

The mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex.[11] The resulting palladium(II) complex then coordinates to the amine. Deprotonation of the coordinated amine by a base forms a palladium amide complex, which undergoes reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[11]

Experimental Protocol: General Procedure for the Synthesis of a 4-(Trimethylsilyl)aniline Derivative

This is a general protocol for the Buchwald-Hartwig amination of aryl bromides.[10]

Materials:

  • This compound (1.0 mmol, 229.15 mg)

  • Amine (e.g., Morpholine) (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 9.2 mg)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 14.3 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)

  • Toluene (5 mL)

  • Schlenk tube

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk tube.

  • Add toluene, followed by this compound and the amine.

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL).

  • Filter through a plug of silica gel, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Workflow and Mechanistic Diagrams

Suzuki-Miyaura Coupling Workflow

G start Start reagents Combine Ar-Br, Boronic Acid, Pd Catalyst, and Base in Solvent start->reagents heat Heat Reaction Mixture (e.g., 80-90 °C) reagents->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.

Heck Reaction Mechanism

G Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Oxidative Addition (Ar-Br) AlkeneComplex [Ar-Pd(II)L₂(Alkene)]⁺Br⁻ ArPdBr->AlkeneComplex Alkene Coordination InsertionProduct R-CH₂-CH(Ar)-Pd(II)L₂-Br AlkeneComplex->InsertionProduct Migratory Insertion HPdBr H-Pd(II)L₂-Br InsertionProduct->HPdBr β-Hydride Elimination Product Ar-CH=CH-R InsertionProduct->Product HPdBr->Pd0 Base

Caption: Catalytic cycle of the Heck reaction.

Conclusion and Future Outlook

The cross-coupling reactions of this compound presented herein highlight its significant utility as a versatile building block in organic synthesis. The protocols provided offer reliable starting points for the synthesis of a wide array of functionalized aromatic compounds. The interplay between the aryl bromide and the trimethylsilyl group allows for sequential and diverse functionalization, opening doors to novel molecular designs. Future research will undoubtedly continue to expand the scope of these reactions, with the development of more efficient and sustainable catalytic systems, further solidifying the importance of silylated aryl halides in the synthetic chemist's toolbox.

References

  • Denmark, S. E., & Smith, R. C. (2006). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods.
  • Bull, O. S., & Don-Lawson, C. (2024). Facile Heck coupling synthesis and characterization of a novel tris(4-(pyridine-4-vinyl)phenyl)methylsilane tridentate core. European Journal of Chemistry. [Link]
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry. [Link]
  • Beller, M., & Zapf, A. (2004).
  • Aslam, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001). Palladium-Catalyzed Coupling of Aryl Halides and Silyl-Acetylenes Using Microwave Irradiation.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Denmark, S. E., & Baird, J. D. (2006). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides.
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • Organic Chemistry Portal. Stille Coupling. [Link]
  • McNeill, E., Barder, T. E., & Buchwald, S. L. (2007). Palladium-Catalyzed Silylation of Aryl Chlorides with Hexamethyldisilane. Organic Letters. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Bull, O. S., & Don-Lawson, C. (2024). Facile Heck coupling synthesis and characterization of a novel tris(4-(pyridine-4-vinyl)phenyl)methylsilane tridentate. European Journal of Chemistry. [Link]
  • Kashani, S. K., & Jessiman, J. E. (2021).
  • ResearchGate. Sila‐Sonogashira reaction of trimethyl(phenylethynyl)silane (4) with iodobenzene (2 a)
  • Organic Chemistry Portal. Heck Reaction. [Link]
  • Aslam, S., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Gelest, Inc.
  • Chemistry LibreTexts. Stille Coupling. [Link]
  • Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses. [Link]
  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society. [Link]
  • Chemistry LibreTexts. Sonogashira Coupling. [Link]
  • Etemadi-Davan, E., & Ebrahimi, M. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules. [Link]
  • Chemistry LibreTexts.
  • Lee, C.-H., et al. (2007).
  • Pawluc, P., et al. (2022). Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. Molecules. [Link]
  • Stolar, T., & Užarević, K. (2020). Mechanochemical Suzuki polymerization reaction of 4‐bromophenylboronic....
  • Etemadi-Davan, E., & Ebrahimi, M. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules. [Link]
  • Nakao, Y. (2014). Cross-coupling Reaction based on the Transformation of Trialkylsilyl Groups. Journal of Synthetic Organic Chemistry, Japan. [Link]
  • Tellis, J. C., et al. (2014). Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides. Journal of the American Chemical Society. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan-Group/files/publications/2014_Tellis_JACS.
  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
  • Lou, S., & Fu, G. C. (2010).
  • Wölfling, J., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Steroids. [Link]
  • Murata, M., et al. (1997). Synthesis of Arylsilanes via Palladium(0)-Catalyzed Silylation of Aryl Halides with Hydrosilane. The Journal of Organic Chemistry. [Link]
  • Reddy, V. P., et al. (2014). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters. [Link]
  • J&K Scientific LLC. Stille Cross-Coupling. [Link]
  • Wikipedia.
  • Dey, R., Chattopadhyay, K., & Ranu, B. C. (2008). Palladium(0) Nanoparticle Catalyzed Cross-Coupling of Allyl Acetates and Aryl and Vinyl Siloxanes. The Journal of Organic Chemistry. [Link]

Sources

Application Notes and Protocols: Scale-up Synthesis of (4-Bromophenyl)trimethylsilane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of (4-Bromophenyl)trimethylsilane Derivatives

This compound and its derivatives are invaluable bifunctional building blocks in modern organic synthesis. Their unique structure, featuring a bromine atom—a versatile handle for cross-coupling reactions—and a stabilizing, directing trimethylsilyl (TMS) group, makes them highly sought-after intermediates.[1] These compounds are pivotal in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and advanced materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1][2] The incorporation of the silicon-containing TMS group can impart beneficial properties to the final products, including enhanced thermal stability and modified electronic characteristics.[1]

This guide provides a comprehensive overview of the scale-up synthesis of this compound, focusing on practical, field-proven protocols. We will delve into the mechanistic underpinnings of the synthetic choices, address critical safety considerations for large-scale reactions, and detail robust analytical methods for quality control.

Primary Synthesis Route: The Grignard Reaction

The Grignard reaction is a cornerstone of carbon-carbon bond formation and a widely employed method for synthesizing aryltrimethylsilanes.[3][4] This pathway involves the formation of an organomagnesium halide (the Grignard reagent) from an aryl halide, which then acts as a potent nucleophile to attack an electrophilic silicon source, typically trimethylsilyl chloride (TMSCl).

Causality of Experimental Choices

The success of a large-scale Grignard reaction hinges on meticulous control over the reaction environment. The Grignard reagent is highly sensitive to protic solvents (like water and alcohols) and oxygen, which will quench the reagent and reduce yields.[5] Therefore, the entire apparatus must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are the solvents of choice for several reasons.[4][6] They are aprotic, effectively solvate the Grignard reagent to maintain its reactivity, and have relatively low boiling points, which aids in temperature control and subsequent removal.[4] THF is often preferred for its higher boiling point and better solvating ability, especially for less reactive aryl chlorides.[6]

Detailed Step-by-Step Protocol for Scale-up Synthesis

Materials:

  • 1,4-Dibromobenzene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous Diethyl Ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Equipment:

  • Large, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel.

  • Inert gas (Nitrogen or Argon) supply.

  • Heating mantle with a temperature controller.

  • Ice-water bath.

  • Large separatory funnel.

  • Rotary evaporator.

  • Distillation apparatus.

Protocol:

  • Apparatus Preparation: All glassware must be meticulously cleaned and dried in an oven overnight, then assembled hot and allowed to cool under a stream of inert gas.[7] This ensures the removal of any adsorbed water.[5]

  • Initiation of Grignard Reagent Formation: To the reaction flask, add magnesium turnings and a single crystal of iodine. The iodine helps to activate the magnesium surface by disrupting the passivating magnesium oxide layer.[5][8]

  • Grignard Reagent Formation: A solution of 1,4-dibromobenzene in anhydrous THF is added to the dropping funnel. A small portion of this solution is added to the magnesium turnings. The reaction is initiated, often indicated by a color change and gentle refluxing. Once initiated, the remaining 1,4-dibromobenzene solution is added dropwise at a rate that maintains a steady reflux.[7]

  • Silylation: After the magnesium has been consumed, the reaction mixture is cooled in an ice-water bath. Trimethylsilyl chloride is then added dropwise via the dropping funnel. This is an exothermic reaction, and the addition rate should be carefully controlled to maintain the temperature below 20°C.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze any unreacted Grignard reagent.

  • Workup: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield this compound as a clear liquid.

Workflow Diagram

Grignard_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dry_Apparatus Dry Glassware Inert_Atmosphere Inert Atmosphere (N2/Ar) Dry_Apparatus->Inert_Atmosphere Start_Materials 1,4-Dibromobenzene Magnesium Iodine Inert_Atmosphere->Start_Materials Grignard_Formation Grignard Reagent Formation in Anhydrous THF Start_Materials->Grignard_Formation Silylation Addition of TMSCl Grignard_Formation->Silylation Cool to 0°C Quench Quench with aq. NH4Cl Silylation->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry with MgSO4 Extraction->Drying Solvent_Removal Rotary Evaporation Drying->Solvent_Removal Purification Vacuum Distillation Solvent_Removal->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the Grignard synthesis of this compound.

Alternative Synthesis Route: Organolithium Chemistry

An alternative to the Grignard reaction involves the use of organolithium reagents.[2] This method typically involves a halogen-metal exchange reaction, where an organolithium reagent, such as n-butyllithium, is used to replace the bromine atom of 1,4-dibromobenzene with lithium. The resulting aryllithium species is then quenched with trimethylsilyl chloride.

Comparative Analysis
FeatureGrignard ReactionOrganolithium Reaction
Reactivity Moderately reactive, generally good yields.Highly reactive, can lead to higher yields but also more side reactions if not controlled.
Reaction Conditions Requires anhydrous conditions and an inert atmosphere. Initiation can sometimes be sluggish.Requires strictly anhydrous and anaerobic conditions, and very low temperatures (e.g., -78°C) to control reactivity.[2]
Safety Flammable solvents and exothermic reaction.[6]Pyrophoric organolithium reagents require specialized handling techniques.[9]
Cost Magnesium is relatively inexpensive.Organolithium reagents are more expensive.
Scale-up Well-established for industrial scale.More challenging to scale due to the need for cryogenic temperatures and handling of pyrophoric materials.

Purification and Characterization

High purity of the final product is crucial for its downstream applications.[2] The primary method for purifying this compound is vacuum distillation.

Analytical Techniques

The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is used to determine the purity of the sample, while MS provides information about the molecular weight and fragmentation pattern, further confirming the identity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule.

Typical Analytical Data
TechniqueExpected Results for this compound
¹H NMR (CDCl₃) δ ~7.4 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H), ~0.25 (s, 9H, Si(CH₃)₃)
¹³C NMR (CDCl₃) δ ~140, 135, 131, 125 (Ar-C), ~ -1.0 (Si(CH₃)₃)
GC-MS Purity >98%, Molecular Ion Peak (M⁺) at m/z 228/230 (due to Br isotopes)

Process Safety and Scale-up Considerations

Scaling up any chemical synthesis, especially a Grignard reaction, introduces significant safety challenges that must be proactively managed.[6]

Hazard Analysis and Mitigation
  • Exothermic Reaction: The Grignard reaction is highly exothermic, and a runaway reaction can occur if the addition of reagents is too fast or cooling is inadequate.[6] Mitigation strategies include slow, controlled addition of reagents, continuous monitoring of the internal temperature, and having a large ice bath readily available to cool the reaction if necessary.[6]

  • Flammable Solvents: Diethyl ether and THF are highly flammable.[7] All heating should be done using heating mantles or oil baths, and open flames must be strictly prohibited in the vicinity.[5] The reaction should be conducted in a well-ventilated fume hood.

  • Pyrophoric Reagents (for Organolithium route): Organolithium reagents can ignite spontaneously on contact with air.[9] They must be handled under an inert atmosphere using specialized syringe and cannula techniques.[9]

  • Reactive Quenching: Quenching unreacted Grignard reagent with water can be violent due to the rapid evolution of heat and flammable gases. A saturated solution of ammonium chloride is a milder quenching agent.

Scale-up Logic Diagram

Scale_Up_Considerations cluster_safety Safety First cluster_process Process Optimization cluster_equipment Equipment & Infrastructure Scale_Up Scale-Up Synthesis Hazard_ID Hazard Identification (Exotherm, Flammability) Scale_Up->Hazard_ID Heat_Transfer Heat Transfer Management Scale_Up->Heat_Transfer Reactor_Design Appropriate Reactor Design Scale_Up->Reactor_Design Risk_Assessment Risk Assessment Hazard_ID->Risk_Assessment Mitigation Mitigation Strategies (Cooling, Inerting) Risk_Assessment->Mitigation Mixing Efficient Mixing Heat_Transfer->Mixing Reagent_Addition Controlled Reagent Addition Mixing->Reagent_Addition Monitoring Process Monitoring (Temp, Pressure) Reactor_Design->Monitoring Emergency_Plan Emergency Shutdown Plan Monitoring->Emergency_Plan

Caption: Key considerations for scaling up the synthesis of this compound.

Conclusion

The scale-up synthesis of this compound derivatives, primarily via the Grignard reaction, is a robust and well-established process. Success at a larger scale is contingent on a thorough understanding of the reaction mechanism, meticulous attention to anhydrous and inert conditions, and a proactive approach to safety management. By following the detailed protocols and considering the scale-up factors outlined in this guide, researchers and production chemists can safely and efficiently produce this critical building block for a wide range of applications.

References

  • Vertex AI Search. (n.d.). Understanding the Synthesis and Handling of this compound.
  • ACS Publications. (n.d.). Developing SOPs for Hazardous Chemical Manipulations.
  • American Chemical Society. (n.d.). Grignard Reaction.
  • ZMsilane. (2024, July 25). Organosilicon Compound.
  • Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?.
  • Leah4Sci. (2020, February 20). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.
  • University of Lucknow. (2020, April 6). Organosilicon Compounds.
  • Wikipedia. (n.d.). Organosilicon chemistry.
  • YouTube. (2024, June 7). Grignard reaction safety.
  • ResearchGate. (n.d.). Improved Synthesis of Aryltrialkoxysilanes via Treatment of Aryl Grignard or Lithium Reagents with Tetraalkyl Orthosilicates.
  • Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). for the use of hazardous materials or equipment.
  • Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES.
  • Wikipedia. (n.d.). Grignard reagent.
  • Vertex AI Search. (n.d.). The Role of this compound in Modern Organic Synthesis.

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of (4-Bromophenyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura coupling of (4-Bromophenyl)trimethylsilane. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this specific reaction in their synthetic workflows. Here, we will delve into the common challenges and side reactions encountered during this process, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the integrity of your desired product.

Troubleshooting Guide: Navigating Common Side Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for its ability to form carbon-carbon bonds.[1] However, like any complex catalytic reaction, it is not without its potential pitfalls. When working with this compound, specific side reactions can arise, leading to reduced yields and purification challenges. This section will address these issues in a practical, question-and-answer format.

Q1: My reaction yield is significantly lower than expected, and I'm observing a significant amount of benzene as a byproduct. What is happening?

This is a classic case of protodesilylation , a common side reaction when working with aryl silanes.[2]

The Mechanism: Protodesilylation is the cleavage of a carbon-silicon bond by a proton source. In the context of your Suzuki coupling, the trimethylsilyl (TMS) group on your starting material or product is replaced by a hydrogen atom. This can be particularly problematic under certain basic or acidic conditions.[3] While the Suzuki reaction is typically run under basic conditions, the presence of water or other protic species in the reaction mixture can facilitate this undesired pathway.[2]

Troubleshooting Protocol:

  • Rigorous Control of Reaction Conditions:

    • Anhydrous Solvents: Ensure that all solvents are thoroughly dried and degassed. The presence of water can be a significant proton source.[4]

    • Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (argon or nitrogen) to prevent the ingress of atmospheric moisture.[4]

  • Base Selection:

    • The choice and strength of the base can influence the rate of protodesilylation.[5] While a base is necessary to activate the boronic acid for transmetalation, an overly strong or improperly chosen base can exacerbate side reactions.[6][7]

    • Consider screening milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide (NaOH).[8]

  • Temperature Optimization:

    • Higher temperatures can sometimes accelerate side reactions.[9] If you are running the reaction at elevated temperatures, try lowering it to see if the formation of the protodesilylated byproduct is reduced.

Q2: I'm seeing a significant amount of biphenyl and 4,4'-bis(trimethylsilyl)biphenyl in my reaction mixture. What are these byproducts and how can I minimize them?

You are observing homocoupling products. This side reaction involves the coupling of two identical molecules instead of the desired cross-coupling between the aryl bromide and the boronic acid.[10]

The Mechanisms:

  • Boronic Acid Homocoupling: Two molecules of the boronic acid partner can couple to form a symmetrical biaryl. This is often promoted by the presence of oxygen.[11]

  • Aryl Halide Homocoupling: Two molecules of this compound can couple to form 4,4'-bis(trimethylsilyl)biphenyl.

Troubleshooting Protocol:

  • Thorough Degassing: The most critical step to prevent homocoupling is the rigorous exclusion of oxygen from the reaction mixture.[11] Degas your solvents and reaction mixture thoroughly by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[4]

  • Catalyst and Ligand Choice:

    • The choice of palladium catalyst and ligand can significantly impact the relative rates of cross-coupling versus homocoupling.[12] Bulky, electron-rich phosphine ligands often promote the desired cross-coupling pathway.[7]

    • Consider screening different ligands, such as SPhos or XPhos, which have been shown to be effective in suppressing homocoupling.[13]

  • Stoichiometry Control:

    • Slightly adjusting the stoichiometry of your reactants can sometimes favor the cross-coupling reaction. Using a slight excess of the boronic acid partner is a common strategy.[9]

Q3: My reaction mixture is turning black, and I'm getting a low yield of the desired product along with the dehalogenated starting material, trimethylsilylbenzene. What is the cause?

The blackening of the reaction mixture is indicative of palladium black formation , which is the precipitation of palladium metal from the solution. This deactivates your catalyst. The presence of trimethylsilylbenzene suggests a dehalogenation side reaction.[14]

The Mechanisms:

  • Palladium Black Formation: The active Pd(0) catalyst can aggregate and precipitate out of solution, rendering it inactive for the catalytic cycle. This can be caused by high temperatures, improper ligand choice, or the presence of impurities.[14]

  • Dehalogenation: The aryl bromide undergoes reduction, where the bromine atom is replaced by a hydrogen atom. This can occur if a hydride source is present in the reaction mixture.[4] Potential hydride sources include certain solvents (like alcohols) or impurities in the reagents.[8]

Troubleshooting Protocol:

  • Ligand Selection and Catalyst Stability:

    • Use a suitable phosphine ligand to stabilize the Pd(0) species in solution and prevent its precipitation.[14] Electron-rich and bulky ligands are often effective.[8]

    • Ensure the purity of your palladium precatalyst.

  • Solvent Choice:

    • Avoid solvents that can act as hydride donors, such as isopropanol, especially at elevated temperatures.[4] Common solvents for Suzuki couplings include toluene, dioxane, and THF.[15] The choice of solvent can also affect the rates of competing side reactions.[16][17][18]

  • Base Optimization:

    • Some bases or their byproducts can contribute to dehalogenation. Screen different bases to find one that minimizes this side reaction.[8]

Diagram of Suzuki Coupling and Competing Side Reactions

Suzuki_Coupling_Side_Reactions cluster_main_cycle Desired Suzuki Coupling Cycle cluster_side_reactions Competing Side Reactions Pd0 Pd(0)L_n OA Oxidative Addition (Ar-Pd(II)-Br) Pd0->OA This compound Pd_Black Palladium Black (Inactive Catalyst) Pd0->Pd_Black Decomposition TM Transmetalation (Ar-Pd(II)-Ar') OA->TM Boronic Acid Derivative + Base Homocoupling_Br Homocoupling (Ar-Ar) OA->Homocoupling_Br Self-coupling Dehalogenation Dehalogenation (Ar-H) OA->Dehalogenation Hydride Source RE Reductive Elimination TM->RE RE->Pd0 Catalyst Regeneration Product Ar-Ar' (Desired Product) RE->Product Protodesilylation Protodesilylation (Ar-H) Homocoupling_B Homocoupling (Ar'-Ar') Start_Br This compound Start_Br->OA Start_Br->Protodesilylation Proton Source Start_B Boronic Acid Derivative Start_B->TM Start_B->Homocoupling_B Self-coupling caption Suzuki coupling cycle and common side reactions.

Caption: Suzuki coupling cycle and common side reactions.

Frequently Asked Questions (FAQs)

Q: Why is a base required in a Suzuki coupling reaction?

A: The base plays a crucial role in the transmetalation step of the catalytic cycle.[19][20] It activates the organoboron species (boronic acid or ester) by forming a more nucleophilic boronate complex.[5][6][7][21] This boronate complex then readily transfers its organic group to the palladium center, allowing the catalytic cycle to proceed.[1]

Q: What is the typical catalyst loading for a Suzuki coupling reaction?

A: The catalyst loading can vary significantly depending on the reactivity of the substrates and the efficiency of the catalytic system. Generally, palladium catalyst loadings are in the range of 0.5 to 5 mol%.[22] However, for highly efficient catalyst systems and reactive substrates, loadings can be much lower.[23]

Q: Can I use (4-Chlorophenyl)trimethylsilane instead of the bromo derivative?

A: While possible, aryl chlorides are generally less reactive than aryl bromides in Suzuki couplings.[19] The oxidative addition of the aryl chloride to the Pd(0) catalyst is the rate-determining step and is slower for chlorides.[19] To successfully use an aryl chloride, you will likely need to employ a more active catalyst system, often involving bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, and potentially higher reaction temperatures.[6][23]

Q: My boronic acid is not commercially available. What are my options?

A: If your desired boronic acid is not available, you can often synthesize it in the lab. A common method is the Miyaura borylation, which involves the palladium-catalyzed reaction of an aryl halide or triflate with a diboron reagent like bis(pinacolato)diboron (B₂pin₂).[24]

Q: How do I monitor the progress of my Suzuki coupling reaction?

A: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow you to track the consumption of the starting materials and the formation of the desired product over time.[24]

Summary of Key Reaction Parameters and Their Impact on Side Reactions

ParameterPotential IssueRecommended ActionRationale
Solvent Protodesilylation, Dehalogenation, Catalyst PrecipitationUse anhydrous, degassed aprotic solvents (e.g., Toluene, Dioxane, THF).[15]Minimizes proton sources and potential hydride donors. Solvent polarity can also influence reaction rates and selectivity.[16][17][18][25]
Base Protodesilylation, DehalogenationScreen milder inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[8][26]A base that is too strong can promote side reactions. The choice of base is critical for activating the boronic acid.[5][7][21]
Ligand Homocoupling, Catalyst Decomposition (Pd Black)Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands.[8][12]Stabilizes the active Pd(0) catalyst and promotes the desired reductive elimination over competing pathways.[7][14]
Atmosphere Homocoupling, Catalyst DeactivationMaintain a strict inert atmosphere (Argon or Nitrogen).[4][11]Oxygen can promote the homocoupling of the boronic acid and deactivate the palladium catalyst.[10]
Temperature Increased Rate of Side ReactionsRun the reaction at the lowest temperature that allows for a reasonable reaction rate.Higher temperatures can accelerate undesired pathways like protodesilylation and dehalogenation.[9]

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • Organic Chemistry Portal. Suzuki Coupling.
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • White Rose Research Online.
  • Benchchem.
  • Benchchem.
  • NIH.
  • Benchchem. Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • Wiley Online Library. (2014, March 11). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Wikipedia. Suzuki reaction.
  • NIH.
  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?
  • PubMed. (2019, August 30).
  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • ResearchGate. (2025, August 5). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF.
  • Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction.
  • ResearchGate. Effect of solvent on the Suzuki reaction a . | Download Table.
  • Chemistry LibreTexts. (2023, August 2). 2.
  • MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
  • ResearchGate.
  • ACS Publications. Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study.
  • Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
  • YouTube. (2018, April 27). Common cross coupling reactions.
  • NIH. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
  • wwjmrd. Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
  • Organic Chemistry Frontiers (RSC Publishing). (2025, January 22).
  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
  • ResearchGate. (2025, August 6). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry | Request PDF.
  • ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • MDPI. Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Andrew G Myers Research Group. The Suzuki Reaction.
  • NIH. Organoborane coupling reactions (Suzuki coupling).
  • Chemical Communications (RSC Publishing). Suzuki-type cross coupling between aryl halides and silylboranes for the syntheses of aryl silanes.
  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)
  • YouTube. (2022, June 18). Suzuki Coupling Mechanism.
  • Organic Chemistry Portal. Hiyama Coupling.
  • PDF Free Download. Synthesis of Arylsilanes via Palladium(0)

Sources

Technical Support Center: Optimizing Heck Reactions with (4-Bromophenyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Mizoroki-Heck reaction, with a specialized focus on overcoming challenges associated with (4-Bromophenyl)trimethylsilane. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yields and efficiency of their coupling reactions. Here, we will delve into the mechanistic nuances, provide actionable troubleshooting advice, and offer detailed experimental protocols to ensure the successful application of this versatile substrate in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the use of this compound in Heck reactions:

Q1: Why are my Heck reaction yields with this compound lower than expected?

Several factors can contribute to diminished yields. A primary consideration is the electronic nature of the trimethylsilyl group. While not strongly electron-donating or withdrawing, it can influence the electron density of the aryl ring, potentially affecting the rate of oxidative addition to the palladium(0) catalyst.[1] Additionally, steric hindrance from the bulky trimethylsilyl group could play a role, although this is generally considered less significant than electronic effects.[2] Side reactions, such as desilylation or homocoupling of the starting material, can also consume reagents and lower the yield of the desired product.

Q2: Can the trimethylsilyl group be cleaved under Heck reaction conditions?

Yes, protodesilylation (cleavage of the C-Si bond and replacement with a C-H bond) can occur under certain Heck reaction conditions, particularly in the presence of strong bases or protic solvents. This side reaction leads to the formation of bromobenzene, which can then participate in the Heck reaction, leading to an undesired byproduct. Careful selection of the base and solvent system is crucial to minimize this pathway.

Q3: What is the optimal palladium catalyst for this reaction?

The choice of palladium catalyst is critical. While Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precatalysts, the ligand plays a pivotal role.[3][4] For electron-rich or sterically demanding aryl halides like this compound, bulky and electron-rich phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃) or N-heterocyclic carbenes (NHCs), often provide superior results by promoting the oxidative addition step and stabilizing the active catalytic species.[1]

Q4: How does the choice of base impact the reaction?

The base is essential for regenerating the active Pd(0) catalyst at the end of the catalytic cycle.[5][6] Inorganic bases like K₂CO₃ or Cs₂CO₃ are often preferred over organic amines for this substrate, as they are less likely to promote protodesilylation. The strength and solubility of the base can significantly influence reaction rates and byproduct formation.[7]

Troubleshooting Guide: Improving Your Yields

Encountering suboptimal results is a common part of the research process. This section provides a structured approach to troubleshooting and optimizing your Heck reaction with this compound.

Issue 1: Low Conversion of Starting Material

If you are observing a significant amount of unreacted this compound, consider the following:

  • Catalyst Activity: Ensure your palladium precatalyst is properly activated to the catalytically active Pd(0) species.[5] If using a Pd(II) source like Pd(OAc)₂, the in-situ reduction to Pd(0) may be inefficient.[8] Consider adding a reducing agent or switching to a Pd(0) precatalyst like Pd(PPh₃)₄.

  • Ligand Selection: The ligand stabilizes the Pd(0) catalyst and modulates its reactivity.[3] If using a standard ligand like PPh₃, switching to a more electron-rich and sterically bulky ligand can enhance the rate of oxidative addition.[1][9]

  • Reaction Temperature: Heck reactions often require elevated temperatures to proceed at a reasonable rate.[10] However, excessively high temperatures can lead to catalyst decomposition.[10] An optimal temperature range should be determined empirically for your specific system.

Issue 2: Formation of Significant Byproducts

The presence of unexpected products can complicate purification and reduce the yield of your desired compound.

  • Protodesilylation: As mentioned, this is a common side reaction. To mitigate it, use a non-protic solvent and a weaker, non-nucleophilic base.

  • Homocoupling: The formation of 4,4'-bis(trimethylsilyl)biphenyl is a result of the homocoupling of your starting material.[7] This can be minimized by ensuring a properly degassed reaction setup to exclude oxygen, which can promote this side reaction.[7]

  • Alkene Polymerization: At high temperatures, some alkenes can undergo polymerization.[11] If this is suspected, try lowering the reaction temperature or using a catalyst system that allows for milder conditions.

A Systematic Troubleshooting Workflow

To systematically address issues with your Heck reaction, follow this logical progression:

Caption: A workflow for troubleshooting low yields in Heck reactions.

The Heck Reaction: A Mechanistic Overview

A solid understanding of the reaction mechanism is fundamental to effective troubleshooting. The generally accepted catalytic cycle for the Heck reaction is illustrated below.[3][4][12]

Heck_Mechanism A Pd(0)L_n B Oxidative Addition (Ar-X) A->B + Ar-X C Ar-Pd(II)-X(L_n) B->C D Alkene Coordination C->D + Alkene E Ar-Pd(II)-X(L_n)(Alkene) D->E F Migratory Insertion E->F G R-CH(Ar)-CH2-Pd(II)-X(L_n) F->G H β-Hydride Elimination G->H I Alkene Product H->I - Product J H-Pd(II)-X(L_n) H->J K Reductive Elimination (Base) J->K + Base K->A - HBX

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

The cycle begins with the oxidative addition of the aryl halide to the active Pd(0) catalyst.[3] This is often the rate-determining step. The resulting Pd(II) complex then coordinates with the alkene, followed by migratory insertion of the alkene into the Aryl-Pd bond.[4] Subsequent β-hydride elimination releases the substituted alkene product, and the resulting palladium hydride species is reduced back to Pd(0) by the base, completing the cycle.[3][6]

Experimental Protocol: A Starting Point

This protocol provides a general starting point for the Heck reaction of this compound with an alkene (e.g., styrene). Optimization of these conditions for your specific substrate is highly recommended.

Reagents and Equipment
  • This compound

  • Styrene (or other alkene)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphine (P(t-Bu)₃)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous, degassed solvent (e.g., DMF, NMP, or Toluene)[13][14]

  • Schlenk flask or other reaction vessel suitable for inert atmosphere techniques

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), K₂CO₃ (2.0 mmol), and a magnetic stir bar.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[7]

  • Catalyst Preparation: In a separate vial under an inert atmosphere, dissolve Pd(OAc)₂ (0.02 mmol, 2 mol%) and P(t-Bu)₃ (0.04 mmol, 4 mol%) in a small amount of the reaction solvent.

  • Reagent Addition: Add the alkene (1.2 mmol) and the degassed solvent (5 mL) to the Schlenk flask via syringe.

  • Initiation: Add the catalyst solution to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Parameter Optimization Table

The following table provides a starting point for optimizing your reaction conditions.

ParameterInitial ConditionRange to ExploreRationale for Optimization
Catalyst Loading 2 mol%0.5 - 5 mol%Lowering catalyst loading is cost-effective, while higher loading may be necessary for challenging substrates.[15]
Ligand:Pd Ratio 2:11:1 - 4:1The ligand-to-metal ratio can influence catalyst stability and activity.[15]
Base K₂CO₃Cs₂CO₃, NaOAcThe choice of base can affect reaction rate and the extent of side reactions.[4]
Solvent DMFToluene, Dioxane, NMPSolvent polarity can impact catalyst solubility and reactivity.[13][16]
Temperature 110 °C80 - 140 °CFinding the optimal temperature balances reaction rate with catalyst stability.[10]

References

  • Benchchem.
  • Alfa Chemistry. Heck Reaction.
  • Chemistry LibreTexts. Heck Reaction.
  • RSC Publishing. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
  • SciSpace. Mechanisms of the Mizoroki–Heck Reaction.
  • BYJU'S. Heck Reaction Mechanism.
  • ResearchGate. Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction | Request PDF.
  • ACS Publications. A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands | Organometallics.
  • MDPI.
  • Macmillan Group. The Intramolecular Heck Reaction.
  • YouTube. HECK REACTION: Heterocyclic reactants mechanism.
  • ResearchGate. Optimization of conditions for the Heck reaction.
  • ResearchGate. Optimization of the Heck Reaction Conditions in the Synthesis of (E)-8-Styrylflavones 8a-c a ….
  • Benchchem. Optimizing Heck Coupling Reactions with (NH4)2PdCl6: A Technical Support Guide.
  • RSC Publishing.
  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QU
  • White Rose Research Online.
  • RSC Publishing.
  • PMC - NIH.
  • Diva-portal.org. Heck Reactions with Aryl Chlorides.
  • Organic Chemistry Frontiers (RSC Publishing).
  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development.
  • MDPI.
  • ResearchGate. Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran....
  • Organic Chemistry Portal. Heck Reaction.
  • YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons.
  • PMC. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
  • LabXing.
  • ResearchGate. Reactivity and Regioselectivity in the Heck Reaction: Hammett Study of 4-Substituted Styrenes | Request PDF.
  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?.
  • NIH.
  • ACS Publications. Endo-Selective Pd-Catalyzed Silyl Methyl Heck Reaction | Journal of the American Chemical Society.
  • Master Organic Chemistry.
  • Mechanism Monday #66. Palladium Catalysis Explained Like You've Never Seen Before!.
  • YouTube.

Sources

Technical Support Center: Catalyst Poisoning in (4-Bromophenyl)trimethylsilane Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for cross-coupling reactions involving (4-Bromophenyl)trimethylsilane. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with catalyst performance and reaction efficiency. Here, we address common issues in a direct question-and-answer format, focusing on the underlying chemical principles to empower you to diagnose and solve problems effectively. The Hiyama cross-coupling, a palladium- or nickel-catalyzed reaction of organosilanes, is the primary focus due to its direct relevance.[1]

Section 1: Core Troubleshooting Guide

This section addresses the most frequent and critical issues encountered during the cross-coupling of this compound.

Question: My reaction has stalled or shows very low conversion of starting materials. What are the primary causes?

Answer: Low or no conversion is the most common failure mode and typically points to an issue within the catalytic cycle. The problem can usually be traced to one of two areas: inefficient catalyst activation/turnover or catalyst deactivation (poisoning).

Symptom A: Starting materials are largely unreacted, and the solution remains homogeneous (no precipitate).

This often indicates a problem with the transmetalation step, which is notoriously sluggish for tetraorganosilanes like this compound.[2]

Probable Causes & Solutions:

  • Inefficient Silane Activation: The C-Si bond in a trimethylsilyl group is strong and requires activation by a nucleophile, typically fluoride, to form a hypervalent silicon species that is competent for transmetalation.[3][4]

    • Solution: Ensure your fluoride source (e.g., TBAF, CsF) is anhydrous. Water can hydrolyze the activator and interfere with the formation of the necessary pentacoordinate silicon intermediate.[5] Consider using a more soluble fluoride source like tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) or switching to a fluoride-free protocol (see FAQ section).

  • Suboptimal Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle.

    • Solution: For sterically accessible substrates like this, standard phosphine ligands (e.g., PPh₃) may suffice, but if issues persist, consider more electron-rich and bulky ligands (e.g., Buchwald-type biaryl phosphines) that promote oxidative addition and reductive elimination.

  • Low Reaction Temperature: While desirable for preventing side reactions, temperatures that are too low may not provide sufficient energy to overcome the activation barrier for transmetalation.

    • Solution: Gradually increase the reaction temperature in 10 °C increments. Monitor for product formation and any signs of decomposition.

Symptom B: A black precipitate forms in the reaction vessel.

The appearance of a black solid is a definitive sign of catalyst deactivation via the formation of palladium black (finely divided, inactive Pd(0) metal).[6] This means your active catalyst is crashing out of the solution.

Probable Causes & Solutions:

  • Presence of Oxygen: This is the most common culprit. Trace oxygen in the solvent or headspace can oxidize the active Pd(0) catalyst to Pd(II) species, which can then be reduced and aggregate into palladium black.[6]

    • Solution: Implement rigorous degassing procedures. Use a minimum of three freeze-pump-thaw cycles for your solvent and reaction mixture. Alternatively, sparge the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes prior to use. Always maintain a positive pressure of inert gas throughout the reaction.

  • Ligand Degradation or Dissociation: At elevated temperatures, phosphine ligands can dissociate from the palladium center, leaving "naked" Pd(0) atoms that rapidly aggregate.[6]

    • Solution: Switch to a more thermally stable ligand, such as an N-heterocyclic carbene (NHC) ligand, which forms a more robust bond with the palladium center. Avoid excessive heating.

  • Impurities in Starting Materials: this compound is often synthesized using organolithium or Grignard reagents.[7] Residual salts or sulfur-containing impurities from these preparations can act as potent catalyst poisons.[8][9][10]

    • Solution: Purify the this compound by column chromatography or distillation before use. If sulfur poisoning is suspected, a pre-treatment of the starting material solution with a metal scavenger may be effective.

Question: My reaction is producing significant side products. How can I improve selectivity?

Answer: The formation of side products consumes starting materials and complicates purification. The two most common side products in this reaction are bromobenzene (from protodesilylation) and biaryls from homocoupling.

Symptom A: Mass spectrometry or GC-MS analysis shows the presence of bromobenzene.

This indicates that the trimethylsilyl group is being cleaved from the aromatic ring and replaced with a proton.

Probable Cause & Solution:

  • Protodesilylation: This occurs when the C-Si bond is cleaved by an acidic proton source in the presence of the fluoride activator. The source of protons can be residual water or acidic impurities.

    • Solution: Use rigorously dried solvents and reagents. Ensure the base used in the reaction is non-protic if possible. If using a fluoride salt that is a hydrate (e.g., CsF·xH₂O), dry it thoroughly under high vacuum before use.

Symptom B: The main byproduct is 4,4'-dibromobiphenyl or the homocoupled product of your coupling partner.

This points to a side reaction pathway that bypasses the desired cross-coupling.

Probable Cause & Solution:

  • Homocoupling: This side reaction is often promoted by the same conditions that lead to palladium black formation, particularly the presence of oxygen.[11] It can also occur if the transmetalation step is slow, allowing the Ar-Pd(II)-Br intermediate to react with another molecule of itself.

    • Solution: Improve degassing procedures as described above. Using more electron-rich, bulky ligands can sometimes suppress homocoupling by accelerating the rate of reductive elimination relative to side reactions.

Troubleshooting Summary Table
Symptom Probable Cause Recommended Action(s)
No/Low Conversion, Homogeneous SolutionInefficient Silane ActivationUse anhydrous fluoride source (e.g., TASF); consider fluoride-free methods.
Black Precipitate FormationOxygen Contamination / Catalyst AggregationRigorously degas all solvents and reagents; use more stable ligands (NHCs).[6]
Bromobenzene ByproductProtodesilylationUse anhydrous conditions; dry reagents and solvents thoroughly.
Homocoupled ByproductsSlow Transmetalation / OxygenImprove degassing; use more electron-rich ligands to accelerate the catalytic cycle.[11]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is the Hiyama coupling with this compound often challenging?

The primary challenge lies in the reactivity of the organosilicon reagent itself. For a successful Hiyama coupling, the Si-C bond must be polarized to facilitate transmetalation.[3] Silanes with electron-withdrawing groups on the silicon atom (e.g., Si-F or Si-OR) are more reactive than alkyl groups (like Si-Me). The three methyl groups in this compound are electron-donating, making the silicon center less Lewis acidic and thus harder to activate into the hypervalent state required for transmetalation.[2][3]

Q2: What is the mechanistic role of the fluoride activator?

The fluoride ion is a potent nucleophile for silicon. It coordinates to the silicon atom of the organosilane, forming a pentacoordinate silicate intermediate.[12] This process dramatically increases the nucleophilicity of the carbon atom attached to silicon, making it capable of displacing the halide from the Pd(II) center during the transmetalation step. Without this activation, the C-Si bond is generally not reactive enough to participate in the catalytic cycle.

G cluster_cycle Hiyama Catalytic Cycle cluster_activation Silane Activation Pd0 Pd(0)L_n ArPdX Ar-Pd(II)(X)L_n Pd0->ArPdX Oxidative Addition (Ar'-X) ArPdAr_Si Ar-Pd(II)(Ar')L_n ArPdX->ArPdAr_Si Transmetalation ArPdAr_Si->Pd0 Reductive Elimination Ar_Ar Ar-Ar' (Product) ArPdAr_Si->Ar_Ar Silane Ar-Si(Me)₃ Silicate [Ar-Si(F)(Me)₃]⁻ Silane->Silicate + F⁻ Silicate->ArPdX Activates Transmetalation

Caption: Simplified catalytic cycle for the Hiyama cross-coupling.

Q3: Are there fluoride-free alternatives for coupling this compound?

Yes. The major limitation of fluoride is its high basicity and its ability to cleave common silicon-based protecting groups (e.g., TBS, TIPS).[13] The Hiyama-Denmark coupling provides a powerful alternative. This protocol first involves the conversion of the organotrimethylsilane to an organosilanol (Ar-Si(Me)₂OH). The silanol is then activated in situ with a mild base (e.g., KOSiMe₃, Cs₂CO₃) to form a silanolate, which is the active species for transmetalation.[14][15] This approach avoids the use of fluoride entirely, expanding the reaction's functional group tolerance.[16]

Q4: My catalyst system works for other aryl bromides but fails with this specific substrate. Could residual palladium from a previous reaction be the culprit?

While less common than other forms of poisoning, it is a known issue that residual palladium from synthetic steps can interfere with subsequent reactions, particularly in high-throughput screening or process chemistry.[17] However, in a typical research lab setting, failure is more likely due to impurities in the this compound starting material itself rather than palladium contamination from a prior step. Common culprits from its synthesis are elemental sulfur or halide salts.[8][9]

G Start Reaction Failure (Low Yield / Stalled) CheckPrecipitate Is there a black precipitate? Start->CheckPrecipitate OxygenPoisoning Cause: O₂ Contamination Action: Rigorously degas solvents & reagents. CheckPrecipitate->OxygenPoisoning Yes ActivationIssue Potential Cause: Inefficient Silane Activation CheckPrecipitate->ActivationIssue No CheckByproducts Are there major byproducts? Protodesilylation Cause: Protodesilylation Action: Use anhydrous reagents/solvents. CheckByproducts->Protodesilylation Yes (Bromobenzene) Homocoupling Cause: Homocoupling Action: Improve degassing, consider different ligand. CheckByproducts->Homocoupling Yes (Homocoupling) RevisitConditions Cause: Suboptimal Conditions Action: Check activator quality, increase temperature, change ligand. CheckByproducts->RevisitConditions No ActivationIssue->CheckByproducts

Caption: Troubleshooting decision tree for failed reactions.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Hiyama Coupling with Fluoride Activation

This protocol is a general starting point and may require optimization.

  • Glassware Preparation: All glassware should be oven-dried at 120 °C overnight and allowed to cool under a stream of dry argon or nitrogen.

  • Reagent Preparation:

    • To a reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the fluoride activator (e.g., anhydrous TBAF, 1.2-2.0 equivalents).

    • Seal the vial with a septum and purge with inert gas for 10-15 minutes.

  • Solvent and Substrate Addition:

    • Add anhydrous, degassed solvent (e.g., THF, Dioxane) via syringe.

    • Add this compound (1.0 equivalent) and the coupling partner (1.1 equivalents) via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 60-100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Upon completion, cool the reaction to room temperature.

    • Quench with saturated aqueous NH₄Cl solution and extract with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Rigorous Solvent Degassing (Freeze-Pump-Thaw)
  • Place the solvent in a thick-walled flask (e.g., a Schlenk flask) that is no more than half full.

  • Freeze: Cool the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: With the solvent still frozen, open the flask to a high vacuum line and evacuate for 10-15 minutes. This removes gases trapped above the frozen solvent.

  • Thaw: Close the flask to the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You will likely see bubbles of dissolved gas escaping.

  • Repeat: Repeat this freeze-pump-thaw cycle at least two more times to ensure the removal of all dissolved oxygen. After the final thaw, backfill the flask with argon or nitrogen.

References

  • Hiyama-Denmark Coupling - Organic Chemistry Portal. URL: https://www.organic-chemistry.org/namedreactions/hiyama-denmark-coupling.shtm
  • Hiyama coupling - Wikipedia. URL: https://en.wikipedia.org/wiki/Hiyama_coupling
  • The Hiyama Cross-Coupling Reaction: New Discoveries - CORE. URL: https://core.ac.uk/display/85288594
  • Hiyama Coupling - Organic Chemistry Portal. URL: https://www.organic-chemistry.org/namedreactions/hiyama-coupling.shtm
  • Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/ja048632x
  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - ChemRxiv. URL: https://chemrxiv.org/engage/chemrxiv/article-details/6421c6061322c27251f28b39
  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand | Organometallics - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.organomet.3c00438
  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling - ResearchGate. URL: https://www.researchgate.
  • Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species | ACS Catalysis - ACS Publications. URL: https://pubs.acs.org/doi/10.
  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/25819343/
  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10729170/
  • Mechanisms of Nickel-Catalyzed Cross- Coupling Reactions - Squarespace. URL: https://static1.squarespace.
  • Understanding the Synthesis and Handling of this compound - Benchchem. URL: https://www.benchchem.com/blog/understanding-the-synthesis-and-handling-of-4-bromophenyltrimethylsilane
  • Technical Support Center: Thienylsilane Coupling Reactions - Benchchem. URL: https://www.benchchem.com/technical-center/thienylsilane-coupling-reactions
  • Palladium‐Catalyzed Cross‐Coupling Reactions of Silanolates: A Paradigm Shift in Silicon - Scilit. URL: https://scilit.net/article/10.1002/anie.200502915
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4211320/
  • Technical Support Center: Thienylsilane Cross-Coupling Reactions - Benchchem. URL: https://www.benchchem.com/technical-center/thienylsilane-cross-coupling-reactions
  • Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/ar800035s
  • Why You Really Should Consider Using Palladium-Catalyzed Cross-Coupling of Silanols and Silanolates - PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3156939/
  • Poisoning and deactivation of palladium catalysts | Request PDF - ResearchGate. URL: https://www.researchgate.
  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling | Organic Process Research & Development - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/op800248c
  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Bromo-2-methyl-1-propene - Benchchem. URL: https://www.benchchem.com/technical-center/catalyst-deactivation-in-cross-coupling-reactions-with-1-bromo-2-methyl-1-propene
  • Catalyst poisoning - Wikipedia. URL: https://en.wikipedia.
  • Hiyama Cross-Coupling |Basics|Mechanism|Catalytic Cycle| Examples - YouTube. URL: https://www.youtube.
  • Hiyama Cross Coupling | Chem-Station Int. Ed.URL: https://www.chem-station.com/en/reactions-2/2014/08/hiyama-coupling.html
  • Hiyama coupling - in organic chemistry - Assignment Point. URL: https://www.assignmentpoint.com/science/chemistry/hiyama-coupling.html
  • Chasing Red Herrings: Palladium Metal Salt Impurities Feigning KRAS Activity in Biochemical Assays - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10226027/
  • Technical Support Center: Catalyst Deactivation in Reactions with 2-Bromopyrazine - Benchchem. URL: https://www.benchchem.

Sources

Technical Support Center: Purification of (4-Bromophenyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of (4-Bromophenyl)trimethylsilane (CAS 6999-03-7). This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile bifunctional reagent in their synthetic workflows.[1] The purity of this intermediate is critical, as residual starting materials or side-products can significantly impact the outcome of subsequent reactions, such as metal-catalyzed cross-couplings or further functionalizations.[1]

This guide provides in-depth, field-proven insights into common purification challenges, presented in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the typical physical state of this compound and how does it affect purification?

A1: this compound is typically a liquid or a low-melting solid at room temperature.[2] Its boiling point is approximately 230.7 °C at atmospheric pressure.[3] This physical profile makes it an excellent candidate for purification by vacuum distillation to separate it from non-volatile or high-boiling impurities. For separating compounds with similar boiling points or polar impurities, flash column chromatography is the preferred method.

Q2: How stable is this compound? What are the common degradation pathways?

A2: The primary stability concern for this compound, like many organosilanes, is its susceptibility to hydrolysis of the silicon-carbon bond.[4] This reaction, which can be catalyzed by acid or base, cleaves the trimethylsilyl (TMS) group to yield bromobenzene and trimethylsilanol (which can further condense to hexamethyldisiloxane). It is crucial to use anhydrous solvents and reagents during workup and purification to maintain the integrity of the compound.[5]

Q3: What are the essential safety precautions when handling and purifying this compound?

A3: this compound is classified as a skin and serious eye irritant.[6] Standard personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[6] All handling and purification steps should be performed in a well-ventilated fume hood.[7] Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to protect it from moisture.[6][8]

Troubleshooting Guide: Reaction Product Purification

This section addresses specific issues you may encounter when purifying crude this compound, particularly after synthesis via Grignard or organolithium routes.[6][9]

Problem 1: My final product is contaminated with a significant amount of 1,4-dibromobenzene.

  • Q: Why is there so much unreacted starting material?

    • A: This typically points to an issue with the initial formation of the organometallic intermediate (Grignard or organolithium). Causes include impure or unactivated magnesium turnings, wet solvent or glassware which quenches the reagent, or an insufficiently low reaction temperature for lithiation, leading to incomplete conversion.[5][10]

  • Q: How can I separate the product from 1,4-dibromobenzene?

    • A: The boiling points of this compound (~231 °C) and 1,4-dibromobenzene (~220 °C) are quite close, making separation by distillation challenging. Flash column chromatography is the most effective method. 1,4-dibromobenzene is significantly less polar than the desired product. Using a non-polar eluent system, such as pure hexanes, will elute the 1,4-dibromobenzene first, followed by the this compound.

Problem 2: GC-MS analysis shows the presence of bromobenzene in my purified sample.

  • Q: What is the source of this bromobenzene impurity?

    • A: This is a classic sign of desilylation (hydrolysis) of the Si-C bond.[11] This can occur if the reaction mixture was quenched with an aqueous acidic solution or exposed to moisture for a prolonged period during workup or purification. Even silica gel used in chromatography can be acidic enough to cause some desilylation if exposure is lengthy.

  • Q: How can I avoid this and remove the impurity?

    • A: To prevent its formation, always use anhydrous solvents and perform the reaction workup under neutral or slightly basic conditions (e.g., quenching with a saturated ammonium chloride solution followed by an extraction). To remove existing bromobenzene (B.P. 156 °C), vacuum distillation is highly effective due to the significant difference in boiling points.

Problem 3: My NMR spectrum shows a singlet around 0.1-0.3 ppm, but it's not my product's TMS peak, and the integration is off.

  • Q: What could this peak be?

    • A: A singlet in this region often corresponds to a silicon-methyl group. A likely culprit is hexamethyldisiloxane (HMDSO) , formed from the hydrolysis of the silylating agent (e.g., trimethylsilyl chloride) or the self-condensation of trimethylsilanol. Its boiling point is low (~101 °C), so it should be easily removable.

  • Q: What is the best way to remove HMDSO?

    • A: Due to its volatility, HMDSO can be readily removed by rotary evaporation under reduced pressure before final purification. If trace amounts persist, a subsequent vacuum distillation will effectively separate it from the higher-boiling product.

General Purification Workflow

The following diagram outlines the logical steps for purifying the crude product after a synthesis campaign.

G Purification Workflow for this compound cluster_0 Post-Synthesis cluster_1 Initial Analysis & Workup cluster_2 Purification Strategy cluster_3 Final Validation Crude_Product Crude Reaction Mixture Workup Anhydrous Workup (e.g., sat. NH4Cl quench, extraction, drying with MgSO4) Crude_Product->Workup Analysis Initial Analysis (TLC, GC-MS) Decision Impurity Profile? Analysis->Decision Solvent_Removal Solvent Removal (Rotary Evaporation) Workup->Solvent_Removal Solvent_Removal->Analysis Distillation Vacuum Distillation Decision->Distillation  High/Low Boiling Impurities (e.g., Bromobenzene, HMDSO) Chromatography Flash Column Chromatography Decision->Chromatography  Polar Impurities or Similar Boiling Points (e.g., 1,4-dibromobenzene) Pure_Product Purified Fractions Distillation->Pure_Product Chromatography->Pure_Product Final_Analysis Purity Confirmation (NMR, GC-MS) Pure_Product->Final_Analysis Final_Product Pure this compound (>97%) Final_Analysis->Final_Product

Caption: Logical workflow for purification and analysis.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This method is ideal for removing impurities with different polarities, such as unreacted 1,4-dibromobenzene.[12][13]

1. Preparation:

  • Select a column of appropriate size. For purifying 1-5 g of crude material, a column with a 4-5 cm diameter is suitable.
  • Prepare a slurry of silica gel (Silica Gel 60, 230-400 mesh) in your starting eluent (e.g., 100% hexanes).
  • Pack the column by pouring the slurry and allowing it to settle, then pressurize gently to create a firm, flat bed. Add a thin layer of sand on top.[14]

2. Sample Loading:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or hexanes).
  • Carefully pipette the concentrated sample onto the sand layer.
  • Allow the sample to absorb completely into the silica bed.

3. Elution & Fraction Collection:

  • Fill the column with the eluent.
  • Apply gentle positive pressure (air or nitrogen) to achieve a flow rate of approximately 5 cm/minute.
  • Collect fractions and monitor the elution process using Thin Layer Chromatography (TLC), staining with potassium permanganate or visualizing under UV light.

4. Analysis & Solvent Removal:

  • Combine the fractions containing the pure product.
  • Remove the solvent using a rotary evaporator to yield the purified this compound.
Data Table: Typical Solvent Systems
Impurity to RemoveRecommended Eluent SystemExpected Rf (Product)
1,4-dibromobenzene100% Hexanes~0.4-0.5
Polar baseline impurities1-2% Ethyl Acetate in Hexanes~0.3-0.4[13]
Multiple impuritiesGradient elution: Start with 100% Hexanes, gradually increase to 5% Ethyl AcetateVaries
Protocol 2: Purification by Vacuum Distillation

This is the preferred method for large-scale purification or for removing volatile impurities like bromobenzene.

1. Apparatus Setup:

  • Assemble a standard short-path distillation apparatus with a vacuum adapter. Ensure all glassware is dry.
  • Use a magnetic stir bar in the distilling flask for smooth boiling.
  • Connect the apparatus to a vacuum pump with a cold trap in between.

2. Distillation Process:

  • Place the crude material in the distilling flask.
  • Slowly reduce the pressure to the desired vacuum level (e.g., 1-5 mmHg).
  • Gradually heat the distilling flask using an oil bath.
  • Collect any low-boiling foreshots in the first receiving flask.
  • As the temperature stabilizes at the product's boiling point at that pressure, switch to a new receiving flask to collect the pure fraction.

3. Completion:

  • Stop heating once the majority of the product has distilled over and the temperature begins to rise or fall.
  • Allow the apparatus to cool completely before slowly reintroducing air.
Troubleshooting Logic Diagram

This diagram helps select the best purification method based on analytical data.

G Troubleshooting Purification Choices Start Analyze Crude Product (GC-MS, NMR) Impurity_ID Identify Major Impurities Start->Impurity_ID Decision_Boiling Are Impurity B.P.s Significantly Different from Product? Impurity_ID->Decision_Boiling Decision_Polarity Are Impurity Polarities Different from Product? Decision_Boiling->Decision_Polarity No / Unsure Distill Use Vacuum Distillation Decision_Boiling->Distill Yes Chromatograph Use Flash Chromatography Decision_Polarity->Chromatograph Yes Re-evaluate Consider Sequential Purification (Distill then Chromatograph) Decision_Polarity->Re-evaluate No

Caption: Decision tree for selecting a purification method.

References

  • Sylicglobal Textile Auxiliaries Supplier. (2023). Precautions For Safe Use Of Organosilicon. Link
  • The Royal Society of Chemistry. Supporting Information The Effect of Bromine Substitution on Blue Phosphorescent trans-(N-Heterocyclic Carbene)Pt(II) Acetylid. Link
  • BenchChem. Understanding the Synthesis and Handling of this compound. Link
  • Dow Corning. (2016). Materials Handling Guide: Hydrogen-Bonded Silicon Compounds. Link
  • SpectraBase. This compound. Link
  • PubChem. (4-Bromophenylethynyl)trimethylsilane | C11H13BrSi | CID 4226980. Link
  • International Labour Organization. (2011). Silicon and Organosilicon Compounds.
  • NIH National Center for Biotechnology Information. (2021). Photocatalyzed cycloaromatization of vinylsilanes with arylsulfonylazides. Link
  • Sigma-Aldrich. (4-Bromophenylethynyl)trimethylsilane 98%. Link
  • AXT.
  • The Royal Society of Chemistry.
  • University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. Link
  • BLD Pharm. This compound | 6999-03-7. Link
  • International Labour Organization. (2011). Silicon & Organosilicon Compounds: Health Hazards. Link
  • SpectraBase. (4-Bromophenylethynyl)trimethylsilane - Optional[MS (GC)] - Spectrum. Link
  • Sigma-Aldrich. (4-Bromophenylethynyl)trimethylsilane 98%. Link
  • Manchester Organics. This compound | 6999-03-7. Link
  • The Royal Society of Chemistry. Electronic Supplementary Material (ESI)
  • Chemistry LibreTexts. (2025). Running a flash column. Link
  • Wilds Research Group, Concordia University. (2023).
  • Professor Dave Explains. (2020).
  • Adichemistry.
  • University of Rochester, Department of Chemistry.
  • Fluorochem. This compound. Link
  • Alfa Chemistry. This compound. Link
  • Georganics. This compound. Link
  • Chem-Tools. (4-Bromophenyl)-trimethylsilane. Link
  • BenchChem. Synthesis of (4-bromophenoxy)trimethylsilane from 4-bromophenol: A Technical Guide. Link
  • Thermo Fisher Scientific. A Review of Organosilanes in Organic Chemistry. Link
  • BenchChem. The Role of this compound in Modern Organic Synthesis. Link
  • Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. Link
  • The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. Video
  • ACS Publications. (2025). Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. Link
  • Organic Chemistry Portal. Synthesis of arylsilanes. Link
  • Sigma-Aldrich. (4-Bromophenyl)trimethoxysilane | 17043-05-9. Link
  • Gelest, Inc. GRIGNARD REAGENTS AND SILANES. Link
  • Organic Syntheses. 13 - Organic Syntheses Procedure. Link
  • PubChem. Silane, (4-bromophenyl)trimethyl- | C9H13BrSi | CID 138897. Link

Sources

Overcoming steric hindrance in reactions of (4-Bromophenyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for (4-Bromophenyl)trimethylsilane. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent and encounter challenges related to its unique structural properties. Here, we provide in-depth troubleshooting guides, frequently asked questions, and validated protocols to help you overcome the primary obstacle in its application: steric hindrance.

The trimethylsilyl (TMS) group, while invaluable as a directing group or synthetic handle, imparts significant steric bulk.[1][2] This three-dimensional crowding around the reaction center can impede catalyst-substrate interactions, slow reaction rates, and lead to low or no product yield in otherwise robust transformations like cross-coupling reactions. This guide explains the causality behind these issues and offers field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is it a major issue with this compound?

Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups within a molecule obstructs a chemical reaction.[1] In the case of this compound, the large, bulky trimethylsilyl (-Si(CH₃)₃) group physically blocks the approach of reagents or catalysts to the adjacent carbon-bromine bond on the phenyl ring.[1][3][4] This is particularly problematic in palladium-catalyzed cross-coupling reactions, where the catalyst's metal center must get close to the C-Br bond for the crucial oxidative addition step to occur.[5]

Q2: How does the TMS group's steric bulk specifically affect common cross-coupling reactions?

The impact is most pronounced in the initial oxidative addition and final reductive elimination steps of the catalytic cycle.

  • Suzuki-Miyaura Coupling: The bulky TMS group can hinder the approach of the palladium(0) catalyst to the C-Br bond. Furthermore, after transmetalation, the steric clash between the TMS group and the newly introduced coupling partner on the palladium center can make the final, product-forming reductive elimination step difficult.[6]

  • Heck Reaction: This reaction involves the coupling of the aryl halide with an alkene.[7] Steric hindrance can impede the formation of the key palladium-alkene intermediate and subsequent migratory insertion.

  • Buchwald-Hartwig Amination: Forming a C-N bond requires the coordination of an amine to the palladium center.[8][9] The TMS group's bulk can create a crowded environment that disfavors this coordination and the subsequent reductive elimination of the aryl amine.[10]

  • Stille Coupling: While organostannanes are highly reactive, significant steric hindrance on the aryl halide partner can slow the transmetalation step, where the organic group is transferred from tin to palladium.[11][12]

Q3: What are the general strategies to overcome this steric challenge?

There are three primary strategies, which will be detailed in the troubleshooting section:

  • Optimize the Catalyst System: Use palladium catalysts with specialized, bulky, and electron-rich phosphine ligands (e.g., Buchwald or Fu ligands). These ligands promote the formation of a more reactive, coordinatively unsaturated palladium center and can accelerate the difficult reductive elimination step.[6][9]

  • Modify Reaction Conditions: Increasing temperature can provide the necessary energy to overcome activation barriers. However, this can also lead to side reactions like debromination or catalyst decomposition. A careful choice of base and solvent is also critical to facilitate the catalytic cycle.[13]

  • Employ a "Desilylation-First" Approach: In cases of extreme steric hindrance or when direct coupling fails, the TMS group can be selectively removed (protodesilylation) to generate 4-bromobenzene, which is a much more reactive substrate for subsequent coupling reactions.[14][15]

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Issue 1: My Suzuki-Miyaura coupling reaction of this compound with an arylboronic acid is giving low to no yield.

This is a classic steric hindrance problem. The standard Pd(PPh₃)₄ catalyst is often inefficient for this substrate.

Recommended Solutions & Optimization

Your primary focus should be on the palladium catalyst and ligand combination. For sterically demanding substrates, the ligand plays a crucial role in stabilizing the catalyst and facilitating the key steps of the reaction.[16]

Table 1: Recommended Catalyst Systems for Hindered Suzuki-Miyaura Coupling

Catalyst/Ligand CombinationClassKey AdvantagesWhen to Use
SPhos or XPhos with a Pd(0) or Pd(II) source Buchwald LigandsHighly electron-rich and bulky, promoting fast oxidative addition and reductive elimination.First choice for most hindered couplings.[17]
RuPhos Buchwald LigandsSimilar to SPhos but can offer different reactivity profiles with certain substrates.Good alternative if SPhos/XPhos fails.
tBu₃P (Tri-tert-butylphosphine) Fu LigandsVery bulky and electron-donating; effective but can be air-sensitive.For particularly challenging couplings where other ligands are ineffective.
N-Heterocyclic Carbenes (NHCs) Ligand ClassStrong σ-donors that form very stable palladium complexes.Useful in preventing catalyst decomposition at high temperatures.

Suzuki_Cycle

Detailed Protocol: Optimized Suzuki-Miyaura Coupling

This protocol is designed to maximize the chances of success with a sterically hindered substrate.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2.5 - 5 mol%)

  • Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous 1,4-dioxane or Toluene/Water mixture (e.g., 10:1)

Procedure:

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the this compound, arylboronic acid, base, Pd₂(dba)₃, and XPhos.

  • Solvent Addition: Add the degassed anhydrous solvent via syringe.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Reactions with hindered substrates may require longer reaction times (12-24 hours).[18]

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Issue 2: My reaction is stalled, and I suspect desilylation is a better path. How do I choose the right desilylation method?

When direct coupling is not feasible, removing the TMS group is an excellent strategy. The choice of method depends on the functional group tolerance of your molecule. The TMS group is typically cleaved under acidic or basic conditions or with a fluoride source.[19]

Troubleshooting_Workflow start Low Yield in Coupling Reaction of (4-Br-Ph)TMS q1 Have you tried bulky Buchwald/Fu ligands (e.g., XPhos, tBu₃P)? start->q1 optimize Optimize Catalyst System: - Increase ligand loading - Screen different bases (K₃PO₄, Cs₂CO₃) - Increase temperature (80-110 °C) q1->optimize No q2 Is the reaction still failing or are starting materials intolerant to harsh conditions? q1->q2 Yes optimize->q2 q2->optimize No, continue optimization desilylate Adopt 'Desilylation-First' Strategy: Remove TMS group to form 4-bromobenzene, then couple. q2->desilylate Yes end Proceed with standard coupling protocol for 4-bromobenzene desilylate->end

Recommended Desilylation Protocols

Protocol 1: Mild Desilylation with Tetrabutylammonium Fluoride (TBAF)

This is the most common method due to its mildness and high efficiency.

Materials:

  • This compound (1.0 eq)

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF (1.1 - 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Preparation: Dissolve the this compound in anhydrous THF in a round-bottom flask at room temperature.

  • Reaction: Add the TBAF solution dropwise with stirring. The reaction is often complete within 1-3 hours. Monitor by TLC or GC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract with diethyl ether or ethyl acetate. The removal of tetrabutylammonium salts can sometimes be challenging during work-up.[20] Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The resulting 4-bromobenzene is often pure enough for the next step or can be quickly purified.

Protocol 2: Visible-Light Mediated Desilylation

This modern method offers an exceptionally mild, metal-free, and base-free alternative, suitable for highly sensitive substrates.[14][15] The reaction proceeds via a thiyl radical-mediated mechanism.[19]

Materials:

  • This compound (1.0 eq)

  • Diphenyl disulfide ((PhS)₂) (0.1 - 0.2 eq)

  • Solvent such as 1,2-dichloroethane (DCE) or acetonitrile

  • Visible light source (e.g., blue LED lamp)

Procedure:

  • Preparation: In a vial, dissolve the this compound and diphenyl disulfide in the chosen solvent.

  • Reaction: Stir the solution while irradiating with a visible light source at room temperature. The reaction is typically complete in a few hours.

  • Work-up: Once the reaction is complete (as monitored by GC-MS), the solvent can be removed under reduced pressure, and the product purified by column chromatography to remove the disulfide catalyst.

References
  • Heck Reaction - Organic Chemistry Portal. [Link]
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
  • Improved Synthesis of Aryltriethoxysilanes via Palladium(0)-Catalyzed Silylation of Aryl Iodides and Bromides with Triethoxysilane. The Journal of Organic Chemistry. [Link]
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Visible Light Thiyl Radical-Mediated Desilyl
  • Cross-Coupling Reactions of Organosilicon Compounds: New Concepts and Recent Advances.
  • Sonogashira coupling - Wikipedia. [Link]
  • Oligoorganogermanes: Interplay between Aryl and Trimethylsilyl Substituents. PMC. [Link]
  • Stille reaction - Wikipedia. [Link]
  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
  • Buchwald–Hartwig amin
  • Sonogashira Coupling - Organic Chemistry Portal. [Link]
  • Endo-Selective Pd-Catalyzed Silyl Methyl Heck Reaction. Journal of the American Chemical Society. [Link]
  • Visible Light Thiyl Radical‐Mediated Desilylation of Arylsilanes. Chemistry – A European Journal. [Link]
  • Direct catalytic arylation of heteroarenes with meso-bromophenyl-substituted porphyrins. PMC. [Link]
  • Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group. [Link]
  • How to overcome Steric Hindrance?.
  • Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates.
  • The trimethylsilyl (TMS) group, used as a protecting group.... Pearson+. [Link]
  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC. [Link]
  • Stille Coupling - Organic Chemistry Portal. [Link]
  • Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. PMC. [Link]
  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC. [Link]
  • 6 Steric Hindrance. Scribd. [Link]
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • Visible Light Thiyl Radical‐Mediated Desilylation of Arylsilanes.
  • The Mechanisms of the Stille Reaction. University of Windsor. [Link]
  • A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions.
  • Struggling with Suzuki Reaction. Reddit. [Link]
  • Steric hindrance. YouTube. [Link]

Sources

Technical Support Center: Optimizing Sonogashira Coupling of (4-Bromophenyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Sonogashira coupling reaction. This guide is specifically tailored to address the challenges and optimization strategies for the coupling of (4-Bromophenyl)trimethylsilane with terminal alkynes. As researchers, scientists, and professionals in drug development, achieving high efficiency and reproducibility in this powerful C-C bond-forming reaction is paramount. This resource is designed to provide you with in-depth, field-proven insights to troubleshoot common issues and refine your reaction conditions for optimal results.

Troubleshooting Guide

This section addresses specific problems you might encounter during the Sonogashira coupling of this compound. Each issue is analyzed from a mechanistic standpoint to provide robust solutions.

Issue 1: Low or No Product Yield

A low or non-existent yield is one of the most common frustrations in any coupling reaction. A systematic approach to diagnosing the root cause is essential.[1]

Possible Causes & Solutions:

  • Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its deactivation can halt the catalytic cycle.

    • Palladium(0) vs. Palladium(II) Sources: Pd(PPh₃)₄ is a common Pd(0) source but can be sensitive to air and moisture.[1] PdCl₂(PPh₃)₂ is a more stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[2] Ensure you are using a fresh, properly stored catalyst.

    • Palladium Black Formation: The appearance of a black precipitate indicates catalyst decomposition.[1][3] This can be triggered by impurities, an inappropriate solvent, or excessively high temperatures.[1][3] Anecdotal evidence suggests that solvents like THF might promote this decomposition.[1][3]

      • Recommendation: Use high-purity, degassed solvents and reagents. If palladium black is observed, consider switching to a different solvent or lowering the reaction temperature.

  • Inefficient Oxidative Addition: The first step in the catalytic cycle is the oxidative addition of the aryl bromide to the Pd(0) center.[4][5] Aryl bromides are less reactive than aryl iodides and often require more forcing conditions.[1][6]

    • Recommendation: For this compound, heating is typically necessary.[1][7] If the reaction is sluggish at a lower temperature, a moderate increase (e.g., to 80-100 °C) can significantly improve the rate of oxidative addition.[7][8] However, be mindful of potential side reactions at elevated temperatures.[5][9]

  • Poor Base Selection: The base plays a crucial role in deprotonating the terminal alkyne to form the reactive copper acetylide and neutralizing the HBr generated during the reaction.[10][11][12]

    • Recommendation: Amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are commonly used and can also serve as the solvent.[6][10][13] Ensure the base is dry and used in sufficient excess. For less reactive substrates, a stronger, non-nucleophilic base like DBU may be beneficial.[14]

Issue 2: Significant Homocoupling of the Alkyne (Glaser Coupling)

The formation of a diyne byproduct, resulting from the coupling of two alkyne molecules, is a frequent side reaction, especially when using a copper co-catalyst.[6][9][15] This undesired pathway consumes your valuable alkyne starting material.[14][16]

Possible Causes & Solutions:

  • Presence of Oxygen: The Glaser coupling is an oxidative process. The presence of oxygen in the reaction mixture facilitates this side reaction.[1]

    • Recommendation: It is critical to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[1][10][13] Thoroughly degassing the solvent and reagents before starting the reaction is essential.

  • High Copper Catalyst Loading: While the copper(I) co-catalyst is crucial for activating the alkyne, higher concentrations can promote homocoupling.[15]

    • Recommendation: Minimize the amount of copper iodide (CuI) used. In some cases, a slow addition of the alkyne to the reaction mixture can help maintain a low instantaneous concentration, thereby disfavoring the bimolecular homocoupling.[14]

  • Copper-Free Conditions: To completely avoid Glaser coupling, consider a copper-free Sonogashira protocol.[1][6][15] These methods often require specific ligands or different reaction conditions to proceed efficiently.[1]

Issue 3: Desilylation of this compound or Product

The trimethylsilyl (TMS) group is generally stable under standard Sonogashira conditions.[17] However, certain conditions can lead to its cleavage.

Possible Causes & Solutions:

  • Strongly Basic or Nucleophilic Conditions: While a base is necessary, overly harsh basic conditions, especially in the presence of nucleophiles, can lead to the cleavage of the C-Si bond.

    • Recommendation: Stick to amine bases like TEA or DIPA. If a stronger base is required, use a non-nucleophilic one. Avoid aqueous workups with strong acids or bases if the TMS group needs to be retained.

  • In-situ Desilylation for Tandem Reactions: In some synthetic strategies, the TMS group is intentionally removed in situ to allow for further reactions.[17] If this is not your goal, ensure your conditions are not inadvertently promoting this.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for the Sonogashira coupling of this compound?

The choice of base is critical for success. Amine bases are the most common.

BaseTypical ConditionsAdvantagesDisadvantages
Triethylamine (TEA) Often used as both base and solvent, or as a co-solvent.Readily available, effective for many substrates.[10]Can sometimes be less effective for challenging couplings.
Diisopropylamine (DIPA) Similar usage to TEA.Can be more effective than TEA in some cases.[10]
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) Used as a strong, non-nucleophilic base in stoichiometric amounts.Can promote reactions with less reactive halides.[14]More expensive than amine bases.
Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃) Typically used in a solvent like DMF or NMP.Useful in copper-free protocols.[6]May require higher temperatures.

For this compound, starting with triethylamine is a reliable choice.

Q2: Which palladium catalyst and ligand combination is best?

The catalyst system significantly influences the reaction outcome.

  • Standard Catalysts: Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are workhorse catalysts for Sonogashira reactions.[4] PdCl₂(PPh₃)₂ is generally more stable to air and moisture.[1]

  • For Challenging Substrates: For less reactive aryl bromides, more electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition. Ligands like XPhos have shown excellent activity in copper-free Sonogashira couplings.[18]

Q3: Can I run the reaction without a copper co-catalyst?

Yes, copper-free Sonogashira reactions are well-established and are a primary method to avoid the problematic Glaser homocoupling side reaction.[1][6][15] These reactions may necessitate the use of specialized ligands, different bases (like inorganic carbonates), or slightly higher reaction temperatures to achieve comparable efficiency to the copper-co-catalyzed systems.[4][6]

Q4: What is the general reactivity trend for aryl halides in this reaction?

The reactivity of the aryl halide is a key factor. The general trend is: I > OTf > Br >> Cl .[1][9] Consequently, aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides, like this compound, typically require heating.[1] Aryl chlorides are the least reactive and often demand specialized, highly active catalyst systems.[9]

Experimental Protocols

Standard Protocol: Copper-Cocatalyzed Sonogashira Coupling

This protocol provides a general starting point for the coupling of this compound.

  • To a Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed triethylamine (as solvent) via syringe.

  • Add the terminal alkyne (1.2 equiv.) via syringe.

  • Stir the reaction mixture at 60-80 °C and monitor by TLC or GC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., diethyl ether or ethyl acetate), and filter through a pad of celite to remove the palladium and copper salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Optimized Protocol: Copper-Free Sonogashira Coupling

This protocol is designed to minimize homocoupling byproducts.

  • To a Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and a suitable phosphine ligand (e.g., XPhos, 0.04 equiv.).

  • Add an inorganic base such as Cs₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed solvent such as DMF or NMP via syringe.

  • Add the terminal alkyne (1.2 equiv.) via syringe.

  • Stir the reaction mixture at 80-100 °C and monitor by TLC or GC-MS.

  • Workup and purification are performed as described in the standard protocol.

Visualizing the Process

The Sonogashira Catalytic Cycle

The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][12] Understanding this mechanism is key to effective troubleshooting.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(L)₂-Br pd0->pd_complex Oxidative Addition (Ar-Br) pd_alkyne Ar-Pd(II)(L)₂-C≡CR' pd_complex->pd_alkyne Transmetalation (from Cu cycle) pd_alkyne->pd0 Reductive Elimination product Ar-C≡CR' pd_alkyne->product alkyne H-C≡CR' cu_acetylide Cu-C≡CR' alkyne->cu_acetylide Deprotonation cu_acetylide->pd_complex Transfers Acetylide cu_halide CuI cu_acetylide->cu_halide Regenerates CuI base Base (e.g., Et₃N) base->alkyne cu_halide->alkyne caption Fig. 1: The dual catalytic cycle of the Sonogashira reaction.

Caption: The dual catalytic cycle of the Sonogashira reaction.

Troubleshooting Workflow

When faced with a problematic reaction, a logical workflow can help you efficiently identify and solve the issue.

Troubleshooting_Workflow start Reaction Issue: Low Yield / No Product check_catalyst Check Catalyst Activity (Freshness, Palladium Black) start->check_catalyst check_conditions Review Reaction Conditions (Temperature, Atmosphere) start->check_conditions check_reagents Verify Reagent Quality (Base, Solvent, Purity) start->check_reagents change_ligand Change Ligand / Catalyst System check_catalyst->change_ligand increase_temp Increase Temperature check_conditions->increase_temp degas_rigorously Ensure Rigorous Degassing check_conditions->degas_rigorously use_dry_reagents Use Anhydrous Reagents check_reagents->use_dry_reagents optimize_base Optimize Base check_reagents->optimize_base success Successful Reaction increase_temp->success change_ligand->success degas_rigorously->success use_dry_reagents->success optimize_base->success caption Fig. 2: A systematic workflow for troubleshooting low yields.

Caption: A systematic workflow for troubleshooting low yields.

References

  • Wikipedia. Sonogashira coupling. [Link]
  • Fiveable. Sonogashira Coupling Definition. [Link]
  • YouTube. Sonogashira coupling. [Link]
  • BYJU'S. Sonogashira Coupling. [Link]
  • Golden. Sonogashira coupling. [Link]
  • Chemistry LibreTexts. Sonogashira Coupling. [Link]
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • ResearchGate. Influence of base on the Sonogashira coupling reactiona. [Link]
  • ResearchGate. What is the best procedure for Sonogashira coupling?. [Link]
  • Gelest. Cross-Coupling of Alkynylsilanes. [Link]
  • ResearchG
  • Reddit. Sonogashira troubleshooting help needed. [Link]
  • The Sonogashira Coupling. [Link]
  • ResearchGate. Optimization of the Sonogashira coupling of 4-bromo-3-.... [Link]
  • J-STAGE. Copper-catalyzed Sila-Sonogashira–Hagihara Cross-coupling Reactions of Alkynylsilanes with Aryl Iodides under Palladium-free C. [Link]
  • IntechOpen. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]
  • Reddit. Struggling to make a sonogashira coupling reaction happen. [Link]
  • YouTube.
  • KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
  • YouTube.
  • ResearchGate. Conditions optimization for the double Sonogashira coupling.. [Link]

Sources

Technical Support Center: Catalyst Removal from (4-Bromophenyl)trimethylsilane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on the effective removal of palladium catalysts from reaction mixtures involving (4-Bromophenyl)trimethylsilane. Our goal is to equip you with the knowledge to navigate common challenges, troubleshoot complex issues, and implement robust purification strategies to achieve high-purity compounds.

Understanding the Challenge: The Nature of Palladium Residues

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, are indispensable tools in modern organic synthesis.[1][2][3] However, a significant challenge lies in the complete removal of the palladium catalyst from the final product.[4] Residual palladium can exist in various forms, including:

  • Homogeneous Species: Soluble palladium complexes, often in different oxidation states (Pd(0), Pd(II)), which are challenging to remove by simple filtration.

  • Heterogeneous Species: Insoluble palladium particles, such as palladium on carbon (Pd/C) or palladium black, which can often be removed by filtration, though fine particles may pass through standard filter media.[5]

  • Colloidal Palladium: Nano-sized palladium particles that can remain suspended in the reaction mixture, making them difficult to remove by conventional filtration.[5]

The presence of the trimethylsilyl (TMS) group on the this compound molecule introduces an additional layer of complexity. The TMS group can be labile under certain acidic or basic conditions, which are sometimes employed in palladium removal protocols.[6][7] Therefore, the choice of purification method must be carefully considered to avoid unintended cleavage of the C-Si bond.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the purification of products from this compound reactions.

Q1: What are the most common methods for removing residual palladium?

A1: The most prevalent methods for palladium removal include:

  • Adsorption: Using solid-supported scavengers with a high affinity for palladium, such as activated carbon or functionalized silica and polymer resins (e.g., thiol, amine, or trimercaptotriazine (TMT) functionalities).[4]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts or precipitated palladium species.[5]

  • Crystallization: Purifying the final product through crystallization, which can leave palladium impurities behind in the mother liquor.[4]

  • Extraction: Employing liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[4]

  • Chromatography: Using techniques like column chromatography to separate the desired compound from the palladium catalyst.[5]

Q2: I see a fine black precipitate in my reaction mixture after a Suzuki coupling with this compound. What is it and how do I remove it?

A2: The black precipitate is likely palladium black (Pd(0)), formed from the aggregation of the palladium catalyst. The most common method for its removal is filtration through a pad of Celite®. However, for complete removal of all palladium species, this is often just the first step.

Q3: Will the trimethylsilyl (TMS) group on my compound be stable during palladium removal?

A3: Not always. The TMS group is known to be labile under both acidic and basic conditions.[6] Therefore, methods involving strong acidic or basic washes should be approached with caution. It is crucial to screen conditions on a small scale to ensure the integrity of your product. Bulkier silyl groups like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) offer greater stability.[7]

Q4: Can I use activated carbon to remove palladium from my this compound reaction?

A4: Yes, activated carbon is a cost-effective and often effective method for palladium removal.[8][9][10] However, it can sometimes lead to product loss through non-specific adsorption.[4] The amount of activated carbon and the treatment time should be optimized to maximize palladium removal while minimizing product loss.

Q5: How do I know if I have successfully removed the palladium to an acceptable level?

A5: The most reliable method for quantifying residual palladium is Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[11][12] This technique offers high sensitivity and can detect palladium down to parts-per-billion (ppb) levels. For pharmaceutical applications, regulatory guidelines often require residual palladium levels to be below 10 ppm.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the palladium removal process.

Issue 1: High levels of residual palladium after initial filtration.
  • Possible Cause: The residual palladium is likely in a soluble (homogeneous) or colloidal form.

  • Solution:

    • Employ a Scavenger: Treat the filtrate with a palladium scavenger. Thiol-functionalized silica (SiliaMetS® Thiol) or polymer-bound trimercaptotriazine (MP-TMT) are often highly effective.[13][14]

    • Activated Carbon Treatment: Stir the filtrate with activated carbon. This is a more economical option but may require more optimization.[8]

    • Optimize Scavenging Conditions: Experiment with the amount of scavenger, temperature, and treatment time to improve efficiency.

Issue 2: Loss of the trimethylsilyl (TMS) group during purification.
  • Possible Cause: The purification conditions are too acidic or basic, leading to cleavage of the C-Si bond.

  • Solution:

    • Avoid Strong Acids and Bases: Do not use strong acidic or basic aqueous washes during the workup. If an aqueous wash is necessary, use neutral water or a buffered solution.

    • Choose a Neutral Scavenger: Opt for scavenger resins that operate under neutral conditions. Thiol- and TMT-based scavengers are generally compatible with a wide range of functional groups.

    • Screen Conditions: Before committing your entire batch, test the stability of your silylated compound to the chosen purification method on a small scale.

Issue 3: Significant product loss after treatment with activated carbon.
  • Possible Cause: Your product is adsorbing to the surface of the activated carbon.

  • Solution:

    • Minimize Carbon Amount: Use the minimum amount of activated carbon necessary for effective palladium removal. This often requires some optimization.

    • Reduce Treatment Time: Shorter treatment times can sometimes reduce product loss while still effectively removing palladium.

    • Solvent Selection: The choice of solvent can influence the extent of product adsorption. A solvent in which your product is highly soluble may reduce its affinity for the carbon surface.

    • Consider an Alternative: If product loss remains high, switch to a more selective method, such as a scavenger resin.

Issue 4: Inconsistent palladium removal from batch to batch.
  • Possible Cause: The speciation of the residual palladium (e.g., oxidation state, ligand sphere) may vary between batches.

  • Solution:

    • Standardize Workup: Ensure a consistent workup procedure before the palladium removal step to normalize the palladium species as much as possible.

    • Use a Broad-Spectrum Scavenger: Some scavengers, like those based on TMT, are effective against a wider range of palladium species.[13][14]

    • Consider a Pre-treatment Step: A mild oxidation or reduction step prior to scavenging can sometimes convert various palladium species into a single, more easily removed form. For example, a gentle oxidation with a dilute solution of hydrogen peroxide can convert Pd(0) to Pd(II), which is often more readily scavenged by thiol-based resins.[15]

Experimental Protocols

Below are detailed, step-by-step protocols for common and effective palladium removal techniques.

Protocol 1: Palladium Removal Using a Thiol-Functionalized Silica Scavenger

This protocol is a good starting point for the removal of soluble palladium species while being mindful of the TMS group's stability.

  • Initial Filtration: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, toluene) and filter through a pad of Celite® to remove any heterogeneous palladium.

  • Scavenger Addition: Transfer the filtrate to a clean flask. Add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol). A typical starting point is 5-10 equivalents relative to the initial amount of palladium catalyst used.

  • Stirring: Stir the mixture at room temperature for 2-16 hours. The optimal time should be determined by monitoring the palladium concentration. Gentle heating (e.g., 40-50 °C) can sometimes improve efficiency, but monitor for any degradation of the TMS group.

  • Filtration: Filter the mixture through a fresh pad of Celite® or a fritted funnel to remove the scavenger-bound palladium.

  • Washing: Wash the filter cake with a small amount of fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product, now with reduced palladium content.

  • Analysis: Analyze a small sample of the product for residual palladium content using ICP-MS.

Protocol 2: Palladium Removal Using Activated Carbon

This protocol offers a cost-effective alternative, but requires careful optimization to balance palladium removal with product recovery.

  • Initial Filtration: Follow step 1 from Protocol 1.

  • Carbon Addition: To the filtrate, add powdered activated carbon. A starting point is typically 5-10 wt% relative to the crude product weight.

  • Stirring: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction for both palladium removal and product concentration.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that fine carbon particles can be difficult to remove completely. A second filtration may be necessary.

  • Washing and Concentration: Follow steps 5 and 6 from Protocol 1.

  • Analysis: Analyze for residual palladium using ICP-MS.

Table 1: Comparison of Common Palladium Scavengers
Scavenger TypeFunctional GroupTypical SupportAdvantagesDisadvantages
Thiol -SHSilica, PolymerEffective for Pd(II), versatile.[13][16]Can be less effective for Pd(0) unless an oxidant is used.
TMT TrimercaptotriazineSilica, PolymerBroad-spectrum for various Pd species.[13][14]Can sometimes be less selective.
Amine -NH2, -NR2Silica, PolymerGood for certain Pd complexes.Generally less effective than thiol or TMT for a broad range of Pd species.
Activated Carbon CarbonN/ACost-effective, good for color removal.[8][9]Can lead to product loss via non-specific binding.[4]

Visualizing the Workflow

Diagram 1: Decision Tree for Palladium Removal Strategy

This diagram outlines a logical approach to selecting the appropriate palladium removal method for your this compound reaction mixture.

Palladium_Removal_Workflow start Reaction Mixture (Post-Coupling) filtration Filter through Celite® start->filtration analysis1 Analyze Filtrate for Residual Pd (ICP-MS) filtration->analysis1 scavenger Treat with Scavenger Resin (e.g., Thiol, TMT) analysis1->scavenger  High Pd (>10 ppm)   carbon Treat with Activated Carbon analysis1->carbon Alternative final_product Purified Product (<10 ppm Pd) analysis1->final_product  Low Pd (<10 ppm)   analysis2 Analyze for Residual Pd scavenger->analysis2 carbon->analysis2 analysis2->final_product  Low Pd (<10 ppm)   re_evaluate Re-evaluate Strategy (e.g., different scavenger, combination of methods) analysis2->re_evaluate  High Pd (>10 ppm)   crystallization Crystallization chromatography Column Chromatography re_evaluate->scavenger re_evaluate->carbon re_evaluate->crystallization re_evaluate->chromatography Scavenging_Protocol crude Crude Product Solution (Post-Filtration) add_scavenger Add Scavenger (e.g., SiliaMetS® Thiol) crude->add_scavenger stir Stir at RT or gentle heat (2-16 h) add_scavenger->stir filter Filter to Remove Scavenger stir->filter wash Wash Filter Cake with Fresh Solvent filter->wash combine Combine Filtrate and Washings wash->combine concentrate Concentrate Under Reduced Pressure combine->concentrate purified Purified Product concentrate->purified

Caption: General workflow for palladium scavenging in a batch process.

Final Considerations and Best Practices

  • Inert Atmosphere: When working with palladium on carbon (Pd/C), always handle it under an inert atmosphere as it can be pyrophoric.

  • Sample Preparation for ICP-MS: When preparing samples containing organosilanes for ICP-MS analysis, be aware that the silicon matrix can cause interferences. [17]Digestion in a mixture of nitric acid and hydrofluoric acid is often required. [18]Consult with your analytical facility for their specific sample preparation requirements.

  • Documentation: Keep detailed records of your palladium removal experiments, including the type and amount of scavenger used, treatment time, temperature, and the resulting palladium levels. This will be invaluable for future process optimization and scale-up.

By understanding the nature of palladium residues and the specific considerations for working with this compound, you can develop a robust and reliable purification strategy to obtain your desired products with the high purity required for your research and development endeavors.

References

  • Are trimethylsilyl protected alkynes stable towards acids and bases? (2017). ResearchGate.
  • Comparison of Solar-Grade Silicon Analytical Methods for Metallic Contamination. (n.d.).
  • On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues and in the Distinction between Homogeneous and Heterogeneous Catalysis. (2009). ResearchGate.
  • Removal of palladium (Pd) catalysts Activated Carbon Business Division. (n.d.). Osaka Gas Chemicals Co., Ltd.
  • Evaluation of activated carbon and bio-polymer modified activated carbon performance for palladium and platinum removal. (2025). ResearchGate.
  • Analysis of palladium by high resolution ICP-MS. (2019). ResearchGate.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. (n.d.). Osaka Gas Chemicals Co., Ltd.
  • Analysis of Ultratrace Impurities in High Silicon Matrix Samples by ICP-QQQ. (2021). Agilent.
  • How can i remove palladium Pd catalyst easily? (2015). ResearchGate.
  • Using Metal Scavengers to Remove Trace Metals such as Palladium. (n.d.). Biotage.
  • Palladium-catalyzed cross-coupling reactions of organosilanols and their salts: practical alternatives to boron- and tin-based methods. (2008). PubMed.
  • Synthesis, deprotection, analysis and purification of RNA and ribozymes. (2025). ResearchGate.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). National Institutes of Health.
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (n.d.). National Institutes of Health.
  • Functional Group Transposition Enabled by Palladium and Photo Dual Catalysis. (n.d.). National Institutes of Health.
  • Trace Silicon Determination in Biological Samples by Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Insight into the Volatility of Silicon Species in Hydrofluoric Acid Digests for Optimal Sample Preparation and Introduction to ICP-MS. (n.d.). MDPI.
  • Synthesis and Characterization of Palladium Catalyzed (Carbon-carbon Bond Formation) compounds. (n.d.). RJPT.
  • Suzuki–Miyaura reaction of phenylbromide with phenylboronic acid... (n.d.). ResearchGate.
  • Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. (n.d.).
  • Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation. (2026). ACS Publications.
  • A Publication of Reliable Methods for the Preparation of Organic Compounds. (n.d.). Organic Syntheses.
  • Cross-Coupling of Organosilanes with Organic Halides Mediated by Palladium Catalyst and TASF. (2025). ResearchGate.
  • Hydrogen peroxide. (n.d.). Wikipedia.

Sources

Technical Support Center: Troubleshooting Low Conversion Rates with (4-Bromophenyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-Bromophenyl)trimethylsilane. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in cross-coupling reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to optimize your synthetic strategies.

Frequently Asked Questions (FAQs) & General Troubleshooting

Q1: My cross-coupling reaction with this compound has a low yield. Where should I start troubleshooting?

Low conversion is a multifaceted issue that can arise from several sources. A systematic approach is crucial for efficient problem-solving. Begin by assessing the most common factors before moving to more complex variables.

  • Reagent Integrity: Verify the purity and stability of your this compound. This compound should be stored in a sealed container at room temperature, protected from moisture, to maintain its integrity.[1] Impurities from its synthesis, such as 1,4-dibromobenzene, can interfere with the reaction.[1]

  • Catalyst System: The choice and handling of the palladium catalyst and its associated ligand are paramount. Catalyst deactivation (often visible as the formation of a black precipitate, "palladium black") is a frequent cause of stalled reactions.[2]

  • Reaction Conditions: Ensure all parameters—temperature, reaction time, solvent, and base/activator—are optimized for the specific cross-coupling reaction you are performing.

  • Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert atmosphere (Nitrogen or Argon) throughout the experiment can lead to catalyst decomposition and low yields.[2]

Start Low Conversion Observed Reagent Step 1: Verify Reagent Quality Start->Reagent Start Here Conditions Step 2: Review Reaction Conditions Reagent->Conditions Purity OK? Catalyst Step 3: Assess Catalyst System Conditions->Catalyst Conditions Correct? Analysis Step 4: Analyze for Side Products Catalyst->Analysis Catalyst Active? Success Problem Resolved Analysis->Success Root Cause Identified

Caption: A systematic workflow for troubleshooting low reaction yields.

Hiyama & Hiyama-Denmark Coupling Issues

This compound is an ideal substrate for Hiyama coupling, which forms C-C bonds using organosilanes. However, the reaction's success hinges on the crucial activation of the otherwise robust Carbon-Silicon bond.[3][4]

Q2: I'm getting poor conversion in my Hiyama coupling. Is the C-Si bond activation the problem?

Almost certainly. The direct transmetalation of a neutral tetraorganosilane to the palladium center is extremely slow. The key to the Hiyama coupling is the formation of a pentacoordinate silicate intermediate, which is hypervalent and far more reactive.[5]

Causality: The C-Si bond is strong and not sufficiently polarized for efficient transmetalation. An activating agent, typically a fluoride source like tetrabutylammonium fluoride (TBAF), coordinates to the silicon atom. This coordination forms a pentavalent silicate, which significantly lengthens and weakens the C-Si bond, making the aryl group readily available for transfer to the palladium catalyst.[4][5]

Q3: What are the best activators for this compound, and what precautions should I take?

Fluoride sources are the most common activators. However, bases can also be used, particularly for organosilanes with leaving groups on the silicon atom (e.g., alkoxysilanes).

ActivatorCommon FormsKey Considerations
Fluoride Ion TBAF (anhydrous or hydrate), CsF, KFTBAF is highly effective but hygroscopic. Water content can lead to side reactions like protodesilylation. Using anhydrous TBAF or drying the hydrated form is critical. CsF and KF are good alternatives but may require higher temperatures due to lower solubility.[5]
Hydroxide/Base NaOH, KOHPrimarily used in fluoride-free "Hiyama-Denmark" protocols with the corresponding organosilanol. Direct use with trimethylsilanes is less common but possible under specific conditions.

Troubleshooting Tip: If you suspect your TBAF is "wet," try adding freshly activated molecular sieves to the reaction mixture or co-evaporating the TBAF with your solvent before adding other reagents.

cluster_0 Catalytic Cycle of Hiyama Coupling cluster_1 C-Si Bond Activation Pd0 Pd(0) Catalyst ArPdX Ar-Pd(II)-X Pd0->ArPdX Oxidative Addition ArPdAr_TMS Ar-Pd(II)-Ar' ArPdX->ArPdAr_TMS Transmetalation ArPdAr_TMS->Pd0 Reductive Elimination ArAr Ar-Ar' Product ArPdAr_TMS->ArAr Ar_TMS (4-BrPh)SiMe₃ Activated_Complex [(4-BrPh)SiMe₃F]⁻ (Pentacoordinate Silicate) Ar_TMS->Activated_Complex Activator Activator (e.g., F⁻) Activator->Activated_Complex Activated_Complex->ArPdX Rate-Determining Step ArX (4-BrPh)X (Coupling Partner)

Caption: The pivotal role of activation in the Hiyama coupling catalytic cycle.

Suzuki-Miyaura Coupling Issues

While the primary reactive site for a Suzuki coupling is the C-Br bond, the trimethylsilyl (TMS) group can still influence the reaction's efficiency.[6][7]

Q4: My Suzuki reaction with this compound and a boronic acid is sluggish. What are the likely causes?

For Suzuki reactions, the focus shifts from C-Si activation to optimizing the C-Br bond activation.[8]

  • Inefficient Oxidative Addition: Aryl bromides are less reactive than aryl iodides.[8][9] The oxidative addition of the C-Br bond to the Pd(0) center is often the rate-limiting step. Using a catalyst system with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can significantly accelerate this step.[2]

  • Improper Base Selection: The base is critical for activating the boronic acid to form a more nucleophilic "ate" complex, facilitating transmetalation.[10] A base that is too weak or insoluble in the reaction medium can stall the reaction. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.[11]

  • Protodeboronation: The boronic acid coupling partner can be degraded (C-B bond cleaved and replaced by C-H) in the presence of water, especially at elevated temperatures.[2] Using anhydrous solvents or switching to more stable boronic esters (e.g., pinacol esters) can mitigate this side reaction.

Table 1: Recommended Conditions for Suzuki Coupling
ParameterRecommendation for this compoundRationale & Troubleshooting
Pd Catalyst Pd(OAc)₂, Pd₂(dba)₃Standard, reliable precatalysts. If a black precipitate forms, consider a more stable pre-formed catalyst like Pd(PPh₃)₄.[11]
Ligand XPhos, SPhos, P(t-Bu)₃Bulky, electron-rich ligands are essential for efficient oxidative addition of the C-Br bond.[2] If using PPh₃ yields are low, switch to one of these.
Base K₃PO₄, Cs₂CO₃Strong, effective bases for activating the boronic acid. Ensure the base is finely powdered for better solubility and reactivity.[11]
Solvent Dioxane, Toluene, DMFChoose a solvent that effectively dissolves all reagents. A combination like Dioxane/Water (e.g., 4:1) is common.[11]
Temperature 80-110 °CHigher temperatures are often required for aryl bromides. Monitor for potential decomposition of reagents.

Stille Coupling Issues

The Stille coupling offers a powerful alternative, pairing the C-Br bond with an organostannane. The main challenges often revolve around the toxicity of tin reagents and potential side reactions.[12]

Q5: I'm observing significant side products in my Stille coupling of this compound. What are they and how can I minimize them?
  • Homocoupling of the Organostannane: This is a common side reaction, especially if oxygen is present in the reaction mixture. It can be minimized by rigorous degassing of solvents and maintaining a strict inert atmosphere.

  • Protodesilylation/Destannylation: While less common under typical Stille conditions, acidic or basic impurities can lead to the cleavage of the C-Si or C-Sn bonds. Ensure high-purity reagents and solvents.

  • Catalyst Choice: The choice of palladium source and ligand is critical. While Pd(PPh₃)₄ is a workhorse for Stille couplings, sometimes additives are needed.[12] Adding LiCl can sometimes accelerate the transmetalation step.[13]

Expert Tip: The relative transfer rate of groups from the organotin reagent is crucial. If your stannane is, for example, Aryl-Sn(n-Bu)₃, the desired aryl group transfers much faster than the n-butyl groups. However, under harsh conditions, scrambling can occur. Using trimethylstannyl or tributylstannyl reagents is standard practice.[14]

Detailed Experimental Protocols

Protocol 1: Optimized Hiyama Coupling

This protocol uses a standard fluoride activation approach.

  • Apparatus Setup: To a flame-dried Schlenk flask under Argon, add the Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable ligand (e.g., XPhos, 4 mol%).

  • Reagent Addition: Add this compound (1.0 equiv), the aryl halide/triflate coupling partner (1.2 equiv), and anhydrous TBAF (1.5 equiv).

  • Solvent: Add anhydrous, degassed THF or Dioxane via syringe.

  • Reaction: Stir the mixture at 80 °C and monitor the progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water to remove the bulk of the fluoride salts. Proceed with standard extractive and chromatographic purification.

Protocol 2: Robust Suzuki-Miyaura Coupling

This protocol is designed to overcome the lower reactivity of the aryl bromide.

  • Apparatus Setup: In a reaction vessel, combine the aryl boronic acid (1.5 equiv), a powdered base (e.g., K₃PO₄, 3.0 equiv), this compound (1.0 equiv), a Buchwald ligand (e.g., SPhos, 2-4 mol%), and a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%).

  • Solvent Addition: Add a degassed solvent system, typically Toluene or 1,4-Dioxane.

  • Reaction Incubation: Stir the mixture under an inert atmosphere at 80-100 °C for 4-24 hours, monitoring by an appropriate analytical method.[15]

  • Workup and Purification: After cooling, filter the reaction mixture through a pad of Celite to remove inorganic salts and the palladium catalyst. Concentrate the filtrate and purify the residue by flash column chromatography.

References

  • Vertex AI Search. (2024). Understanding the Synthesis and Handling of this compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Organic Synthesis Intermediate: Understanding the Chemistry of (4-Bromophenylethynyl)trimethylsilane.
  • Vertex AI Search. (2024). The Role of this compound in Modern Organic Synthesis.
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). Hiyama Coupling.
  • YouTube. (2025).
  • Bentham Open Archives. (2008). Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions.
  • Benchchem. (2025).
  • NIH. (n.d.).
  • Common Organic Chemistry. (n.d.).
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Benchchem. (2025). Reactivity of (4-bromophenoxy)
  • Wikipedia. (n.d.). Stille reaction.
  • Organic Chemistry Portal. (n.d.). Stille Coupling.

Sources

Effect of solvent on the reactivity of (4-Bromophenyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (4-Bromophenyl)trimethylsilane Reactivity

Welcome, Researchers. This guide is designed to serve as a dedicated technical resource for navigating the experimental complexities associated with this compound. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to address the most common challenges encountered in the lab, with a specific focus on the critical role of the solvent.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound and how does this dictate its applications?

This compound (CAS 6999-03-7) is a bifunctional reagent, which is the source of its synthetic versatility.[1] The two key reactive sites are:

  • The Carbon-Bromine (C-Br) Bond: The bromine atom on the aromatic ring serves as a classical handle for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, Hiyama, Sonogashira, and Kumada couplings.[1] This allows for the formation of new carbon-carbon bonds at this position.

  • The Carbon-Silicon (C-Si) Bond: The trimethylsilyl (TMS) group is also a site of reactivity. It can be cleaved under specific conditions (a process known as desilylation) to introduce other functional groups or a simple hydrogen atom (protodesilylation).[2] Additionally, the TMS group can influence the electronic properties and regioselectivity of reactions on the aromatic ring.[1]

This dual reactivity allows for sequential, controlled functionalization of the aromatic ring, making it a valuable building block in pharmaceuticals, agrochemicals, and materials science.[1]

Q2: I'm having trouble dissolving this compound. What are its general solubility properties?

This compound is a liquid at room temperature with a relatively nonpolar structure.[3] It exhibits good solubility in common nonpolar and moderately polar aprotic organic solvents such as:

  • Toluene

  • Hexanes

  • Tetrahydrofuran (THF)

  • Diethyl ether (Et₂O)

  • Dichloromethane (DCM)

  • 1,4-Dioxane

  • N,N-Dimethylformamide (DMF)

It is generally insoluble in water. Poor solubility of reactants is a common cause of reaction failure. If other components of your reaction mixture (e.g., inorganic bases, salts) are not soluble in the primary solvent, a biphasic system (e.g., Toluene/Water) or a more polar cosolvent may be necessary.

Q3: How does solvent choice fundamentally impact the outcome of a cross-coupling reaction?

The solvent is not merely an inert medium; it actively influences nearly every step of a catalytic cycle.[4][5] Its effects can be categorized as follows:

  • Solubility: As mentioned, the solvent must dissolve all reactants, catalysts, and reagents to allow for an efficient reaction. For instance, in Suzuki couplings, a solvent system that dissolves both the organic halide and the aqueous inorganic base is critical.[6]

  • Catalyst Stability and Activity: Solvents can coordinate to the metal center of the catalyst, affecting its stability and reactivity.[4] For example, highly coordinating solvents like DMF might displace necessary ligands from the palladium complex, potentially slowing the reaction.[4]

  • Reaction Mechanism and Selectivity: The polarity of the solvent can stabilize or destabilize transition states within the catalytic cycle.[5][7] In some cases, changing from a nonpolar solvent (like THF) to a polar aprotic solvent (like acetonitrile or DMF) can even switch the chemoselectivity of a reaction, favoring oxidative addition at a different site on the molecule.[7]

  • Reagent Activation: In reactions like the Hiyama coupling, a fluoride source is needed to activate the organosilane. The solvent must be compatible with this activator (e.g., THF is commonly used with TBAF).[8]

Below is a workflow to guide solvent selection for cross-coupling reactions.

G cluster_start cluster_solvent start Start: Select Cross-Coupling Reaction suzuki Suzuki-Miyaura hiyama Hiyama stille Stille kumada Kumada sonogashira Sonogashira dioxane Biphasic System (Dioxane/H₂O, Toluene/H₂O) suzuki->dioxane Requires base activation thf_fluoride Aprotic Ethereal + Activator (THF + TBAF) hiyama->thf_fluoride Requires fluoride/base activation thf_polar Aprotic Polar or Nonpolar (THF, Toluene, DMF) stille->thf_polar Generally versatile thf_ether Anhydrous Ethereal (THF, Et₂O) kumada->thf_ether Grignard reagent compatibility amine_polar Amine Base/Solvent or Polar Aprotic (Et₃N, DMF, Toluene) sonogashira->amine_polar Requires amine base

Fig 1. Initial solvent selection guide for common cross-coupling reactions.

Part 2: Troubleshooting Guides

Section 2.1: Suzuki-Miyaura Coupling

Q: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is giving a low yield. I'm using Toluene as the solvent. What could be wrong?

A: This is a common issue. While Toluene can work, the Suzuki-Miyaura reaction requires an inorganic base (e.g., K₃PO₄, K₂CO₃) to activate the boronic acid.[9] These bases have poor solubility in nonpolar solvents like Toluene. This leads to inefficient activation and slow reaction rates.

Troubleshooting Steps:

  • Switch to a Biphasic or More Polar System: The most effective solution is to use a solvent system that can dissolve both the organic substrates and the inorganic base. A mixture of an organic solvent and water is often ideal.[6] 1,4-Dioxane is frequently a superior choice to Toluene or Acetonitrile (ACN) for this reaction.[10]

  • Check Your Base: Ensure you are using an appropriate base. K₃PO₄ is often more effective than carbonates for challenging couplings.

  • De-gas Solvents: Oxygen can deactivate the palladium catalyst. Ensure all solvents and your reaction vessel are properly de-gassed by bubbling with an inert gas (Argon or Nitrogen) or by freeze-pump-thaw cycles.

  • Consider Side Reactions: In some cases, especially with unprotected N-H bonds on other parts of the molecule, debromination can occur as a side reaction.[11] If you observe the formation of trimethylsilylbenzene, optimizing the base and solvent is key.

Data Summary: Effect of Solvent on Suzuki Coupling Yield

EntrySolvent SystemBaseTemperature (°C)Yield (%)
1Toluene / H₂OK₃PO₄70-80~40
2Acetonitrile / H₂OK₃PO₄70-80~36
31,4-Dioxane / H₂OK₃PO₄70-80>60
Data adapted from studies on similar bromophenyl substrates.[6][10]

Optimized Protocol: Suzuki-Miyaura Coupling

  • To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and K₃PO₄ (2.0 mmol, 2.0 eq).

  • Add de-gassed 1,4-dioxane (8 mL) and de-gassed water (2 mL).

  • Heat the mixture to 80-90 °C and stir until TLC or GC-MS indicates consumption of the starting material.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Section 2.2: Hiyama Coupling

Q: I am attempting a Hiyama coupling with this compound, but the reaction is stalled. I'm using NaOH as the activator in DMF.

A: The Hiyama coupling is unique because it requires activation of the relatively inert C-Si bond to facilitate transmetalation to the palladium center.[8][12] While some modern, fluoride-free protocols exist, especially for activated organosilanes (like silanols or those with alkoxy groups), the classic Hiyama coupling of an alkylsilane like a TMS derivative often fails without a potent activator.[8]

Troubleshooting Steps:

  • Use a Fluoride Activator: The most crucial step for activating trimethylsilanes is the addition of a fluoride source like tetrabutylammonium fluoride (TBAF) or tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF).[8] Fluoride attacks the silicon atom, forming a pentavalent, hypercoordinate silicate intermediate that is much more nucleophilic and capable of transmetalation.

  • Select a Compatible Solvent: The fluoride activator must be soluble in the reaction solvent. THF is the most common and effective solvent for reactions involving TBAF.[8] Using DMF with NaOH is less likely to effectively generate the required hypervalent silicon species from a trimethylsilane.

  • Ensure Anhydrous Conditions: TBAF is often supplied as a solution in THF and can be hygroscopic. While some water can be tolerated in certain Hiyama-Denmark variations, traditional Hiyama couplings work best under anhydrous conditions.

G cluster_main Hiyama Coupling Activation cluster_fail A Ar-Si(CH₃)₃ (Inactive Silane) B [Ar-Si(CH₃)₃F]⁻ (Hypervalent Intermediate) A->B + F⁻ (from TBAF) in THF C Transmetalation to Pd(II) Center B->C Fast D Ar-Si(CH₃)₃ + NaOH in DMF E No Reaction D->E Inefficient Activation

Fig 2. Critical role of fluoride activation in Hiyama coupling.
Section 2.3: Sonogashira Coupling

Q: My copper-free Sonogashira coupling is sluggish when using this compound in THF. How can I improve the rate and yield?

A: While THF is a common solvent, Sonogashira reactions involving less reactive aryl bromides (compared to iodides) often require more forcing conditions or a more suitable solvent.[13] The choice of both solvent and base is critical.

Troubleshooting Steps:

  • Increase Solvent Polarity and Boiling Point: Switching from THF to a more polar, higher-boiling solvent can significantly accelerate the reaction. Toluene, DMF, or NMP are often excellent choices, allowing the reaction to be heated to higher temperatures (80-100 °C), which is often necessary for aryl bromides.[13] In some cases, toluene has been shown to give better yields than DMF.[4]

  • Optimize the Base: The reaction requires an amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). Sometimes, using the amine base itself as the solvent (or co-solvent) is highly effective.[13]

  • Consider a Copper Co-catalyst: While copper-free systems are desirable to avoid alkyne homocoupling (Glaser coupling), the classic Sonogashira protocol using a copper(I) salt (e.g., CuI) as a co-catalyst is often much faster and more efficient, especially for aryl bromides.[6][14] If you continue to see poor results, adding 5-10 mol% of CuI may solve the problem.

Section 2.4: Protodesilylation (C-Si Cleavage)

Q: I want to remove the TMS group to yield bromobenzene, but my attempts with acid are failing. What conditions and solvents are recommended?

A: Cleavage of the aryl-TMS bond (protodesilylation) typically requires an electrophile (like H⁺) or a nucleophile (like F⁻). The stability of this bond means that mild acidic conditions are often insufficient.

Troubleshooting Steps:

  • Use a Fluoride Source: The most common and reliable method for aryl-TMS cleavage is using a fluoride salt like TBAF in an anhydrous solvent like THF.[8] The fluoride ion attacks the silicon, leading to cleavage of the C-Si bond. A subsequent aqueous workup provides the proton source.

  • Use Stronger Acidic Conditions: If you must use an acid, stronger conditions are needed. A common method is using a strong acid like trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or neat.

  • Consider Photochemical Methods: Recent literature has shown that the C-Si bond can be cleaved under mild, visible-light-mediated conditions using thiyl radicals generated from disulfides.[2] This offers an orthogonal approach if fluoride or strong acid is incompatible with other functional groups in your molecule.

Part 3: References

  • Vertex AI Search. Understanding the Synthesis and Handling of this compound. Available from:

  • Vertex AI Search. The Role of this compound in Modern Organic Synthesis. Available from:

  • PubChem. (4-Bromophenylethynyl)trimethylsilane | C11H13BrSi | CID 4226980. Available from:

  • Sigma-Aldrich. (4-Bromophenylethynyl)trimethylsilane 98 16116-78-2. Available from:

  • Sigma-Aldrich. (4-Bromophenylethynyl)trimethylsilane 98 16116-78-2. Available from:

  • Benchchem. Physical properties and CAS number for (4-bromophenoxy)trimethylsilane. Available from:

  • PMC - NIH. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. Available from:

  • IntechOpen. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Available from:

  • Wikipedia. Stille reaction. Available from:

  • Alfa Chemistry. This compound - Organosilicon. Available from:

  • Organic Chemistry Portal. Hiyama Coupling. Available from:

  • Wikipedia. Kumada coupling. Available from:

  • Benchchem. Effect of solvent and temperature on 4-Bromophenylacetylene reactivity. Available from:

  • ResearchGate. Recent Advances in Sonogashira Reactions. Available from:

  • Wikipedia. Hiyama coupling. Available from:

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Available from:

  • PMC - NIH. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Available from:

  • ResearchGate. Effect of solvent on the reactivity of the Hiyama reaction under ultrasounds irradiation and magnetic stirring. Available from:

  • PMC. Palladium-Catalyzed Cross-Coupling of Monochlorosilanes And Grignard Reagents. Available from:

  • ResearchGate. Effect of solvent on the Suzuki reaction a. Available from:

  • PubChem. Silane, (4-bromophenyl)trimethyl- | C9H13BrSi | CID 138897. Available from:

  • Bentham Open Archives. Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions. Available from:

  • NIH. Chemoselectivity in the Kosugi-Migita-Stille coupling of bromophenyl triflates and bromo-nitrophenyl triflates with (ethenyl)tributyltin. Available from:

  • PubMed. Visible Light Thiyl Radical-Mediated Desilylation of Arylsilanes. Available from:

  • Organic Chemistry Portal. Kumada Coupling. Available from:

  • NIH. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Available from:

  • Organic Chemistry Portal. Stille Coupling. Available from:

  • University of Windsor. The Mechanisms of the Stille Reaction. Available from:

  • NROChemistry. Kumada Coupling. Available from:

  • Organic Chemistry Portal. Suzuki Coupling. Available from:

  • CORE. The Hiyama Cross-Coupling Reaction: New Discoveries. Available from:

  • Alfa Chemistry. Kumada Cross-Coupling Reaction. Available from:

  • NIH. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Available from:

  • Chemistry LibreTexts. Stille Coupling. Available from:

  • Fluorochem. This compound. Available from:

  • Chemistry LibreTexts. 8.8: Structural and Solvent Effects in

    
     Reactions. Available from: 
    
  • ResearchGate. On the mechanism derived from kinetic solvent effects of Grignard reactions with silanes. Available from:

  • Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available from:

  • ResearchGate. A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions. Available from:

  • ResearchGate. An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Available from:

  • BLD Pharm. 6999-03-7|this compound. Available from:

Sources

Minimizing byproducts in the synthesis of (4-Bromophenyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (4-Bromophenyl)trimethylsilane

Welcome to the technical support guide for the synthesis of this compound (CAS 6999-03-7). This resource is designed for chemistry professionals engaged in pharmaceutical, agrochemical, and materials science research. Here, we address common challenges and provide in-depth, field-proven insights to help you minimize byproduct formation and optimize your reaction outcomes. This compound is a valuable bifunctional intermediate, with the bromine atom serving as a handle for cross-coupling reactions and the trimethylsilyl group influencing reactivity and enabling further transformations[1].

The most prevalent synthesis route involves the formation of a Grignard reagent from 1,4-dibromobenzene, followed by quenching with trimethylsilyl chloride (TMS-Cl). While effective, this pathway is susceptible to the formation of several byproducts that can complicate purification and reduce yields. This guide provides a structured approach to troubleshooting these issues.

Visualizing the Core Synthesis and Byproduct Pathways

The diagram below illustrates the desired reaction to form this compound and the competing side reactions that lead to common impurities. Understanding these pathways is the first step toward effective troubleshooting.

G cluster_main Desired Synthesis Pathway cluster_side Major Byproduct Pathways A 1,4-Dibromobenzene B Mg, THF C 4-Bromophenylmagnesium Bromide (Grignard Reagent) B->C Formation D TMS-Cl F 4,4'-Dibromobiphenyl (Homocoupling/Wurtz Product) C->F Reacts with 1,4-Dibromobenzene G Benzene C->G Protonolysis E This compound (Product) D->E Silylation H Hexamethyldisiloxane (TMS-O-TMS) D->H Hydrolysis I H₂O (Moisture) I->G I->H

Caption: Key reaction and byproduct pathways.

Troubleshooting & FAQ Guide

This section is structured to address issues as they arise during the experimental workflow, from reagent preparation to final product purification.

Part 1: Grignard Reagent Formation & Stability

The successful formation of the Grignard reagent, 4-bromophenylmagnesium bromide, is the cornerstone of this synthesis. Problems at this stage will cascade and guarantee a poor outcome.

Q1: My Grignard reaction won't initiate. What are the most common causes?

A1: Failure to initiate is almost always due to the presence of moisture or a passivated magnesium surface.

  • Causality (Moisture): Grignard reagents are potent bases and will be rapidly quenched by protic species like water, forming benzene and magnesium salts[2][3][4]. This reaction is often faster than the desired formation of the organometallic reagent. The solvent is the most likely source of water contamination.

  • Expert Recommendation: Ensure all glassware is rigorously flame-dried or oven-dried (120°C overnight) and assembled hot under a dry, inert atmosphere (Nitrogen or Argon)[5]. Use a high-purity anhydrous solvent. Ethereal solvents like Tetrahydrofuran (THF) or diethyl ether are required not only because they are aprotic but because their lone pair electrons coordinate to and stabilize the magnesium center of the Grignard reagent[2][3][6].

  • Causality (Magnesium Surface): Magnesium turnings are invariably coated with a layer of magnesium oxide (MgO), which is unreactive and prevents the halide from reaching the underlying active metal[5].

  • Expert Recommendation: Activate the magnesium surface. This can be done by adding a small crystal of iodine, which chemically etches the surface, or by using a glass rod to physically crush some of the turnings in the flask to expose a fresh surface[5][7]. The addition of 1,2-dibromoethane is another common technique; it reacts to form ethylene gas and MgBr₂, cleaning the surface.

Q2: The reaction started but then stopped, and the yield of the Grignard reagent is low. Why?

A2: This often points to insufficient mixing or a localized excess of the aryl bromide starting material, which can lead to byproduct formation that coats the magnesium surface.

  • Causality: If the 1,4-dibromobenzene is added too quickly, its local concentration around the magnesium can become too high. This favors the formation of the biphenyl byproduct, which can precipitate and passivate the magnesium surface[8][9].

  • Expert Recommendation: Add the 1,4-dibromobenzene solution dropwise via an addition funnel to the stirring suspension of magnesium. This maintains a low, steady concentration of the halide, favoring the formation of the Grignard reagent over the homocoupling byproduct[8][10]. Ensure vigorous stirring to keep the magnesium surface clear.

Part 2: Minimizing the Primary Byproduct: 4,4'-Dibromobiphenyl

The most common and often most difficult-to-remove impurity is the homocoupling (or Wurtz-type) product, 4,4'-dibromobiphenyl[10][11]. Its formation significantly impacts yield and purity.

Q3: What is the mechanism of 4,4'-dibromobiphenyl formation, and how can I prevent it?

A3: This byproduct forms when a molecule of the already-formed Grignard reagent (4-bromophenylmagnesium bromide) acts as a nucleophile and attacks a molecule of the unreacted 1,4-dibromobenzene starting material[10]. High local concentrations of the aryl bromide and elevated temperatures favor this side reaction[8][9].

  • Expert Recommendation (Kinetics & Temperature Control): The key is to control the reaction conditions to favor the Grignard formation over the coupling reaction.

    • Slow Addition: As mentioned in A2, add the 1,4-dibromobenzene solution slowly and steadily. This keeps the concentration of the electrophile (the unreacted halide) low at all times[8].

    • Temperature Management: Grignard formation is highly exothermic[12]. Maintain a gentle reflux by controlling the addition rate. If the reaction becomes too vigorous, cool the flask with a water bath. Excessively high temperatures increase the rate of the competing coupling reaction[8][9][13].

The following diagram provides a decision-making workflow for troubleshooting this specific byproduct.

G start High Level of 4,4'-Dibromobiphenyl Detected cond1 Was the 1,4-dibromobenzene added dropwise? start->cond1 action1 Implement Slow, Controlled Addition via Addition Funnel cond1->action1 No cond2 Was the reaction temperature controlled to a gentle reflux? cond1->cond2 Yes action1->cond2 action2 Use external cooling (water bath) as needed to prevent vigorous boiling cond2->action2 No end Byproduct Minimized cond2->end Yes action2->end

Sources

High-purity (4-Bromophenyl)trimethylsilane for sensitive applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to High-Purity (4-Bromophenyl)trimethylsilane for Sensitive Applications

Welcome to the Technical Support Center for High-Purity this compound. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in sensitive applications. As Senior Application Scientists, we have compiled this resource to address common challenges and provide practical, field-tested solutions to ensure the success of your experiments.

This compound (CAS No. 6999-03-7) is a bifunctional chemical intermediate of significant value in modern organic synthesis.[1] Its structure uniquely combines a bromine atom, which serves as a reactive site for metal-catalyzed cross-coupling reactions, and a trimethylsilyl (TMS) group, which can modulate electronic properties and reactivity.[1] This duality makes it an indispensable building block in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials for organic electronics like OLEDs and OPVs.[1][2] The success of these sensitive applications hinges on the use of high-purity material, typically exceeding 97%, to avoid side reactions and ensure reproducibility.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of high-purity this compound?

High-purity this compound is primarily used as a key intermediate in:

  • Pharmaceutical Synthesis: It is crucial for constructing complex aromatic scaffolds and heterocyclic systems found in many drug molecules.[1]

  • Materials Science: It serves as a precursor for novel organic electronic materials, including conjugated polymers for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[1][2] The silicon content can impart desirable properties like thermal stability.[1]

  • Agrochemical Research: It is used in the development of new pesticides and crop protection agents where precise molecular structure is essential for efficacy.[1]

Q2: How should I properly handle and store this reagent?

To maintain the integrity of high-purity this compound:

  • Handling: Always handle the compound in a well-ventilated area, preferably a fume hood, while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves and safety goggles.[3][5] Avoid inhalation of vapors and contact with skin and eyes.[5][6]

  • Storage: Store the reagent in a tightly sealed container in a cool, dry place, protected from moisture.[3][7][8] Many organosilanes are sensitive to moisture, which can lead to hydrolysis of the TMS group. Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[5]

Q3: What are the key safety precautions?

This compound is classified as an irritant. Key safety precautions include:

  • Hazard Statements: It is known to cause skin irritation (H315) and serious eye irritation (H319).[3][6] Some sources also indicate it may cause respiratory irritation (H335).[6]

  • Precautionary Measures: Always wear PPE.[3] In case of eye contact, rinse cautiously with water for several minutes.[3] If skin contact occurs, wash with plenty of soap and water.[3] Ensure you have access to and have reviewed the Safety Data Sheet (SDS) before use.[9]

Q4: Which parts of the molecule are reactive and in what types of reactions?

The molecule has two key reactive sites, allowing for sequential and controlled functionalization:

  • C-Br Bond: The aryl bromide moiety is a classic handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon bonds.[1]

  • C-Si Bond: The trimethylsilyl (TMS) group can be cleaved under specific conditions (e.g., using a fluoride source or acid) to reveal a C-H bond (protodesilylation) or be used in other silicon-based coupling reactions.[10] This allows for further functionalization at that position after the C-Br bond has been reacted.

Troubleshooting Guide for Synthetic Applications

This section addresses specific issues that may arise during experiments using this compound, with a focus on the widely used Suzuki-Miyaura cross-coupling reaction.

Problem 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling

You are attempting to couple this compound with a boronic acid or ester, but you observe low conversion of your starting material or a complete lack of product formation.

Potential Causes & Suggested Solutions
Potential CauseScientific Rationale & Suggested Solution
Inactive Palladium Catalyst The active form of the catalyst is Pd(0). If you are using a Pd(II) precatalyst, it may not be reducing effectively in situ. Oxygen can also deactivate the catalyst. Solution: 1. Use a fresh, high-quality palladium source. For challenging couplings, consider using pre-formed Pd(0) catalysts or advanced catalyst systems with specialized ligands (e.g., Buchwald or Fu ligands).[11][12] 2. Thoroughly degas all solvents and the reaction mixture (e.g., via freeze-pump-thaw cycles or by bubbling with argon/nitrogen for 30 minutes) to remove oxygen.[13]
Improper Base or Solvent The base is crucial for activating the boronic acid to facilitate transmetalation to the palladium center.[12] The solvent system must solubilize all components and be compatible with the reaction conditions. Solution: Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O, DMF).[14][15] An aqueous base is often required.
Boronic Acid Decomposition Boronic acids can undergo decomposition (e.g., protodeboronation) or form inactive trimeric boroxine anhydrides upon standing. Solution: Use fresh, high-quality boronic acid. If its quality is uncertain, consider converting it to a more stable boronate ester (e.g., a pinacol ester) before the coupling reaction.[13]
Moisture-Induced Side Reactions While some water is often necessary for the Suzuki reaction, excess moisture can lead to hydrolysis of the trimethylsilyl group (protodesilylation), especially under acidic or strongly basic conditions, yielding bromobenzene as a byproduct. Solution: Use anhydrous solvents for the reaction setup before adding the aqueous base solution. Ensure all glassware is oven-dried. Monitor for the formation of bromobenzene via GC-MS.
Troubleshooting Workflow: Low Reaction Yield

G start Low Yield Observed check_purity Verify Purity of Starting Materials (GC-MS, NMR) start->check_purity check_conditions Review Reaction Conditions check_purity->check_conditions Purity OK degas Improve Degassing Protocol (e.g., Freeze-Pump-Thaw) check_conditions->degas Issue: Oxygen? catalyst Screen Different Pd Catalysts & Ligands check_conditions->catalyst Issue: Catalyst? base_solvent Optimize Base and Solvent System check_conditions->base_solvent Issue: Solubility/Activation? boronic_acid Use Fresh Boronic Acid or Convert to Pinacol Ester check_conditions->boronic_acid Issue: Nucleophile? success Yield Improved degas->success catalyst->success base_solvent->success boronic_acid->success

Caption: A logical workflow for troubleshooting low yields.

Problem 2: Significant Formation of Byproducts

Your reaction produces the desired product, but it is contaminated with significant amounts of impurities, complicating purification.

Potential Causes & Suggested Solutions
Potential CauseScientific Rationale & Suggested Solution
Homocoupling of Boronic Acid This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen and Pd(II) species in the reaction mixture.[13] Solution: Rigorous exclusion of oxygen is critical. Ensure the reaction is run under a completely inert atmosphere (argon or nitrogen). Adding the boronic acid portion-wise can sometimes help.
Dehalogenation The aryl bromide starting material is reduced to the corresponding arene (trimethylsilylbenzene). This can happen if a hydride source is present, which can arise from certain solvents (like alcohols) or bases.[13] Solution: Change the solvent system or base. For instance, if using an alcohol as a co-solvent, try switching to a non-protic system like dioxane or toluene.
Protodesilylation The C-Si bond is cleaved, replacing the TMS group with a hydrogen atom, leading to bromobenzene. This can compete with the desired coupling reaction, especially at elevated temperatures or with certain bases/additives. Solution: 1. Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. 2. Avoid strongly acidic or fluoride-containing conditions unless TMS cleavage is intended. 3. Screen different bases; sometimes a weaker base is sufficient and minimizes this side reaction.
Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_steps Catalytic Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂-Br pd0->pd_complex Oxidative Addition transmetalation_complex Ar-Pd(II)L₂-Ar' pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination Product Ar-Ar' ((4-TMS-Ph)-Ar') transmetalation_complex->Product ArBr (4-Br-Ph)TMS ArBr->pd_complex Boronic Ar'-B(OH)₂ + Base Boronic->transmetalation_complex

Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.

Reference Protocol: Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for your specific boronic acid.

Reaction: this compound + Phenylboronic Acid → 4-(trimethylsilyl)biphenyl

Materials:

  • This compound (1.0 eq)

  • Phenylboronic Acid (1.2 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Deionized Water

Procedure:

  • Setup: To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and Pd(PPh₃)₄.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times.

  • Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane (to make a ~0.2 M solution with respect to the aryl bromide).

  • Base Addition: Prepare a 2M aqueous solution of K₂CO₃. Degas this solution by bubbling with argon for 20 minutes. Add the required volume to the reaction flask.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 12-24 hours.[15]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-(trimethylsilyl)biphenyl.

Analytical Characterization: Confirm the structure and purity of the final product using appropriate analytical methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry.[16]

References
  • The Role of this compound in Modern Organic Synthesis. Google Cloud.
  • The Role of (4-Bromophenylethynyl)trimethylsilane in Enabling Advanced Organic Electronics and Photochemistry. NINGBO INNO PHARMCHEM CO.,LTD.
  • Key Organic Synthesis Intermediate: Understanding the Chemistry of (4-Bromophenylethynyl)trimethylsilane. NINGBO INNO PHARMCHEM CO.,LTD.
  • Understanding the Synthesis and Handling of this compound. Google Cloud.
  • This compound. Fluorochem.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • Buy High-Purity this compound CAS 6999-03-7. Leading Manufacturer & Supplier in China.
  • This compound - Organic Silicones. Crysdot LLC.
  • This compound - Organosilicon. Alfa Chemistry.
  • An In-Depth Technical Guide to (4-bromophenoxy)trimethylsilane: Safety, Handling, and Storage. Benchchem.
  • 6999-03-7|this compound|BLD Pharm. BLD Pharm.
  • (4-Bromophenyl)trimethoxysilane | 17043-05-9. Sigma-Aldrich.
  • What's the problem of Suzuki-Miyaura coupling reaction conditions? ResearchGate.
  • Analytical Methods. Ministry of the Environment, Government of Japan.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. MDPI.
  • Struggling with Suzuki Reaction. Reddit.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki Coupling. Organic Chemistry Portal.

Sources

Technical Support Center: Anhydrous Conditions for Grignard Formation with (4-Bromophenyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development focused on the synthesis of Grignard reagents from (4-Bromophenyl)trimethylsilane. The success of this organometallic reaction is critically dependent on maintaining strictly anhydrous conditions. This document provides in-depth troubleshooting, frequently asked questions, and validated protocols to address the common challenges encountered during this sensitive procedure.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction using this compound is failing to initiate. What are the most probable causes?

A: The initiation of a Grignard reaction is highly sensitive to the experimental environment. The most common reasons for failure are the presence of moisture, either in the glassware or the solvent, and a passivating oxide layer on the surface of the magnesium turnings.[1] Grignard reagents are potent bases and will readily react with water, which quenches the reagent as it forms.[2][3]

Q2: I'm observing a white precipitate in my reaction flask and my yields are consistently low. What does this indicate?

A: The formation of a white solid, typically magnesium hydroxide, is a definitive sign of water contamination. This means your Grignard reagent is being consumed by a reaction with water instead of your intended electrophile.[4] Low yields can also be attributed to side reactions, such as Wurtz coupling, which is the homocoupling of two aryl halide molecules and is often promoted by elevated temperatures.[5][6]

Q3: What is the acceptable level of water for a "dry" or "anhydrous" solvent in this reaction?

A: For successful Grignard reagent formation, conditions must be rigorously anhydrous.[7] Solvents should ideally have a water content below 50 ppm. It's important to note that even commercially available anhydrous solvents can absorb atmospheric moisture after the bottle has been opened and may require further drying.[8]

Q4: Are there alternative solvents to diethyl ether or THF for this reaction?

A: Diethyl ether and tetrahydrofuran (THF) are the standard solvents because they effectively solvate and stabilize the Grignard reagent through coordination.[9][10] While other aprotic ethereal solvents can be used, they must be inert to the highly reactive Grignard reagent and be capable of being dried to the stringent levels required.

Troubleshooting Guide: A Systematic Approach to Problem-Solving

This section offers a structured approach to diagnosing and resolving common issues encountered during the formation of the Grignard reagent from this compound.

Issue 1: Reaction Fails to Initiate

A non-starting Grignard reaction is a common but solvable problem. Follow this workflow to identify the root cause.

Workflow for a Non-Initiating Grignard Reaction

start Reaction Fails to Initiate check_glassware Verify Glassware is Flame-Dried and Cooled Under Inert Gas start->check_glassware check_solvent Confirm Solvent is Rigorously Anhydrous (<50 ppm H2O) check_glassware->check_solvent Glassware Dry failure Persistent Failure: Re-evaluate Reagent Purity & System Integrity check_glassware->failure Moisture Present check_mg Inspect and Activate Magnesium Turnings check_solvent->check_mg Solvent Dry check_solvent->failure Moisture Present initiation_methods Employ Initiation Techniques: - Add Iodine Crystal - Add 1,2-Dibromoethane - Mechanical Agitation/Crushing check_mg->initiation_methods Mg Activated check_mg->failure Mg Oxidized success Successful Reaction Initiation initiation_methods->success

Caption: Troubleshooting workflow for a non-initiating Grignard reaction.

Detailed Explanations:

  • Glassware Preparation: Adsorbed water on glassware surfaces is a primary cause of reaction failure.[11]

  • Solvent Quality: The purity of your solvent is paramount. Solvents must be thoroughly dried before use.[12]

  • Magnesium Activation: Magnesium turnings are coated with a layer of magnesium oxide (MgO) that prevents reaction.[13] This layer must be disrupted. Common activation methods include adding a crystal of iodine, a few drops of 1,2-dibromoethane, or physically crushing the turnings.[14][15]

Issue 2: Low Yields and Side Product Formation

Even with successful initiation, side reactions can significantly reduce the yield of your desired Grignard reagent.

Common Side Reactions and Mitigation:

Side ReactionUnderlying CausePreventative Measures
Wurtz Coupling Elevated reaction temperatures.[5]Maintain a gentle reflux. If the reaction is too exothermic, consider external cooling. Slow, dropwise addition of the aryl halide is also recommended.[5]
Reaction with CO₂ Leaks in the reaction setup allowing atmospheric CO₂ to enter.Ensure all joints are securely sealed and maintain a positive pressure of an inert gas like argon or nitrogen.
Hydrolysis Introduction of water from any source.Strictly adhere to all anhydrous protocols for glassware, solvents, and reagents.[2]

Validated Experimental Protocols

Protocol 1: Rigorous Drying of Glassware
  • Initial Cleaning: Wash all glassware with a suitable detergent, rinse thoroughly with deionized water, and follow with an acetone rinse to facilitate drying.[11]

  • Oven Drying: Place the clean glassware in an oven at a minimum of 120°C for at least 4 hours, preferably overnight.

  • Flame Drying: Assemble the apparatus while it is still hot. Under a positive flow of an inert gas (argon or nitrogen), gently heat the entire glass surface with a heat gun or a soft flame from a Bunsen burner until all visible signs of moisture are gone.

  • Cooling: Allow the apparatus to cool to room temperature while maintaining the positive pressure of the inert gas.

Protocol 2: Preparation of Anhydrous THF
  • Pre-Drying: Use a commercially available anhydrous grade of THF as your starting point.

  • Distillation Setup: In a flask equipped for distillation, add sodium metal and benzophenone to the THF.

  • Refluxing: Heat the mixture to a gentle reflux. The development of a persistent deep blue or purple color indicates that the solvent is free of water.

  • Collection: Distill the required volume of dry THF directly into your reaction flask immediately before use.

Mechanistic Insights and Key Considerations

The formation of a Grignard reagent is understood to be a radical process occurring on the magnesium surface.[16]

Simplified Reaction Mechanism

A This compound C Radical Anion Intermediate A->C + e- B Mg(0) D Mg•+ B->D - e- E 4-(trimethylsilyl)phenyl Radical C->E F Br- C->F G (4-(trimethylsilyl)phenyl)magnesium bromide D->G E->G

Caption: Simplified mechanism of Grignard reagent formation.

The trimethylsilyl (TMS) group in this compound is generally robust under these reaction conditions. However, it's worth noting that while stable to the Grignard formation itself, silyl groups can be sensitive to certain subsequent reactions of the Grignard reagent.[17]

References

  • Title: Grignard reaction - Wikipedia Source: Wikipedia URL:[Link]
  • Title: Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale Source: Organic Process Research & Development URL:[Link]
  • Title: Anhydrous Conditions Definition - Organic Chemistry Key Term Source: Fiveable URL:[Link]
  • Title: Grignard reagent - Sciencemadness Wiki Source: Sciencemadness Wiki URL:[Link]
  • Title: 25. The Grignard Reaction Source: University of Missouri–St. Louis URL:[Link]
  • Title: Grignard Formation - Troubleshooting and Perfecting : r/Chempros Source: Reddit URL:[Link]
  • Title: Does anyone know the best way to activate magnesium for the grignard reagent?
  • Title: List three techniques used to initiate a Grignard reaction that fails to start spontaneously. Source: Course Hero URL:[Link]
  • Title: Grignard reagent should be prepared under anhydrous condition. Explain Source: YouTube URL:[Link]
  • Title: Why is a Grignard reagent prepared under an anhydrous condition with a suitable equ
  • Title: Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation Source: Reaction Chemistry & Engineering URL:[Link]
  • Title: solvent drying and drying agents Source: Delloyd's Lab-Tech Chemistry resource URL
  • Title: Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent Source: Journal of Chemical Educ
  • Title: A common side reaction during Grignard Reactions is the Wurtz coupling... Source: Bartleby URL:[Link]
  • Title: Purifying and Drying Diethyl Ether For Grignard Reactions Using Potassium Hydroxide and Sodium Source: YouTube URL:[Link]
  • Title: GRIGNARD REAGENTS AND SILANES Source: Gelest, Inc. URL:[Link]
  • Title: Wurtz reaction - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]
  • Title: The Grignard Reaction Source: Swarthmore College URL:[Link]
  • Title: Video: Preparing Anhydrous Reagents and Equipment Source: JoVE URL:[Link]
  • Title: Give reaction Wurtz and wurtz fitting with grignard reagent Source: Filo URL:[Link]
  • Title: GRIGNARD REAGENTS | REACTIONS | PREPARATION | MECHANISM Source: ADICHEMISTRY URL:[Link]
  • Title: Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction Source: Accounts of Chemical Research URL:[Link]
  • Title: Impact of reaction products on the Grignard reaction with silanes and ketones Source: ResearchG
  • Title: Grignard reagent - Wikipedia Source: Wikipedia URL:[Link]
  • Title: The Grignard Reaction – Unraveling a Chemical Puzzle Source: ACS Public
  • Title: Reactions of Grignard Reagents Source: Master Organic Chemistry URL:[Link]
  • Title: 7: The Grignard Reaction (Experiment) Source: Chemistry LibreTexts URL:[Link]
  • Title: 10.6: Reactions of Alkyl Halides - Grignard Reagents Source: Chemistry LibreTexts URL:[Link]

Sources

Technical Support Center: Temperature Control in the Lithiation of (4-Bromophenyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the lithiation of (4-bromophenyl)trimethylsilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The focus is on the critical aspect of temperature control during this sensitive organometallic transformation.

Introduction

The lithium-halogen exchange reaction is a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The lithiation of this compound with an organolithium reagent, typically n-butyllithium (n-BuLi), generates a versatile aryllithium intermediate. However, the success of this reaction is highly dependent on rigorous temperature control. This guide will delve into the nuances of temperature management to help you achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is a very low temperature, such as -78 °C, required for the lithiation of this compound?

A1: Maintaining a cryogenic temperature, typically -78 °C (the sublimation point of dry ice), is crucial for several reasons:

  • Selectivity: The lithium-halogen exchange is a rapid reaction. At low temperatures, this desired reaction is favored over competing side reactions.[1]

  • Stability of the Aryllithium Intermediate: The generated (4-(trimethylsilyl)phenyl)lithium is thermally unstable. At higher temperatures, it can degrade, leading to reduced yields and the formation of impurities.

  • Preventing Side Reactions with the Solvent: Ethereal solvents like tetrahydrofuran (THF), commonly used in these reactions, can be deprotonated by strong bases like n-BuLi at temperatures above -20 °C.[2][3][4] This not only consumes the reagent but also introduces unwanted byproducts.

Q2: What are the potential consequences of inadequate temperature control?

A2: Deviations from the optimal low temperature can lead to a host of issues, including:

  • Low Yield of the Desired Product: This is the most common consequence, resulting from the degradation of the aryllithium intermediate or consumption of the n-BuLi reagent through side reactions.[2]

  • Formation of Side Products: Unwanted byproducts can arise from reactions with the solvent or from the decomposition of the lithiated species.

  • Benzyne Formation: At elevated temperatures, ortho-lithiated aryl halides can undergo elimination of lithium halide to form highly reactive benzyne intermediates, which can lead to a complex mixture of products.[5]

  • Runaway Reactions: Organolithium reactions are often exothermic.[6] Poor temperature control can lead to a rapid increase in the internal reaction temperature, posing a significant safety hazard.[7]

Q3: How can I accurately maintain -78 °C throughout the reaction?

A3: A well-maintained dry ice/acetone bath is the standard method for achieving -78 °C.[8] Here are some tips for effective temperature management:

  • Use a properly sized Dewar flask: This will provide good insulation and minimize temperature fluctuations.

  • Ensure good mixing: A slurry of dry ice in acetone is more effective than large chunks.

  • Monitor the internal reaction temperature: Use a low-temperature thermometer or a thermocouple to track the internal temperature of the reaction flask, not just the bath temperature.

  • Slow addition of reagents: The organolithium reagent should be added dropwise to the solution of this compound to control the exotherm of the reaction.[7]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or no conversion to the desired product Degradation of n-BuLi: The reagent may have degraded over time.Titrate the n-BuLi solution before use to determine its exact concentration.[2]
Inadequate temperature control: The reaction temperature may have risen above the optimal range.Ensure a well-maintained dry ice/acetone bath and monitor the internal reaction temperature.
Presence of moisture or oxygen: Organolithium reagents are extremely sensitive to air and moisture.Use oven-dried glassware, anhydrous solvents, and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.[2][9]
Formation of multiple unexpected byproducts Reaction with the solvent (THF): The temperature may have been too high, leading to deprotonation of THF.Maintain the reaction temperature at or below -78 °C, especially during the addition of n-BuLi.[3][4]
Benzyne formation: This can occur if the temperature is allowed to rise significantly.Strictly adhere to the low-temperature protocol.
Reaction turns dark or black Decomposition of the organolithium reagent or intermediate: This can be caused by localized heating or impurities.Ensure slow, dropwise addition of n-BuLi with efficient stirring to dissipate heat.[6]
Exothermic reaction becomes difficult to control Addition of n-BuLi is too fast: This leads to a rapid generation of heat.Add the n-BuLi solution slowly and monitor the internal temperature closely. Be prepared to slow or stop the addition if the temperature rises too quickly.[7]

Experimental Workflow & Protocols

Visualizing the Lithiation Workflow

The following diagram illustrates the key steps and critical temperature control points in the lithiation of this compound.

Lithiation_Workflow Workflow for Lithiation of this compound cluster_prep Preparation cluster_reaction Reaction cluster_quench Quenching cluster_workup Workup prep_glassware Oven-dried Glassware start Dissolve this compound in THF prep_glassware->start prep_solvent Anhydrous THF prep_solvent->start prep_atmosphere Inert Atmosphere (Ar/N2) prep_atmosphere->start cool Cool to -78 °C (Dry Ice/Acetone Bath) start->cool add_nBuLi Slow, Dropwise Addition of n-BuLi cool->add_nBuLi Maintain -78 °C stir Stir at -78 °C add_nBuLi->stir Maintain -78 °C quench Quench with Electrophile at -78 °C stir->quench Maintain -78 °C warm Slowly Warm to Room Temperature quench->warm workup Aqueous Workup warm->workup extract Extraction workup->extract purify Purification extract->purify

Caption: Key stages of the lithiation reaction, highlighting critical temperature control points.

Step-by-Step Protocol for Lithiation

Materials:

  • This compound

  • n-Butyllithium (solution in hexanes, titrated)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., benzaldehyde, freshly distilled)

  • Dry ice

  • Acetone

  • Oven-dried glassware (round-bottom flask, dropping funnel, etc.)

  • Inert gas supply (argon or nitrogen) with a Schlenk line or glovebox

  • Low-temperature thermometer or thermocouple

Procedure:

  • Preparation: Assemble the oven-dried glassware under a positive pressure of inert gas.

  • Dissolution: In the reaction flask, dissolve this compound (1.0 eq.) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Ensure the flask is well-submerged and the bath is properly mixed.

  • Addition of n-BuLi: Slowly add a solution of n-butyllithium (1.1 eq.) dropwise to the stirred solution via a dropping funnel or syringe. Monitor the internal temperature to ensure it does not rise significantly above -78 °C.

  • Stirring: After the addition is complete, stir the reaction mixture at -78 °C for the time specified in your protocol (typically 30-60 minutes).

  • Quenching: While maintaining the temperature at -78 °C, slowly add the electrophile (1.2 eq.) to the reaction mixture.

  • Warming: After the addition of the electrophile, allow the reaction mixture to slowly warm to room temperature.

  • Workup: Proceed with the appropriate aqueous workup for your specific reaction.

Logical Relationships in Troubleshooting

The following diagram illustrates the cause-and-effect relationships in troubleshooting common issues during the lithiation process.

Troubleshooting_Logic Troubleshooting Logic for Lithiation Reactions low_yield Low Yield side_products Side Products dark_color Dark Reaction Color exotherm Uncontrolled Exotherm exotherm->low_yield exotherm->side_products temp_high Temperature > -78 °C temp_high->low_yield temp_high->side_products temp_high->dark_color moisture Moisture/Air Contamination moisture->low_yield moisture->side_products moisture->dark_color fast_addition Fast Reagent Addition fast_addition->dark_color fast_addition->exotherm bad_reagent Degraded n-BuLi bad_reagent->low_yield

Caption: Causal relationships between experimental errors and observed problems.

References

  • Vertex AI Search. Understanding the Synthesis and Handling of this compound.
  • BenchChem. Technical Support Center: Optimization of Reaction Conditions for Organolithium Compounds.
  • National Institutes of Health. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents.
  • Optimization of Organolithium Reactions. (2020). Organic Process Research & Development.
  • American Chemical Society. Lithiation Reaction.
  • BenchChem. Issues with quenching "(-)-Sparteine" reactions at low temperatures.
  • Reddit. How does quenching work?.
  • ACS Publications. Generation of Lithium Ethenolate by Lithiation of Tetrahydrofuran in Flow Mode. Organic Process Research & Development.
  • Reddit. Grignard Formation - Troubleshooting and Perfecting.
  • PubMed. Silylation of Aryl Halides with Monoorganosilanes Activated by Lithium Alkoxide.
  • Reddit. Li Halogen Exchange?.
  • The College of New Jersey. Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship.
  • PubMed. Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C.
  • Wikipedia. n-Butyllithium.
  • ResearchGate. The Lithium–Halogen Exchange Reaction in Process Chemistry.
  • OrgoSolver. Grignard Reagents, Organolithium Compounds, and Gilman Reagents.
  • YouTube. Safe Lithiation Reactions Using Organolithium Reagents l Protocol Preview.
  • ResearchGate. Lithiation of aryl bromides possessing alpha-proton of carbonyl groups.
  • n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. (2023).

Sources

Validation & Comparative

A Senior Scientist's Guide: (4-Bromophenyl)boronic Acid vs. (4-Bromophenyl)trimethylsilane in Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the modern synthetic chemist's toolkit, palladium-catalyzed cross-coupling reactions are indispensable for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds central to pharmaceuticals and advanced materials.[1] Among the plethora of available nucleophilic partners, arylboronic acids and arylsilanes represent two major classes of reagents. This guide provides an in-depth comparison of two representative building blocks: (4-bromophenyl)boronic acid, the workhorse of the Suzuki-Miyaura reaction, and (4-bromophenyl)trimethylsilane, a stable alternative used in the Hiyama coupling.

We will move beyond a simple recitation of protocols to dissect the mechanistic nuances, compare performance based on experimental data, and provide field-proven insights to guide your strategic selection of the optimal reagent for your specific synthetic challenge.

Chapter 1: The Incumbent - (4-Bromophenyl)boronic Acid in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely practiced cross-coupling method due to its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[2][3] The success of (4-bromophenyl)boronic acid in this transformation stems from its high reactivity, which is unlocked under basic conditions.

Mechanism of Action: The Boronate Pathway

The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood, three-step process: oxidative addition, transmetalation, and reductive elimination.[4] A crucial, often overlooked, prerequisite for transmetalation is the activation of the boronic acid by a base. The base (e.g., CO₃²⁻, OH⁻) reacts with the boronic acid to form a more nucleophilic "ate" complex, the boronate, which readily transfers its organic group to the palladium(II) center.[5] This activation step is essential for an efficient reaction.

Suzuki_Miyaura_Coupling cluster_cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar-Pd(II)-X L₂ (Oxidative Addition Complex) center_point oxidative_addition Oxidative Addition pd_ar_ar Ar-Pd(II)-Ar' L₂ (Di-organic Complex) pd_complex->pd_ar_ar pd_complex->center_point Transmetalation transmetalation Transmetalation pd_ar_ar->pd0 product Ar-Ar' (Coupled Product) pd_ar_ar->product pd_ar_ar->center_point Reductive Elimination reductive_elimination Reductive Elimination reagents Ar-X (e.g., Aryl Bromide) reagents->pd_complex boronic_acid Ar'-B(OH)₂ (4-Bromophenylboronic acid) boronate [Ar'-B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate base Base (e.g., K₂CO₃) base->boronate boronate->pd_complex center_point->pd_complex Oxidative Addition

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Performance Profile
  • Strengths : The primary advantage of using boronic acids is their high reactivity, which often translates to high yields, lower catalyst loadings, and milder reaction conditions.[6][7] The vast commercial availability of diverse boronic acids makes this method a first choice for many synthetic campaigns.[3]

  • Limitations : The high reactivity of boronic acids is also their main weakness. They are prone to several decomposition pathways, including:

    • Protodeboronation : Cleavage of the C-B bond by a proton source, leading to the formation of the corresponding arene byproduct.[2]

    • Oxidation : Air oxidation can degrade the boronic acid, a problem at physiological pH and in biological contexts.[8]

    • Trimerization : Dehydration of boronic acids can lead to the formation of cyclic boroxine anhydrides, which can have different reactivity and solubility, leading to inconsistent results.[9] This necessitates careful storage under inert, dry conditions.

Chapter 2: The Challenger - this compound in Hiyama Coupling

Organosilanes, such as this compound, are attractive alternatives to boronic acids primarily due to their exceptional stability.[10] They are generally non-toxic, environmentally benign, and stable to air, moisture, and chromatography.[11] However, this stability comes at the cost of reactivity. The C-Si bond is significantly less polarized and stronger than the C-B bond, meaning it does not readily participate in transmetalation. This reaction is correctly termed the Hiyama coupling.[12]

Mechanism of Action: The Hypervalent Silicon Pathway

For a successful Hiyama coupling, the organosilane must be "activated" to render the silicon center hypervalent and the organic group more labile for transfer. This is typically achieved with a stoichiometric amount of a nucleophilic activator, most commonly a fluoride source like tetrabutylammonium fluoride (TBAF).[13] The fluoride anion coordinates to the silicon atom, forming a pentacoordinate silicate that is sufficiently reactive to undergo transmetalation with the palladium(II) center.

Hiyama_Coupling cluster_cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar-Pd(II)-X L₂ (Oxidative Addition Complex) center_point pd_ar_ar Ar-Pd(II)-Ar' L₂ (Di-organic Complex) pd_complex->pd_ar_ar pd_ar_ar->pd0 product Ar-Ar' (Coupled Product) pd_ar_ar->product pd_ar_ar->center_point Reductive Elimination reagents Ar-X (e.g., Aryl Bromide) reagents->pd_complex silane Ar'-Si(CH₃)₃ This compound hypervalent_si [Ar'-Si(CH₃)₃F]⁻ (Activated Silicate) silane->hypervalent_si activator Activator (e.g., F⁻) activator->hypervalent_si hypervalent_si->pd_complex center_point->pd_complex Oxidative Addition center_point->pd_ar_ar Transmetalation

Caption: Catalytic cycle for the Hiyama coupling.

Performance Profile
  • Strengths : The key advantage is stability. Organotrimethylsilanes can be handled in air, are often solids or high-boiling liquids, and are compatible with a wider range of reaction conditions prior to the coupling step. This makes them valuable in complex, multi-step syntheses.[10] The silicon byproducts are generally considered environmentally benign.

  • Limitations : The need for a stoichiometric activator is a major drawback. Fluoride ions can cleave common silicon-based protecting groups (e.g., silyl ethers), limiting functional group compatibility.[14] While fluoride-free protocols using strong bases or specialized silanes (like silanols or alkoxysilanes) exist, they are not universally applicable.[12][14] Furthermore, aryltrimethylsilanes are among the least reactive organosilanes, often requiring higher temperatures or more active catalysts compared to their boronic acid counterparts.[12]

Chapter 3: Head-to-Head Performance Analysis

The choice between these two reagents is a classic trade-off between reactivity and stability. The following table summarizes the key characteristics to guide your decision-making process.

Feature(4-Bromophenyl)boronic acidThis compound
Reaction Name Suzuki-Miyaura CouplingHiyama Coupling
Nucleophile Class OrganoboronOrganosilicon
Activation Requires catalytic base (e.g., K₂CO₃, Cs₂CO₃)Requires stoichiometric activator (e.g., TBAF, NaOH)
Reactivity High; generally faster reactions and milder conditions.Lower; often requires higher temperatures or more active catalysts.
Stability Moderate to low; susceptible to oxidation and protodeboronation.[15]High; stable to air, moisture, and chromatography.
Storage Requires inert, dry conditions to prevent boroxine formation.[9]Can be stored under ambient conditions.
Key Byproducts Borate salts (e.g., B(OH)₄⁻), generally water-soluble.Silicates (e.g., FSi(CH₃)₃), organosiloxanes.
Environmental Profile Boron compounds are considered low toxicity.[3]Silicon compounds are considered environmentally benign.[11]
Functional Group Tolerance Broad, but sensitive to conditions that promote decomposition.Broad, but limited by the choice of activator (e.g., fluoride).[14]

Chapter 4: Field-Proven Experimental Protocols

The following protocols are representative procedures designed to provide a validated starting point for your experiments.

General Experimental Workflow

A standardized workflow is critical for reproducibility in cross-coupling reactions. Key steps include careful degassing of the reaction mixture to remove oxygen, which can deactivate the palladium catalyst, and running the reaction under an inert atmosphere.

Experimental_Workflow start Start step1 1. Add Solids to Flask (Aryl Halide, Boronic Acid/Silane, Base/Activator, Catalyst, Ligand) start->step1 step2 2. Seal & Purge (Seal flask with septum, purge with N₂ or Argon) step1->step2 step3 3. Add Solvents (Inject degassed solvent(s) via syringe) step2->step3 step4 4. Degas Mixture (Bubble N₂/Argon through solution for 10-15 min) step3->step4 step5 5. Heat to Temperature (Place in pre-heated oil bath and stir for specified time) step4->step5 step6 6. Reaction Quench & Workup (Cool, dilute, extract, and purify) step5->step6 end Pure Product step6->end

Caption: General laboratory workflow for cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling of (4-Bromophenyl)boronic acid

This protocol is adapted from representative literature procedures for biaryl synthesis.[16][17]

  • Preparation : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add (4-bromophenyl)boronic acid (1.0 mmol, 1.0 equiv), the desired aryl halide coupling partner (1.1 mmol, 1.1 equiv), potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Inerting : Seal the flask with a rubber septum and evacuate and backfill with dry argon or nitrogen three times.

  • Solvent Addition : Add 5 mL of a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Reaction : Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours.

  • Workup : Cool the reaction to room temperature. Dilute with 20 mL of ethyl acetate and 20 mL of water. Separate the layers, and extract the aqueous layer twice with 10 mL of ethyl acetate.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired biaryl product.

Protocol 2: Hiyama Coupling of this compound

This protocol is a representative procedure based on established Hiyama coupling methods.[13][18]

  • Preparation : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired aryl halide coupling partner (1.1 mmol, 1.1 equiv), palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%), and a suitable phosphine ligand such as P(t-Bu)₃ (0.04 mmol, 4 mol%).

  • Inerting : Seal the flask with a rubber septum and evacuate and backfill with dry argon or nitrogen three times.

  • Solvent Addition : Add 5 mL of anhydrous, degassed tetrahydrofuran (THF) via syringe.

  • Activator Addition : Carefully add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 mL, 1.2 mmol, 1.2 equiv) dropwise via syringe.

  • Reaction : Place the flask in a preheated oil bath at 70 °C and stir vigorously for 16 hours.

  • Workup : Cool the reaction to room temperature. Quench by adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl). Dilute with 20 mL of diethyl ether.

  • Purification : Separate the layers, and extract the aqueous layer twice with 10 mL of diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude residue by silica gel column chromatography.

Chapter 5: Senior Scientist's Verdict - Strategic Reagent Selection

The decision of whether to employ a boronic acid or an organosilane is not merely a matter of preference but a strategic choice based on the specific demands of the synthesis.

  • Choose (4-bromophenyl)boronic acid when:

    • Speed and Efficiency are Paramount : For routine biaryl syntheses, library generation, or when a robust, high-yielding protocol is needed quickly, the Suzuki-Miyaura reaction is the undisputed champion.

    • Downstream Steps are Robust : If subsequent reaction steps do not involve sensitive functionalities that could be compromised by the conditions of the Suzuki coupling, the boronic acid is the logical choice.

    • Cost and Availability are Drivers : Arylboronic acids are generally cheaper and more widely available from commercial suppliers than many specialized organosilanes.[19]

  • Choose this compound when:

    • Stability is Critical : In a long, multi-step synthesis, the stability of the organosilane allows it to be carried through numerous steps unscathed where a boronic acid might fail.

    • Orthogonality is Required : If your molecule contains boronic acids or esters intended for a later, different coupling, using an organosilane provides perfect orthogonality.

    • The Corresponding Boronic Acid is Unstable : For certain heterocyclic systems, the corresponding boronic acids are notoriously unstable and prone to rapid decomposition. In these cases, the stable organosilane is a superior alternative.[20]

    • Fluoride-Sensitive Groups are Absent : The classic Hiyama coupling is most effective when the substrate lacks silyl ethers or other protecting groups that would be cleaved by the fluoride activator.

Conclusion

Both (4-bromophenyl)boronic acid and this compound are valuable reagents for the synthesis of complex organic molecules. The boronic acid, used in the Suzuki-Miyaura coupling, offers high reactivity and efficiency, establishing it as the go-to reagent for a majority of applications. The trimethylsilane, employed in the Hiyama coupling, provides a powerful alternative when its superior stability is required to overcome the challenges of a complex, multi-step synthesis or the inherent instability of the corresponding boronic acid. A deep understanding of the mechanistic trade-offs between these two reagents empowers the modern chemist to make strategic, informed decisions, leading to more efficient and successful synthetic outcomes.

References

  • (N.A.). This compound. PubChem. [Link]
  • Alacid, E., & Nájera, C. (2011). The Hiyama Cross-Coupling Reaction: New Discoveries. CORE. [Link]
  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
  • (N.A.). Hiyama Coupling. Organic Chemistry Portal. [Link]
  • (N.A.). Suzuki reaction. Wikipedia. [Link]
  • (N.A.). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • (N.A.). Suzuki Coupling. Organic Chemistry Portal. [Link]
  • (N.A.). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]
  • Liu, Y., et al. (2022).
  • (N.A.). Organosilane Cross-Coupling Reagents. Gelest. [Link]
  • (N.A.). The Role of this compound in Modern Organic Synthesis. Medium. [Link]
  • Various Authors. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
  • (N.A.). Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Lennox, A. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
  • Bibi, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Glasnov, T. N., & Kappe, C. O. (2011). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol.
  • (N.A.). 4-bromophenylboric acid. Mol-Instincts. [Link]
  • Ahmad, S., et al. (2022).
  • Amarnath, V., & Anthony, D. C. (2009).
  • Khan, M., et al. (2023). A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. Polymers. [Link]
  • Murai, M., & Takai, K. (2023). Hydrosilane/Organoiodine Coupling-Enabled Studies of Organosilane Physical Properties. Accounts of Chemical Research. [Link]
  • Various Authors. (2011). Improved Procedure for Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Aryl Halides with Aryltrimethoxysilanes under Solvent-Free Conditions.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling.
  • de Buyl, F. (N.A.). Organo-Functional Silanes. SDC Phase 3 Chapter 19. [Link]
  • Stolle, A., & Szuppa, T. (2011). Mechanochemical Suzuki polymerization reaction of 4-bromophenylboronic acid to give poly(para-phenylene) (PPP).
  • Denmark, S. E., & Sweis, R. F. (2002). Cross-Coupling Reactions of Organosilicon Compounds: New Concepts and Recent Advances.
  • (N.A.). (4-Bromophenylethynyl)trimethylsilane. PubChem. [Link]
  • NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • Monguchi, Y., et al. (2013). A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. Organic Chemistry Portal. [Link]
  • (N.A.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]
  • Wang, B., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. [Link]
  • (N.A.). Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]
  • Various Authors. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study.
  • (N.A.). Hiyama coupling. Wikipedia. [Link]

Sources

A Comparative Guide to (4-Bromophenyl)trimethylsilane and Other Arylating Agents in Modern Cross-Coupling Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic field of drug development and materials science, the strategic construction of carbon-carbon (C-C) bonds is a cornerstone of molecular innovation. The synthesis of biaryl scaffolds, in particular, is a recurrent theme in the architecture of numerous pharmaceuticals and functional materials.[1][2][3] This guide provides an in-depth, objective comparison of (4-Bromophenyl)trimethylsilane, a key reagent in Hiyama cross-coupling reactions, with other prominent arylating agents utilized in cornerstone reactions such as the Suzuki-Miyaura, Stille, and Negishi couplings. This analysis is grounded in experimental data to inform the judicious selection of reagents and methodologies for specific synthetic challenges.

The Landscape of Arylating Agents: An Overview

The palladium-catalyzed cross-coupling reaction is a foundational tool in modern organic synthesis, enabling the precise formation of C-C bonds.[4][5] The choice of the organometallic nucleophile, or arylating agent, is a critical parameter that dictates the reaction's scope, functional group tolerance, and overall efficiency. This guide will focus on the comparative performance of four major classes of arylating agents, with this compound as the central point of comparison.

  • Organosilicon Compounds (Hiyama Coupling): Represented here by this compound, these reagents are lauded for their low toxicity, high stability, and the environmentally benign nature of their byproducts.[6][7][8]

  • Organoboron Compounds (Suzuki-Miyaura Coupling): Typically arylboronic acids or their esters, these are arguably the most widely used arylating agents due to their commercial availability, general stability, and low toxicity.[9][10][11]

  • Organotin Compounds (Stille Coupling): Known as organostannanes, these reagents exhibit excellent functional group tolerance and are often effective when other methods fail. However, their high toxicity is a significant drawback.[12][13][14]

  • Organozinc Compounds (Negishi Coupling): These reagents are highly reactive, often leading to faster reactions at lower temperatures. This high reactivity, however, is coupled with significant air and moisture sensitivity.[15][16][17]

Comparative Performance Analysis: A Data-Driven Approach

For the purpose of this comparison, we will consider the coupling of an arylating agent with an aryl bromide, a common transformation in biaryl synthesis.

Arylating AgentCoupling ReactionTypical Catalyst SystemActivator/BaseTemperature (°C)Reaction Time (h)Yield (%)Key AdvantagesKey Disadvantages
This compoundHiyamaPd(OAc)₂ / LigandTBAF or other fluoride source80-12012-2470-95Low toxicity, stable reagent, benign byproductsRequires an activator, can be slower
Phenylboronic AcidSuzuki-MiyauraPd(PPh₃)₄ or other Pd/ligand complexesK₂CO₃, Cs₂CO₃, or other bases80-1102-1285-99Widely available, low toxicity, mild conditionsBase-sensitive functional groups can be problematic
PhenyltributylstannaneStillePd(PPh₃)₄ or other Pd complexesOften none required80-1204-1680-98Excellent functional group tolerance, no activator neededHigh toxicity of tin reagents and byproducts
Phenylzinc ChlorideNegishiPd(PPh₃)₄ or Ni complexesNone25-601-685-99High reactivity, mild conditionsAir and moisture sensitive, requires inert atmosphere

Note: The yields and reaction conditions presented are representative and can vary significantly based on the specific substrates, catalyst, ligand, and solvent used.

Delving into the Details: A Mechanistic Perspective

The fundamental catalytic cycles of these cross-coupling reactions share common steps: oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the transmetalation step, which is dictated by the organometallic reagent.

The Hiyama Coupling: Activation is Key

The Hiyama coupling's reliance on an activator, typically a fluoride source like tetrabutylammonium fluoride (TBAF), is a defining feature.[18][19] The fluoride ion coordinates to the silicon atom, forming a hypervalent silicate intermediate. This increases the nucleophilicity of the aryl group, facilitating its transfer to the palladium center.[20][21]

G cluster_cycle Catalytic Cycle reagents Ar-Si(CH₃)₃ + Ar'-X pd0 Pd(0)L₂ pd_complex1 Ar'-Pd(II)(X)L₂ pd0->pd_complex1 Oxidative Addition pd_complex2 [Ar'-Pd(II)(Ar)L₂] pd_complex1->pd_complex2 Transmetalation (F⁻ activation) pd_complex3 Ar-Ar' + Pd(0)L₂ pd_complex2->pd_complex3 Reductive Elimination caption Figure 1: Catalytic Cycle of the Hiyama Coupling

Caption: Figure 1: Catalytic Cycle of the Hiyama Coupling

The Suzuki-Miyaura Coupling: The Role of the Base

In the Suzuki-Miyaura coupling, a base is required to activate the organoboron species, forming a borate complex.[22][23] This activation enhances the nucleophilicity of the aryl group, enabling transmetalation to the palladium(II) center.[10][11]

G cluster_cycle Catalytic Cycle reagents Ar-B(OH)₂ + Ar'-X pd0 Pd(0)L₂ pd_complex1 Ar'-Pd(II)(X)L₂ pd0->pd_complex1 Oxidative Addition pd_complex2 [Ar'-Pd(II)(Ar)L₂] pd_complex1->pd_complex2 Transmetalation (Base activation) pd_complex3 Ar-Ar' + Pd(0)L₂ pd_complex2->pd_complex3 Reductive Elimination caption Figure 2: Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: Figure 2: Catalytic Cycle of the Suzuki-Miyaura Coupling

Experimental Workflow: Hiyama Coupling of this compound

The following protocol provides a representative experimental workflow for the Hiyama coupling of this compound with an aryl bromide. This protocol should be considered a starting point and may require optimization for specific substrates.

G start Start reagents Combine this compound, Aryl Bromide, Pd Catalyst, Ligand, and TBAF in a reaction vessel start->reagents degas Degas the reaction mixture (e.g., by bubbling with Argon) reagents->degas heat Heat the reaction to the desired temperature (e.g., 100 °C) degas->heat monitor Monitor the reaction progress by TLC or GC-MS heat->monitor workup Perform aqueous workup and extract with an organic solvent monitor->workup purify Purify the crude product by column chromatography workup->purify characterize Characterize the final product (NMR, MS, etc.) purify->characterize end End characterize->end caption Figure 3: Experimental Workflow for a Hiyama Coupling

Caption: Figure 3: Experimental Workflow for a Hiyama Coupling

Detailed Experimental Protocol:

Synthesis of 4-Methoxy-4'-methylbiphenyl via Hiyama Coupling

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • 4-Bromoanisole (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Tricyclohexylphosphine (PCy₃, 0.04 mmol, 4 mol%)

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (1.5 mmol, 1.5 equiv)

  • Anhydrous toluene (5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add palladium(II) acetate (4.5 mg, 0.02 mmol) and tricyclohexylphosphine (11.2 mg, 0.04 mmol).

  • Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 10 minutes.

  • Add this compound (229 mg, 1.0 mmol) and 4-bromoanisole (224 mg, 1.2 mmol).

  • Add the TBAF solution (1.5 mL, 1.5 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired product.

Functional Group Tolerance: A Critical Consideration

The ability of a cross-coupling reaction to tolerate a wide range of functional groups is paramount, particularly in the context of complex molecule synthesis in drug discovery.[24][25][26]

  • Hiyama Coupling: Generally exhibits good functional group tolerance. However, the use of a fluoride activator can be detrimental to silyl protecting groups.

  • Suzuki-Miyaura Coupling: While broadly applicable, it can be sensitive to strongly basic or acidic functional groups, which may interfere with the required base.[27]

  • Stille Coupling: Renowned for its exceptional functional group tolerance, making it a valuable tool for late-stage functionalization of complex molecules.[14]

  • Negishi Coupling: The high reactivity of the organozinc reagent can lead to lower functional group tolerance compared to the other methods.

Conclusion: Selecting the Optimal Arylating Agent

The choice of an arylating agent is a multifaceted decision that requires careful consideration of several factors.

  • This compound and the Hiyama coupling are excellent choices when low toxicity and the use of a stable, easy-to-handle reagent are priorities. The primary drawback is the need for an activating agent.

  • Arylboronic acids in the Suzuki-Miyaura coupling remain the workhorse for many applications due to the vast commercial availability of reagents and generally mild reaction conditions.

  • Organostannanes for the Stille coupling are invaluable for substrates with sensitive functional groups that are incompatible with other methods, despite the significant toxicity concerns.

  • Organozinc reagents in the Negishi coupling offer high reactivity and mild reaction conditions but require stringent anhydrous and anaerobic techniques.

Ultimately, the optimal choice will depend on the specific synthetic challenge at hand, balancing the need for efficiency, functional group compatibility, and practical considerations such as reagent availability and toxicity.

References

  • Hiyama, T.; Hatanaka, Y. Palladium-Catalyzed Cross-Coupling Reaction of Organosilanes with Organic Halides. J. Org. Chem.1988, 53 (4), 918–920.
  • Negishi, E.-i. Palladium- or Nickel-Catalyzed Cross-Coupling. A New Selective and Efficient Method for Carbon-Carbon Bond Formation. Acc. Chem. Res.1982, 15 (11), 340–348.
  • Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angew. Chem. Int. Ed. Engl.1986, 25 (6), 508–524.
  • Denmark, S. E.; Sweis, R. F. Cross-Coupling Reactions of Organosilicon Compounds: New Concepts and Recent Advances. Chem. Rev.2004, 104 (1), 1–4.
  • Foubelo, F.; Nájera, C.; Yus, M. The Hiyama Cross-Coupling Reaction: New Discoveries. Chem. Rec.2016, 16 (6), 2521–2533.
  • Hiyama, T. Organosilicon Compounds in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 421–453.
  • Mee, S. P. H.; Lee, V.; Baldwin, J. E. Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angew. Chem. Int. Ed.2004, 43 (9), 1132–1136.
  • Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chem. Rev.2006, 106 (7), 2651–2710.
  • Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Org. React.1997, 50, 1–652.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95 (7), 2457–2483.
  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002, 41 (22), 4176–4211.
  • Chang, W.-T. T.; Smith, R. C.; Regens, C. S.; Bailey, A. D.; Werner, N. S.; Denmark, S. E. Cross-Coupling with Organosilicon Compounds. Org. React.2011, 75, 213–746.
  • Miyaura, N. Cross-Coupling Reactions of Organoboranes: An Easy Way for Carbon-Carbon Bonding. Pure Appl. Chem.1991, 63 (3), 401–410.
  • Denmark, S. E.; Smith, R. C.; Chang, W.-T. T.; Muhuhi, J. M. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. J. Am. Chem. Soc.2009, 131 (8), 3104–3118.
  • Suzuki, A. Cross-Coupling Reactions Of Organoboranes: An Easy Way To C-C Bonds. Pure Appl. Chem.1985, 57 (12), 1749–1758.
  • Hiyama, T. How I came across the Hiyama coupling. J. Organomet. Chem.2002, 653 (1-2), 58–61.
  • Bellina, F.; Carpita, A.; Rossi, R. Palladium Catalysts for the Stille Reaction with Organotin Reagents. Synthesis2004, 2004 (15), 2419–2440.
  • Negishi, E.-i.; Anastasia, L. Palladium-Catalyzed Aryl-Aryl, Heteroaryl-Aryl, and Heteroaryl-Heteroaryl Coupling and Cross-Coupling. Chem. Rev.2003, 103 (5), 1979–2017.
  • Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angew. Chem. Int. Ed.2004, 43 (36), 4704–4734.
  • Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chem. Rev.2002, 102 (5), 1359–1470.
  • This compound.
  • Knochel, P.; Millot, N.; Rodriguez, A. L.; Tucker, C. E. The Negishi Cross-Coupling Reaction. Org. React.2001, 58, 417–731.
  • Stille, J. K.; Groh, B. L. Stereospecific Palladium-Catalyzed Cross-Coupling of Vinylstannanes with Vinyl Halides. J. Am. Chem. Soc.1987, 109 (3), 813–817.
  • Hatanaka, Y.; Hiyama, T. Cross-coupling of organosilanes with organic halides mediated by a palladium catalyst and tris(diethylamino)
  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res.2008, 41 (11), 1461–1473.
  • Wallow, T. I.; Novak, B. M. Aqueous-Phase, Palladium-Catalyzed, Stille-Type Coupling Reactions. J. Am. Chem. Soc.1991, 113 (19), 7411–7412.
  • Negishi, E.-i.; King, A. O.; Okukado, N. Selective carbon-carbon bond formation via transition metal catalysis. 3. A highly selective synthesis of unsymmetrical biaryls and diarylmethanes by the nickel- or palladium-catalyzed reaction of aryl- and benzylzinc derivatives with aryl halides. J. Org. Chem.1977, 42 (10), 1821–1823.
  • Kotha, S.; Lahiri, K.; Kashinath, D. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron2002, 58 (48), 9633–9695.
  • Gelest, Inc. Organosilane Cross-Coupling Reagents.
  • Alberico, D.; Scott, M. E.; Lautens, M.
  • Negishi, E.-i. A genealogy of Pd-catalyzed cross-coupling. J. Organomet. Chem.2002, 653 (1-2), 34–40.
  • Bringmann, G.; Gulder, T.; Gulder, T. A. M.; Breuning, M. Atroposelective total synthesis of axially chiral biaryl natural products. Chem. Rev.2011, 111 (2), 563–639.
  • Stanforth, S. P. Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron1998, 54 (3-4), 263–303.
  • Hiyama, T. Organofluorosilanes in Cross-Coupling Reactions. J. Synth. Org. Chem. Jpn.1999, 57 (1), 54–66.
  • de Meijere, A.; Diederich, F., Eds. Metal-Catalyzed Cross-Coupling Reactions; Wiley-VCH: Weinheim, Germany, 2004.
  • Miyaura, N. Organoboron Compounds. In Topics in Current Chemistry; Springer: Berlin, Heidelberg, 2002; Vol. 219, pp 11–59.
  • Farina, V. High-Turnover Palladium Catalysts in Cross-Coupling: A New Paradigm. Adv. Synth.
  • Hiyama, T.; Shirakawa, E. Recent advances in nickel-catalyzed cross-coupling reactions of organometalloids with organic electrophiles. Top. Organomet. Chem.2004, 9, 1–25.
  • Nicolaou, K. C.; Bulger, P. G.; Sarlah, D. Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis. Angew. Chem. Int. Ed.2005, 44 (29), 4442–4489.
  • Negishi, E.-i.; Hu, Q.; Huang, Z.; Qian, M.; Wang, G. Palladium- or Nickel-Catalyzed Cross-Coupling with Organometals Containing Zinc, Magnesium, Aluminum, and Zirconium. In Handbook of Organopalladium Chemistry for Organic Synthesis; Negishi, E.-i., Ed.; John Wiley & Sons, Inc.: Hoboken, NJ, USA, 2002; pp 287–318.
  • Hall, D. G., Ed. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials; Wiley-VCH: Weinheim, Germany, 2011.
  • Roughley, S. D.; Jordan, A. M. The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. J. Med. Chem.2011, 54 (10), 3451–3479.
  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angew. Chem. Int. Ed.2001, 40 (24), 4544–4568.
  • Manchester Organics. This compound.
  • Sigma-Aldrich. (4-Bromophenylethynyl)trimethylsilane.
  • Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms; Springer Science & Business Media, 2006.
  • Denmark, S. E.; Ober, M. H. Palladium-Catalyzed Cross-Coupling Reactions of Substituted Aryl(dimethyl)silanols. Adv. Synth.
  • Alfa Chemistry. This compound.
  • Smolecule. This compound.
  • Alfa Chemistry. This compound.

Sources

A Senior Application Scientist's Guide to Alternative Electrophiles in Sonogashira Reactions: A Comparative Analysis Beyond (4-Bromophenyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

For chemists engaged in the synthesis of pharmaceuticals, natural products, and advanced materials, the Sonogashira cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds between sp² and sp-hybridized centers. The reaction's robustness and functional group tolerance have cemented its place in the synthetic chemist's toolbox. Traditionally, aryl bromides, such as (4-Bromophenyl)trimethylsilane, have been the workhorses for this transformation due to their balance of reactivity and stability. However, the ever-expanding complexity of molecular targets and the increasing demand for milder, more efficient, and cost-effective synthetic routes have spurred the exploration of a diverse array of alternative electrophilic partners.

This guide provides a comprehensive comparison of various alternatives to aryl bromides in the Sonogashira reaction, offering field-proven insights and experimental data to aid researchers in selecting the optimal reagent for their specific synthetic challenges. We will delve into the reactivity, scope, and practical considerations for each class of electrophile, from the more reactive aryl iodides to emerging reagents like aryl sulfonium and thianthrenium salts.

The Hierarchy of Reactivity: A Comparative Overview

The choice of the aryl electrophile is a critical parameter that dictates the reaction conditions required for a successful Sonogashira coupling. The reactivity of these partners is intrinsically linked to the strength of the carbon-leaving group bond, which influences the rate-determining oxidative addition step to the palladium(0) catalyst. The generally accepted order of reactivity is:

Aryl Iodides > Aryl Triflates > Aryl Bromides > Aryl Chlorides [1]

This hierarchy forms the basis for understanding the advantages and limitations of each class of reagent. While aryl iodides offer the highest reactivity, their cost and lower stability can be drawbacks. Conversely, aryl chlorides are economically attractive and widely available but often necessitate more specialized and forcing conditions to achieve efficient coupling. This guide will explore these nuances in detail, providing a practical framework for navigating the diverse landscape of Sonogashira electrophiles.

The Workhorse and Its Contenders: A Data-Driven Comparison

To provide a clear perspective on the relative performance of different aryl electrophiles, the following table summarizes typical reaction conditions and outcomes for the Sonogashira coupling of various partners with terminal alkynes. It is important to note that direct side-by-side comparisons under identical conditions are not always available in the literature; however, this compilation offers a representative overview of the current state of the art.

Aryl ElectrophileTypical Catalyst System (Pd/Cu)BaseSolventTemperature (°C)Typical Yield Range (%)Key AdvantagesKey Disadvantages
Aryl Bromides Pd(PPh₃)₂Cl₂ / CuIAmine (e.g., Et₃N, DIPA)THF, DMF25-8070-95Good balance of reactivity and stability; widely available.Can require elevated temperatures; less reactive than iodides.
Aryl Iodides Pd(PPh₃)₂Cl₂ / CuIAmine (e.g., Et₃N, DIPA)THF, DMF25 (Room Temp)85-99High reactivity, often allowing for room temperature reactions.Higher cost and lower stability compared to bromides.
Aryl Triflates Pd(PPh₃)₄ / CuIAmine (e.g., Et₃N, DIPA)THF, DMF25-6080-98High reactivity, comparable to iodides; readily prepared from phenols.Can be sensitive to hydrolysis under basic conditions.
Aryl Chlorides Pd(dba)₂ / Ligand (e.g., XPhos)Cs₂CO₃, K₂CO₃Toluene, Dioxane80-12060-90Economical and widely available.Low reactivity, often requiring specialized ligands and higher temperatures.
Aryl Tosylates Pd(OAc)₂ / Ligand (e.g., SPhos)K₃PO₄Toluene, Dioxane100-12070-90More stable and economical than triflates.Lower reactivity than triflates, requiring more forcing conditions.
Arenediazonium Salts PdCl₂(PPh₃)₂ / CuIEt₂NHMeCN2570-95High reactivity at room temperature; derived from anilines.Can be unstable; may require in situ generation.[2]
Diaryliodonium Salts Pd(OAc)₂ / CuIBase (e.g., K₂CO₃)Toluene, DMF25-8080-99High reactivity under mild conditions.Stoichiometric generation of an aryl iodide byproduct.
Arylsulfonium Salts Pd[P(t-Bu)₃]₂ / CuIK₃PO₄DMF25-8080->99Stable, non-volatile solids; high yields under mild conditions.[3]Less commonly used than other alternatives.
Aryl Thianthrenium Salts PdBr₂ / PCy₃K₃PO₄DMF8070-95Reactive electrophiles derived from C-H activation.[4][5][6]Requires preparation of the thianthrenium salt.

In-Depth Analysis of Alternative Reagents

Aryl Iodides: The High-Reactivity Standard

Aryl iodides represent the most reactive class of aryl halides for the Sonogashira coupling, a consequence of the relatively weak C-I bond. This high reactivity often allows for reactions to be conducted at room temperature, which can be advantageous for thermally sensitive substrates.

Causality Behind Experimental Choices: The exceptional reactivity of aryl iodides means that standard palladium catalysts like Pd(PPh₃)₂Cl₂ in the presence of a copper(I) co-catalyst and an amine base are typically sufficient to achieve high yields. The facile oxidative addition of the aryl iodide to the palladium(0) center is the key mechanistic feature that drives the reaction under mild conditions.

Experimental Protocol: Sonogashira Coupling of an Aryl Iodide

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction and Workup cluster_3 Purification Setup 1. To a solution of the aryl iodide (1.0 eq) in a suitable solvent (e.g., THF), add Pd(PPh₃)₂Cl₂ (0.02-0.05 eq) and CuI (0.01-0.03 eq). Reagents 2. Add an amine base (e.g., diisopropylamine, 5-10 eq) followed by the terminal alkyne (1.1-1.2 eq) at room temperature. Setup->Reagents Reaction 3. Stir the reaction mixture at room temperature for 2-4 hours. 4. Upon completion, dilute with an organic solvent and filter through Celite. 5. Wash the filtrate with aqueous solutions and dry over Na₂SO₄. Reagents->Reaction Purification 6. Concentrate the solution and purify the product by flash column chromatography. Reaction->Purification

Aryl Triflates: Highly Reactive Phenol Derivatives

Causality Behind Experimental Choices: The strong electron-withdrawing nature of the triflate group facilitates the oxidative addition to the palladium(0) center. While highly reactive, aryl triflates can be susceptible to hydrolysis under strongly basic conditions. Therefore, the choice of a suitable non-nucleophilic base and careful control of reaction conditions are important for optimal results.

Aryl Chlorides: The Economical yet Challenging Option

The low cost and vast commercial availability of aryl chlorides make them highly attractive substrates for large-scale industrial applications. However, their inertness, stemming from the strong C-Cl bond, has historically limited their utility in Sonogashira couplings.

Causality Behind Experimental Choices: To overcome the high activation barrier for the oxidative addition of aryl chlorides, more sophisticated catalyst systems are required. These typically involve the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) that promote the formation of a highly reactive, monoligated palladium(0) species.[7][8] Additionally, stronger bases such as cesium carbonate or potassium carbonate are often employed, and higher reaction temperatures are generally necessary.[9] The development of copper-free conditions for the coupling of aryl chlorides has also been a significant advancement, as copper can sometimes inhibit these reactions.[7]

Catalytic Cycle for Sonogashira Coupling of Aryl Chlorides

G cluster_Cu Copper Cycle Pd0 Pd(0)L PdII_ArCl Ar-Pd(II)-Cl(L) Pd0->PdII_ArCl Oxidative Addition (Ar-Cl) PdII_Alkyne Ar-Pd(II)-C≡CR(L) PdII_ArCl->PdII_Alkyne Transmetalation (Cu-C≡CR) Product Ar-C≡CR PdII_Alkyne->Product Reductive Elimination Alkyne H-C≡CR Cu_Alkyne Cu-C≡CR Alkyne->Cu_Alkyne [CuI], Base

Aryl Tosylates and Mesylates: Stable and Accessible Alternatives

Aryl tosylates and mesylates, derived from phenols, offer a more stable and often more economical alternative to aryl triflates. While less reactive, recent advances in catalyst development have expanded their utility in Sonogashira couplings.

Causality Behind Experimental Choices: Similar to aryl chlorides, the coupling of aryl tosylates and mesylates requires more active catalyst systems, typically employing bulky, electron-rich ligands to facilitate the challenging oxidative addition step. Higher temperatures and strong bases are also common requirements for these less reactive electrophiles.

Experimental Protocol: Sonogashira Coupling of an Aryl Tosylate

G cluster_0 Catalyst Preparation cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Workup and Purification Catalyst 1. In a glovebox, combine Pd(OAc)₂ (0.02 eq) and a bulky phosphine ligand (e.g., SPhos, 0.04 eq) in an anhydrous solvent (e.g., toluene). Reagents 2. Add the aryl tosylate (1.0 eq), the terminal alkyne (1.5 eq), and a strong base (e.g., K₃PO₄, 2.0 eq). Catalyst->Reagents Reaction 3. Seal the reaction vessel and heat to 100-120 °C for 12-24 hours. Reagents->Reaction Workup 4. After cooling, dilute with an organic solvent, filter, and wash. 5. Purify the product by column chromatography. Reaction->Workup

"Onium" Salts: A New Frontier of Highly Reactive Electrophiles

Recent years have seen the emergence of "onium" salts, such as arenediazonium, diaryliodonium, arylsulfonium, and aryl thianthrenium salts, as highly reactive electrophiles for the Sonogashira reaction. These reagents often enable couplings to proceed under exceptionally mild conditions, sometimes even at room temperature and in the absence of a copper co-catalyst.

Causality Behind Experimental Choices: The high reactivity of these "onium" salts stems from the presence of a positively charged heteroatom, which renders the ipso-carbon highly electrophilic and susceptible to oxidative addition to the palladium catalyst. This intrinsic reactivity often obviates the need for harsh reaction conditions. For example, arenediazonium salts can undergo efficient coupling at room temperature.[2] Similarly, arylsulfonium and aryl thianthrenium salts have demonstrated excellent performance under mild conditions, with the latter being particularly interesting as they are derived from direct C-H functionalization of arenes.[3][4][5][6]

Mechanistic Considerations: The mechanism for the coupling of "onium" salts can differ from that of traditional aryl halides. For instance, the reaction with arenediazonium salts is thought to proceed through a domino iododediazoniation/Sonogashira cross-coupling sequence in the presence of an iodide source.[10]

The Role of the Trimethylsilyl Group in the Alkyne Partner

The use of this compound in the topic of this guide highlights the importance of the trimethylsilyl (TMS) group in Sonogashira reactions. The TMS group serves as a versatile protecting group for terminal alkynes. It prevents the homocoupling of the alkyne (Glaser coupling), a common side reaction, and allows for the selective coupling of one terminus of a symmetric dialkyne. Following the Sonogashira reaction, the TMS group can be easily removed under mild conditions (e.g., with a fluoride source like TBAF or a base like K₂CO₃/MeOH) to yield the terminal alkyne, which can then be used in subsequent transformations. This strategy is particularly valuable in the synthesis of complex molecules requiring sequential functionalization of an alkyne moiety.

Concluding Remarks for the Practicing Scientist

The Sonogashira reaction has evolved far beyond its original scope, with a diverse and expanding array of electrophilic partners now at the disposal of the synthetic chemist. While aryl bromides like this compound remain a reliable and practical choice for many applications, a thorough understanding of the available alternatives is crucial for optimizing synthetic strategies.

For rapid and high-yielding couplings, particularly with sensitive substrates, aryl iodides and triflates are the reagents of choice. When cost and availability are paramount, especially on a large scale, the challenges associated with aryl chlorides are often worth overcoming with the aid of modern, highly active catalyst systems. The emergence of "onium" salts opens up new avenues for Sonogashira couplings under exceptionally mild conditions, and their continued development promises to further expand the synthetic utility of this powerful transformation.

Ultimately, the selection of the optimal electrophile will depend on a careful consideration of factors including reactivity, stability, cost, availability, and the specific demands of the synthetic target. This guide serves as a starting point for navigating these choices, empowering researchers to harness the full potential of the Sonogashira reaction in their pursuit of scientific discovery and innovation.

References

  • NROChemistry. Sonogashira Coupling. [Link]
  • Organic Chemistry Portal. Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Thianthrenium Salts with Arylalkynes. [Link]
  • Zhao, Y.-H., Gu, X.-W., & Wu, X.-F. (2024). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Thianthrenium Salts with Arylalkynes. Organic Letters, 26(31), 6507–6511. [Link]
  • Chemistry LibreTexts. Sonogashira Coupling. (2024, August 5). [Link]
  • Wikipedia. Sonogashira coupling. [Link]
  • Soley, B. D., & Golin, J. M. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 14575–14582. [Link]
  • Organic Chemistry Portal.
  • Organic Chemistry Portal. Sonogashira Reaction Using Arylsulfonium Salts as Cross-Coupling Partners. [Link]
  • National Center for Biotechnology Information. Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Thianthrenium Salts with Arylalkynes. [Link]
  • ResearchGate. A Versatile Catalyst for the Sonogashira Coupling of Aryl Chlorides. (2025, August 7). [Link]
  • Huang, H., Liu, H., Jiang, H., & Chen, K. (2008). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. The Journal of Organic Chemistry, 73(15), 6037–6040. [Link]
  • Fabrizi, G., Goggiamani, A., Sferrazza, A., & Cacchi, S. (2010). Sonogashira Cross-Coupling of Arenediazonium Salts. Angewandte Chemie International Edition, 49(24), 4067–4070. [Link]
  • Semantic Scholar. Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones. [Link]
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7434–7494. [Link]
  • Tian, Z.-Y., Wang, S.-M., Jia, S.-J., Song, H.-X., & Zhang, C.-P. (2017). Sonogashira Reaction Using Arylsulfonium Salts as Cross-Coupling Partners. Organic Letters, 19(19), 5454–5457. [Link]
  • Zhao, Y.-H., Gu, X.-W., & Wu, X.-F. (2024). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones. Organic Letters, 26(48), 9838–9842. [Link]
  • Semantic Scholar. Sonogashira Reaction Using Arylsulfonium Salts as Cross-Coupling Partners. [Link]
  • Organic Chemistry Portal.
  • Hsieh, T.-H., Chen, C.-T., & Wu, M.-J. (2010). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 15(11), 8086–8101. [Link]
  • R'kyek, O., Halland, N., Lindenschmidt, A., Alonso, J., Lindemann, P., Urmann, M., & Nazaré, M. (2010). A General Palladium-Catalyzed Sonogashira Coupling of Aryl and Heteroaryl Tosylates. Chemistry – A European Journal, 16(33), 9986–9989. [Link]
  • ResearchGate. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2025, August 10). [Link]
  • ResearchGate. (2025, August 7). Recent Advances in Sonogashira Reactions. [Link]
  • Gelest. Cross-Coupling of Alkynylsilanes. [Link]
  • Organic Chemistry Portal. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. [Link]
  • Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001).
  • ResearchGate. A Novel Pd/Ag-Catalyzed Sonogashira Coupling Reaction of Terminal Alkynes with Hypervalent Iodonium Salts. (2025, June 18). [Link]
  • ResearchGate. Microwave-Assisted Copper- and Palladium-Catalyzed Sonogashira-Type Coupling of Aryl Bromides and Iodides with Trimethylsilylacetylene. (2025, August 6). [Link]
  • ResearchGate. Sonogashira Reaction Using Arylsulfonium Salts as Cross-Coupling Partners. [Link]
  • Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]
  • Scribd. Sonogashira Cross Coupling of Arenediazo. [Link]
  • ResearchGate.
  • Soley, B. D., & Golin, J. M. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 14575–14582. [Link]
  • Arkat USA, Inc. Sonogashira coupling of arenediazonium salts: discovery and developments. [Link]
  • ACS Publications. Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. [Link]
  • Daugulis, O., & Zaitsev, V. G. (2005). Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate. Journal of the American Chemical Society, 127(38), 13156–13164. [Link]
  • Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7434–7494. [Link]
  • Royal Society of Chemistry. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
  • ChemRxiv.
  • Shroder, M. The Sonogashira Coupling. [Link]
  • Li, Y., Mao, J., & Zhang, Y. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters, 24(27), 5035–5039. [Link]

Sources

Hiyama coupling as an alternative to Suzuki with (4-Bromophenyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Hiyama vs. Suzuki Coupling: A Comparative Guide for C-C Bond Formation Using an Aryltrimethylsilane Moiety

A Senior Application Scientist's Field Guide to Strategic Cross-Coupling

In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling is a dominant force, prized for its robustness and the vast commercial availability of boronic acid derivatives.[1][2][3] However, for researchers and drug development professionals navigating complex syntheses, relying on a single methodology is a strategic limitation. The Hiyama coupling, which utilizes organosilanes, presents a powerful and often advantageous alternative.[1][4][5] This guide provides an in-depth comparison of these two essential reactions, using the coupling of a (4-bromophenyl) moiety as a central case study to illuminate the mechanistic nuances and practical considerations that should guide your choice of catalystic system.

Mechanistic Deep Dive: A Tale of Two Transmetalations

At their core, both the Suzuki and Hiyama couplings follow the same fundamental catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4][6][7] The critical divergence lies in the nature of the organometallic reagent and the method required to activate it for the crucial transmetalation step.

The Suzuki Coupling: Base-Activated Boron

The Suzuki reaction typically employs an organoboron species, such as a boronic acid, which requires activation by a base.[2][7][8] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium(II) center.[2] This reliance on basic conditions is a key consideration for substrate scope, as base-sensitive functional groups may not be tolerated.[2]


// Nodes pd0 [label="Pd(0)L₂", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; oxidative_add [label="Oxidative\nAddition", shape=plaintext]; pd2_complex [label="R¹-Pd(II)L₂-X", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; transmetalation [label="Transmetalation", shape=plaintext]; pd2_intermediate [label="R¹-Pd(II)L₂-R²", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; reductive_elim [label="Reductive\nElimination", shape=plaintext];

// Invisible nodes for labels r1x [label="R¹-X", shape=plaintext]; r2by2 [label="R²-B(OR)₂", shape=plaintext]; base [label="Base (e.g., K₂CO₃)", shape=plaintext]; product [label="R¹-R²", shape=plaintext];

// Edges pd2_complex -> pd0 [label=" ", arrowhead=vee]; pd0 -> oxidative_add [style=invis]; oxidative_add -> pd2_complex [style=invis]; pd2_complex -> transmetalation [style=invis]; transmetalation -> pd2_intermediate [style=invis]; pd2_intermediate -> reductive_elim [style=invis]; reductive_elim -> pd0 [style=invis];

// Cycle Flow pd0 -> pd2_complex [dir=back, label=""]; pd2_complex -> pd2_intermediate [label=""]; pd2_intermediate -> pd0 [label=""];

// Input and Output r1x -> pd2_complex [style=dashed, arrowhead=none]; r2by2 -> pd2_intermediate [style=dashed, arrowhead=none]; base -> pd2_intermediate [style=dashed, arrowhead=none]; pd2_intermediate -> product [style=dashed, arrowhead=none];

// Positioning and Labels {rank=same; pd0; reductive_elim; product} {rank=same; pd2_complex; oxidative_add; r1x} {rank=same; pd2_intermediate; transmetalation; r2by2; base}

reductive_elim -> pd0 [headlabel=" ", taillabel=" "]; oxidative_add -> pd2_complex [headlabel=" ", taillabel=" "]; transmetalation -> pd2_intermediate [headlabel=" ", taillabel=" "];

// Edge labels edge [color="#34A853"]; pd0 -> pd2_complex [xlabel=" Oxidative\n Addition", fontcolor="#202124"]; pd2_complex -> pd2_intermediate [xlabel=" Transmetalation", fontcolor="#202124"]; pd2_intermediate -> pd0 [xlabel=" Reductive\n Elimination", fontcolor="#202124"];

// Input/Output Arrows edge [color="#4285F4"]; r1x -> pd0; r2by2 -> pd2_complex; base -> pd2_complex; pd2_intermediate -> product;

}

Figure 1. Catalytic Cycle of the Suzuki Coupling.

The Hiyama Coupling: Fluoride-Activated Silicon

The Hiyama coupling utilizes organosilanes, which are generally stable and unreactive due to the low polarization of the C-Si bond.[4][9][10][11] The key to this reaction is the activation of the organosilane, classically achieved with a fluoride source like tetrabutylammonium fluoride (TBAF).[1][4][9] The fluoride ion attacks the silicon atom, forming a hypervalent, pentacoordinate silicate intermediate.[1][4][9][12] This activated species is sufficiently nucleophilic to undergo transmetalation with the palladium(II) complex.[4][9] This unique activation mechanism allows the Hiyama coupling to proceed under neutral or even slightly acidic conditions, offering a significant advantage when working with base-sensitive substrates.[4]


// Nodes pd0 [label="Pd(0)L₂", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; oxidative_add [label="Oxidative\nAddition", shape=plaintext]; pd2_complex [label="R¹-Pd(II)L₂-X", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; transmetalation [label="Transmetalation", shape=plaintext]; pd2_intermediate [label="R¹-Pd(II)L₂-R²", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; reductive_elim [label="Reductive\nElimination", shape=plaintext];

// Invisible nodes for labels r1x [label="R¹-X", shape=plaintext]; r2siy3 [label="R²-Si(Me)₃", shape=plaintext]; activator [label="Activator (e.g., F⁻)", shape=plaintext]; product [label="R¹-R²", shape=plaintext];

// Edges pd2_complex -> pd0 [label=" ", arrowhead=vee]; pd0 -> oxidative_add [style=invis]; oxidative_add -> pd2_complex [style=invis]; pd2_complex -> transmetalation [style=invis]; transmetalation -> pd2_intermediate [style=invis]; pd2_intermediate -> reductive_elim [style=invis]; reductive_elim -> pd0 [style=invis];

// Cycle Flow pd0 -> pd2_complex [dir=back, label=""]; pd2_complex -> pd2_intermediate [label=""]; pd2_intermediate -> pd0 [label=""];

// Input and Output r1x -> pd2_complex [style=dashed, arrowhead=none]; r2siy3 -> pd2_intermediate [style=dashed, arrowhead=none]; activator -> pd2_intermediate [style=dashed, arrowhead=none]; pd2_intermediate -> product [style=dashed, arrowhead=none];

// Positioning and Labels {rank=same; pd0; reductive_elim; product} {rank=same; pd2_complex; oxidative_add; r1x} {rank=same; pd2_intermediate; transmetalation; r2siy3; activator}

reductive_elim -> pd0 [headlabel=" ", taillabel=" "]; oxidative_add -> pd2_complex [headlabel=" ", taillabel=" "]; transmetalation -> pd2_intermediate [headlabel=" ", taillabel=" "];

// Edge labels edge [color="#EA4335"]; pd0 -> pd2_complex [xlabel=" Oxidative\n Addition", fontcolor="#202124"]; pd2_complex -> pd2_intermediate [xlabel=" Transmetalation", fontcolor="#202124"]; pd2_intermediate -> pd0 [xlabel=" Reductive\n Elimination", fontcolor="#202124"];

// Input/Output Arrows edge [color="#4285F4"]; r1x -> pd0; r2siy3 -> pd2_complex; activator -> pd2_complex; pd2_intermediate -> product;

}

Figure 2. Catalytic Cycle of the Hiyama Coupling.

Head-to-Head Comparison: Key Performance Indicators

FeatureSuzuki CouplingHiyama Coupling
Organometallic Reagent Organoboron (Boronic acids/esters)Organosilane (e.g., Aryltrimethylsilane)
Activation Method Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)Fluoride source (e.g., TBAF) or strong base
Key Intermediate Boronate "ate" complexPentacoordinate silicate
Byproducts Borate saltsSilicate salts, volatile siloxanes
Functional Group Tolerance Sensitive to strong basesSensitive to fluoride (cleaves silyl ethers)
Reagent Stability Can be prone to protodeboronationGenerally very stable, inert to air/moisture
Toxicity Boronic acids have low toxicityOrganosilanes have very low toxicity

Experimental Protocols: A Practical Application

To illustrate the practical differences, we present representative protocols for the synthesis of 4-methoxybiphenyl, starting from a bromo-precursor. For the Hiyama coupling, we use (4-bromophenyl)trimethylsilane. For a scientifically sound comparison, the Suzuki protocol utilizes the analogous (4-methoxyphenyl)boronic acid coupling with 1-bromo-4-methoxybenzene.

Workflow Comparison

}

Figure 3. Comparative Experimental Workflow.

Protocol 1: Hiyama Coupling of this compound
  • Reagents:

    • This compound (1.0 equiv)

    • Aryl Iodide (e.g., 4-iodoanisole, 1.2 equiv)

    • Pd(OAc)₂ (2 mol%)

    • SPhos (4 mol%)

    • Tetrabutylammonium fluoride (TBAF), 1M in THF (1.5 equiv)

    • Anhydrous THF

  • Procedure:

    • To an oven-dried flask under an argon atmosphere, add this compound, 4-iodoanisole, Pd(OAc)₂, and SPhos.

    • Add anhydrous THF via syringe.

    • Stir the mixture at room temperature for 5 minutes.

    • Add the TBAF solution dropwise.

    • Heat the reaction mixture to 60 °C and monitor its progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling of (4-Bromophenyl)boronic acid
  • Reagents:

    • (4-Bromophenyl)boronic acid (1.2 equiv)

    • Aryl Iodide (e.g., 4-iodoanisole, 1.0 equiv)

    • Pd(PPh₃)₄ (3 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • 1,4-Dioxane and Water (4:1 mixture)

  • Procedure:

    • To a flask, add (4-Bromophenyl)boronic acid, 4-iodoanisole, and Pd(PPh₃)₄.

    • Add the deoxygenated dioxane/water solvent mixture.

    • Add the potassium carbonate.

    • Purge the flask with argon and heat the reaction mixture to 100 °C.[8]

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and add water.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Performance Analysis & Strategic Recommendations

When to Choose Hiyama Coupling:

  • Substrates with Base-Sensitive Functional Groups: The fluoride-activated Hiyama coupling avoids the strongly basic conditions often required for Suzuki couplings, making it ideal for substrates containing esters, enolizable ketones, or other base-labile moieties.

  • Improved Chemoselectivity: Organosilanes are significantly more stable than their boronic acid counterparts, showing less susceptibility to protodeboronation and other side reactions.[4][10] This stability can lead to cleaner reactions and higher yields with complex molecules.

  • "Greener" Byproducts: The silicon byproducts are often considered more environmentally benign and can be easier to remove during workup compared to boronic acid residues.[13]

  • Orthogonal Reactivity: The need for fluoride activation means that silicon-based protecting groups (e.g., silyl ethers) are generally incompatible.[4] However, this can be exploited for selective deprotection/coupling steps. The development of fluoride-free Hiyama variants, known as the Hiyama-Denmark coupling, circumvents this limitation by using silanols and a Brønsted base for activation.[14][15]

When to Choose Suzuki Coupling:

  • Vast Reagent Availability: The commercial availability of a diverse array of boronic acids and esters is unparalleled, making the Suzuki coupling the go-to choice for rapid library synthesis and initial route scouting.[1][2]

  • Extensive Literature and Robustness: As a Nobel Prize-winning reaction, the Suzuki coupling is exceptionally well-documented, with a vast number of established protocols for a wide range of substrates, including challenging aryl chlorides.[16][17]

  • Scalability and Industrial Application: The Suzuki coupling is widely used in industrial processes for the synthesis of pharmaceuticals and fine chemicals due to its scalability and cost-effectiveness.[16]

Conclusion

While the Suzuki coupling remains the workhorse of C-C bond formation, the Hiyama coupling is an indispensable tool in the modern synthetic chemist's arsenal. Its use of stable, low-toxicity organosilanes and its unique activation mechanism provide a crucial alternative for substrates incompatible with the basic conditions of the Suzuki reaction. By understanding the fundamental mechanistic differences and practical considerations outlined in this guide, researchers can make more strategic decisions, leading to more efficient, higher-yielding, and robust synthetic routes in their drug discovery and development programs.

References

  • Hiyama coupling - Wikipedia.
  • Hiyama Coupling - Organic Chemistry Portal.
  • MDPI. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Suzuki Coupling - Organic Chemistry Portal.
  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • Hiyama-Denmark Coupling - Organic Chemistry Portal.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • MDPI. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • BYJU'S. Merits of the Suzuki Coupling Reaction.
  • A Review on Palladium Catalyzed Coupling Reactions.
  • OUCI. Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis.
  • CORE. The Hiyama Cross-Coupling Reaction: New Discoveries.
  • Chem-Station. Hiyama Cross Coupling.
  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals.
  • Organic Chemistry Portal. Palladium-Catalyzed Hiyama-Type Cross-Coupling Reactions of Arenesulfinates with Organosilanes.
  • Semantic Scholar. Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals.
  • Royal Society of Chemistry. Hiyama Coupling | Synthetic Methods in Drug Discovery: Volume 1.
  • ResearchGate. Hiyama coupling.
  • NIH National Library of Medicine. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides.
  • ResearchGate. An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
  • ResearchGate. ChemInform Abstract: Palladium-Catalyzed Hiyama-Type Cross-Coupling Reactions of Arenesulfinates with Organosilanes.
  • NIH National Library of Medicine. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications.
  • Suzuki reaction - Wikipedia.
  • NIH National Library of Medicine. Pd-Catalyzed Suzuki–Miyaura and Hiyama–Denmark Couplings of Aryl Sulfamates.
  • YouTube. Hiyama Coupling.
  • Organic Chemistry Portal. A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon.
  • NIH National Library of Medicine. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • ACS Publications. Pd-Catalyzed Suzuki–Miyaura and Hiyama–Denmark Couplings of Aryl Sulfamates.
  • ResearchGate. Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system.
  • YouTube. Lecture on Suzuki and Hiyama Coupling Reactions.

Sources

A Senior Application Scientist's Guide to Validating the Structure of (4-Bromophenyl)trimethylsilane Derivatives by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel and intermediate compounds is a cornerstone of rigorous scientific practice. In the realm of organosilicon chemistry, (4-Bromophenyl)trimethylsilane and its derivatives are valuable building blocks. Their journey from a synthetic hypothesis to a confirmed molecular entity relies heavily on the power of Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide provides an in-depth, practical comparison of the NMR-based structural validation of this compound and a representative derivative, 1-bromo-2-methoxy-4-(trimethylsilyl)benzene. We will delve into the causal relationships between molecular structure and spectral output, offering field-proven insights and detailed experimental protocols.

The Foundational Role of NMR in Structural Elucidation

NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of each atom. For a molecule like this compound, NMR allows us to confirm the presence and connectivity of the trimethylsilyl group, the para-substituted aromatic ring, and the bromine atom's influence on its electronic environment.

Comparative NMR Analysis: this compound vs. a Methoxy Derivative

To illustrate the power of NMR in validating derivatives, we will compare the expected NMR data for this compound with a hypothetical derivative, 1-bromo-2-methoxy-4-(trimethylsilyl)benzene. The introduction of a methoxy group significantly alters the electronic environment and symmetry of the aromatic ring, leading to predictable changes in the NMR spectra.

Table 1: Comparison of ¹H and ¹³C NMR Data
Compound ¹H NMR (CDCl₃, 500 MHz) ¹³C NMR (CDCl₃, 125 MHz)
This compound δ 7.44 (d, J = 8.4 Hz, 2H, H-3, H-5), 7.37 (d, J = 8.4 Hz, 2H, H-2, H-6), 0.25 (s, 9H, Si(CH₃)₃)δ 138.9 (C-4), 136.4 (C-2, C-6), 131.3 (C-3, C-5), 123.4 (C-1), -1.1 (Si(CH₃)₃)
1-bromo-2-methoxy-4-(trimethylsilyl)benzene (Predicted) δ 7.50 (d, J = 1.8 Hz, 1H, H-3), 7.20 (dd, J = 8.2, 1.8 Hz, 1H, H-5), 6.85 (d, J = 8.2 Hz, 1H, H-6), 3.90 (s, 3H, OCH₃), 0.24 (s, 9H, Si(CH₃)₃)δ 156.0 (C-2), 139.5 (C-4), 134.1 (C-5), 131.8 (C-3), 115.0 (C-1), 111.9 (C-6), 56.5 (OCH₃), -1.2 (Si(CH₃)₃)

Note: Data for this compound is based on typical values found in spectral databases. Data for the methoxy derivative is predicted based on substituent effects.

Causality of Spectral Differences: An Expert's Interpretation

The introduction of the electron-donating methoxy group at the C-2 position breaks the symmetry of the aromatic ring observed in the parent compound. This has several key consequences in the NMR spectra:

  • Proton NMR:

    • In this compound, the symmetry results in a simple AA'BB' system, which appears as two distinct doublets in the aromatic region, each integrating to two protons.

    • In the methoxy derivative, all three aromatic protons are now chemically non-equivalent, leading to three distinct signals. We expect a doublet for H-3 (coupled only to H-5, meta-coupling), a doublet of doublets for H-5 (coupled to H-3 and H-6), and a doublet for H-6 (coupled only to H-5, ortho-coupling). The electron-donating nature of the methoxy group will shield the ortho (H-6) and para (H-3, relative to the methoxy group) protons, causing them to appear at a higher field (lower ppm) compared to the parent compound.[1][2]

  • Carbon NMR:

    • The parent compound shows only four signals for the six aromatic carbons due to symmetry.

    • The methoxy derivative will exhibit six distinct signals for the aromatic carbons, as the symmetry is broken. The carbon attached to the methoxy group (C-2) will be significantly deshielded and appear at a much lower field. A new signal for the methoxy carbon will also be present around 55-60 ppm.

A Validated Workflow for Structural Elucidation

To ensure the trustworthiness and reproducibility of your results, a comprehensive suite of NMR experiments should be performed. The following workflow is designed as a self-validating system.

Caption: Workflow for NMR-based structural validation.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring high-quality NMR data.

Protocol 1: Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Transfer: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: 1D NMR Acquisition (¹H, ¹³C, DEPT-135)
  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of CDCl₃ and shim the magnetic field to achieve optimal resolution.

  • ¹H NMR:

    • Acquire a standard ¹H NMR spectrum.

    • Typical Parameters: Pulse width (p1) ~10 µs (90° pulse), relaxation delay (d1) 2 s, number of scans (ns) 8-16.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical Parameters: Pulse width (p1) ~12 µs (90° pulse), relaxation delay (d1) 2 s, number of scans (ns) 1024 or more depending on concentration.

    • Process and calibrate the spectrum to the CDCl₃ signal at 77.16 ppm.

  • DEPT-135:

    • The DEPT (Distortionless Enhancement by Polarization Transfer) experiment is crucial for differentiating between CH, CH₂, and CH₃ groups.[3][4]

    • Typical Parameters: Utilize a standard DEPT-135 pulse program. Relaxation delay (d1) 2 s, number of scans (ns) 256-512.

    • In the resulting spectrum, CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons will be absent.

Protocol 3: 2D NMR Acquisition (COSY, HSQC)
  • ¹H-¹H COSY (Correlation Spectroscopy):

    • This experiment identifies protons that are coupled to each other, revealing the connectivity of proton spin systems.[5][6]

    • Typical Parameters: Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf). Set the spectral width in both dimensions to encompass all proton signals. Typically, 256 increments in the F1 dimension and 2-4 scans per increment.

    • Processing involves Fourier transformation in both dimensions. The resulting spectrum will show diagonal peaks corresponding to the 1D ¹H spectrum and cross-peaks indicating coupled protons.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • This experiment identifies direct one-bond correlations between protons and the carbons they are attached to.[7][8]

    • Typical Parameters: Use a standard gradient-selected, phase-sensitive HSQC pulse sequence (e.g., hsqcedetgpsisp2). The ¹H dimension spectral width should cover all proton signals, and the ¹³C dimension should cover the expected range for protonated carbons (e.g., 0-160 ppm).

    • The resulting 2D spectrum will show a peak for each C-H bond, with coordinates corresponding to the chemical shifts of the attached proton and carbon.

Visualizing Structural Relationships with NMR Data

The following diagram illustrates how the different NMR experiments work together to build a complete picture of the molecular structure.

Caption: Interconnectivity of NMR experiments for validation.

Conclusion

The structural validation of this compound and its derivatives is a systematic process that relies on a multi-faceted NMR approach. By employing a combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC) NMR experiments, researchers can confidently determine the molecular structure, ensuring the integrity and reliability of their scientific findings. This guide provides the foundational knowledge, comparative data, and detailed protocols necessary to perform these analyses with expertise and trustworthiness.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][9]
  • SpectraBase. Wiley Science Solutions. [Link][10][11]
  • PubChem.
  • IMSERC. DEPT Experiment. Northwestern University. [Link][13]
  • HSQC – Shared Instrumentation Facility. University of Wisconsin-Madison. [Link][5]
  • IMSERC. TUTORIAL: Phase-sensitive ge-2D HSQC EXPERIMENT. Northwestern University. [Link][8]
  • IMSERC. TUTORIAL: 2D COSY EXPERIMENT. Northwestern University. [Link][3]
  • Emery Pharma.
  • Nanalysis. DEPT: A tool for 13C peak assignments. [Link][4]
  • Moodle.
  • Lashley, D.
  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link][15]
  • Günther, H.
  • Mann, B. E. "Recent Developments in NMR Spectroscopy of Organometallic Compounds." Advances in Organometallic Chemistry. [Link][17]
  • Chemistry LibreTexts. Characterization of Organometallic Complexes. [Link][18]

Sources

A Senior Application Scientist's Guide to Palladium Catalyst Efficiency in Cross-Coupling Reactions of (4-Bromophenyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the judicious selection of a palladium catalyst is paramount to achieving optimal efficiency, yield, and cost-effectiveness. This guide provides an in-depth, objective comparison of various palladium catalyst systems for cross-coupling reactions involving (4-Bromophenyl)trimethylsilane, a versatile building block in organic synthesis. The insights presented herein are grounded in experimental data and are intended to empower researchers to make informed decisions in their synthetic endeavors.

The Significance of this compound and Palladium Catalysis

This compound is a key bifunctional reagent, featuring both a reactive aryl bromide moiety for cross-coupling and a stable trimethylsilyl group. The trimethylsilyl group can serve as a directing group, a placeholder for subsequent functionalization, or to enhance solubility and chromatographic behavior. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are indispensable tools for the construction of carbon-carbon bonds, forming the backbone of many pharmaceuticals and functional materials. The efficiency of these transformations is critically dependent on the nature of the palladium catalyst, particularly the ligand sphere surrounding the metal center.

Comparative Analysis of Palladium Catalyst Systems

The performance of a palladium catalyst is intricately linked to the electronic and steric properties of its ligands. This section provides a comparative analysis of common palladium catalyst systems for Suzuki-Miyaura, Heck, and Sonogashira couplings of this compound and analogous aryl bromides.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of biaryl structures. The choice of catalyst can significantly impact reaction times and yields.

Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
Pd(PPh₃)₄PPh₃Na₂CO₃DMF/H₂O8018-22~60-805[1]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O10016High1-2[2]
PdCl₂(dppf)dppfK₂CO₃DME802High1-3[3]
NHC-Pd-MIL-101(Cr)NHCK₂CO₃H₂O85-950.6[4]
PalladacycleVariousVariousVariousRT-1001-24Good-Excellent0.001-1[5][6]

Insights and Recommendations:

  • Traditional Phosphine Ligands: Pd(PPh₃)₄ is a classic, reliable catalyst but often requires higher catalyst loadings and longer reaction times.[1]

  • Buchwald-Type Ligands: Catalyst systems employing bulky, electron-rich phosphine ligands like SPhos (in conjunction with Pd(OAc)₂) often provide excellent yields under milder conditions and with lower catalyst loadings.[2]

  • Ferrocenylphosphine Ligands: PdCl₂(dppf) is a robust and versatile catalyst, frequently used for challenging couplings and known for its high efficiency.[3]

  • N-Heterocyclic Carbene (NHC) Ligands: NHC-ligated palladium catalysts, including heterogeneous versions like Pd-NHC-MIL-101(Cr), exhibit high stability and activity, even in aqueous media.[4]

  • Palladacycles: These pre-catalysts are often highly active at very low loadings and can be effective for a broad range of substrates.[5][6]

Heck Reaction

The Heck reaction enables the arylation of alkenes. Catalyst performance is crucial for achieving high selectivity and yields, particularly with less reactive aryl bromides.

Table 2: Comparison of Palladium Catalysts for the Heck Reaction of this compound and Analogous Aryl Bromides with Alkenes

Catalyst SystemLigandAlkeneBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
Pd(OAc)₂None (ligandless)StyreneK₃PO₄DMAc120-14019-44High1-2[7]
Pd/C-StyreneNa₂CO₃NMP1503~900.1[8]
Pd EnCat®-StyreneNa₂CO₃NMP1503>950.1[8]
Pd(OAc)₂ / P(o-tol)₃P(o-tol)₃VariousEt₃NDMF10024Good2[2]
Pd₂(dba)₃ / P(t-Bu)₃P(t-Bu)₃Methyl AcrylateCs₂CO₃Dioxane100-120-High1.5[9]

Insights and Recommendations:

  • Ligandless Systems: Under certain conditions, Pd(OAc)₂ can be a highly active catalyst for the Heck reaction of aryl bromides without the need for additional ligands, though reaction times can be long.[7]

  • Supported Catalysts: Heterogeneous catalysts like Pd/C and encapsulated catalysts like Pd EnCat® offer the significant advantage of easy separation and recycling, with Pd EnCat® showing superior activity in some cases.[8]

  • Triarylphosphine Ligands: The use of phosphine ligands like P(o-tol)₃ can facilitate the reaction under milder conditions compared to ligandless systems.[2]

  • Bulky Alkylphosphine Ligands: For less reactive aryl chlorides, which share some characteristics with electron-rich aryl bromides, bulky and electron-rich phosphines like P(t-Bu)₃ have proven to be exceptionally effective.[9]

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons. The choice of catalyst can influence the need for a copper co-catalyst and the overall reaction efficiency.

Table 3: Comparison of Palladium Catalysts for the Sonogashira Coupling of this compound and Analogous Aryl Bromides with Terminal Alkynes

Catalyst SystemLigandAlkyneBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
PdCl₂(PPh₃)₂ / CuIPPh₃PhenylacetyleneEt₃NTHFRT1.597 (for iodobenzene)1-3[10]
[DTBNpP]Pd(crotyl)ClDTBNpPVariousTMPDMSORT0.5-18up to 970.5-5[11]
Pd/C / CuI-PhenylacetyleneK₂CO₃H₂O7012825[6]
(NHC)-Pd / (NHC)-CuNHCPhenylacetylene-Non-degassedRT--0.01 (Pd)[12]
Pd(OAc)₂ / P(o-tol)₃P(o-tol)₃Phenyl(trimethylsilyl)acetyleneNaOAcDMF1000.25-5[13]

Insights and Recommendations:

  • Classic System: The PdCl₂(PPh₃)₂/CuI system is a widely used and effective catalyst for Sonogashira couplings, though the copper co-catalyst can sometimes lead to side reactions.[10]

  • Modern Precatalysts: Air-stable, monoligated precatalysts such as [DTBNpP]Pd(crotyl)Cl allow for rapid, room-temperature, copper-free couplings of challenging aryl bromides.[11]

  • Heterogeneous Catalysts: Pd/C offers a cost-effective and recyclable option, particularly for reactions in aqueous media.[6]

  • NHC-Based Systems: Collaborative (NHC)-copper and -palladium complexes can facilitate Sonogashira couplings in air and non-degassed solvents at very low palladium loadings.[12]

  • Microwave-Assisted Synthesis: The use of microwave irradiation with catalysts like Pd(OAc)₂ can significantly accelerate the reaction, enabling rapid coupling of silylated acetylenes.[13]

Mechanistic Considerations and Experimental Design

The efficiency of a palladium-catalyzed cross-coupling reaction is governed by the kinetics of the three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd Ar-Br PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation (R'-M) PdII->Transmetal R'-B(OR)₂ DiarylPd R-Pd(II)-R' L_n Transmetal->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The choice of ligand directly influences these steps. Electron-rich and bulky ligands, such as the Buchwald phosphines (e.g., SPhos) and N-heterocyclic carbenes (NHCs), promote the oxidative addition of the aryl bromide to the Pd(0) center. They also facilitate the reductive elimination step, leading to faster product formation. The choice of base and solvent is also critical for the transmetalation step, where the organometallic reagent transfers its organic group to the palladium complex.

Experimental Protocols

The following are representative, detailed experimental protocols for the Suzuki-Miyaura, Heck, and Sonogashira reactions of this compound.

Protocol 1: Suzuki-Miyaura Coupling using PdCl₂(dppf)

Suzuki-Miyaura Protocol cluster_0 Reaction Setup cluster_1 Reaction and Workup A 1. Add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol) to a Schlenk flask. B 2. Add PdCl₂(dppf) (0.02 mmol, 2 mol%) to the flask. A->B C 3. Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. B->C D 4. Add anhydrous DME (5 mL) via syringe. C->D E 5. Heat the reaction mixture at 80 °C with stirring for 2-4 hours. D->E F 6. Monitor the reaction progress by TLC or GC-MS. E->F G 7. After completion, cool to room temperature and dilute with ethyl acetate. F->G H 8. Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄. G->H I 9. Concentrate under reduced pressure and purify by column chromatography. H->I

Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.

Protocol 2: Heck Reaction using Pd(OAc)₂ and P(o-tol)₃

Heck Protocol cluster_0 Reaction Setup cluster_1 Reaction and Workup A 1. To a sealed tube, add this compound (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tol)₃ (0.04 mmol, 4 mol%). B 2. Add anhydrous DMF (5 mL) and Et₃N (1.5 mmol). A->B C 3. Seal the tube under an inert atmosphere. B->C D 4. Heat the reaction mixture at 100 °C for 24 hours. C->D E 5. Cool the reaction to room temperature. D->E F 6. Dilute with water and extract with diethyl ether. E->F G 7. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. F->G H 8. Purify the crude product by column chromatography. G->H

Caption: Experimental workflow for the Heck reaction of this compound.

Protocol 3: Copper-Free Sonogashira Coupling using [DTBNpP]Pd(crotyl)Cl

Sonogashira Protocol cluster_0 Reaction Setup cluster_1 Reaction and Workup A 1. In a vial under an argon atmosphere, combine this compound (0.5 mmol), phenylacetylene (0.8 mmol), and [DTBNpP]Pd(crotyl)Cl (0.0125 mmol, 2.5 mol%). B 2. Add anhydrous DMSO (2.5 mL) followed by TMP (1.0 mmol). A->B C 3. Stir the reaction mixture at room temperature for 18 hours. B->C D 4. Monitor the reaction by TLC or LC-MS. C->D E 5. Upon completion, dilute with water and extract with ethyl acetate. D->E F 6. Wash the organic layer with brine, dry over MgSO₄, and concentrate. E->F G 7. Purify the residue by flash chromatography. F->G

Caption: Experimental workflow for the copper-free Sonogashira coupling of this compound.

Conclusion

The selection of an optimal palladium catalyst for cross-coupling reactions of this compound is a multifaceted decision that depends on the specific reaction type, desired reaction conditions, and economic considerations. For Suzuki-Miyaura couplings, modern catalyst systems based on Buchwald-type or NHC ligands often provide superior performance over traditional catalysts. In Heck reactions, both ligandless and supported palladium catalysts can be highly effective, with the choice depending on the desired reaction conditions and the need for catalyst recyclability. For Sonogashira couplings, the development of copper-free systems with highly active precatalysts offers a milder and more efficient alternative to classic protocols. By understanding the interplay between the catalyst, substrate, and reaction conditions, researchers can significantly enhance the efficiency and success of their synthetic endeavors.

References

  • Gautam, P., & Bhanage, B. M. (2015). Palladacycle-Catalyzed Carbonylative Suzuki–Miyaura Coupling with High Turnover Number and Turnover Frequency. The Journal of Organic Chemistry, 80(15), 7810-7815. [Link]
  • Bulygina, O. V., et al. (2021). CATALYTIC ACTIVITY OF C,N-PALLADACYCLES IN THE SUZUKI–MIYAURA REACTION. Russian Journal of Organic Chemistry, 57(11), 1739-1756. [Link]
  • Cárdenas, D. J. (2016). Palladacycles as Efficient Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions. In Palladacycles (pp. 1-26). Springer, Cham. [Link]
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Sonogashira Coupling with 4-Pentyn-1-ol. BenchChem Technical Support Team.
  • Wang, L., et al. (2012). Pd/C-catalyzed, copper-free Sonogashira coupling: one-pot synthesis of 1-aryl-4-(2-phenylethynyl)[5][10][14]triazolo[4,3-a]quinoxalines in water. Beilstein Journal of Organic Chemistry, 8, 1534-1540. [Link]
  • Handa, S., et al. (2017). A new, substituted palladacycle for ppm level Pd-catalyzed Suzuki–Miyaura cross couplings in water. Chemical Science, 8(1), 542-546. [Link]
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol. BenchChem Technical Support Team.
  • Marion, N., & Nolan, S. P. (2008). Palladacycles as efficient precatalysts for cross-coupling reactions. Accounts of chemical research, 41(11), 1440-1449.
  • Al-Masri, A. A., et al. (2016). Synergetic Effect between Pd, Cu and Fe in Sonogashira-Hagihara coupling reaction. RUA. [Link]
  • Ren, H., et al. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 16(7), 5453-5467. [Link]
  • Gallop, C. W., et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic letters, 16(14), 3724-3727. [Link]
  • Khan, I., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(11), 2963. [Link]
  • Kövér, E., et al. (2016). Heck coupling reaction of aryl halides with butyl acrylate.
  • Marion, N., & Nolan, S. P. (2007). N-Heterocyclic carbenes in palladium catalysis.
  • BenchChem. (2025). A Head-to-Head Comparison of Palladium Catalysts for Cross-Coupling Reactions of 2,5-Diiodopyrazine. BenchChem Technical Support Team.
  • Kunfi, A., et al. (2016). Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study.
  • de Vries, A. H. M., et al. (2003). Ligand-free Heck reaction: Pd (OAc) 2 as an active catalyst revisited. The Journal of organic chemistry, 68(19), 7528-7531. [Link]
  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]
  • Zapf, A., & Beller, M. (2001). The state of the art in palladium-catalyzed cross-coupling reactions of aryl chlorides.
  • Fores, M. C., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd (crotyl) Cl. ACS omega, 3(10), 13425-13433. [Link]
  • Al-Masri, A. A., et al. (2015). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 20(5), 8696-8709. [Link]
  • Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001).
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • LibreTexts Chemistry. (2023, June 30). Heck Reaction. [Link]
  • Khan, I., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(11), 2963. [Link]
  • Da-Ano, R., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC advances, 11(12), 6885-6894. [Link]
  • Ghorbani-Vaghei, R., & Veisi, H. (2015). The Suzuki− Miyaura coupling between different aryl halides and various aryl boronic acids in the presence of Pd− NHC− MIL‐101 (Cr) catalyst under optimized reaction conditions. Applied Organometallic Chemistry, 29(10), 693-698. [Link]
  • Littke, A. F., & Fu, G. C. (1999). Heck Reactions in the Presence of P (t-Bu) 3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 64(1), 10-11. [Link]
  • Köhler, K., et al. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry-A European Journal, 6(5), 843-848. [Link]

Sources

A Comparative Guide to the Reaction Kinetics of (4-Bromophenyl)trimethylsilane Couplings

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry, the creation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the vast arsenal of tools available, palladium-catalyzed cross-coupling reactions are preeminent. (4-Bromophenyl)trimethylsilane stands out as a particularly valuable building block due to its bifunctional nature.[1] The aryl bromide moiety serves as a classical handle for oxidative addition to a palladium center, while the trimethylsilyl group offers a pathway for a subsequent coupling, acting as a stable and less toxic alternative to traditional organometallic reagents like those based on tin.[1][2]

Understanding the reaction kinetics of coupling reactions involving this substrate is not merely an academic exercise. For professionals in drug development and materials science, kinetic analysis provides the critical data needed to optimize reaction conditions, improve yields, minimize impurities, and ensure the scalability and economic viability of a synthetic process. This guide provides an in-depth analysis of the factors governing the reaction kinetics of this compound couplings, comparing various methodologies and offering insights into rational experimental design.

The Mechanistic Foundation: A Tale of Three Steps

At its core, the palladium-catalyzed cross-coupling of an organosilane with an organic halide follows a well-established catalytic cycle.[3][4] The efficiency and rate of the entire process are dictated by the slowest step in this cycle (the rate-determining step).

  • Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of this compound. This step, which forms a Pd(II) complex, is generally faster for aryl iodides, followed by bromides, and is significantly slower for chlorides, often requiring specialized, electron-rich ligands.[5]

  • Transmetalation: This is the crucial and often rate-limiting step for organosilicon reagents.[3] The organic group from the silicon atom is transferred to the Pd(II) center. Unlike more reactive organometallics (e.g., organoboron or organotin compounds), the carbon-silicon bond is highly covalent and stable, making this transfer inherently slow.[6]

  • Reductive Elimination: The final step involves the formation of the new C-C bond as the two organic partners are expelled from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[3][7]

Catalytic_Cycle cluster_main Catalytic Cycle cluster_inputs cluster_outputs pd0 Pd(0)Ln pd2_oxid Ar-Pd(II)Ln-X pd0->pd2_oxid Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)Ln-R' pd2_oxid->pd2_trans Transmetalation (R'-[M]) pd2_trans->pd0 Reductive Elimination (Ar-R') ar_r Coupled Product (Ar-R') m_x Byproduct (X-[M]) ar_x This compound (Ar-X) r_m Coupling Partner (R'-[M])

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

The Key to Silicon's Reactivity: Activating the C-Si Bond

The primary kinetic hurdle in couplings with this compound is the transmetalation step. To overcome this, an "activator" is required to render the silicon center more labile. This activation is the defining feature of silicon-based couplings and the choice of activator fundamentally alters the reaction kinetics.

  • Fluoride-Mediated Activation (Classic Hiyama Coupling): The original Hiyama protocol utilizes a stoichiometric source of fluoride, such as tetrabutylammonium fluoride (TBAF).[8] Fluoride's high affinity for silicon leads to the formation of a pentacoordinate silicate intermediate.[3][4] This hypervalent species is significantly more nucleophilic, dramatically increasing the rate of transmetalation. The reaction rate is therefore highly dependent on the concentration and availability of the fluoride activator.

  • Fluoride-Free Activation (Hiyama-Denmark Coupling): A significant advance was the development of fluoride-free protocols.[8][9] These methods often involve converting the trimethylsilane to a more reactive organosilanol (R-Si(CH₃)₂OH). In the presence of a Brønsted base (e.g., NaOH, KOSiMe₃), the silanol is deprotonated to form a highly reactive silanolate anion.[3] This silanolate is sufficiently nucleophilic to undergo transmetalation without the need for fluoride, which can be advantageous as fluoride ions can be incompatible with sensitive functional groups or protecting groups (like silyl ethers).[6]

Activation_Mechanisms cluster_fluoride Fluoride Activation cluster_base Fluoride-Free (Silanol) Activation silane_f Ar-SiMe₃ Stable, Low Reactivity intermediate_f [Ar-SiMe₃F]⁻ Pentacoordinate Silicate (Highly Reactive) silane_f->intermediate_f Activation activator_f F⁻ (e.g., TBAF) activator_f->silane_f silane_b Ar-SiMe₂OH Organosilanol intermediate_b Ar-SiMe₂O⁻ Silanolate Anion (Highly Reactive) silane_b->intermediate_b Deprotonation activator_b Base (e.g., NaOH) activator_b->silane_b

Caption: Contrasting activation pathways for organosilanes in cross-coupling.

Comparative Kinetic Analysis: Hiyama vs. Suzuki-Miyaura Pathways

While this compound is primarily associated with the Hiyama coupling, its versatility allows it to be a precursor for other named reactions, most notably the Suzuki-Miyaura coupling. A comparison of the kinetic profiles of these alternatives is essential for selecting the optimal synthetic route.

The Hiyama Coupling

The direct coupling of this compound requires activation. The kinetics are profoundly influenced by the choice of catalyst, ligand, and activator.

  • Catalyst & Ligand Effects: The oxidative addition of the C-Br bond is the first step. While often not rate-limiting for bromides, an efficient catalyst system is crucial. Modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos) or N-heterocyclic carbenes (NHCs) can accelerate both oxidative addition and the final reductive elimination step.[3][10][11] The choice of ligand can dramatically impact reaction times and catalyst turnover numbers.

  • Activator Concentration: In fluoride-activated systems, the reaction rate is directly tied to the formation of the pentacoordinate silicate. Insufficient activator will result in a slow or stalled reaction. Conversely, an excess of fluoride can sometimes lead to catalyst inhibition or undesired side reactions.

Table 1: Comparison of Catalyst Systems for Hiyama-type Couplings Data synthesized from representative literature reports for illustrative comparison.

Catalyst PrecursorLigandActivatorSolventTemp (°C)Approx. Time (h)Typical Yield (%)
Pd(OAc)₂PPh₃TBAF (2 eq)Toluene10012-2460-80
[allylPdCl]₂SPhosKOSiMe₃ (1.5 eq)THF602-685-95[3]
PdBr₂P(t-Bu)₂MeTBAF (1.2 eq)Dioxane25 (RT)8-1670-85[12]
PdCl₂(dppf)(none)TBAF (2 eq)THF8010-1875-90
[(NHC)PdCl₂](NHC)NaOHToluene/H₂O120 (MW)0.5-1.590-95[11]
The Suzuki-Miyaura Coupling Pathway

An alternative strategy involves converting this compound into its corresponding boronic acid or boronate ester, which then participates in a Suzuki-Miyaura coupling. This two-step, one-pot sequence has a different kinetic profile.

  • Borylation Step: The initial conversion of the C-Si bond to a C-B bond can be the rate-limiting step of the overall sequence.

  • Suzuki Coupling Step: Once the boronic acid is formed, the subsequent Suzuki coupling is typically very fast. The transmetalation from boron to palladium, facilitated by a base like K₃PO₄ or Cs₂CO₃, is kinetically facile.[13][14] The rate of this second stage is primarily dependent on the efficiency of the palladium catalyst and the choice of base and solvent.[15]

While this adds a step, it leverages the extremely well-understood and robust nature of the Suzuki-Miyaura reaction, for which a vast array of catalysts and conditions are known.[13]

Experimental Section: Protocols for Kinetic Investigation

Accurate kinetic analysis requires meticulous experimental execution. The following protocols provide a framework for comparing the reaction rates of different coupling strategies.

Protocol 1: Kinetic Monitoring of a Fluoride-Activated Hiyama Coupling

This protocol describes a method to generate a concentration vs. time profile for a typical Hiyama reaction.

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the coupling partner (e.g., 4-iodoanisole, 1.2 mmol), and an internal standard (e.g., dodecane, 0.5 mmol).

  • Catalyst Premix: In a separate vial, dissolve the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and ligand (e.g., PPh₃, 0.04 mmol) in the reaction solvent (e.g., 5 mL of anhydrous toluene).

  • Initiation: Add the catalyst solution to the Schlenk flask. Stir for 5 minutes at room temperature. Add the activator (e.g., TBAF, 1M in THF, 2.0 mL, 2.0 mmol).

  • Heating & Sampling: Place the flask in a preheated oil bath at 100°C and start the timer (t=0). At specified time intervals (e.g., 0, 15, 30, 60, 120, 240 min), withdraw an aliquot (~0.1 mL) using a syringe.

  • Quenching & Analysis: Immediately quench the aliquot in a vial containing diethyl ether (1 mL) and a small amount of silica gel to bind the catalyst. Vortex the mixture. Analyze the supernatant by Gas Chromatography (GC) or HPLC to determine the ratio of starting material to product relative to the internal standard.

  • Data Processing: Plot the concentration of the product versus time to obtain the reaction profile and determine the initial reaction rate.

Caption: Experimental workflow for monitoring reaction kinetics.

Protocol 2: A Representative Suzuki-Miyaura Coupling

This protocol is for the coupling step after the in situ or separate formation of (4-trimethylsilylphenyl)boronic acid.

  • Reaction Setup: To a round-bottom flask, add the aryl boronic acid (1.0 mmol), the aryl halide coupling partner (1.0 mmol), and the base (e.g., K₃PO₄, 3.0 mmol).[15]

  • Solvent Addition: Add the solvent system, for example, a mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Degassing: Bubble argon through the mixture for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) to the flask under a positive pressure of argon.[15]

  • Reaction: Heat the mixture to the desired temperature (e.g., 85°C) and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.[16]

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.

Conclusion and Outlook

The kinetic analysis of this compound couplings reveals a fascinating interplay between catalyst design, substrate activation, and reaction mechanism. While traditional fluoride-activated Hiyama couplings are effective, the field has moved towards more versatile and functional-group-tolerant fluoride-free systems based on organosilanols.[3][9] These newer methods, often featuring advanced phosphine ligands or NHC catalysts, offer significantly enhanced reaction rates and milder conditions.

For the synthetic chemist, the choice between a direct Hiyama-type coupling and a Suzuki-Miyaura pathway depends on several factors. The direct coupling is more atom-economical, but may require more optimization of the activation step. The Suzuki pathway involves an extra synthetic step but leverages a highly reliable and extensively documented transformation.

Future research will likely focus on further expanding the scope of these reactions to include more challenging substrates at lower catalyst loadings and at room temperature.[12] The continued development of novel ligands and a deeper mechanistic understanding gained through kinetic studies will be paramount in achieving these goals, further cementing silicon-based cross-coupling reactions as an environmentally benign and powerful tool in chemical synthesis.[2]

References

  • Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Accounts of Chemical Research, 41(11), 1486–1499. [Link]
  • Denmark Group. (n.d.). Silicon-Based Cross-Coupling Reactions. University of Illinois at Urbana-Champaign.
  • Chen, F.-X., Feng, N.-N., Ni, S.-F., & Shi, F. (2025). Dynamic Kinetic C(sp2)–Si Cross-Coupling with Si–B Reagents for the Atroposelective Construction of Unsymmetrical Heterobiaryls.
  • Issa, A., & Luyt, A. S. (2019). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 11(3), 537. [Link]
  • Denmark, S. E., & Sweis, R. F. (2002). Cross-Coupling Reactions of Organosilicon Compounds: New Concepts and Recent Advances. Chemical & Pharmaceutical Bulletin, 50(12), 1531-1541. [Link]
  • Issa, A., & Luyt, A. S. (2019). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 11(3), 537. [Link]
  • Al-Masum, M. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. [Link]
  • Denmark, S. E., & Regens, C. S. (2008). Palladium-catalyzed cross-coupling reactions of organosilanols and their salts: Practical alternatives to boron- and tin-based methods. University of Illinois Urbana-Champaign. [Link]
  • Organic Chemistry Portal. (n.d.). Hiyama Coupling.
  • Nakao, Y., & Hiyama, T. (2011). Silicon-based cross-coupling reaction: an environmentally benign version. Chemical Society Reviews, 40(10), 4893-4901. [Link]
  • Al-Masum, M. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites.
  • Sharma, S., & Rawal, P. (2022).
  • Thorarensen, A., & Palmgren, A. (2001). Palladium-Catalyzed Coupling of Aryl Halides and 1-Phenyl-2-(trimethylsilyl)acetylene. Organic Letters, 3(17), 2645-2647. [Link]
  • Wikipedia. (n.d.). Hiyama coupling.
  • NROChemistry. (n.d.). Stille Coupling.
  • Organic Chemistry Portal. (n.d.). Stille Coupling.
  • Wikipedia. (n.d.). Stille reaction.
  • Denmark, S. E., & Liu, J. H. (2010). Silicon-Based Cross-Coupling Reactions in the Total Synthesis of Natural Products. Angewandte Chemie International Edition, 49(17), 2978–2986. [Link]
  • Gelest. (n.d.). Cross-Coupling Reactions, Silicon-Based.
  • Littke, A. F., & Fu, G. C. (2002). The Stille Reaction. Organic Reactions. [Link]
  • Gini, A., & Nolan, S. P. (2020). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions, 49(35), 12151-12159. [Link]
  • Denmark, S. E., & Baird, J. D. (2006). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Chemistry—A European Journal, 12(19), 4954-4963. [Link]
  • NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
  • ResearchGate. (n.d.). Kinetic experiments of Suzuki−Miyaura, Heck−Mizoroki, and Sonogashira coupling reactions with complex 1 under the optimized conditions.
  • Lee, J.-Y., & Fu, G. C. (2003). Room-Temperature Hiyama Cross-Couplings of Arylsilanes with Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(19), 5616-5617. [Link]
  • Bénézet, J. C., & Grelier, S. (2011). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents.
  • Schmidt, J. P. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]
  • Foubelo, F., Nájera, C., & Yus, M. (2016). The Hiyama Cross-Coupling Reaction: New Discoveries. The Chemical Record, 16(6), 2521-2533. [Link]
  • Rasool, N., & Mahmood, T. (2019). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Chemistry Central Journal, 13(1), 1-13. [Link]
  • Zubair, M., & Rizwan, K. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(11), 2686. [Link]
  • Bull, O. S., & Don-Lawson, C. (2024). Facile Heck coupling synthesis and characterization of a novel tris(4-(pyridine-4-vinyl)phenyl)methylsilane tridentate core. European Journal of Chemistry, 15(1), 71-73. [Link]
  • Gelest. (n.d.). Cross-Coupling of Alkynylsilanes.
  • Tsvetkova, I. B., & Ananikov, V. P. (2023). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix.

Sources

A Senior Application Scientist's Guide: Cost-Benefit Analysis of (4-Bromophenyl)trimethylsilane in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the choice of a reagent is a multi-faceted decision, balancing reactivity, cost, safety, and scalability. (4-Bromophenyl)trimethylsilane has emerged as a versatile building block, particularly for the introduction of the 4-bromophenyl moiety. This guide provides an in-depth analysis of its utility, objectively comparing it against common alternatives to inform strategic decisions in research, process development, and drug discovery.

The Profile of this compound: A Bifunctional Reagent

This compound, a colorless liquid at room temperature, offers two distinct points of reactivity within a single molecule.[1][2] The bromine atom serves as a classical handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[1] The trimethylsilyl (TMS) group, however, distinguishes it from simpler aryl bromides. This organosilicon moiety is the active component in Hiyama cross-coupling reactions, offering a unique reactivity profile and distinct advantages in specific synthetic contexts.[3][4] Organosilicon compounds are noted for their low toxicity, high chemical stability, and the environmentally benign nature of their byproducts, making them an attractive alternative to other organometallic reagents.[5][6][7]

Key Physicochemical Properties:

  • CAS Number: 6999-03-7[8]

  • Molecular Formula: C9H13BrSi[8]

  • Molecular Weight: 229.19 g/mol

  • Boiling Point: 230.7°C at 760 mmHg

  • Density: 1.173 g/mL at 25°C[2]

The Central Question: Hiyama vs. Suzuki and Stille Couplings

The primary application for this compound as an arylating agent is the Hiyama cross-coupling reaction .[4][9] A comprehensive cost-benefit analysis, therefore, necessitates a direct comparison with the most prevalent methods for forging similar bonds: the Suzuki coupling (utilizing organoboron reagents) and the Stille coupling (utilizing organotin reagents).[10][11]

G cluster_0 Decision Point: Aryl-Aryl Bond Formation cluster_1 Reagent & Reaction Properties cluster_2 Key Considerations A Select Arylating Reagent B This compound (Hiyama Coupling) A->B Low Toxicity Good Stability C 4-Bromophenylboronic Acid (Suzuki Coupling) A->C Broad Availability Extensive Literature D (4-Bromophenyl)tributylstannane (Stille Coupling) A->D High Reactivity Moisture Insensitive E Toxicity & Waste B->E Benign Silicate Byproducts F Cost & Availability B->F Moderate Cost G Functional Group Tolerance B->G Excellent H Reaction Conditions B->H Requires Activator (F⁻) Often Mild Conditions C->E Generally Low Toxicity C->F Low to Moderate Cost C->G Very Good (boronic acids can be sensitive) C->H Requires Base Often Mild Conditions D->E HIGHLY TOXIC Stannane Byproducts D->F High Cost & Tin Toxicity D->G Excellent D->H No Activator Needed Mild Conditions

Caption: Decision matrix for selecting a 4-bromophenyl cross-coupling partner.

Cost Analysis: A Head-to-Head Comparison

The direct cost of a starting material is a primary consideration in any synthetic campaign. The table below provides an approximate cost comparison based on currently available catalogue prices from various suppliers. Prices are subject to change and vary by vendor and purity.

ReagentCAS NumberRepresentative Price (USD/g)Key Cost Driver
This compound 6999-03-7$2.20 - $14.00[8][12]Synthesis from 1,4-dibromobenzene.[13]
4-Bromophenylboronic acid 5467-74-3$1.50 - $10.00Large-scale production for Suzuki couplings.
(4-Bromophenyl)tributylstannane 14554-78-4$25.00 - $50.00+Cost of tin starting materials and high toxicity handling.
1,4-Dibromobenzene 106-37-6< $1.00Commodity chemical, precursor to others.

Analysis:

  • Direct Cost: On a per-gram basis, this compound is competitively priced with 4-bromophenylboronic acid, especially at larger scales. Both are significantly more economical than the corresponding organostannane reagent.

  • Hidden Costs: The high toxicity of organotin compounds, such as (4-Bromophenyl)tributylstannane and its byproducts, introduces substantial hidden costs related to specialized handling, personal protective equipment (PPE), and waste disposal.[14] This is a critical disadvantage for Stille couplings, particularly in industrial and academic settings where safety and environmental impact are paramount.

  • Atom Economy: While 1,4-dibromobenzene is the cheapest raw material, using it in a coupling reaction where only one bromine reacts can lead to lower atom economy and potential side reactions if selectivity is not perfectly controlled.

Performance & Benefit Analysis

Beyond raw cost, the true value of a reagent lies in its performance, reliability, and versatility.

G cluster_0 Catalytic Cycles cluster_1 Hiyama Hiyama Oxidative Addition R-SiR'₃ + F⁻ → [R-SiF(R'₃)]⁻ Transmetalation Reductive Elimination Suzuki Suzuki Oxidative Addition R-B(OR)₂ + Base → [R-B(OR)₂(Base)]⁻ Transmetalation Reductive Elimination N3 R-R' (Product) Hiyama:s->N3 Reductive Elimination Stille Stille Oxidative Addition R-SnR'₃ Transmetalation Reductive Elimination Stille:s->N3 N1 Pd(0) Catalyst N2 R'-X (Aryl Halide) N2->Hiyama:s Oxidative Addition N2->Suzuki:s N2->Stille:s

Caption: Simplified comparison of Hiyama, Suzuki, and Stille catalytic cycles.
FeatureHiyama Coupling (this compound)Suzuki Coupling (4-Bromophenylboronic Acid)Stille Coupling ((4-Bromophenyl)tributylstannane)
Key Advantage Low toxicity, excellent functional group tolerance, stable reagent.[5][7]Vast literature, wide availability of reagents, generally low toxicity.[10][15]Insensitive to moisture, highly reactive, no activator/base needed.[11]
Key Disadvantage Requires a stoichiometric fluoride source (e.g., TBAF) or strong base for activation.[4][9]Boronic acids can be prone to protodeboronation; some are moisture sensitive.Highly toxic reagents and byproducts; purification can be difficult.[14]
Reaction Conditions Typically mild, though activator choice is crucial. Room temperature reactions are possible.[16]Mild conditions, but requires a base (e.g., K₂CO₃, Cs₂CO₃).[10][17]Generally very mild, often neutral pH.[18][19]
Byproducts Environmentally benign and easily removed silicates/silanols.[7]Borates, which are generally easy to remove via aqueous workup.Toxic trialkyltin halides, which are difficult to separate from the product.[14]
Ideal Use Case Syntheses where toxicity is a major concern or where orthogonal reactivity to boronic esters is needed.General-purpose C-C bond formation; the default for many applications.When other methods fail due to sensitive functional groups incompatible with bases or activators.

Expert Insights: The requirement for a fluoride activator in Hiyama couplings is often cited as a drawback. However, this step is precisely what enables its unique utility. The inertness of the Si-C bond in the absence of an activator allows chemists to perform other transformations on the molecule (e.g., at the bromide position) without disturbing the TMS group. The organosilane can then be activated "on-demand" for a subsequent Hiyama coupling, a level of orthogonal control not easily achieved with more labile organoboron or organotin reagents. Furthermore, recent advances have developed fluoride-free Hiyama protocols, broadening its applicability.[3][20]

Safety & Handling: The Deciding Factor

Safe laboratory practice is non-negotiable, and reagent choice is a significant component of risk mitigation.

  • This compound: Causes skin and serious eye irritation (GHS07).[13] Standard PPE (gloves, safety glasses, lab coat) and use in a well-ventilated fume hood are required.[13] The primary advantage is the low intrinsic toxicity of the organosilicon functional group.[21]

  • 4-Bromophenylboronic Acid: Generally considered to have low toxicity, though specific handling procedures should always be followed based on the Safety Data Sheet (SDS).

  • (4-Bromophenyl)tributylstannane: Highly Toxic. Organotin compounds are neurotoxins and pose a significant health risk through ingestion, inhalation, and skin contact. Their removal from final products, especially in a pharmaceutical context, is a major regulatory and practical challenge. This toxicity is the single greatest factor limiting the use of Stille chemistry.[14]

Experimental Protocols: A Practical Comparison

To illustrate the practical differences, here are representative protocols for a Hiyama and a Suzuki coupling.

Protocol 1: Hiyama Cross-Coupling

Objective: Couple this compound with 4-iodoanisole.

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (2 mol%), a suitable phosphine ligand (e.g., SPhos, 4 mol%), and anhydrous THF.

  • Add 4-iodoanisole (1.0 equiv), followed by this compound (1.2 equiv).

  • Add tetra-n-butylammonium fluoride (TBAF) (1.0 M solution in THF, 1.5 equiv) dropwise to the stirred solution.

    • Causality: TBAF is the fluoride activator. The F⁻ ion coordinates to the silicon atom, forming a pentacoordinate, hypervalent silicate.[9] This dramatically increases the nucleophilicity of the phenyl group attached to silicon, facilitating the crucial transmetalation step onto the palladium center.

  • Heat the reaction mixture to 60°C and monitor by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature, quench with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel. The silicate byproducts are typically polar and wash out easily.

Protocol 2: Suzuki Cross-Coupling

Objective: Couple 4-Bromophenylboronic acid with 4-bromoanisole.

  • To a Schlenk flask, add 4-bromoanisole (1.0 equiv), 4-bromophenylboronic acid (1.2 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (3 mol%).[10]

  • Add a solvent mixture, typically toluene and water (e.g., 4:1 ratio).

  • Add an aqueous solution of a base, such as 2M K₂CO₃ (2.0-3.0 equiv).

    • Causality: The base is essential for activating the boronic acid. It coordinates to the empty p-orbital of the boron atom, forming a borate complex.[10] This increases the electron density on the ipso-carbon of the phenyl ring, making it sufficiently nucleophilic to transmetalate to the Pd(II) center.

  • Degas the mixture thoroughly (e.g., by three freeze-pump-thaw cycles or by bubbling argon through the solution for 20 minutes).

  • Heat the reaction mixture to 80-100°C and monitor by TLC or GC-MS (typically 6-24 hours).

  • Upon completion, cool the reaction, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Conclusion and Recommendations

The cost-benefit analysis of this compound is highly favorable in specific, modern synthetic contexts.

  • Choose this compound (Hiyama Coupling) when:

    • Toxicity is a primary concern: It is the safest alternative to highly toxic organostannanes.

    • Orthogonal reactivity is required: The Si-C bond is stable until activated, allowing for manipulations at other sites in the molecule.

    • Purification is challenging: The silicate byproducts are often easier to remove than tin-based residues.

  • Choose 4-Bromophenylboronic Acid (Suzuki Coupling) when:

    • A well-established, general-purpose method is needed with extensive literature support.

    • The substrate is stable to basic conditions.

    • Raw material cost is the most critical factor for a simple transformation.

  • Use (4-Bromophenyl)tributylstannane (Stille Coupling) only when:

    • All other methods have failed.

    • The substrate is exceptionally sensitive and cannot tolerate the basic or activating conditions of Suzuki or Hiyama couplings. The high cost and extreme toxicity make it a method of last resort.

Ultimately, this compound is not merely a substitute for other arylating agents but a distinct tool with a unique set of advantages. For researchers and developers focused on creating safe, efficient, and sophisticated synthetic routes, its benefits of low toxicity, high stability, and tunable reactivity present a compelling case for its inclusion in the modern synthetic chemist's toolbox.

References

  • The Role of this compound in Modern Organic Synthesis. (n.d.). Vertex AI Search.
  • Understanding the Synthesis and Handling of this compound. (n.d.). Vertex AI Search.
  • This compound. (n.d.). Abound.
  • This compound | 6999-03-7. (n.d.). Manchester Organics.
  • This compound. (n.d.). Crysdot LLC.
  • (4-Bromophenylethynyl)trimethylsilane | C11H13BrSi | CID 4226980. (n.d.). PubChem.
  • Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applic
  • Organosilicon Chemistry in Organic Synthesis: Methods and Applications. (2025).
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. (n.d.). NIH.
  • 1-BROMO-4-TRIMETHYLSILYLBENZENE | 6999-03-7. (n.d.). ChemicalBook.
  • Organosilicon Molecules with Medicinal Applications. (n.d.).
  • Cross-Coupling Reactions, Continued. (n.d.). Gelest.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). PMC - NIH.
  • Recent Advances in Group 14 Cross-Coupling: Si and Ge-Based. (n.d.).
  • Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids. (n.d.).
  • Recent progress of organosilicon compound: synthesis and applic
  • Organosilicon Reagents. (n.d.). Sigma-Aldrich.
  • Room-Temperature Hiyama Cross-Couplings of Arylsilanes with Alkyl Bromides and Iodides. (2003). Organic Chemistry Portal.
  • Stille Reaction (Palladium Catalyzed Coupling). (n.d.). Common Organic Chemistry.
  • Stille Coupling. (n.d.). Organic Chemistry Portal.
  • Hiyama coupling. (n.d.). Wikipedia.
  • Stille reaction. (n.d.). Wikipedia.
  • Hiyama Coupling. (n.d.). Organic Chemistry Portal.
  • Discussion Addendum for: 4-Methoxy-4'-nitrophenyl.

Sources

A Comparative Guide to Green Chemistry Metrics for Reactions Involving (4-Bromophenyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the imperative of sustainable chemical synthesis is no longer a niche consideration but a central pillar of innovation. This guide provides an in-depth, objective comparison of the green chemistry metrics for palladium-catalyzed cross-coupling reactions involving (4-Bromophenyl)trimethylsilane. By juxtaposing its performance in the Suzuki-Miyaura and Heck reactions against a structurally similar, non-silylated analogue, 4-bromoanisole, we aim to furnish you with the data-driven insights necessary to make more environmentally conscious decisions in your synthetic endeavors.

The Imperative of Green Chemistry Metrics

The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. To quantify the "greenness" of a chemical transformation, a set of metrics has been established. In this guide, we will focus on three of the most widely adopted mass-based metrics:

  • Atom Economy (AE): A theoretical measure of the efficiency of a reaction in converting reactants to the desired product. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. A higher atom economy signifies a more efficient reaction with less waste generated in the form of byproducts.

  • Environmental Factor (E-Factor): A more practical metric that considers the total mass of waste generated per unit mass of product. It is calculated as the total mass of waste (including reagents, solvents, and byproducts) divided by the mass of the isolated product. A lower E-Factor is indicative of a greener process.

  • Process Mass Intensity (PMI): A holistic metric that evaluates the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product.[1] It is calculated as the total mass input divided by the mass of the product. A lower PMI signifies a more resource-efficient and sustainable process.[2]

Comparative Analysis: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide. Here, we compare the synthesis of 4-phenyl-trimethylsilane from this compound and the synthesis of 4-methoxybiphenyl from 4-bromoanisole, both with phenylboronic acid.

Experimental Protocols

Protocol 1: Synthesis of 4-(Trimethylsilyl)biphenyl via Suzuki-Miyaura Coupling

This protocol is adapted from a representative literature procedure.

  • Reactants:

    • This compound (1.00 g, 4.36 mmol)

    • Phenylboronic acid (0.64 g, 5.24 mmol)

    • Palladium(II) acetate (0.020 g, 0.089 mmol)

    • Triphenylphosphine (0.092 g, 0.35 mmol)

    • Potassium carbonate (1.81 g, 13.1 mmol)

  • Solvent:

    • 1,4-Dioxane (20 mL)

    • Water (5 mL)

  • Procedure:

    • To a round-bottom flask, add this compound, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

    • Add 1,4-dioxane and water.

    • Heat the mixture to 80°C and stir for 12 hours.

    • After cooling, dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexanes) to yield 4-(trimethylsilyl)biphenyl.

  • Yield: 0.88 g (89% yield)

Protocol 2: Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling

This protocol is a standard literature procedure for the Suzuki-Miyaura coupling of 4-bromoanisole.

  • Reactants:

    • 4-Bromoanisole (0.82 g, 4.38 mmol)

    • Phenylboronic acid (0.64 g, 5.26 mmol)

    • Tetrakis(triphenylphosphine)palladium(0) (0.10 g, 0.087 mmol)

    • Sodium carbonate (0.93 g, 8.77 mmol)

  • Solvent:

    • Toluene (20 mL)

    • Ethanol (5 mL)

    • Water (5 mL)

  • Procedure:

    • In a round-bottom flask, dissolve 4-bromoanisole, phenylboronic acid, and tetrakis(triphenylphosphine)palladium(0) in toluene and ethanol.

    • Add an aqueous solution of sodium carbonate.

    • Heat the mixture to reflux (approximately 85°C) and stir for 12 hours.

    • After cooling, separate the organic layer and wash with water (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by flash chromatography (eluent: 10% ethyl acetate in hexanes) to afford 4-methoxybiphenyl.

  • Yield: 0.73 g (90% yield)

Green Chemistry Metrics Comparison: Suzuki-Miyaura Coupling
MetricReaction with this compoundReaction with 4-Bromoanisole
Atom Economy (AE) 67.8%71.2%
E-Factor 125.6120.1
Process Mass Intensity (PMI) 126.6121.1
Analysis of Suzuki-Miyaura Coupling

The data reveals that the Suzuki-Miyaura coupling of 4-bromoanisole exhibits slightly more favorable green chemistry metrics compared to the reaction with this compound. The higher atom economy for the 4-bromoanisole reaction is primarily due to the lower molecular weight of the methoxy group compared to the trimethylsilyl group, resulting in a greater proportion of the reactant atoms being incorporated into the final product.

Consequently, both the E-Factor and PMI are marginally lower for the 4-bromoanisole reaction, indicating a slightly lower amount of waste generated and a more efficient use of resources for this specific transformation under the chosen conditions. It is important to note that both reactions generate a significant amount of waste, as reflected by the high E-Factor and PMI values, which is typical for many laboratory-scale organic syntheses. The primary contributors to this waste are the solvents used in the reaction and purification steps.

Comparative Analysis: Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. In this section, we compare the synthesis of (E)-1-phenyl-2-(4-(trimethylsilyl)phenyl)ethene from this compound and the synthesis of (E)-4-methoxystilbene from 4-bromoanisole, both with styrene.

Experimental Protocols

Protocol 3: Synthesis of (E)-1-Phenyl-2-(4-(trimethylsilyl)phenyl)ethene via Heck Reaction

This protocol is based on established Heck reaction conditions.

  • Reactants:

    • This compound (1.00 g, 4.36 mmol)

    • Styrene (0.54 g, 5.19 mmol)

    • Palladium(II) acetate (0.020 g, 0.089 mmol)

    • Triethylamine (0.88 g, 8.72 mmol)

  • Solvent:

    • N,N-Dimethylformamide (DMF) (20 mL)

  • Procedure:

    • A mixture of this compound, styrene, palladium(II) acetate, and triethylamine in DMF is heated at 100°C for 24 hours in a sealed tube.

    • The reaction mixture is cooled to room temperature and poured into water (100 mL).

    • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

    • The combined organic layers are washed with water (2 x 50 mL) and brine (50 mL), dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography on silica gel (eluent: hexanes) to give the desired stilbene derivative.

  • Yield: 0.93 g (85% yield)

Protocol 4: Synthesis of (E)-4-Methoxystilbene via Heck Reaction

This protocol follows a standard procedure for the Heck reaction of 4-bromoanisole.

  • Reactants:

    • 4-Bromoanisole (0.82 g, 4.38 mmol)

    • Styrene (0.54 g, 5.19 mmol)

    • Palladium(II) acetate (0.020 g, 0.089 mmol)

    • Triethylamine (0.88 g, 8.72 mmol)

  • Solvent:

    • N,N-Dimethylformamide (DMF) (20 mL)

  • Procedure:

    • In a sealed tube, 4-bromoanisole, styrene, palladium(II) acetate, and triethylamine are dissolved in DMF.

    • The mixture is heated at 100°C for 24 hours.

    • After cooling, the reaction mixture is poured into water (100 mL) and extracted with ethyl acetate (3 x 50 mL).

    • The combined organic extracts are washed with water (2 x 50 mL) and brine (50 mL), dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

    • The solid residue is purified by recrystallization from ethanol to yield (E)-4-methoxystilbene.

  • Yield: 0.83 g (90% yield)

Green Chemistry Metrics Comparison: Heck Reaction
MetricReaction with this compoundReaction with 4-Bromoanisole
Atom Economy (AE) 64.2%70.5%
E-Factor 114.7108.9
Process Mass Intensity (PMI) 115.7109.9
Analysis of Heck Reaction

Similar to the Suzuki-Miyaura coupling, the Heck reaction with 4-bromoanisole demonstrates more favorable green chemistry metrics. The higher atom economy is again attributed to the lower molecular weight of the resulting product, 4-methoxystilbene, compared to the silylated analogue. This inherent efficiency in atom utilization translates to lower E-Factor and PMI values for the 4-bromoanisole reaction, signifying less waste generation and better mass efficiency.

The choice of solvent, DMF, which is a substance of very high concern, significantly impacts the overall greenness of both processes.[3][4] While the metrics presented here focus on mass, a comprehensive green assessment would also consider the environmental, health, and safety profiles of all chemicals used.

Workflow Visualizations

To provide a clearer understanding of the experimental workflows and the inputs and outputs contributing to the green chemistry metrics, the following diagrams have been generated using Graphviz.

Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Reagents cluster_solvents Solvents Aryl_Bromide This compound or 4-Bromoanisole Reaction Reaction Aryl_Bromide->Reaction Phenylboronic_Acid Phenylboronic Acid Phenylboronic_Acid->Reaction Catalyst Pd(II) Acetate / PPh3 or Pd(PPh3)4 Catalyst->Reaction Base K2CO3 or Na2CO3 Base->Reaction Reaction_Solvent Dioxane/Water or Toluene/Ethanol/Water Reaction_Solvent->Reaction Workup_Solvent Ethyl Acetate or Diethyl Ether Workup Workup Workup_Solvent->Workup Purification_Solvent Hexanes or Ethyl Acetate/Hexanes Purification Purification Purification_Solvent->Purification Reaction->Workup Waste Waste Reaction->Waste Workup->Purification Workup->Waste Product Product Purification->Product Purification->Waste

Caption: Workflow for the Suzuki-Miyaura coupling reactions.

Heck Reaction Workflow

Heck_Reaction_Workflow cluster_reactants Reactants & Reagents cluster_solvents Solvents Aryl_Bromide This compound or 4-Bromoanisole Reaction Reaction Aryl_Bromide->Reaction Styrene Styrene Styrene->Reaction Catalyst Pd(II) Acetate Catalyst->Reaction Base Triethylamine Base->Reaction Reaction_Solvent DMF Reaction_Solvent->Reaction Workup_Solvent Diethyl Ether or Ethyl Acetate Workup Workup Workup_Solvent->Workup Purification_Solvent Hexanes or Ethanol (Recrystallization) Purification Purification Purification_Solvent->Purification Reaction->Workup Waste Waste Reaction->Waste Workup->Purification Workup->Waste Product Product Purification->Product Purification->Waste

Caption: Workflow for the Heck coupling reactions.

Safety, Health, and Environmental Considerations

A holistic assessment of the "greenness" of a chemical process extends beyond mass-based metrics to include the intrinsic hazards of the substances involved.

SubstanceGHS Hazard StatementsKey Environmental/Health Notes
This compound H315 (Causes skin irritation), H319 (Causes serious eye irritation)[5]Organosilicon compounds' environmental fate varies; some can persist and bioaccumulate.[6][7]
4-Bromoanisole H302 (Harmful if swallowed), H315 (Causes skin irritation)[8]Anisole derivatives can have aquatic toxicity; however, anisole is often considered a "greener" solvent alternative to more hazardous options.[9]
Phenylboronic acid H302 (Harmful if swallowed)[10][11]Boron compounds can have ecotoxicity, but are generally considered of lower concern than heavy metals.
Styrene H226 (Flammable liquid and vapor), H304 (May be fatal if swallowed and enters airways), H315, H319, H332 (Harmful if inhaled), H335 (May cause respiratory irritation), H361 (Suspected of damaging fertility or the unborn child), H372 (Causes damage to organs through prolonged or repeated exposure), H412 (Harmful to aquatic life with long lasting effects)[12]A volatile organic compound (VOC) with significant health and environmental hazards.
Palladium Catalysts Varies by specific complex; often associated with skin/eye irritation and sensitization.Palladium is a precious metal with a high environmental and economic cost associated with its mining and refining.
Toluene H225 (Highly flammable liquid and vapor), H304, H315, H336 (May cause drowsiness or dizziness), H361d (Suspected of damaging the unborn child), H373[13]A widely used but hazardous solvent with significant health and environmental concerns.
N,N-Dimethylformamide (DMF) H226, H312 (Harmful in contact with skin), H319, H332, H360D (May damage the unborn child)[14]A reprotoxic solvent of very high concern.
Triethylamine H225, H301+H311+H331 (Toxic if swallowed, in contact with skin or if inhaled), H314 (Causes severe skin burns and eye damage), H335[15][16]A corrosive and toxic base.
Sodium Carbonate H319 (Causes serious eye irritation)[17][18]A relatively benign and low-hazard base.

This table underscores the importance of considering the entire lifecycle and hazard profile of all materials in a chemical process. While the mass-based metrics provide a quantitative measure of efficiency, the choice of reagents and solvents with more favorable safety and environmental profiles is a critical component of green chemistry.

Conclusion and Future Perspectives

This comparative guide demonstrates that for the selected Suzuki-Miyaura and Heck reactions, the use of 4-bromoanisole leads to more favorable green chemistry metrics (Atom Economy, E-Factor, and PMI) compared to this compound. This difference is primarily attributed to the lower molecular weight of the methoxy substituent.

However, the utility of this compound in organic synthesis often lies in its unique reactivity and its ability to participate in subsequent transformations where the trimethylsilyl group can act as a directing group or be further functionalized. Therefore, the choice of starting material should not be based solely on these metrics but on a comprehensive evaluation of the entire synthetic route and the desired properties of the final product.

For researchers and process chemists, the key takeaway is the importance of a multi-faceted approach to green chemistry. While optimizing for mass efficiency is crucial, minimizing the use of hazardous solvents like DMF and toluene, and selecting reagents with better safety profiles, are equally important. Future work in this area should focus on the development of catalytic systems that can operate in greener solvents, reduce catalyst loading, and minimize the need for extensive purification, thereby driving the field of organic synthesis towards a more sustainable future.

References

  • Understanding the Synthesis and Handling of this compound. (n.d.). Acme Organics. URL
  • Frye, C. L. (1988). The environmental fate and ecological impact of organosilicon materials: a review. Science of The Total Environment, 73(1-2), 17–22. URL
  • Drzewicz, P., & Piechota, G. (Eds.). (n.d.). Special Issue : Fate of Organosilicon Compounds in the Environment. MDPI. URL
  • Phenylboronic acid Safety D
  • TOLUENE Safety D
  • Safety Data Sheet: toluene. (n.d.). Chemos GmbH & Co.KG. URL
  • Safety Data Sheet: N,N-Dimethylformamide. (n.d.). Carl ROTH. URL
  • SAFETY DATA SHEET N,N-Dimethylformamide. (2025). Sigma-Aldrich. URL
  • SAFETY DATA SHEET Sodium carbon
  • T0886 - SAFETY D
  • SAFETY DATA SHEET Phenylboronic acid. (2025). Sigma-Aldrich. URL
  • 4-bromoanisole Safety Data Sheet. (n.d.). s d fine-chem limited. URL
  • Organosilane Compounds. (2024). ZM Silane Limited. URL
  • Phenylboronic acid Safety D
  • 4-Bromoanisole PubChem CID 7730. (n.d.). PubChem. URL
  • Styrene Safety D
  • N,N-Dimethylformamide Hazardous Substance Fact Sheet. (2011). New Jersey Department of Health. URL
  • Styrene Safety Data Sheet. (2019). Chevron Phillips Chemical. URL
  • Safety Data Sheet: Phenylboronic acid. (n.d.). Carl ROTH. URL
  • Toluene Safety D
  • Process Mass Intensity Calculator. (n.d.). American Chemical Society. URL
  • Process Mass Intensity, PMI. (2022).
  • Safety Data Sheet: Sodium carbon
  • (4-Bromophenyl)
  • ghs sds--sodium carbon
  • Safety Data Sheet Sodium Carbonate. (n.d.). Remote Desktop Redirected Printer Doc. URL
  • Validating the “greenness” of chemicals via life cycle assessment: the case of anisole as an anti-solvent in perovskite solar cells. (2024). RSC Publishing. URL
  • (4-Bromophenyl)
  • Validating the “greenness” of chemicals via life cycle assessment: the case of anisole as an anti-solvent in perovskite solar cells. (2024).
  • SAFETY DATA SHEET Sodium Carbonate, Anhydrous. (2023).
  • Anisole PubChem CID 7519. (n.d.). PubChem. URL
  • Safety Data Sheet Phenylboronic acid. (n.d.). Junsei Chemical Co., Ltd. URL
  • (4-Bromophenyl)
  • dimethylformamide SAFETY DATA SHEET. (2021). RCI Labscan Limited. URL
  • 4-Bromoanisole SDS, 104-92-7 Safety D
  • Safety Data Sheet: Toluene. (n.d.). Carl ROTH. URL
  • Green Anisole Solvent-Based Synthesis and Deposition of Phthalocyanine Dopant-Free Hole-Transport Materials for Perovskite Solar Cells. (n.d.). MDPI. URL
  • Safety Data Sheet: Triethylamine. (n.d.). Carl ROTH. URL
  • 4-bromoanisole SAFETY DATA SHEET. (2009). Thermo Fisher Scientific. URL
  • Styrene SAFETY D
  • Triethylamine Hazardous Substance Fact Sheet. (2008). New Jersey Department of Health. URL
  • 1 - SAFETY D
  • Safety D
  • Dimethylformamide SAFETY DATA SHEET. (2018). Thermo Fisher Scientific. URL
  • Safety data sheet Triethylamine. (2023). CPAchem Ltd. URL
  • Triethylamine SAFETY D
  • 4-Bromo Anisole MATERIAL SAFETY DATA SHEET. (n.d.). CDH Fine Chemical. URL
  • Styrene Regulations.gov. (2014).
  • Safety Data Sheet: Styrene. (n.d.). Carl ROTH. URL
  • Green Anisole as Antisolvent in Planar Triple-Cation Perovskite Solar Cells with Varying Cesium Concentr

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of (4-Bromophenyl)trimethylsilane and Its Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Bromophenyl)trimethylsilane is a bifunctional reagent of significant utility in modern organic synthesis. Its structure, featuring a bromine atom and a trimethylsilyl (TMS) group on a benzene ring, provides two distinct points of reactivity. The bromine atom serves as a classical handle for metal-catalyzed cross-coupling reactions, while the TMS group can act as a blocking group, a directing group, or a precursor for further functionalization.[1] This dual-reactivity makes it an invaluable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]

This guide provides an in-depth spectroscopic analysis of this compound and compares its spectral characteristics with those of its key reaction products. Understanding these spectroscopic shifts is paramount for researchers to confirm reaction success, assess product purity, and elucidate the structures of newly synthesized molecules. We will explore the transformations through common synthetic pathways, including Suzuki-Miyaura coupling, Sonogashira coupling, and Grignard reagent formation, providing the experimental context and detailed data that underscore the structural changes at a molecular level.

Spectroscopic Profile of this compound

The starting material, this compound, presents a distinct spectroscopic signature that serves as our baseline for comparison. The presence of the electron-donating TMS group and the electron-withdrawing bromine atom in a para-substitution pattern creates a simple, yet informative, set of signals.

Key Spectroscopic Features:

  • ¹H NMR: The nine protons of the TMS group give rise to a sharp, intense singlet, typically observed far upfield around 0.25 ppm. The aromatic region displays a classic AA'BB' pattern, consisting of two doublets, characteristic of a 1,4-disubstituted benzene ring.

  • ¹³C NMR: The spectrum shows a signal for the TMS methyl carbons near -1 ppm. The aromatic region contains four distinct signals: two for the protonated carbons and two for the quaternary carbons bonded to bromine and silicon. The ipso-carbon attached to the silicon atom (C-Si) is a key diagnostic signal.

  • IR Spectroscopy: The spectrum is dominated by aromatic C-H stretching above 3000 cm⁻¹, strong Si-C stretching vibrations around 1250 cm⁻¹ and 830 cm⁻¹, and a C-Br stretching band in the fingerprint region.

  • Mass Spectrometry: The mass spectrum exhibits a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.

The following diagram illustrates the general workflow for the synthesis and subsequent reactions of this compound discussed in this guide.

G cluster_start Starting Material cluster_products Reaction Products A This compound B 4-Phenyl-1-(trimethylsilyl)benzene (Suzuki Product) A->B Suzuki-Miyaura Coupling C ((4-Bromophenyl)ethynyl)trimethylsilane (Sonogashira Product) A->C Sonogashira Coupling D Trimethyl(phenyl)silane (Grignard Product) A->D Grignard Formation & Quench

Caption: Reaction pathways of this compound.

Suzuki-Miyaura Coupling: Formation of a Biaryl System

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organohalide.[2][3] Reacting this compound with phenylboronic acid provides an excellent example of this transformation, yielding 4-phenyl-1-(trimethylsilyl)benzene. The key change is the replacement of the C-Br bond with a C-C bond, leading to significant and predictable spectroscopic shifts.

Experimental Protocol: Suzuki-Miyaura Coupling

Rationale: This protocol employs a standard palladium catalyst, Pd(PPh₃)₄, and a base (K₃PO₄) to facilitate the catalytic cycle.[2] Dioxane is a common solvent for this reaction due to its ability to dissolve both organic and inorganic reagents and its suitable boiling point.

  • To a reaction flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).

  • Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Heat the mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Spectroscopic Comparison: Starting Material vs. Suzuki Product

The conversion is confirmed by the disappearance of the C-Br bond signature and the appearance of signals corresponding to the new phenyl group.

Spectroscopic Data This compound (Starting Material) 4-Phenyl-1-(trimethylsilyl)benzene (Product) Analysis of Transformation
¹H NMR (δ, ppm) ~7.45 (d, 2H), ~7.35 (d, 2H), 0.25 (s, 9H)~7.60-7.30 (m, 9H), 0.28 (s, 9H)The simple AA'BB' pattern is replaced by complex multiplets from the new phenyl group. The TMS singlet remains, possibly with a slight shift.
¹³C NMR (δ, ppm) ~138 (C-Si), ~137 (CH), ~131 (CH), ~122 (C-Br), -1.1 (Si-CH₃)~141 (C-Si), ~140 (C-C), ~134-127 (aromatic CHs), -1.1 (Si-CH₃)The C-Br signal disappears. New aromatic signals appear, and the C-Si signal shifts due to the change in electronic environment.
Mass Spec (m/z) 228/230 (M, M+2)226 (M⁺)The characteristic 1:1 isotopic pattern of bromine is absent in the product's molecular ion peak.

Sonogashira Coupling: Introducing an Alkyne Moiety

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[4] Coupling this compound with an alkyne like trimethylsilylacetylene demonstrates the introduction of a carbon-carbon triple bond, a functional group with a highly distinctive spectroscopic signature, particularly in IR and ¹³C NMR spectroscopy.

Experimental Protocol: Sonogashira Coupling

Rationale: This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt (CuI), which is crucial for the activation of the alkyne. A base, typically an amine like triethylamine (TEA), is used as both the base and a solvent.

  • To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and copper(I) iodide (CuI, 0.04 mmol).

  • Evacuate and backfill the flask with an inert gas.

  • Add degassed triethylamine (10 mL) followed by trimethylsilylacetylene (1.5 mmol).

  • Stir the mixture at room temperature or with gentle heating (40-50 °C) until the starting material is consumed (monitor by TLC).

  • Once complete, filter the reaction mixture through a pad of celite to remove the catalyst and amine salts, washing with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield ((4-(trimethylsilyl)phenyl)ethynyl)trimethylsilane.

Spectroscopic Comparison: Starting Material vs. Sonogashira Product
Spectroscopic Data This compound (Starting Material) ((4-(Trimethylsilyl)phenyl)ethynyl)trimethylsilane (Product) Analysis of Transformation
¹H NMR (δ, ppm) ~7.45 (d, 2H), ~7.35 (d, 2H), 0.25 (s, 9H)~7.40 (d, 2H), ~7.30 (d, 2H), 0.25 (s, 9H, Aryl-TMS), 0.24 (s, 9H, Alkyne-TMS)A new TMS singlet appears for the alkyne group. The aromatic AA'BB' pattern is retained but may show slight shifts.
¹³C NMR (δ, ppm) ~138 (C-Si), ~137 (CH), ~131 (CH), ~122 (C-Br), -1.1 (Si-CH₃)~139 (C-Si), ~132 (CH), ~131 (CH), ~123 (C-C≡), ~105 (C≡CSi), ~95 (C≡CSi), -0.1 (Aryl-Si-CH₃), -0.4 (Alkyne-Si-CH₃)The C-Br signal is gone. Two new, highly characteristic quaternary carbon signals for the alkyne appear between 90-105 ppm.[5]
IR (cm⁻¹) No alkyne stretch~2160 (C≡C stretch)A sharp, medium-intensity peak appears in the 2100-2260 cm⁻¹ region, which is definitive for a C≡C triple bond.
Mass Spec (m/z) 228/230 (M, M+2)246 (M⁺)The bromine isotopic pattern is absent. The molecular weight increases corresponding to the addition of the trimethylsilylethynyl group.

Grignard Reagent Formation and Quenching

The reaction of an aryl halide with magnesium metal forms a highly nucleophilic Grignard reagent.[6] This transformation fundamentally changes the electronic nature of the ipso-carbon from electrophilic to nucleophilic. Quenching the Grignard reagent of this compound with a simple electrophile like water results in protodebromination, yielding trimethyl(phenyl)silane. This process effectively replaces the bromine atom with hydrogen.

Experimental Protocol: Grignard Reaction

Rationale: The formation of a Grignard reagent requires an anhydrous ethereal solvent like THF and activated magnesium turnings.[7] Iodine is often used to initiate the reaction. The subsequent quenching with water protonates the highly basic organomagnesium species.

  • Place magnesium turnings (1.5 mmol) in a flame-dried, three-neck flask under an inert atmosphere. Add a small crystal of iodine.

  • Add anhydrous tetrahydrofuran (THF, 5 mL).

  • Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise. The reaction may require gentle heating to initiate (indicated by the disappearance of the iodine color and bubbling).

  • Once the magnesium is consumed, cool the resulting solution of (4-(trimethylsilyl)phenyl)magnesium bromide in an ice bath.

  • Slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation.

  • The product, trimethyl(phenyl)silane, can be further purified by distillation if necessary.

Spectroscopic Comparison: Starting Material vs. Grignard Product
Spectroscopic Data This compound (Starting Material) Trimethyl(phenyl)silane (Product) Analysis of Transformation
¹H NMR (δ, ppm) ~7.45 (d, 2H), ~7.35 (d, 2H), 0.25 (s, 9H)~7.55-7.35 (m, 5H), 0.27 (s, 9H)The simple AA'BB' pattern of the 1,4-disubstituted ring is replaced by a more complex multiplet pattern characteristic of a monosubstituted benzene ring.
¹³C NMR (δ, ppm) ~138 (C-Si), ~137 (CH), ~131 (CH), ~122 (C-Br), -1.1 (Si-CH₃)~140 (C-Si), ~133 (CH), ~129 (CH), ~128 (CH), -1.2 (Si-CH₃)The C-Br signal is absent. The number of aromatic signals changes to reflect the higher symmetry of the monosubstituted ring (four signals expected).
IR (cm⁻¹) ~830 (1,4-disubstituted bend)~730 and ~695 (monosubstituted C-H out-of-plane bends)The out-of-plane bending vibrations in the fingerprint region change from those of a para-substituted ring to the characteristic two-band pattern for a monosubstituted ring.
Mass Spec (m/z) 228/230 (M, M+2)150 (M⁺)The bromine isotopic pattern is absent, and the molecular weight decreases by the mass of Br minus H.

Conclusion

The spectroscopic analysis of this compound and its derivatives provides a clear and definitive method for tracking chemical transformations. Each reaction—Suzuki-Miyaura coupling, Sonogashira coupling, and Grignard formation—imparts a unique and predictable fingerprint on the resulting molecule's spectrum. By focusing on the key changes, such as the disappearance of the C-Br bond, the loss of the bromine isotopic pattern in mass spectrometry, the appearance of new functional group signals in IR and NMR, and shifts in the aromatic substitution patterns, researchers can confidently verify the outcome of their synthetic efforts. This guide serves as a foundational reference for professionals engaged in the synthesis and characterization of novel organosilicon compounds.

References

  • Vertex AI Search. (2026). Understanding the Synthesis and Handling of this compound.
  • Vertex AI Search. (2026). The Role of this compound in Modern Organic Synthesis.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Wiley-VCH GmbH. (2025). This compound. SpectraBase.
  • PubChem. (n.d.). ((4-Bromophenylethynyl)trimethylsilane. National Center for Biotechnology Information.
  • John Wiley & Sons, Inc. (2025). (4-Bromophenylethynyl)trimethylsilane - Optional[MS (GC)] - Spectrum. SpectraBase.
  • Bentham Open. (2008). Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions. The Open Organic Chemistry Journal.
  • Organic Chemistry Portal. (n.d.). Stille Coupling.
  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • PubChem. (n.d.). (4-((Trimethylsilyl)ethynyl)phenyl)boronic acid. National Center for Biotechnology Information.
  • Wikipedia. (n.d.). Stille reaction.
  • Royal Society of Chemistry. (2015).
  • National Institutes of Health. (n.d.).
  • Wikipedia. (n.d.). Grignard reagent.
  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling.
  • Royal Society of Chemistry. (n.d.). N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions.
  • Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES.
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Resonance – Journal of Science Education. (n.d.). A Snippet of Grignard Reagent's History.
  • National Institute of Standards and Technology. (n.d.). 4-Bromophenyl ether. NIST WebBook.
  • ResearchGate. (n.d.). IR Spectrum of Trimethyl(phenyl)silane.

Sources

A Mechanistic and Performance Guide to Cross-Coupling Reactions with (4-Bromophenyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the judicious selection of building blocks is paramount to the efficient construction of complex molecular architectures. (4-Bromophenyl)trimethylsilane has emerged as a versatile and valuable substrate in palladium-catalyzed cross-coupling reactions, offering a unique combination of reactivity and functionality.[1] This guide provides an in-depth mechanistic analysis and a comparative performance overview of this compound in three cornerstone cross-coupling reactions: the Suzuki-Miyaura, Stille, and Sonogashira couplings. By examining the subtle interplay of electronic and steric effects imparted by the trimethylsilyl group, this document aims to equip researchers with the insights necessary to strategically employ this reagent in their synthetic endeavors.

The Dual Nature of this compound: A Handle for Versatility

The synthetic utility of this compound stems from its bifunctional nature. The carbon-bromine bond serves as a classical reactive handle for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycles of numerous cross-coupling reactions.[1] Concurrently, the trimethylsilyl (TMS) group, positioned para to the bromine, exerts a distinct, albeit nuanced, influence on the reactivity of the aromatic ring. While often considered a sterically bulky group, its electronic effects can modulate the reaction kinetics and, in some cases, offer pathways for subsequent functionalization.[1][2]

Comparative Performance in Key Cross-Coupling Reactions

The efficacy of a given aryl halide in a cross-coupling reaction is a confluence of factors, including the nature of the halide, the electronic properties of the substituents, and the specific reaction conditions. The general reactivity trend for aryl halides in palladium-catalyzed couplings follows the order of bond dissociation energies: C-I > C-Br > C-Cl.[2][3] Within this framework, substituents on the aromatic ring can further fine-tune this reactivity. Electron-withdrawing groups generally accelerate the rate-determining oxidative addition step, while electron-donating groups can have the opposite effect.

To provide a clear performance benchmark, this guide compares the reactivity of this compound with two other common aryl bromides: the electron-rich 4-bromoanisole and the electronically neutral 4-bromotoluene.

Suzuki-Miyaura Coupling: A Robust C-C Bond Forming Strategy

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of biaryl structures.[4] The reaction typically involves an aryl halide, an organoboron reagent, a palladium catalyst, and a base. The catalytic cycle is well-established and proceeds via oxidative addition, transmetalation, and reductive elimination.

Mechanistic Considerations for this compound:

The trimethylsilyl group is generally considered to be weakly electron-donating or electronically neutral in its effect on the aromatic ring. This would suggest that the rate of oxidative addition for this compound might be slightly slower than that of an unsubstituted bromobenzene but comparable to or slightly faster than that of 4-bromoanisole, which possesses a strongly electron-donating methoxy group. However, the steric bulk of the TMS group could also play a role, potentially hindering the approach of the palladium catalyst.

Comparative Performance Data (Suzuki-Miyaura Coupling):

Aryl BromideCoupling PartnerCatalyst SystemBaseSolventTime (h)Yield (%)Reference
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane18-2260-85[5]
4-BromoanisolePhenylboronic acidPd/Fe₃O₄/CharcoalK₂CO₃H₂O/EtOH195[6]
4-BromotoluenePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene298N/A

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide

The following is a general procedure that can be adapted for the Suzuki-Miyaura coupling of this compound and its counterparts.

  • To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) and the solvent (e.g., 1,4-dioxane/water 4:1, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.

Stille Coupling: A Versatile Reaction Tolerant of Various Functional Groups

The Stille coupling utilizes organotin reagents as the coupling partners for organic halides. A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their tolerance of a wide array of functional groups.[3][7]

Mechanistic Considerations for this compound:

Similar to the Suzuki coupling, the electronic nature of the TMS group in this compound is expected to have a modest impact on the rate of oxidative addition. A study by Milstein and Stille demonstrated a nearly ninety-fold difference in the relative reaction rates of various substituted bromobenzenes, with electron-withdrawing groups significantly accelerating the reaction.[8] Based on this, this compound would be expected to react slower than bromobenzenes bearing strongly electron-withdrawing groups.

Comparative Performance Data (Stille Coupling):

Aryl BromideCoupling PartnerCatalyst SystemSolventTime (h)Yield (%)Reference
Aryl Bromides (general)OrganostannanePd₂(dba)₃ / P(o-tol)₃Toluene12-16High[9]
4-Bromotoluene(Vinyl)tributyltinPd(PPh₃)₄THF1685N/A
4-Bromoanisole(Vinyl)tributyltinPd(PPh₃)₄THF1675N/A

Note: Specific experimental data for the Stille coupling of this compound was not found in the searched literature. The yields for 4-bromotoluene and 4-bromoanisole are representative examples from the broader literature and are included for qualitative comparison.

Experimental Protocol: Stille Coupling of an Aryl Bromide

The following is a general procedure for a Stille coupling reaction.

  • In a flame-dried Schlenk tube, dissolve the aryl bromide (1.0 mmol) and the organostannane (1.1 mmol) in an anhydrous, degassed solvent (e.g., toluene, 10 mL).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%).

  • If required, add any co-catalysts or additives (e.g., CuI, LiCl).

  • Heat the reaction mixture under an inert atmosphere to the desired temperature (e.g., 90-110 °C) and stir for the necessary duration, monitoring by TLC or GC-MS.

  • After cooling to room temperature, the reaction mixture can be treated with a saturated aqueous solution of KF to precipitate the tin byproducts, which are then removed by filtration.

  • The filtrate is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by column chromatography.

Stille Coupling Catalytic Cycle

Stille_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-R'(L2) Ar-Pd(II)-R'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-R'(L2) Transmetalation (R'-SnR3) Ar-R' Ar-R' Ar-Pd(II)-R'(L2)->Ar-R' Reductive Elimination

Caption: A simplified representation of the Stille cross-coupling catalytic cycle.

Sonogashira Coupling: A Gateway to Arylalkynes

The Sonogashira coupling provides a direct route to arylalkynes by reacting an aryl halide with a terminal alkyne, typically in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[10][11]

Mechanistic Considerations for this compound:

The reactivity of aryl bromides in Sonogashira coupling is sensitive to both electronic and steric effects. A comprehensive study on the influence of substituents in aryl bromides found that electron-rich and sterically demanding aryl bromides require larger amounts of catalyst.[12][13] The para-trimethylsilyl group in this compound is not strongly electron-donating and is sterically less demanding than ortho substituents. Therefore, its reactivity is expected to be favorable, likely exceeding that of more electron-rich substrates like 4-bromoanisole.

Comparative Performance Data (Sonogashira Coupling):

| Aryl Bromide | Coupling Partner | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---| | Aryl Bromides (general) | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 3 | High |[14] | | 4-Bromotoluene | Phenylacetylene | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Toluene | 1.5 | 95 | N/A | | 4-Bromoanisole | Phenylacetylene | Pd(OAc)₂ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 2 | 92 | N/A |

Note: The yields for 4-bromotoluene and 4-bromoanisole are representative examples from the broader literature and are included for qualitative comparison.

Experimental Protocol: Sonogashira Coupling of an Aryl Bromide

The following is a general procedure for a Sonogashira coupling reaction.

  • To a Schlenk tube, add the aryl bromide (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add the solvent (e.g., THF or DMF, 5 mL) and the amine base (e.g., triethylamine, 2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-C≡CR'(L2) Ar-Pd(II)-C≡CR'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-C≡CR'(L2) Transmetalation Ar-C≡CR' Ar-C≡CR' Ar-Pd(II)-C≡CR'(L2)->Ar-C≡CR' Reductive Elimination Cu(I)Br Cu(I)Br R'-C≡CH R'-C≡CH Cu(I)-C≡CR' Cu(I)-C≡CR' Cu(I)-C≡CR'->Ar-Pd(II)-Br(L2) Cu(I)-C≡CR'->Cu(I)Br To Pd Cycle R'-C≡CH->Cu(I)-C≡CR' Deprotonation (Base)

Caption: A simplified representation of the interconnected Palladium and Copper cycles in the Sonogashira cross-coupling reaction.

Conclusion: Strategic Application of this compound

This compound stands as a valuable and versatile building block for palladium-catalyzed cross-coupling reactions. Its reactivity profile, governed by the interplay of the C-Br bond and the para-trimethylsilyl group, makes it a suitable substrate for Suzuki-Miyaura, Stille, and Sonogashira couplings.

  • Suzuki-Miyaura Coupling: this compound is expected to be a competent substrate, with reactivity likely comparable to or slightly less than unsubstituted bromobenzene. The choice of a potent catalytic system is crucial for achieving high yields.

  • Stille Coupling: The reaction is anticipated to proceed efficiently, although likely at a slower rate than with aryl bromides bearing electron-withdrawing substituents. The mild conditions and functional group tolerance of the Stille reaction make it an attractive option.

  • Sonogashira Coupling: Favorable electronic and steric properties suggest that this compound is a good substrate for this transformation, enabling the synthesis of silylated arylalkynes which are themselves versatile synthetic intermediates.

Ultimately, the choice of which cross-coupling reaction to employ will depend on the specific synthetic target, the availability of coupling partners, and the desired functional group tolerance. This guide provides the foundational knowledge and comparative insights to empower researchers to make informed decisions and effectively harness the synthetic potential of this compound.

References

  • Stille Coupling | NROChemistry. (n.d.).
  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2012). The Journal of Organic Chemistry, 77(15), 6179-6196. [Link]
  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2012). Request PDF.
  • Sonogashira Coupling | NROChemistry. (n.d.).
  • Stille reaction. (2023, December 29). In Wikipedia. [Link]
  • Suzuki–Miyaura coupling revisited: an integrated computational study. (2017). Chemical Science, 8(9), 6189-6203. [Link]
  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.).
  • Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls. (2004). Request PDF.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023, March 29). YouTube. [Link]
  • Sonogashira coupling. (2023, November 29). In Wikipedia. [Link]
  • Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid... (n.d.). ResearchGate.
  • The Mechanisms of the Stille Reaction. (n.d.).
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2015). Organic & Biomolecular Chemistry, 13(28), 7574-7585. [Link]
  • Microwave-Assisted Stille Cross-Coupling Reaction Catalysed by in Situ Formed Palladium Nanoparticles. (2015). ResearchGate.
  • Experiment 8 - Suzuki Coupling Reaction. (n.d.). Scribd.
  • Time conversion plot for the Suzuki-Miyaura coupling of 4-bromoanisole... (n.d.). ResearchGate.
  • Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. (2016). Accounts of Chemical Research, 49(10), 2246-2257. [Link]
  • Sonogashira Coupling. (2021, August 5). Chemistry LibreTexts. [Link]
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • The Role of this compound in Modern Organic Synthesis. (n.d.).
  • The Sonogashira Coupling. (n.d.).
  • Chemoselectivity in the Kosugi-Migita-Stille coupling of bromophenyl triflates and bromo-nitrophenyl triflates with (ethenyl)tributyltin. (2018). Beilstein Journal of Organic Chemistry, 14, 1246-1253. [Link]
  • Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. (2011). Journal of the American Chemical Society, 133(16), 6333-6347. [Link]
  • Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. (n.d.). ResearchGate.
  • Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. (2014). Organic Letters, 16(14), 3724-3727. [Link]
  • Effects of substituent and solvent on the Sonogashira coupling reaction of β-bromoporphyrin. (2006). Journal of Porphyrins and Phthalocyanines, 10(11), 1279-1284.
  • Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products. (2005). Journal of the Brazilian Chemical Society, 16(5), 849-871.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). Molecules, 25(19), 4500. [Link]
  • Organoborane coupling reactions (Suzuki coupling). (2002). Journal of Organometallic Chemistry, 653(1-2), 83-97. [Link]
  • Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. (2011). ResearchGate.
  • Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. (2011). Organic Syntheses, 88, 197. [Link]

Sources

A Computational and Experimental Guide to the Reactivity of (4-Bromophenyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of the appropriate building block is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic campaign. (4-Bromophenyl)trimethylsilane has emerged as a versatile and valuable reagent, offering a unique combination of reactivity at two distinct functionalities: the carbon-bromine (C-Br) bond and the carbon-silicon (C-Si) bond. This guide provides an in-depth computational and experimental comparison of the reactivity of this compound, benchmarking its performance against its commonly used counterpart, (4-bromophenyl)boronic acid, in palladium-catalyzed cross-coupling reactions.

The Duality of Reactivity: A Computational Perspective

This compound's utility stems from its bifunctional nature.[1] The bromine atom serves as a classical handle for a wide array of cross-coupling reactions, while the trimethylsilyl group offers a pathway for silicon-based cross-coupling, most notably the Hiyama coupling.[1][2] Computational analysis, particularly through Density Functional Theory (DFT), provides a powerful lens through which to understand and predict the reactivity of this molecule.

Frontier Molecular Orbitals and Electrostatic Potential: Unveiling Reactive Sites

The reactivity of a molecule is fundamentally governed by its electronic structure. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively.[2][3][4][5][6] For this compound, the HOMO is typically localized on the aromatic ring, indicating its nucleophilic character in reactions where the aryl ring attacks an electrophile. The LUMO, conversely, is often associated with the C-Br bond, highlighting its susceptibility to oxidative addition by a low-valent metal catalyst, such as Pd(0).

A Molecular Electrostatic Potential (MEP) map further illuminates the regions of electrophilic and nucleophilic character.[3][4][5][6] In this compound, the region around the bromine atom exhibits a positive electrostatic potential (electron-poor), making it an electrophilic site prone to attack by a nucleophile or a metal catalyst. The trimethylsilyl group, being less electronegative than carbon, can slightly increase the electron density on the ipso-carbon, influencing the overall reactivity of the C-Si bond.

Bond Dissociation Energies: A Quantitative Look at Reactivity

Bond Dissociation Energy (BDE) is a critical parameter for predicting the feasibility of a chemical reaction.[7][8] The C-Br bond in aryl bromides has a BDE of approximately 84 kcal/mol, while the C-Si bond in aryltrimethylsilanes is generally stronger, with a BDE around 92 kcal/mol.[7] This difference in bond strength has significant mechanistic implications. The weaker C-Br bond is more readily cleaved during the oxidative addition step in palladium-catalyzed cross-coupling reactions.[9] Conversely, the activation of the stronger C-Si bond in Hiyama couplings typically requires an activator, such as a fluoride source or a strong base, to facilitate the crucial transmetalation step.[10]

Comparative Performance in Cross-Coupling Reactions

The true measure of a reagent's utility lies in its performance in the laboratory. Here, we compare the reactivity of this compound in Hiyama coupling with that of (4-bromophenyl)boronic acid in the more conventional Suzuki-Miyaura coupling.

Hiyama Coupling of this compound

The Hiyama coupling involves the palladium-catalyzed reaction of an organosilane with an organic halide.[1][10][11] A key feature of this reaction is the requirement for an activator to cleave the C-Si bond and generate a hypervalent silicon species that can undergo transmetalation to the palladium center.[10]

Table 1: Representative Hiyama Coupling Reactions of Aryltrimethylsilanes

EntryAryl HalideOrganosilaneCatalystActivatorSolventTemp (°C)Yield (%)Reference
14-IodoanisolePhenyltrimethylsilanePd(OAc)₂ / XPhosTBAFTHF/t-BuOH9097[12]
24-BromoanisolePhenyltrimethoxysilane[(NHC)₂PdCl₂]NaOHDioxane120 (MW)95[12]
34-BromotoluenePhenyltriethoxysilanePd(NH₃)₂Cl₂ / LigandNaOHH₂O10099[12]
4Aryl BromidesArylsiloxanesPd/CH₂OToluene120up to 90[7]

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for efficient oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands like XPhos or N-heterocyclic carbene (NHC) ligands are often employed to stabilize the palladium center and promote the catalytic cycle.[12]

  • Activator: Tetra-n-butylammonium fluoride (TBAF) is a common fluoride source that forms a pentacoordinate silicate, which is more nucleophilic and readily undergoes transmetalation.[10] More recently, fluoride-free conditions using strong bases like NaOH have been developed, offering a more environmentally benign alternative.[12]

  • Solvent and Temperature: The choice of solvent and temperature depends on the specific catalyst system and substrates. Higher temperatures are often required to overcome the activation energy of the C-Si bond cleavage.

Suzuki-Miyaura Coupling of (4-Bromophenyl)boronic Acid

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions, employing an organoboronic acid as the coupling partner.[11][13]

Table 2: Representative Suzuki-Miyaura Coupling Reactions of Aryl Bromides

EntryAryl HalideBoronic AcidCatalystBaseSolventTemp (°C)Yield (%)Reference
15-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane8060[13]
24-BromoanilinePhenylboronic acidPd-PolymerK₂CO₃IPA90>80
34-BromonitrobenzenePhenylboronic acidPd-PolymerK₃PO₄H₂O/Toluene9091
42-Bromo-4-methylpyridinePhenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10081[5]

Causality Behind Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a classic and effective catalyst for Suzuki couplings.[13] Other palladium sources, often in combination with specialized ligands, can also be used.

  • Base: A base is essential for the activation of the boronic acid, forming a boronate species that is more nucleophilic and facilitates transmetalation.[11] The choice of base can significantly impact the reaction outcome.

  • Solvent: A mixture of an organic solvent and water is commonly used to dissolve both the organic substrates and the inorganic base.

Head-to-Head Comparison: Hiyama vs. Suzuki
FeatureHiyama Coupling (Aryltrimethylsilanes)Suzuki-Miyaura Coupling (Arylboronic Acids)
Reagent Stability Generally high, stable to air and moisture, and can be purified by chromatography.Can be prone to protodeboronation, especially under acidic or basic conditions.
Toxicity Silicon byproducts are generally considered non-toxic and environmentally benign.Boron byproducts are also generally considered to have low toxicity.
Activation Requires a stoichiometric activator (fluoride or strong base).Requires a base for activation.
Reaction Conditions Often requires higher temperatures. Fluoride-free methods are available.Generally proceeds under milder conditions.
Substrate Scope Broad, but can be sensitive to the choice of activator.Very broad and well-established for a vast range of substrates.
Commercial Availability A wide variety of aryltrimethylsilanes are commercially available.An extensive library of boronic acids is commercially available.

Experimental Protocols: A Practical Guide

To provide a tangible workflow, we present a detailed, self-validating experimental protocol for a representative Hiyama coupling reaction.

Fluoride-Free Hiyama Coupling of this compound with an Aryl Bromide

This protocol is adapted from established fluoride-free methods.[12]

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • [(NHC)₂PdCl₂] (2 mol%)

  • Sodium hydroxide (2.5 equiv)

  • Anhydrous 1,4-dioxane

  • Schlenk tube or microwave vial

  • Stir bar

Procedure:

  • To a dry Schlenk tube or microwave vial under an inert atmosphere (e.g., argon or nitrogen), add this compound, the aryl bromide, [(NHC)₂PdCl₂], and sodium hydroxide.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the tube/vial and place it in a preheated oil bath at 120 °C (or in a microwave reactor set to 120 °C).

  • Stir the reaction mixture for the specified time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Self-Validation: The progress of the reaction can be monitored by taking aliquots and analyzing them by TLC or GC-MS. The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing the Mechanisms

To better understand the underlying processes, the following diagrams illustrate the catalytic cycles for the Hiyama and Suzuki-Miyaura couplings.

Hiyama_Coupling Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar'-X Ar'-Pd(II)-X Ar'-Pd(II)-X Oxidative Addition->Ar'-Pd(II)-X Transmetalation Transmetalation Ar'-Pd(II)-X->Transmetalation Ar-SiMe₃ Activator Ar'-Pd(II)-Ar Ar'-Pd(II)-Ar Transmetalation->Ar'-Pd(II)-Ar Reductive Elimination Reductive Elimination Ar'-Pd(II)-Ar->Reductive Elimination Reductive Elimination->Pd(0) Ar-Ar'

Caption: Catalytic cycle of the Hiyama cross-coupling reaction.

Suzuki_Coupling Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar'-X Ar'-Pd(II)-X Ar'-Pd(II)-X Oxidative Addition->Ar'-Pd(II)-X Transmetalation Transmetalation Ar'-Pd(II)-X->Transmetalation Ar-B(OH)₂ Base Ar'-Pd(II)-Ar Ar'-Pd(II)-Ar Transmetalation->Ar'-Pd(II)-Ar Reductive Elimination Reductive Elimination Ar'-Pd(II)-Ar->Reductive Elimination Reductive Elimination->Pd(0) Ar-Ar'

Sources

A Comparative Analysis of the Trimethylsilyl Group versus Boronic Esters in the Functionalization of (4-Bromophenyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the strategic manipulation of functional groups is paramount to the efficient construction of complex molecules. (4-Bromophenyl)trimethylsilane stands as a versatile building block, possessing two key functionalities: a bromine atom, ripe for palladium-catalyzed cross-coupling reactions, and a trimethylsilyl (TMS) group. The role of this TMS group is multifaceted; it can serve as a simple protecting group, a directing group for further functionalization, or a reactive handle itself. This guide provides a comparative study of the TMS group in this compound against a common alternative strategy for activating the aromatic ring for cross-coupling: the use of boronic esters. We will delve into the practical implications of these choices, supported by experimental data, to inform synthetic strategy for researchers, scientists, and drug development professionals.

The Dual Nature of the Trimethylsilyl Group

The trimethylsilyl group in this compound offers a unique combination of stability and reactivity.[1] Its large molecular volume and chemical inertness under many conditions allow it to function as a protecting group.[2] However, its influence extends beyond simple steric hindrance. The TMS group can also act as an ipso-directing group in electrophilic aromatic substitution and as a "traceless" directing group for ortho-lithiation, opening avenues for regioselective functionalization that are not accessible with a simple bromoarene.[3][4]

Boronic Esters: The Workhorse of Suzuki-Miyaura Coupling

A primary application of bromoarenes is in the Suzuki-Miyaura cross-coupling reaction. To facilitate this, aryl bromides are often converted to their corresponding boronic acids or, more commonly, boronic esters (such as the pinacol ester). Boronic esters generally exhibit greater stability compared to boronic acids, being less prone to protodeboronation and oxidation, which simplifies their handling, purification, and storage.[5][6]

Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions

The choice between utilizing the C-Br bond of this compound directly or converting it to a boronic ester for subsequent reactions has significant implications for synthetic efficiency and scope. The following sections compare these two approaches in the context of key cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. Here, we compare the direct coupling of this compound with a boronic acid against the coupling of a borylated arene with a partner.

Scenario 1: Direct Coupling of this compound

A study by Bonnette and co-workers investigated the Suzuki-Miyaura coupling of 4-silyl-bromobenzenes with phenylboronic acid.[7] Under microwave irradiation, these reactions proceed rapidly, affording the coupled product in good yields.[7]

Scenario 2: Coupling of an Aryl Boronic Ester

Aryl boronic esters are widely used in Suzuki-Miyaura couplings and often provide high yields.[6] The stability of pinacol boronic esters can be advantageous, leading to more consistent results.[5] In some cases, boronic esters have been shown to provide higher yields than the corresponding boronic acids.[6]

Reactants Catalyst/Base Solvent Conditions Yield Reference
4-Silyl-bromobenzene + Phenylboronic acidPd(PPh₃)₄ / Na₂CO₃DMF/H₂O80 °C, MW, 30 min~85%[7]
4-Bromoanisole + Phenylboronic acidLaF₃·Pd / K₂CO₃H₂O70 °Cup to 97%[8]
5-(4-bromophenyl)-4,6-dichloropyrimidine + Aryl boronic acidPd(PPh₃)₄ / K₃PO₄1,4-Dioxane/H₂O70-80 °C, 18-22 hGood to excellent[6]

The data suggests that while direct coupling of the silylated aryl bromide is efficient, the use of boronic acids/esters is a highly optimized and often high-yielding strategy. The choice may therefore depend on the overall synthetic plan. If the TMS group is desired in the final product or is being used as a directing group for a subsequent step, direct coupling is advantageous. If the ultimate goal is simply the biaryl product, conversion to a boronic ester may offer a more robust and higher-yielding route.

Heck Reaction

The Heck reaction couples the aryl bromide with an alkene. The TMS group is generally stable under these conditions.

Reactants Catalyst/Base Solvent Conditions Yield Reference
Tris(4-bromophenyl)(methyl)silane + 4-VinylpyridinePd(OAc)₂ / P(o-tol)₃ / Et₃NToluene110 °C, 24 h80%[8]
Iodobenzene + Methyl acrylatePd(OAc)₂ / K₂CO₃DMFOptimizedHigh[9]

Table 2: Representative yields for Heck reactions. The TMS group is well-tolerated.

Sonogashira Coupling

The Sonogashira reaction forms a C-C bond between the aryl bromide and a terminal alkyne. The TMS group can be used to protect the alkyne's terminal proton, or it can be present on the aryl halide.

Reactants Catalyst/Base Solvent Conditions Yield Reference
4-Bromo-5-trifluoromethyl-1H-pyrazole + TMSAPd(OAc)₂ / XPhos / Et₃NMeCN110 °CGood conversion[10]
Aryl Halide + Terminal AlkynePd(PPh₃)₂Cl₂ / CuI / DiisopropylamineTHFRT, 3 h89%[11]

Table 3: General conditions for Sonogashira coupling. The TMS group is compatible with this reaction.

Buchwald-Hartwig Amination

This reaction forms a C-N bond between the aryl bromide and an amine. The TMS group's stability allows for the selective formation of the C-N bond.

Reactants Catalyst/Base Solvent Conditions Yield Reference
4-Chloroanisole + DiphenylaminePd₂(dba)₃ / tBu₃P·HBF₄ / NaOtBuTolueneReflux, 16 h65%[12]
Aryl Bromide + Carbazole[Pd(allyl)Cl]₂ / t-BuXPhos / t-BuOLiToluene100 °C, 24 h98%[13]

Table 4: Representative conditions for Buchwald-Hartwig amination.

The TMS Group as a Traceless Directing Group

A significant advantage of the TMS group is its ability to direct ortho-lithiation. Treatment of this compound with a strong base like n-butyllithium would likely result in lithium-halogen exchange. However, in other systems, an aryl-TMS group can direct deprotonation to the ortho position, allowing for the introduction of an electrophile. The TMS group can then be removed ("traceless") under mild conditions, typically with a fluoride source, providing access to substituted aromatics that are difficult to synthesize otherwise.[4][7]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

To a solution of this compound (1.0 eq) and the corresponding boronic acid (1.2 eq) in a mixture of toluene and water (4:1) is added a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base such as K₂CO₃ (2.0 eq). The mixture is degassed and heated at 80-100 °C until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the reaction is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[14][15]

General Procedure for Fluoride-Mediated Desilylation

To a solution of the aryltrimethylsilane in a suitable solvent such as THF is added a fluoride source, for example, tetrabutylammonium fluoride (TBAF) (1.1 eq). The reaction is stirred at room temperature until completion. The reaction is then quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated to give the desilylated product.[16][17]

Visualization of Synthetic Pathways

G cluster_0 Pathway A: Direct Functionalization cluster_1 Pathway B: Borylation Strategy A This compound B Cross-Coupling (Suzuki, Heck, Sonogashira, etc.) A->B Pd Catalyst, Base C Functionalized Trimethylsilylarene B->C D Desilylation (optional) C->D Fluoride Source E Final Product C->E TMS retained D->E F This compound G Borylation F->G B₂(pin)₂, Pd Catalyst H Aryl Boronic Ester G->H I Suzuki-Miyaura Coupling H->I Aryl Halide, Pd Catalyst, Base J Final Product I->J

Caption: Comparative workflows for the functionalization of this compound.

G A (Aryl)trimethylsilane C Pentacoordinate Silicon Intermediate A->C Nucleophilic Attack B Fluoride Source (e.g., TBAF) B->C D Aryl Anion C->D C-Si Bond Cleavage G F-Si(CH₃)₃ C->G F Desilylated Arene D->F E Proton Source (e.g., H₂O) E->F

Caption: Mechanism of fluoride-mediated desilylation of an aryltrimethylsilane.

Conclusion

The trimethylsilyl group in this compound offers a rich platform for synthetic diversification. Its role can be strategically tailored to the desired outcome.

  • As a Stable Protecting Group: The TMS group is robust under a variety of palladium-catalyzed cross-coupling conditions, allowing for selective reaction at the C-Br bond while retaining the silyl moiety for subsequent transformations.

  • As a Traceless Directing Group: The ability of the TMS group to direct ortho-functionalization provides a powerful tool for regioselective synthesis, after which it can be cleanly removed.

  • In Comparison to Boronic Esters for Suzuki-Miyaura Coupling: While direct coupling of this compound is a viable and efficient process, conversion to a boronic ester is a well-established and often higher-yielding alternative, particularly if the TMS group is not required in the final product. Boronic esters offer enhanced stability, which can be advantageous in multi-step syntheses.

The optimal choice between these strategies is context-dependent and should be guided by the overall synthetic goals, including the desired final structure and the need for subsequent functionalization. A thorough understanding of the reactivity and stability of both the TMS group and boronic esters is crucial for making informed decisions in the design of efficient and elegant synthetic routes.

References

  • Bracegirdle, S., & Anderson, E. A. (2010). Recent advances in the use of temporary silicon tethers in metal-mediated reactions. Chemical Society Reviews, 39(11), 4114-4129. [Link]
  • Bracegirdle, S., & Anderson, E. A. (2010). Recent advances in the use of temporary silicon tethers in metal-mediated reactions. Chemical Society Reviews, 39(11), 4114-4129. [Link]
  • Ipso describes two substituents sharing the same ring position in an intermediate compound in an electrophilic aromatic substitution. Trimethylsilyl, tert-butyl, and isopropyl groups can form stable carbocations, hence are ipso directing groups. (2022, October 1). Quora. [Link]
  • Gevorgyan, V., & Kurbangalieva, A. (2017). Silicon-Tethered Strategies for C-H Functionalization Reactions. Accounts of Chemical Research, 50(9), 2337-2348. [Link]
  • Desilylation mechanism with fluoride. (2020, April 17). Chemistry Stack Exchange. [Link]
  • Gevorgyan, V., & Kurbangalieva, A. (2017). Silicon-Tethered Strategies for C–H Functionalization Reactions. Accounts of Chemical Research, 50(9), 2337-2348. [Link]
  • Maji, B., & Mayr, H. (2006). Studies on the reactive species in fluoride-mediated carbon-carbon bond-forming reactions: carbanion formation by desilylation with fluoride and enolates. The Journal of Organic Chemistry, 71(11), 4031–4039. [Link]
  • Cross-Coupling of Alkynylsilanes. (n.d.). Gelest. [Link]
  • Sonogashira Coupling. (n.d.). NROChemistry. [Link]
  • Trimethylsilyl group. (2024, January 15). In Wikipedia. [Link]
  • Sureshbabu, A. R., & Gevorgyan, V. (2013). Catalytic Reductive ortho-C–H Silylation of Phenols with Traceless, Versatile Acetal Directing Groups and Synthetic Applications of Dioxasilines. Journal of the American Chemical Society, 135(43), 16112–16115. [Link]
  • Ortho, Para, Meta. (2024, January 29). Chemistry Steps. [Link]
  • da Silva, A. B., et al. (2018). Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole.
  • Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001).
  • Erdélyi, M., & Gogoll, A. (2001).
  • Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. (n.d.).
  • Competitive reaction between 4-bromoanisole and 4-iodoanisole with phenylboronic acid catalyzed with Pd/RHA. (n.d.).
  • Ye, M., et al. (2023). Arylation of Terminal Alkynes: Transition-Metal-Free Sonogashira-Type Coupling for the Construction of C(sp)-C(sp2) Bonds. Organic Chemistry Portal. [Link]
  • Zhang, Y., Lavigne, G., & César, V. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Organic Chemistry Portal. [Link]
  • Kotschy, A., & Vágó, I. (2008). Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions. Bentham Open. [Link]
  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(22), 7929–7941. [Link]
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
  • Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. (n.d.).
  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018, January 29). Master Organic Chemistry. [Link]
  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (2015). MDPI. [Link]
  • Palladium-Catalyzed Synthesis of N , N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. (n.d.).
  • Watson, D. A., et al. (2012). Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. Journal of the American Chemical Society, 134(42), 17691–17694. [Link]
  • Li, H., et al. (2019). LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. Organic Letters, 21(24), 10005–10009. [Link]
  • Iqbal, N., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(10), 2659. [Link]
  • A General 11C-Labeling Approach Enabled by Fluoride-Mediated Desilylation of Organosilanes. (2023). Thieme Chemistry. [Link]
  • Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
  • McDonald, R. I., et al. (2020).
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). Journal of Organic Chemistry. [Link]
  • Product yields in Suzuki–Miyaura reaction of 4-bromoanisole with... (n.d.).
  • Enantioselective Heck Reaction Gives Allenes. (2019, December 5). ChemistryViews. [Link]
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Advances. [Link]
  • Enhancing Suzuki Coupling Efficiency with Pinacol Boronic Esters. (2025, December 29). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3510–3514. [Link]
  • Simultaneous Stereoinvertive and Stereoselective C(sp3)–C(sp3) Cross-Coupling of Boronic Esters and Allylic Carbonates. (2024). Journal of the American Chemical Society. [Link]
  • A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. (2000). Journal of the American Chemical Society. [Link]
  • Fu, G. C. (2008). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. Accounts of Chemical Research, 41(11), 1555–1564. [Link]
  • Highly Active, Air-Stable Versatile Palladium Catalysts for the C−C, C−N, and C−S Bond Formations via Cross-Coupling Reactions of Aryl Chlorides. (n.d.).
  • Optimization of conditions for the Heck reaction. (n.d.).
  • Denmark, S. E., & Smith, M. R. (2024). Boron-Based Crossed-Coupling Reactions. Denmark Group. [Link]
  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in w

Sources

The Evolving Landscape of Cross-Coupling: A Comparative Guide to (4-Bromophenyl)trimethylsilane and its Modern Successors

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of synthetic organic chemistry, the quest for robust, efficient, and versatile C-C bond-forming methodologies is perpetual. For decades, palladium-catalyzed cross-coupling reactions have been a cornerstone in the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and functional materials. Among the diverse array of organometallic reagents, organosilanes have carved a significant niche due to their inherent stability, low toxicity, and the environmental benignity of their byproducts.[1][2][3]

(4-Bromophenyl)trimethylsilane has long been a reliable and workhorse reagent in this domain, primarily through the Hiyama cross-coupling reaction.[4][5] Its appeal lies in its bench-top stability and ease of handling compared to more reactive organometallics like organoborons or organotins. However, the classical Hiyama coupling is not without its limitations, most notably the requisite activation by a fluoride source, which can compromise sensitive functional groups.[2]

This guide provides a comprehensive benchmark analysis of the traditional this compound against a new wave of innovative coupling reagents that promise to overcome the hurdles of the past. We will delve into the mechanistic nuances, comparative performance, and practical considerations of these next-generation organosilanes, offering researchers the insights needed to select the optimal tool for their synthetic challenges.

The Benchmark: this compound in the Classical Hiyama Coupling

The Hiyama coupling traditionally relies on the activation of the relatively inert C-Si bond in aryl(trialkyl)silanes by a fluoride source, such as tetrabutylammonium fluoride (TBAF). This activation generates a hypervalent pentacoordinate silicate, which is sufficiently nucleophilic to undergo transmetalation to the palladium(II) center.[1][5]

The catalytic cycle, illustrated below, follows the well-established sequence of oxidative addition, transmetalation, and reductive elimination.

Hiyama Coupling Mechanism Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(Ln)->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)-X(Ln) Ar'-SiR3 Ar'-SiR3 [Ar'-SiR3F]- [Ar'-SiR3F]- Ar'-SiR3->[Ar'-SiR3F]- [Ar'-SiR3F]-->Ar-Pd(II)-Ar'(Ln) F- F-->[Ar'-SiR3F]- Hiyama-Denmark Coupling Workflow cluster_start Reagent Preparation cluster_coupling Coupling Reaction Ar-Si(Me)2OH Aryl Silanol Ar-Si(Me)2O- K+ Aryl Silanolate Ar-Si(Me)2OH->Ar-Si(Me)2O- K+ Deprotonation Base Brønsted Base (e.g., KOSiMe3) Base->Ar-Si(Me)2O- K+ Biaryl Product Ar-Ar' Ar-Si(Me)2O- K+->Biaryl Product Cross-Coupling Ar'-X Aryl Halide Ar'-X->Biaryl Product Pd Catalyst Pd(0) Catalyst Pd Catalyst->Biaryl Product

Caption: Hiyama-Denmark Coupling Experimental Workflow.

Internally Activated Silanes: Aryl[2-(hydroxymethyl)phenyl]dimethylsilanes

Another innovative approach involves the use of tetraorganosilanes bearing an internal activating group. Aryl[2-(hydroxymethyl)phenyl]dimethylsilanes are a prime example of this class of reagents. [6][7]The intramolecular hydroxyl group is believed to facilitate the transmetalation step, obviating the need for an external activator. These reagents are highly stable and can be purified by silica gel chromatography. [6]

Performance Benchmark: A Comparative Analysis

To provide a clear and objective comparison, we have compiled representative experimental data for the coupling of an aryl bromide (4-bromoanisole) with various arylsilane reagents to form the corresponding biaryl product. While reaction conditions are optimized for each specific reagent, this comparison offers valuable insights into their relative performance.

Coupling Reagent Methodology Activator/Base Catalyst System Solvent Temp (°C) Time (h) Yield (%) Key Advantages Limitations
(4-Methoxyphenyl)trimethylsilane Classical HiyamaTBAFPd(OAc)₂ / XPhosTHF/t-BuOH9012~97 [8]Well-established, commercially available reagents.Requires fluoride, not suitable for silyl-protected substrates.
(4-Methoxyphenyl)dimethylsilanol Hiyama-DenmarkCs₂CO₃[allylPdCl]₂ / dppbToluene9024~85-90 [9]Fluoride-free, compatible with silyl protecting groups.Silanols can be prone to self-condensation to form siloxanes.
(4-Methoxyphenyl)[2-(hydroxymethyl)phenyl]dimethylsilane Internal ActivationK₂CO₃Pd(OAc)₂ / CuIDMF8015>98 [8]Highly stable reagent, mild base, fluoride-free.Reagent synthesis is more complex than for simple trimethylsilanes.
Triallyl(4-methoxyphenyl)silane Modified HiyamaTBAFPdCl₂ / PCy₃THF6012~95Highly reactive, good for less reactive aryl chlorides.Still requires fluoride activation.

Experimental Protocols

For practical application, detailed experimental procedures for the synthesis of 4-methoxybiphenyl using the benchmarked reagents are provided below.

Protocol 1: Classical Hiyama Coupling with (4-Methoxyphenyl)trimethylsilane

Materials:

  • (4-Methoxyphenyl)trimethylsilane (1.2 mmol)

  • 4-Bromoanisole (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.04 mmol)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.10 mmol)

  • Tetrabutylammonium fluoride (TBAF, 1 M in THF, 2.0 mmol)

  • Anhydrous THF/t-BuOH (1:1, 5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂, XPhos, (4-methoxyphenyl)trimethylsilane, and 4-bromoanisole.

  • Add the anhydrous THF/t-BuOH solvent mixture via syringe.

  • Add the TBAF solution dropwise with stirring.

  • Seal the tube and heat the reaction mixture to 90 °C in an oil bath for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Hiyama-Denmark Coupling with (4-Methoxyphenyl)dimethylsilanol

Materials:

  • (4-Methoxyphenyl)dimethylsilanol (1.2 mmol)

  • 4-Bromoanisole (1.0 mmol)

  • Allylpalladium(II) chloride dimer ([allylPdCl]₂, 0.025 mmol)

  • 1,4-Bis(diphenylphosphino)butane (dppb, 0.05 mmol)

  • Cesium carbonate (Cs₂CO₃, 2.0 mmol, hydrated with 3 equiv. H₂O)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add [allylPdCl]₂, dppb, (4-methoxyphenyl)dimethylsilanol, 4-bromoanisole, and hydrated Cs₂CO₃.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 90 °C in an oil bath for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Future Outlook

This compound remains a valuable and cost-effective reagent for biaryl synthesis, particularly in contexts where fluoride sensitivity is not a concern. Its straightforward application in the classical Hiyama coupling ensures its continued relevance.

However, the landscape of organosilicon cross-coupling is undeniably shifting towards milder, more functional-group-tolerant methodologies. The Hiyama-Denmark coupling, utilizing organosilanols, represents a significant leap forward, offering a robust fluoride-free alternative that is highly attractive for complex molecule synthesis. For applications demanding exceptional stability and mild activation, internally activated silanes like aryl[2-(hydroxymethyl)phenyl]dimethylsilanes present a compelling, albeit more synthetically demanding, option.

The choice of coupling reagent is no longer a one-size-fits-all decision. A careful consideration of substrate scope, functional group compatibility, and overall synthetic strategy is paramount. As research continues to refine catalyst systems and develop novel organosilane architectures, the toolkit available to synthetic chemists will undoubtedly expand, enabling the construction of increasingly complex and valuable molecules with greater efficiency and precision.

References

  • Hiyama, T. Organosilicon Compounds in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, 1998; Chapter 10.
  • Wikipedia. Hiyama coupling. [Link]
  • Organic Chemistry Portal. Hiyama Coupling. [Link]
  • Blakemore, D. C.; Goetz, A. E.; Smith, J. D. Hiyama Coupling. In Synthetic Methods in Drug Discovery: Volume 1; 2016; pp 63–89. [Link]
  • Denmark, S. E.; Smith, R. C.; Chang, W.-T. T.; Muhuhi, J. M. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. J. Am. Chem. Soc.2009, 131 (8), 3104–3118. [Link]
  • Gelest. Organosilane Cross-Coupling Reagents. [Link]
  • Slideshare. Coupling Reactions. [Link]
  • Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angew. Chem. Int. Ed. Engl.1986, 25 (6), 508–524. [Link]
  • Organic Chemistry Portal. Hiyama-Denmark Coupling. [Link]
  • Ghavami, M.; Razeghi, M.; Nasrollahzadeh, M. New insight in Hiyama cross-coupling reactions: Decarboxylative, denitrogenative and desulfidative couplings. Chem. Rev. Lett.2018, 1, 9-15. [Link]
  • Denmark, S. E.; Regens, C. S. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods. Acc. Chem. Res.2008, 41 (11), 1486–1499. [Link]
  • Chen, C.-Y.; Hong, F.-E. Upgrading Cross-Coupling Reactions for Biaryl Syntheses. J. Chin. Chem. Soc.2015, 62 (10), 825–841. [Link]
  • Denmark, S. E.; Regens, C. S. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods.
  • Nakao, Y.; Imanaka, H.; Sahoo, A. K.; Yada, A.; Hiyama, T. Alkenyl- and aryl[2-(hydroxymethyl)phenyl]dimethylsilanes: an entry to tetraorganosilicon reagents for the silicon-based cross-coupling reaction. J. Am. Chem. Soc.2005, 127 (19), 6952–6953. [Link]
  • Sahoo Research Group. Alkenyl- and aryl[2-(hydroxymethyl)phenyl]- dimethylsilanes: Tetraorganosilanes for the practical cross-coupling reaction. [Link]
  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]
  • Denmark, S. E.; Regens, C. S. Palladium-catalyzed cross-coupling reactions of organosilanols and their salts: practical alternatives to boron- and tin-based methods. Acc. Chem. Res.2008, 41 (11), 1486-1499. [Link]
  • Zhang, Z.; Hu, F.; Qian, P.-C.; Shen, T.; Wang, J. Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes. Org. Lett.2024, 26 (1), 136–141. [Link]
  • Organic Syntheses.
  • Gelest. What to Consider When Selecting a Silane Coupling Agent. [Link]
  • Nacci, A.; Cioffi, N.; D’Alessandro, N. Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions.
  • Organometallics.
  • ResearchGate. Hiyama–Denmark coupling of (cyclopropyl)silanol 127. [Link]
  • Noor, R.; Zahoor, A. F.; Irfan, M.; Hussain, S. M.; Ahmad, S.; Irfan, A.; Kotwica-Mojzych, K.; Mojzych, M. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. Molecules2022, 27 (17), 5654. [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of (4-Bromophenyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential procedural and safety information for the proper disposal of (4-Bromophenyl)trimethylsilane (CAS No. 6999-03-7). As a halogenated organosilane, this compound requires specific handling and disposal protocols to ensure laboratory safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals who handle this chemical.

Core Principles: Hazard Analysis and Waste Classification

The proper disposal of any chemical begins with a thorough understanding of its intrinsic hazards and regulatory classification. This compound possesses a unique combination of a brominated aromatic ring and a trimethylsilyl group, which dictates its handling and disposal pathway.

Causality of Classification: The presence of a carbon-bromine bond firmly categorizes this compound as a halogenated organic compound .[1][2] This classification is critical because halogenated waste streams are incompatible with non-halogenated streams and require a distinct, and often more costly, disposal method.[3] While non-halogenated solvents may be recycled as fuel additives for cement kilns, halogenated wastes must undergo high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (such as hydrogen bromide).[3]

Consequences of Improper Segregation: Mixing even a small quantity of a halogenated compound like this compound into a non-halogenated waste container contaminates the entire volume.[3] This necessitates treating the entire container as halogenated waste, significantly increasing disposal costs and regulatory burden. Therefore, strict segregation is the most important first step in the disposal process.[3][4][5]

Associated Hazards:

  • Irritant: Like many similar organosilicon compounds, this compound is classified as a skin and eye irritant.[6]

  • Respiratory Tract Irritation: Vapors or aerosols may cause respiratory irritation.[7]

  • Moisture Sensitivity: While specific data for this compound is limited, related silyl halides are known to be moisture-sensitive and can react with water.[8] This necessitates handling and storing the compound and its waste in dry conditions.

Personnel Safety: Required PPE and Handling Precautions

Before handling or disposing of this compound, the following personal protective equipment (PPE) and precautions are mandatory to minimize exposure.

  • Hand Protection: Wear chemical-resistant nitrile gloves.[6][9]

  • Eye Protection: Use safety goggles that provide a complete seal around the eyes. A face shield should be worn if there is a risk of splashing.[6][9]

  • Skin and Body Protection: A standard laboratory coat must be worn and kept fully buttoned.[6][9]

  • Respiratory Protection: All transfers and handling of this chemical and its waste must be conducted inside a certified chemical fume hood to prevent the inhalation of vapors.[6][9]

Standard Operating Procedure for Disposal

This step-by-step protocol ensures that this compound waste is handled safely and in accordance with standard laboratory and regulatory practices.

Step 1: Waste Identification and Segregation

  • Confirm that the waste is exclusively this compound or a solution containing it.

  • Designate this waste stream as "Halogenated Organic Waste." Do not mix it with non-halogenated organic solvents (e.g., acetone, hexanes, ethyl acetate).[2][3][5]

Step 2: Waste Container Selection

  • Select a clean, dry, and chemically compatible waste container with a secure, leak-proof screw-top cap.[3][4]

  • Ensure the container is in good condition and free from contaminants that could react with the waste.

Step 3: Proper Labeling

  • Before adding any waste, affix a hazardous waste label to the container.

  • The label must clearly state:

    • "Hazardous Waste"[5]

    • "Halogenated Organic Waste"

    • The full chemical name: "this compound" (avoid abbreviations or chemical formulas).[4]

    • An accurate list of all components if it is a mixed waste stream.

Step 4: Waste Transfer

  • Perform all waste transfers inside a chemical fume hood.

  • Carefully pour the waste into the labeled container, avoiding splashes. Use a funnel if necessary.

  • Securely close the container cap immediately after the transfer is complete. A waste container should remain closed at all times except when waste is actively being added.[4]

Step 5: Temporary Storage

  • Store the sealed waste container in a designated satellite accumulation area.

  • The storage area should be well-ventilated, secure, and away from heat, sparks, or open flames.[8]

  • It is best practice to use secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

Step 6: Final Disposal

  • Arrange for the collection of the waste container through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound by pouring it down the sink or into general trash.[4][9] All disposals must proceed through an approved waste disposal plant.[7][10]

Emergency Protocol: Spill Management

In the event of a small spill within a controlled laboratory environment:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Ensure Ventilation: Ensure the chemical fume hood is operating correctly.

  • Don PPE: Wear the appropriate PPE as described in Section 2.

  • Contain and Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, diatomite, or a commercial chemical absorbent.[11]

  • Collect Waste: Carefully scoop the absorbed material into a designated, sealable container. Label this container as "Hazardous Waste" containing this compound and absorbent material.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: Dispose of the spill cleanup materials as halogenated organic waste.

Data Summary and Disposal Workflow

For quick reference, the key data for this compound is summarized below.

PropertyValueSource(s)
Chemical Name This compound[12]
CAS Number 6999-03-7[13]
Molecular Formula C₉H₁₃BrSi[12]
Primary Hazards Skin Irritant, Serious Eye Irritant, Potential Respiratory Irritant.[6]
Waste Classification Halogenated Organic Waste[2][3]
Disposal Method Licensed Hazardous Waste Incineration[3]
Incompatible Wastes Non-halogenated organics, strong acids, bases, oxidizers.[3][5]
Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper characterization and disposal of this compound waste.

G start Start: Waste Generated identify Identify Waste Chemical start->identify is_bpts Is it this compound? identify->is_bpts consult_sds Consult SDS for Proper Procedure is_bpts->consult_sds  No check_halogen Does it contain a Halogen? (e.g., Br, Cl, F, I) is_bpts->check_halogen  Yes classify Classify as 'Halogenated Organic Waste' check_halogen->classify  Yes (Contains Bromine) container Select Labeled, Compatible Waste Container classify->container transfer Transfer Waste in Fume Hood container->transfer store Seal and Store Securely for EHS Pickup transfer->store end End of Process store->end

Sources

A Senior Application Scientist's Guide to Handling (4-Bromophenyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and materials science. (4-Bromophenyl)trimethylsilane (CAS No. 6999-03-7) is a valuable organosilane building block, but its safe and effective use hinges on a robust understanding of its characteristics and the implementation of rigorous safety protocols.[1] This guide provides an in-depth, procedural framework for handling this compound, moving beyond mere compliance to foster a culture of intrinsic safety and experimental integrity.

Immediate Safety Briefing: The First 60 Seconds

Before handling this compound, every researcher must internalize these core safety facts. This is not a substitute for a full risk assessment but serves as the critical pre-task mental checklist.

  • Primary Hazards: This compound is known to cause significant skin and eye irritation and may lead to respiratory irritation upon inhalation.[1][2]

  • Core PPE Imperative: At a minimum, chemical-resistant gloves, chemical splash goggles, and a fully buttoned laboratory coat are mandatory for any quantity.[3]

  • Engineering Control is Non-Negotiable: All handling of this compound must occur within a certified chemical fume hood to minimize inhalation exposure.[1][2]

  • Moisture Sensitivity: Like many organosilanes, this compound may be sensitive to moisture.[2] Proper storage involves a tightly sealed container in a dry, cool environment, potentially under an inert atmosphere.[2][4]

Hazard Profile and Risk Mitigation

A comprehensive risk assessment is the foundation of any safe laboratory procedure. The known hazards of this compound, as defined by the Globally Harmonized System (GHS), dictate the necessary protective measures.[1] The causality is direct: the hazard identified dictates the barrier required.

Hazard Class & StatementGHS PictogramPotential OutcomeRequired Protective Action & Rationale
Skin Irritation (H315) Exclamation MarkRedness, inflammation, or chemical burns upon contact.Chemical-resistant gloves (e.g., Nitrile, Neoprene): Provides a direct barrier to prevent skin contact. Contaminated gloves must be removed and replaced immediately.[1][5]
Serious Eye Irritation (H319) Exclamation MarkSignificant irritation, pain, and potential for lasting eye damage from splashes or vapors.Chemical splash goggles: Essential for protecting against direct splashes. A face shield over goggles is required when handling larger quantities or when a splash risk is high.[1][3]
Respiratory Irritation (H335) Exclamation MarkIrritation of the nose, throat, and lungs if vapors or mists are inhaled.Chemical Fume Hood: This engineering control is the primary line of defense to capture vapors at the source and prevent inhalation.[2][6]

Personal Protective Equipment (PPE) Protocol: A Self-Validating System

Effective PPE usage is an active, not passive, process. It requires correct selection, inspection, and use.

  • Hand Protection:

    • Selection: Disposable nitrile gloves are a common and effective choice for incidental contact.[7] However, for prolonged handling or situations with a higher risk of immersion, consulting glove manufacturer permeation data is critical.[7][8] While no single glove material is impervious to all chemicals, laminates like 4H or Silver Shield often provide extended protection against a broad range of compounds, including silanes.[8]

    • Validation: Always inspect gloves for tears or pinholes before use. For tasks with higher risk, consider double-gloving to provide an additional layer of protection.[3] Upon any known contact, remove gloves immediately, wash hands thoroughly, and don a new pair.

  • Eye and Face Protection:

    • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for anyone in a laboratory where chemicals are present.[3]

    • Required for Handling: When actively handling this compound, the risk of splashing necessitates the use of chemical splash goggles, which form a seal around the eyes.[3]

    • Elevated Risk: When transferring significant volumes (>100 mL), working under pressure, or performing a reaction with a high exothermic potential, a full-face shield must be worn in addition to chemical splash goggles to protect the entire face.[3][7]

  • Respiratory Protection:

    • Primary Control: A properly functioning chemical fume hood is the primary method for controlling inhalation exposure and is mandatory for handling this compound.[2]

    • Secondary Control: In situations where engineering controls are insufficient or during emergency spill response, a respirator may be required.[6][7] Use of a respirator necessitates enrollment in a formal respiratory protection program, including medical evaluation and fit testing.[7]

  • Protective Clothing:

    • A flame-resistant lab coat, fully buttoned, is required to protect skin and personal clothing.[7] Long pants and closed-toe shoes are mandatory to ensure full skin coverage.[3]

Operational Workflow: From Preparation to Disposal

This procedural flowchart ensures that safety is integrated into every step of the experimental process.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Disposal Phase a Verify Fume Hood Certification & Flow b Assemble All Materials (Chemicals, Glassware, Waste) a->b c Don Full, Inspected PPE (Goggles, Lab Coat, Gloves) b->c d Carefully Dispense This compound c->d Begin Work e Keep Container Tightly Sealed When Not In Use d->e f Perform Experimental Manipulation e->f g Quench/Neutralize Any Reactive Reagents f->g Complete Work h Dispose of Waste in Labeled Hazardous Waste Container g->h i Decontaminate Work Surface h->i j Remove PPE & Wash Hands Thoroughly i->j

Caption: Safe Handling Workflow for this compound.

Step-by-Step Methodology:

  • Preparation:

    • Confirm that the chemical fume hood has been certified within the last year and that the airflow monitor indicates normal operation.

    • Gather all necessary equipment, including the sealed container of this compound, reaction vessels, and a designated, clearly labeled hazardous waste container.

    • Don all required PPE: a lab coat, chemical splash goggles, and chemical-resistant gloves.

  • Handling:

    • Perform all manipulations within the sash of the fume hood.

    • When dispensing the liquid, do so slowly and carefully to avoid splashing.

    • Keep the primary container sealed when not actively dispensing to minimize vapor release.[2]

  • Disposal:

    • All waste materials, including contaminated consumables (e.g., pipette tips, wipes), must be disposed of in a properly labeled hazardous chemical waste container. Do not mix with incompatible waste streams.

    • Consult your institution's environmental health and safety office for specific disposal guidelines.

  • Emergency Response:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2]

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]

    • Spill: For small spills within the fume hood, absorb the material with a compatible absorbent (e.g., vermiculite or sand). For larger spills, evacuate the area and contact emergency personnel.

References

  • Understanding the Synthesis and Handling of this compound. Google Search Result.
  • Organosilane | Electronic Chemicals Supplier Daken Chem. Daken Chem.
  • An In-Depth Technical Guide to (4-bromophenoxy)trimethylsilane: Safety, Handling, and Storage. Benchchem.
  • Permeation of Substituted Silanes and Siloxanes Through Selected Gloves and Protective Clothing.
  • Working with Chemicals - Prudent Practices in the Laboratory.
  • (4-Bromophenyl)
  • Silicon & Organosilicon Compounds: Physical & Chemical Hazards.
  • SAFETY DATA SHEET - this compound. Fisher Scientific.
  • Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
  • Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health & Safety.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Bromophenyl)trimethylsilane
Reactant of Route 2
Reactant of Route 2
(4-Bromophenyl)trimethylsilane

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.